2-(3,5-Difluorophenyl)Ethanoyl Chloride
Description
Properties
IUPAC Name |
2-(3,5-difluorophenyl)acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O/c9-8(12)3-5-1-6(10)4-7(11)2-5/h1-2,4H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMVPARKLYWQLNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)CC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382241 | |
| Record name | 2-(3,5-Difluorophenyl)Ethanoyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157033-24-4 | |
| Record name | 3,5-Difluorobenzeneacetyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=157033-24-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3,5-Difluorophenyl)Ethanoyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(3,5-Difluorophenyl)Ethanoyl Chloride CAS number
An In-depth Technical Guide to 2-(3,5-Difluorophenyl)ethanoyl chloride for Advanced Research and Development
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 157033-24-4), a pivotal reagent and building block in modern medicinal chemistry and drug discovery. The document elucidates the compound's physicochemical properties, details validated synthetic protocols, explores its characteristic reactivity, and highlights its strategic application in the development of novel therapeutics. By integrating mechanistic insights with practical, field-proven methodologies, this guide serves as an essential resource for researchers, chemists, and drug development professionals aiming to leverage the unique attributes of the 3,5-difluorophenylacetyl moiety in their synthetic campaigns.
Introduction: Strategic Importance in Medicinal Chemistry
This compound is a highly reactive acyl chloride that serves as a critical intermediate for introducing the 2-(3,5-difluorophenyl)acetyl group into target molecules.[1] Its value extends beyond that of a simple linker; the incorporation of the 3,5-difluorophenyl motif is a deliberate strategy in modern drug design. The two fluorine atoms exert profound effects on the parent molecule's properties through strong electron-withdrawing inductive effects. This substitution pattern is known to enhance metabolic stability by blocking potential sites of oxidative metabolism, improve bioavailability, and modulate the lipophilicity and binding affinity of drug candidates to their biological targets.[1]
Consequently, this reagent has been instrumental in the synthesis of compounds for a range of therapeutic areas. Notable applications include the development of potent γ-secretase modulators for Alzheimer's disease research and the design of novel inhibitors of the p53-MDM2 protein-protein interaction, a key target in oncology.[1] This guide provides the foundational knowledge required to effectively and safely utilize this versatile chemical tool.
Physicochemical and Spectroscopic Properties
A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application in synthesis. The key identifiers and properties for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 157033-24-4 | [1][2][3] |
| Molecular Formula | C₈H₅ClF₂O | [1][2][3] |
| Molecular Weight | 190.57 g/mol | [1][2][3] |
| IUPAC Name | 2-(3,5-difluorophenyl)acetyl chloride | [1][4] |
| Synonyms | 3,5-Difluorophenylacetyl chloride | [5] |
| InChI Key | WMVPARKLYWQLNN-UHFFFAOYSA-N | [1][4] |
| Canonical SMILES | C1=C(C=C(C=C1F)F)CC(=O)Cl | [2][4] |
| Purity | Typically ≥97% | [4] |
| Appearance | Colorless to pale yellow liquid | [6] |
Synthesis and Mechanistic Considerations
The most direct and widely adopted method for preparing this compound is the chlorination of its corresponding carboxylic acid precursor, 2-(3,5-difluorophenyl)acetic acid.[1] Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride are effective for this transformation.[1] The use of thionyl chloride is often preferred due to the gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification.[7]
Detailed Experimental Protocol: Synthesis via Thionyl Chloride
This protocol describes a robust method for the laboratory-scale synthesis of the title compound.
Causality: The protocol's design hinges on the complete exclusion of water, as acyl chlorides readily hydrolyze back to the parent carboxylic acid.[1][8] Thionyl chloride serves as both reagent and solvent in excess, driving the reaction to completion. Heating accelerates the reaction, while the final vacuum distillation effectively removes lower-boiling impurities and unreacted thionyl chloride.
-
Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas outlet (scrubber for HCl and SO₂), add 2-(3,5-difluorophenyl)acetic acid (1.0 eq).
-
Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add an excess of thionyl chloride (SOCl₂, typically 3-5 eq).
-
Reaction: Heat the mixture to reflux (approx. 76 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Purification: After cooling the reaction mixture to room temperature, remove the excess thionyl chloride under reduced pressure. The crude product, this compound, can then be purified by vacuum distillation to yield a clear liquid.
-
Validation: Confirm product identity and purity using standard analytical techniques such as ¹H NMR, ¹⁹F NMR, and IR spectroscopy.
Chemical Reactivity: The Nucleophilic Acyl Substitution
The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon.[9] This carbon is rendered highly electron-deficient by the adjacent, highly electronegative oxygen and chlorine atoms, making it an excellent target for nucleophiles.[9][10] The reaction proceeds via a well-established nucleophilic addition-elimination mechanism .[9][11]
This pathway facilitates reactions with a wide array of nucleophiles, including:
-
Water: Hydrolysis to form the parent carboxylic acid.[10]
-
Ammonia and Amines: Reaction to form primary, secondary, or tertiary amides, respectively.[10][12]
Representative Protocol: Amide Synthesis
This protocol details the formation of an N-substituted amide, a common transformation in drug synthesis.
Causality: The reaction is typically rapid and exothermic.[12] A non-nucleophilic base (e.g., triethylamine or pyridine) is included to scavenge the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Anhydrous conditions are paramount to prevent competitive hydrolysis of the acyl chloride.
-
Setup: Dissolve the primary or secondary amine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) in a flask under an inert atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermic reaction.
-
Acyl Chloride Addition: Add a solution of this compound (1.05 eq) in the same anhydrous solvent dropwise to the cooled amine solution with vigorous stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours until completion (monitor by TLC or LC-MS).
-
Workup: Quench the reaction with water or a dilute aqueous acid solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude amide product can be purified by column chromatography or recrystallization.
Applications in Drug Discovery
The strategic use of this compound as a building block allows medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of lead compounds.
Sources
- 1. benchchem.com [benchchem.com]
- 2. labshake.com [labshake.com]
- 3. This compound | 157033-24-4 [chemicalbook.com]
- 4. This compound, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.co.uk]
- 5. chemicalbook.com [chemicalbook.com]
- 6. nj.gov [nj.gov]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. wcu.edu [wcu.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to 2-(3,5-Difluorophenyl)acetyl Chloride: Properties, Synthesis, and Applications in Drug Discovery
Introduction: 2-(3,5-Difluorophenyl)acetyl chloride is a highly reactive acylating agent and a pivotal building block in modern medicinal chemistry and agrochemical synthesis.[1][2] Its structure, featuring a difluorinated phenyl ring, imparts unique electronic properties that enhance the reactivity of the acetyl chloride moiety.[2] The presence of the 3,5-difluorophenyl group is a critical structural feature in many advanced pharmaceutical candidates, where it can improve metabolic stability, bioavailability, and target binding affinity.[1] This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications, offering field-proven insights for researchers and drug development professionals.
Core Physicochemical and Structural Properties
2-(3,5-Difluorophenyl)acetyl chloride is a moisture-sensitive compound, typically a low-melting solid or colorless liquid at room temperature, known for its sharp, acrid odor.[3][4] The high reactivity of the acyl chloride functional group dictates its primary use as a synthetic intermediate rather than a final product.
Chemical Structure
The molecular structure consists of a phenylacetyl chloride backbone with two fluorine atoms substituted at the 3 and 5 positions of the aromatic ring.
Key Property Data
The following table summarizes the essential quantitative data for this compound.
| Property | Value | Source(s) |
| CAS Number | 157033-24-4 | [5] |
| Molecular Formula | C₈H₅ClF₂O | [3] |
| Molecular Weight | 190.57 g/mol | |
| IUPAC Name | 2-(3,5-difluorophenyl)acetyl chloride | [1] |
| Density | 1.369 g/cm³ | [3] |
| Boiling Point | 208.5 °C at 760 mmHg | [3] |
| Physical Form | Solid | |
| InChI Key | WMVPARKLYWQLNN-UHFFFAOYSA-N |
Synthesis and Manufacturing
The most direct and widely adopted synthetic route to 2-(3,5-difluorophenyl)acetyl chloride is through the chlorination of its corresponding carboxylic acid, 2-(3,5-difluorophenyl)acetic acid (CAS 105184-38-1).[6][7][8]
Causality of Reagent Choice
The conversion of a carboxylic acid to an acyl chloride requires a chlorinating agent.[9] While several reagents can achieve this transformation, such as phosphorus pentachloride (PCl₅) or oxalyl chloride, thionyl chloride (SOCl₂) is frequently the reagent of choice in both laboratory and industrial settings.[2][6][10] The rationale for this preference is rooted in the purification process: the reaction of thionyl chloride with the carboxylic acid produces the desired acyl chloride along with sulfur dioxide (SO₂) and hydrogen chloride (HCl) as byproducts.[10] Since both byproducts are gases, they are easily removed from the reaction mixture, simplifying the workup and isolation of the final product.[8][9][10]
Experimental Protocol: Laboratory-Scale Synthesis
This protocol describes a self-validating system for synthesizing the title compound from its parent carboxylic acid. All operations must be conducted in a well-ventilated fume hood using anhydrous techniques.
-
Preparation: To a dry, 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(3,5-difluorophenyl)acetic acid (10.0 g, 58.1 mmol).
-
Reagent Addition: Under a nitrogen atmosphere, carefully add thionyl chloride (10.4 mL, 145.3 mmol, 2.5 equivalents) to the flask. A catalytic amount of N,N-dimethylformamide (DMF, 2-3 drops) can be added to facilitate the reaction.[6]
-
Reaction: The mixture is gently heated to reflux (approx. 70-80 °C) using an oil bath and stirred for 2-4 hours. The progress of the reaction can be monitored by the cessation of HCl and SO₂ gas evolution (which can be bubbled through a basic solution to neutralize).
-
Isolation of Crude Product: After the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride is removed by distillation under reduced pressure.
-
Purification: The resulting crude oil is purified by fractional distillation under high vacuum to yield 2-(3,5-difluorophenyl)acetyl chloride as a clear liquid or low-melting solid.
Chemical Reactivity and Mechanistic Insights
The compound's utility stems from its high reactivity as an electrophile in nucleophilic acyl substitution reactions.[2]
Electronic Effects
The two fluorine atoms on the phenyl ring are strongly electron-withdrawing. Through an inductive effect, they pull electron density away from the carbonyl carbon. This effect significantly increases the partial positive charge on the carbonyl carbon, making it highly susceptible to attack by nucleophiles.[2][6] This enhanced electrophilicity makes it more reactive than its non-fluorinated analog, phenylacetyl chloride.
Key Reactions
-
Amide Formation: This is arguably the most important reaction for this compound. It reacts rapidly with primary and secondary amines to form stable amide bonds.[1][11] A non-nucleophilic base, such as triethylamine or pyridine, is required to scavenge the HCl byproduct.[11] This reaction is fundamental to peptide synthesis and the construction of countless pharmaceutical agents.[1][12]
-
Ester Formation: In the presence of an alcohol or phenol, it undergoes esterification to form the corresponding ester. This reaction is typically slower than amidation and may require a base catalyst.[1]
-
Hydrolysis: The compound reacts violently and exothermically with water, immediately hydrolyzing back to 2-(3,5-difluorophenyl)acetic acid and hydrochloric acid.[2][13] This highlights the critical need for anhydrous storage and handling conditions.[3]
Applications in Research and Drug Development
2-(3,5-Difluorophenyl)acetyl chloride is not merely a reagent but a strategic component in the design of complex molecules with tailored biological activity.[1]
Strategic Importance in Medicinal Chemistry
The introduction of the 3,5-difluorophenylacetyl moiety is a common strategy to optimize lead compounds. The rationale includes:
-
Metabolic Stability: The C-F bond is exceptionally strong, making the aromatic ring resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase the half-life of a drug.
-
Binding Affinity: The fluorine atoms can engage in favorable interactions (e.g., hydrogen bonds, dipole-dipole) with amino acid residues in a target protein's binding pocket, thereby enhancing potency.[1]
-
Lipophilicity and Permeability: Fluorine substitution increases lipophilicity, which can modulate a molecule's ability to cross cell membranes.
This reagent is a documented intermediate in the synthesis of potent molecules for various therapeutic areas, including:
-
Alzheimer's Disease: Used in the synthesis of γ-secretase modulators designed to reduce the production of amyloid-β peptides.[1]
-
Oncology: Employed in the creation of inhibitors of the p53-MDM2 protein-protein interaction, a key target in cancer therapy.[1]
-
Enzyme Inhibition: Serves as a building block for advanced aminopeptidase N inhibitors.[1]
Experimental Protocol: Representative Amide Coupling
This protocol outlines the Schotten-Baumann conditions for coupling the acyl chloride with a generic primary amine.
-
Setup: Dissolve the amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, DCM) in a round-bottom flask under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Acylation: Prepare a solution of 2-(3,5-difluorophenyl)acetyl chloride (1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the stirring amine solution over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS until the starting amine is consumed.[11]
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude amide product can then be purified by column chromatography or recrystallization.
Spectroscopic Characterization
Structural confirmation is typically achieved through a combination of spectroscopic methods. The expected data are summarized below.
| Spectroscopy | Feature | Expected Chemical Shift / Wavenumber | Rationale |
| IR | C=O Stretch | ~1800 cm⁻¹ | Highly characteristic, strong absorbance for an acyl chloride carbonyl group. |
| ¹H NMR | -CH₂- (alpha protons) | 3.5 - 4.5 ppm (singlet) | Protons adjacent to the electron-withdrawing carbonyl group are significantly deshielded. |
| Ar-H | 6.8 - 7.2 ppm (multiplet) | Aromatic protons in a complex splitting pattern due to H-F and H-H coupling. | |
| ¹³C NMR | C=O (carbonyl) | 160 - 180 ppm | The carbonyl carbon is highly deshielded and typically shows a weak signal. |
| -CH₂- (alpha carbon) | 40 - 55 ppm | Aliphatic carbon adjacent to the carbonyl. | |
| Ar-C-F | 160 - 165 ppm (doublet, ¹JCF) | Carbons directly bonded to fluorine exhibit a large one-bond coupling constant. |
Safety, Handling, and Storage
Due to its high reactivity and corrosive nature, 2-(3,5-difluorophenyl)acetyl chloride must be handled with extreme caution.
-
Hazards:
-
Safe Handling:
-
Always use in a well-ventilated chemical fume hood.[3]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles with a face shield.[3][13][14]
-
Avoid contact with skin, eyes, and clothing.[14] Wash hands thoroughly after handling.
-
Keep away from water, alcohols, bases, and other incompatible materials.[14][15]
-
-
Storage:
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[3][14]
-
Inhalation: Remove victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
-
Conclusion
2-(3,5-Difluorophenyl)acetyl chloride is a cornerstone reagent for introducing the valuable 3,5-difluorophenylacetyl moiety into complex organic molecules. Its enhanced reactivity, driven by the electronic properties of the fluorine substituents, combined with the strategic benefits this moiety confers upon bioactive molecules, ensures its continued and widespread use in pharmaceutical and agrochemical research. Proper understanding of its synthesis, reactivity, and stringent handling requirements is essential for its safe and effective application in the laboratory.
References
- Chemsrc. (n.d.). 2-(3,5-difluorophenyl)acetyl chloride | CAS#:157033-24-4.
- Molekula. (n.d.). 2-(3,5-DIFLUOROPHENYL)ACETYL CHLORIDE | CAS 157033-24-4.
- Fisher Scientific. (n.d.). Amide Synthesis.
- University of Calgary. (n.d.). Ch20: Spectroscopic Analysis : Acyl Chlorides.
- Matrix Fine Chemicals. (n.d.). 2-(3,5-DIFLUOROPHENYL)ACETIC ACID | CAS 105184-38-1.
- Chemistry LibreTexts. (2023, January 23). Making Amides from Acyl Chlorides.
- Brainly.in. (2019, March 21). How will you bring about the transformation of acetic acid to acetyl chloride?
- Chemistry LibreTexts. (2023, January 22). Preparation of Acyl Chlorides.
- Chemguide. (n.d.). An introduction to acyl chlorides (acid chlorides).
Sources
- 1. benchchem.com [benchchem.com]
- 2. Buy (2,3-Difluorophenyl)acetyl chloride | 808144-32-3 [smolecule.com]
- 3. 2-(3,5-difluorophenyl)acetyl chloride | CAS#:157033-24-4 | Chemsrc [chemsrc.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. 2-(3,5-Difluorophenyl)ethanoyl chloride, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. 2-(3,5-DIFLUOROPHENYL)ACETIC ACID | CAS 105184-38-1 [matrix-fine-chemicals.com]
- 8. brainly.in [brainly.in]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. echemi.com [echemi.com]
- 11. Amide Synthesis [fishersci.co.uk]
- 12. Convert acetic acid to acetyl chloride | Sigma-Aldrich [sigmaaldrich.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. aksci.com [aksci.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Introduction: The Significance of a Fluorinated Building Block
An In-Depth Technical Guide to 2-(3,5-Difluorophenyl)acetyl chloride
This guide provides a comprehensive technical overview of 2-(3,5-difluorophenyl)acetyl chloride, a critical reagent in modern synthetic chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's structure, properties, synthesis, reactivity, and applications, with a strong emphasis on the underlying chemical principles and safety protocols that govern its effective use.
2-(3,5-Difluorophenyl)acetyl chloride (CAS No. 157033-24-4) is an acyl chloride that has emerged as a high-value building block, particularly in the fields of medicinal chemistry and agrochemicals.[1] Its utility stems from the potent combination of a highly reactive acyl chloride functional group and the unique physicochemical properties imparted by the 3,5-difluorophenyl moiety.
The strategic incorporation of fluorine atoms into active pharmaceutical ingredients (APIs) is a cornerstone of modern drug design, often leading to enhanced metabolic stability, increased bioavailability, and improved target binding affinity.[1][2] The 3,5-difluoro substitution pattern on the phenyl ring of this reagent provides these benefits, making it an indispensable tool for chemists seeking to optimize lead compounds.[1] This guide will explore the practical aspects of handling and utilizing this powerful synthetic intermediate.
Physicochemical and Structural Properties
The structure of 2-(3,5-difluorophenyl)acetyl chloride is defined by a phenyl ring substituted with two fluorine atoms at the meta positions, connected to a reactive acetyl chloride group via a methylene bridge.
Table 1: Key Properties of 2-(3,5-Difluorophenyl)acetyl chloride
| Property | Value | Source |
| CAS Number | 157033-24-4 | [1][3] |
| Molecular Formula | C₈H₅ClF₂O | [3][4] |
| Molecular Weight | 190.57 g/mol | [1][3][5] |
| IUPAC Name | 2-(3,5-difluorophenyl)acetyl chloride | [1][3] |
| SMILES | C1=C(C=C(C=C1F)F)CC(=O)Cl | [4] |
| InChI Key | WMVPARKLYWQLNN-UHFFFAOYSA-N | [1][4] |
| Density | 1.369 g/cm³ | [5] |
| Boiling Point | 208.5 °C at 760 mmHg | [5] |
Synthesis of 2-(3,5-Difluorophenyl)acetyl chloride
The most direct and common laboratory synthesis of 2-(3,5-difluorophenyl)acetyl chloride involves the chlorination of its corresponding carboxylic acid, 2-(3,5-difluorophenyl)acetic acid.
Rationale for Reagent Selection
Thionyl chloride (SOCl₂) is the preferred reagent for this transformation.[6] The choice is based on synthetic efficiency; the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous at room temperature.[6] This simplifies the purification process immensely, as the volatile byproducts can be easily removed under reduced pressure or with a gas bubbler, driving the reaction to completion and leaving a relatively clean crude product. Alternative chlorinating agents like oxalyl chloride or phosphorus pentachloride (PCl₅) are also effective but may introduce byproducts that require more rigorous purification steps.[6]
Synthetic Workflow Diagram
Caption: Synthesis of the target acyl chloride from its carboxylic acid precursor.
Chemical Reactivity and Mechanism
The synthetic utility of 2-(3,5-difluorophenyl)acetyl chloride is dominated by its high reactivity as an acylating agent.[1] This reactivity is centered on the electrophilic carbonyl carbon.
Nucleophilic Acyl Substitution
The compound readily undergoes nucleophilic acyl substitution reactions with a wide range of nucleophiles, including alcohols (to form esters), amines (to form amides), and water (hydrolysis).[7] The reaction proceeds via a two-step mechanism:
-
Nucleophilic Attack: The nucleophile adds to the electrophilic carbonyl carbon, breaking the π-bond and forming a transient tetrahedral intermediate.
-
Elimination of Leaving Group: The carbonyl π-bond is reformed, accompanied by the elimination of the chloride ion, which is an excellent leaving group.
The electron-withdrawing nature of the two fluorine atoms on the phenyl ring inductively increases the partial positive charge on the carbonyl carbon, further enhancing its electrophilicity and reactivity towards nucleophiles.[8]
Caption: General mechanism of nucleophilic acyl substitution.
Experimental Protocol: Amide Bond Formation
This section provides a validated, step-by-step protocol for a typical amidation reaction, a common application for this reagent.
Objective: To synthesize N-benzyl-2-(3,5-difluorophenyl)acetamide.
Self-Validation System: The protocol includes an in-situ base to neutralize the HCl byproduct, preventing protonation of the amine nucleophile and ensuring the reaction proceeds to completion. Anhydrous conditions are critical to prevent hydrolysis of the starting material.
Methodology:
-
Preparation (Inert Atmosphere): To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add benzylamine (1.0 eq) and anhydrous dichloromethane (DCM) (approx. 0.1 M concentration).
-
Base Addition: Add triethylamine (NEt₃) (1.2 eq) to the solution. This non-nucleophilic base will act as an acid scavenger for the HCl generated during the reaction.[7]
-
Cooling: Cool the flask to 0 °C in an ice-water bath. This is crucial to control the initial exothermic reaction upon addition of the highly reactive acyl chloride.
-
Reagent Addition: Dissolve 2-(3,5-difluorophenyl)acetyl chloride (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled, stirring amine solution over 10-15 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 1-3 hours).
-
Workup (Quenching): Once the reaction is complete, dilute the mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove any remaining acid), and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure N-benzyl-2-(3,5-difluorophenyl)acetamide.
Safety, Handling, and Storage
Acyl chlorides are hazardous reagents that demand strict adherence to safety protocols.[7]
-
Corrosivity and Reactivity: 2-(3,5-Difluorophenyl)acetyl chloride is corrosive and can cause severe skin and eye burns.[9][10] It reacts violently with water, including atmospheric moisture, to release corrosive and toxic hydrogen chloride (HCl) gas, which is also a lachrymator (tear-inducing agent).[7][9]
-
Engineering Controls: All manipulations must be performed in a certified chemical fume hood under anhydrous conditions.[11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-resistant lab coat.[7][11]
-
Storage: The reagent must be stored in a cool, dry, well-ventilated area away from water, alcohols, amines, metals, and bases.[7][11] Containers should be tightly sealed, often under an inert atmosphere such as nitrogen or argon, to prevent hydrolysis and degradation.[11]
-
Spill Response: In case of a spill, evacuate the area. Use an absorbent material like sand or diatomaceous earth for containment. Do not use water.[10] Dispose of the contaminated material as hazardous waste according to institutional guidelines.
Applications in Drug Discovery
This reagent is a key intermediate in synthesizing complex molecules with therapeutic potential.
-
Alzheimer's Disease Research: It has been utilized in the synthesis of potent pyrazolopyridine derivatives that function as γ-secretase modulators, which have demonstrated significant in vivo efficacy in reducing the production of the Aβ42 peptide implicated in Alzheimer's disease.[1]
-
Oncology: The 3,5-difluorophenylacetyl moiety introduced by this reagent is a structural component in the design of novel inhibitors of the p53-MDM2 protein-protein interaction, a critical target in cancer therapy.[1]
-
General Medicinal Chemistry: The compound's reactivity allows for the efficient creation of libraries of amides and esters for screening purposes, facilitating rapid structure-activity relationship (SAR) studies.[1]
Conclusion
2-(3,5-Difluorophenyl)acetyl chloride is more than a simple reagent; it is an enabling tool for modern chemical synthesis. Its high reactivity, governed by the principles of nucleophilic acyl substitution, combined with the advantageous properties conferred by its difluorinated aromatic ring, makes it an invaluable asset in drug discovery and materials science. Mastery of its use requires a thorough understanding of its chemical nature and a disciplined approach to safety and handling. By following the principles and protocols outlined in this guide, researchers can effectively and safely leverage this potent building block to advance their scientific objectives.
References
- 2-(3,5-difluorophenyl)acetyl chloride (C8H5ClF2O). (n.d.). PubChemLite.
- Hazardous Substance Fact Sheet: Acetyl Chloride. (2010). New Jersey Department of Health.
- 2-(3,5-DIFLUOROPHENYL)ACETYL CHLORIDE | CAS 157033-24-4. (n.d.). Molbase.
- Standard Operating Procedure for the use of Acetyl chloride. (n.d.). Western Carolina University.
- Safety Data Sheet: Acetyl chloride. (2019, January 15). Chemos GmbH & Co.KG.
- 2-(3,5-difluorophenyl)acetyl chloride | CAS#:157033-24-4. (2025, September 10). Chemsrc.
- Safety Data Sheet: Acetyl chloride D3. (n.d.). Carl ROTH.
- Process and intermediate for the manufacture of difluoroacetyl chloride. (2019). Google Patents.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2021). Journal of Biomedical Research & Environmental Sciences.
Sources
- 1. benchchem.com [benchchem.com]
- 2. jelsciences.com [jelsciences.com]
- 3. 2-(3,5-DIFLUOROPHENYL)ACETYL CHLORIDE | CAS 157033-24-4 [matrix-fine-chemicals.com]
- 4. PubChemLite - 2-(3,5-difluorophenyl)acetyl chloride (C8H5ClF2O) [pubchemlite.lcsb.uni.lu]
- 5. 2-(3,5-difluorophenyl)acetyl chloride | CAS#:157033-24-4 | Chemsrc [chemsrc.com]
- 6. echemi.com [echemi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Buy (2,3-Difluorophenyl)acetyl chloride | 808144-32-3 [smolecule.com]
- 9. nj.gov [nj.gov]
- 10. chemos.de [chemos.de]
- 11. wcu.edu [wcu.edu]
2-(3,5-Difluorophenyl)Ethanoyl Chloride safety data sheet
An In-Depth Technical Guide to the Safe Handling of 2-(3,5-Difluorophenyl)ethanoyl Chloride
Introduction: A Key Reagent in Modern Synthesis
This compound, also known as 2-(3,5-difluorophenyl)acetyl chloride, is a specialized acyl chloride with the molecular formula C₈H₅ClF₂O.[1][2][3] Its significance in the scientific community, particularly for researchers in medicinal chemistry and drug development, cannot be overstated. The compound serves as a critical building block for introducing the 3,5-difluorophenylacetyl moiety into more complex molecular architectures.[1] This structural group is often incorporated into potential therapeutic agents to enhance metabolic stability, improve bioavailability, and refine target binding affinity.[1]
However, the very reactivity that makes this compound a valuable synthetic tool also renders it hazardous. As an acyl chloride, it is inherently reactive, corrosive, and moisture-sensitive. This guide provides a comprehensive overview of its safety profile and establishes rigorous protocols for its handling, storage, and emergency management, ensuring that its utility can be harnessed without compromising laboratory safety.
Section 1: Hazard Identification and Classification
Understanding the intrinsic hazards of this compound is the foundation of its safe use. The primary and most immediate dangers are its severe corrosivity and its violent reaction with water.
GHS Hazard Classification: Based on available data and analogy to similar acyl chlorides, the compound is classified as follows:
-
Skin Corrosion/Irritation: Category 1B
-
Serious Eye Damage/Eye Irritation: Category 1
-
Flammable Liquids: Category 2 (by analogy to acetyl chloride)[4]
Hazard Statements:
Signal Word: Danger
Precautionary Statements (Selected):
-
P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[4]
-
P233: Keep container tightly closed.
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[4][5]
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
-
P403+P235: Store in a well-ventilated place. Keep cool.
The core danger stems from the acyl chloride functional group. It is highly electrophilic and will readily react with any available nucleophile. In a laboratory setting, the most prevalent nucleophile is water—present in the atmosphere, on skin, and in mucous membranes. This reaction hydrolyzes the acyl chloride to the corresponding carboxylic acid (2-(3,5-difluorophenyl)acetic acid) and generates hydrogen chloride (HCl) gas. The reaction is highly exothermic and the rapid generation of corrosive HCl gas presents a significant inhalation hazard and can cause pressure buildup in sealed containers.
Section 2: First-Aid and Emergency Response Protocols
Immediate and appropriate action is critical following any exposure. The primary goal of first aid is to mitigate the corrosive damage by removing the chemical and seeking immediate medical attention.
Experimental Protocol: First-Aid Measures
-
General Advice: First responders must protect themselves from exposure. Immediately remove the victim from the hazardous area. Show this safety data sheet to the attending physician.[5]
-
Inhalation:
-
Skin Contact:
-
Do not delay. Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[5][9][10]
-
A mild soap can be used during washing.[6][10] The rationale for extensive washing is to physically remove the chemical and dilute the corrosive HCl being generated upon contact with skin moisture.
-
Seek immediate medical attention.[9]
-
-
Eye Contact:
-
Immediately flush the eyes with large amounts of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids to ensure complete irrigation.[5][6][9]
-
Remove contact lenses if present and easy to do so.[5]
-
This is a medical emergency. Immediately call an ophthalmologist or seek emergency medical treatment.
-
-
Ingestion:
-
DO NOT induce vomiting. [5][6] The chemical is severely corrosive, and vomiting will re-expose the esophagus and mouth to the substance, causing further damage. There is also a high risk of perforation.
-
Rinse the mouth thoroughly with water. Have the victim drink one or two glasses of water for dilution if they are conscious and able to swallow.[6]
-
Never give anything by mouth to an unconscious person.[5][8]
-
Seek immediate medical attention.[6]
-
Caption: First-aid workflow for exposure to this compound.
Section 3: Fire-Fighting and Accidental Release Measures
Fire-Fighting
The flammability of this compound, combined with its water reactivity, creates a complex fire scenario.
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[11] For small fires, dry sand can also be effective.
-
Unsuitable Extinguishing Media: DO NOT USE WATER. [4][9] The compound reacts violently with water, which will spread the fire and generate large clouds of toxic and corrosive gases.[9][12] Foam may also be unsuitable as most types will react.[12]
-
Specific Hazards: During combustion, expect the evolution of highly toxic and corrosive gases, including carbon oxides (CO, CO₂), hydrogen chloride (HCl), hydrogen fluoride (HF), and potentially phosgene.[4][5][9][11] Vapors are heavier than air and may travel a considerable distance to an ignition source and flash back.[4][12]
-
Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) with a full facepiece operated in positive pressure mode.[4][6]
Accidental Release Measures
A spill of this compound is a dangerous situation requiring immediate and deliberate action.
Caption: Step-by-step workflow for responding to an accidental spill.
Experimental Protocol: Spill Cleanup
-
Personal Precautions: Avoid substance contact and inhalation of vapors.[4][11] Evacuate all non-essential personnel from the area.[7][11] Ensure adequate ventilation.[5][11]
-
Environmental Precautions: Prevent the material from entering drains, sewers, or waterways.[9][11]
-
Containment and Cleanup:
-
Cover drains to prevent entry.[11]
-
Contain the spill using a non-combustible, inert absorbent material such as dry sand, earth, or vermiculite.[6][9] DO NOT USE WATER. [9]
-
For final neutralization, spills can be cautiously treated with sodium bicarbonate.[1]
-
Carefully collect the absorbed material into a designated, sealable container for hazardous waste disposal.[6]
-
Clean the affected area thoroughly.[11]
-
Section 4: Handling, Storage, and Exposure Controls
Proactive measures are essential to prevent exposure and ensure chemical stability.
Handling
-
All manipulations must be conducted within a certified chemical fume hood.[1][8]
-
Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.[1]
-
Use spark-proof tools and explosion-proof equipment.[8] Ground and bond all containers and receiving equipment to prevent static discharge.[8]
-
Avoid contact with skin, eyes, and clothing.[6] Wash hands thoroughly after handling.[11]
Storage
-
Store in a tightly closed container, preferably in amber glass bottles to protect from light.[1][11]
-
The storage area must be cool, dry, and well-ventilated.[8]
-
Store locked up and away from incompatible materials.[5]
-
Incompatible Materials: Water, alcohols, strong bases (e.g., sodium hydroxide), and oxidizing agents.[7][9] The reaction with these materials is violent and exothermic.
Exposure Controls and Personal Protection
A multi-layered approach to protection is required, following the hierarchy of controls.
Caption: Hierarchy of controls for managing exposure risk.
-
Engineering Controls: A certified chemical fume hood is the primary engineering control to keep airborne concentrations low.[6][8]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical splash goggles and a full face shield.[4][6]
-
Skin Protection: Wear chemical-resistant gloves (e.g., butyl rubber, Viton) and a chemical-resistant apron or flame-retardant antistatic protective clothing.[4][6]
-
Respiratory Protection: If working outside of a fume hood or in an emergency situation, a NIOSH-approved respirator with appropriate cartridges or a positive-pressure, air-supplied respirator is mandatory.[6]
-
Section 5: Physical, Chemical, and Stability Properties
While some specific physical data for this compound is not widely published, its properties can be inferred from its structure and comparison to similar compounds like acetyl chloride.
| Property | Value | Source/Comment |
| Molecular Formula | C₈H₅ClF₂O | [1][2][3] |
| Molecular Weight | 190.57 g/mol | [2][3] |
| Appearance | Colorless to pale yellow, fuming liquid | By analogy to acetyl chloride[9] |
| Odor | Pungent, sharp | By analogy to acetyl chloride[9] |
| Boiling Point | Not available | Expected to be significantly higher than acetyl chloride (52°C) due to higher molecular weight. |
| Melting Point | Not available | |
| Density | Not available | Expected to be >1 g/cm³ |
| Solubility | Reacts violently with water and alcohols.[9][13] | Miscible with many anhydrous organic solvents (e.g., THF, DCM). |
Stability and Reactivity
-
Reactivity: Reacts violently with water, steam, alcohols, and strong bases.[7][9][12]
-
Chemical Stability: Stable when stored under recommended conditions (cool, dry, inert atmosphere).[7] Moisture-sensitive.
-
Conditions to Avoid: Exposure to moist air or water, heat, sparks, open flames, and static discharge.[7]
-
Hazardous Decomposition Products: When heated to decomposition or upon reaction with water, it releases hydrogen chloride (HCl), hydrogen fluoride (HF), carbon oxides, and potentially phosgene gas.[5][7][11]
Section 6: Synthesis and Spectroscopic Insights
For the intended audience, understanding the compound's origin is valuable. This compound is typically synthesized from its corresponding carboxylic acid, 2-(3,5-difluorophenyl)acetic acid.[1]
Common Synthetic Route: The most common laboratory method for this conversion is the reaction of the carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.[1][14][15]
-
Reaction with Thionyl Chloride: R-COOH + SOCl₂ → R-COCl + SO₂ (g) + HCl (g) This method is often preferred because the byproducts, sulfur dioxide and hydrogen chloride, are gases, which simplifies the purification of the desired acyl chloride, typically achieved via distillation under reduced pressure.[14][15]
Spectroscopic Characterization:
-
FT-IR: A strong carbonyl (C=O) stretching peak is expected around 1800 cm⁻¹.[1]
-
¹³C NMR: The carbonyl carbon signal would appear significantly downfield, around 170 ppm.[1]
-
¹H NMR: The aromatic protons would show characteristic splitting patterns due to fluorine coupling.[1]
Conclusion
This compound is a potent and useful reagent in advanced chemical synthesis. Its utility is directly linked to its high reactivity, which is also the source of its significant hazards. By understanding its properties, adhering to strict handling and storage protocols, and being prepared for emergency situations, researchers can safely and effectively utilize this compound to advance the frontiers of science and drug discovery.
References
- Hazardous Substance Fact Sheet - Acetyl Chloride. (2016, October). New Jersey Department of Health.
- First Aid Procedures for Chemical Hazards | NIOSH - CDC. (n.d.).
- ethanoyl chloride - Chemister.ru. (n.d.).
- Standard Operating Procedure for the use of Acetyl chloride - Western Carolina University. (n.d.).
- Preparation of Acyl Chlorides - Chemistry LibreTexts. (2023, January 22).
- preparation of acyl chlorides (acid chlorides) - Chemguide. (n.d.).
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | 157033-24-4 [chemicalbook.com]
- 3. labshake.com [labshake.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. aksci.com [aksci.com]
- 6. wcs.mi.newlook.safeschoolssds.com [wcs.mi.newlook.safeschoolssds.com]
- 7. fishersci.com [fishersci.com]
- 8. wcu.edu [wcu.edu]
- 9. nj.gov [nj.gov]
- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. ACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. ethanoyl chloride [chemister.ru]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chemguide.co.uk [chemguide.co.uk]
2-(3,5-Difluorophenyl)acetyl chloride synonyms
An In-depth Technical Guide to 2-(3,5-Difluorophenyl)acetyl Chloride: Nomenclature, Synthesis, and Application
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of 2-(3,5-difluorophenyl)acetyl chloride, a key reagent in synthetic organic chemistry, particularly within the pharmaceutical and agrochemical industries. We will delve into its nomenclature, physicochemical properties, synthesis, reactivity, and safe handling protocols, offering field-proven insights for researchers, scientists, and drug development professionals.
Chemical Identity and Nomenclature
Accurate identification of chemical compounds is paramount for reproducible scientific research. 2-(3,5-Difluorophenyl)acetyl chloride is known by several synonyms and unique identifiers across various chemical databases and commercial suppliers.
The systematic IUPAC name for this compound is 2-(3,5-difluorophenyl)acetyl chloride [1][2][3]. This name precisely describes the molecular structure: an acetyl chloride moiety where the second carbon atom is attached to a phenyl group substituted with two fluorine atoms at the 3 and 5 positions.
An alternative, and equally valid, systematic name is 2-(3,5-Difluorophenyl)ethanoyl chloride [1][2][3][4]. In this case, "ethanoyl chloride" is used in place of "acetyl chloride," which is also a correct representation of the two-carbon acyl chloride.
Commonly used synonyms include:
The unique CAS (Chemical Abstracts Service) Registry Number for this compound is 157033-24-4 [1][2][4][5]. This identifier is crucial for unambiguous database searches and procurement.
| Identifier | Value | Source(s) |
| Preferred IUPAC Name | 2-(3,5-difluorophenyl)acetyl chloride | [1][2][3] |
| Systematic Name | This compound | [1][2][3][4] |
| Common Synonym | 3,5-Difluorophenylacetyl chloride | [3][4] |
| CAS Number | 157033-24-4 | [1][2][4][5] |
| Molecular Formula | C8H5ClF2O | [1][2][4][5] |
| Molecular Weight | 190.57 g/mol | [1][2][4] |
| InChIKey | WMVPARKLYWQLNN-UHFFFAOYSA-N | [1][3] |
Physicochemical Properties
Understanding the physical and chemical properties of 2-(3,5-difluorophenyl)acetyl chloride is essential for its proper handling, storage, and use in chemical reactions.
| Property | Value | Source(s) |
| Physical State | Liquid | [1][4] |
| Color | Clear, pale yellow | [4] |
| Boiling Point | 208.5°C at 760 mmHg | [5] |
| 86°C at 15 mmHg | [4] | |
| Density | 1.369 g/cm³ (Predicted) | [4][5] |
The presence of the two fluorine atoms on the phenyl ring significantly influences the compound's electronic properties and, consequently, its reactivity. Fluorine is a highly electronegative atom, and its presence results in a strong electron-withdrawing inductive effect. This effect makes the carbonyl carbon of the acetyl chloride group even more electrophilic than in the non-fluorinated analog, enhancing its reactivity towards nucleophiles.
Synthesis of 2-(3,5-Difluorophenyl)acetyl Chloride
The most direct and common laboratory-scale synthesis of 2-(3,5-difluorophenyl)acetyl chloride involves the chlorination of its corresponding carboxylic acid, 2-(3,5-difluorophenyl)acetic acid (CAS No: 105184-38-1)[6][7][8].
The choice of chlorinating agent is critical and depends on the desired reaction conditions and the scale of the synthesis. Thionyl chloride (SOCl₂) is a frequently used reagent for this transformation due to its effectiveness and the convenient removal of byproducts (SO₂ and HCl) as gases[9][10].
Caption: General workflow for the synthesis of 2-(3,5-Difluorophenyl)acetyl chloride.
Experimental Protocol: Synthesis via Thionyl Chloride
This protocol is a self-validating system, where the progress and success of the reaction can be monitored through simple analytical techniques.
Materials:
-
2-(3,5-Difluorophenyl)acetic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or toluene as solvent
-
Catalytic amount of N,N-dimethylformamide (DMF) (optional)
-
Round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (containing NaOH solution)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a fume hood, charge a dry round-bottom flask with 2-(3,5-difluorophenyl)acetic acid (1.0 eq). Add an anhydrous solvent (e.g., DCM) to obtain a stirrable suspension.
-
Addition of Reagent: Slowly add thionyl chloride (1.5 - 2.0 eq) to the flask at room temperature with stirring. A catalytic amount of DMF can be added to accelerate the reaction. The addition of thionyl chloride is exothermic and will result in the evolution of HCl gas.
-
Reaction: The reaction mixture is then heated to reflux and maintained at this temperature until the evolution of gas ceases (typically 1-3 hours). The reaction can be monitored by IR spectroscopy by observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl chloride at a higher wavenumber.
-
Work-up and Purification: After the reaction is complete, the excess thionyl chloride and the solvent are removed by distillation under reduced pressure. The crude 2-(3,5-difluorophenyl)acetyl chloride is often of sufficient purity for subsequent reactions. If higher purity is required, fractional distillation under vacuum can be performed.
Causality behind Experimental Choices:
-
Excess Thionyl Chloride: An excess of the chlorinating agent is used to ensure the complete conversion of the carboxylic acid.
-
Anhydrous Conditions: Acyl chlorides are highly reactive towards water, hydrolyzing back to the carboxylic acid. Therefore, anhydrous conditions are crucial for a successful synthesis.
-
Gas Scrubber: The reaction evolves toxic gases (HCl and SO₂), which must be neutralized in a basic scrubber.
Reactivity and Applications
As an acyl chloride, 2-(3,5-difluorophenyl)acetyl chloride is a versatile intermediate in organic synthesis. It readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles.
Caption: Common reactions of 2-(3,5-Difluorophenyl)acetyl chloride.
The 3,5-difluorophenyl moiety is a common structural motif in many biologically active molecules. The fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of the final compound. Consequently, 2-(3,5-difluorophenyl)acetyl chloride is a valuable building block in the synthesis of pharmaceuticals and agrochemicals[1][10].
Safety and Handling
2-(3,5-Difluorophenyl)acetyl chloride is a corrosive and moisture-sensitive compound. It is crucial to handle it with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Hazard Statements:
-
Causes severe skin burns and eye damage[1].
-
May cause respiratory irritation.
Precautionary Statements:
-
Do not breathe dust/fume/gas/mist/vapors/spray.
-
Wear protective gloves/protective clothing/eye protection/face protection[1].
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention[1].
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases, alcohols, and amines.
References
- 2-(3,5-DIFLUOROPHENYL)ACETYL CHLORIDE | CAS 157033-24-4. [Link]
- 2-(3,5-difluorophenyl)acetyl chloride | CAS#:157033-24-4 | Chemsrc. [Link]
- 3,5-Difluorophenylacetic acid | C8H6F2O2 | CID 145424 - PubChem. [Link]
- 2-(3,5-Difluorophenyl)acetic acid | 105184-38-1 - J&K Scientific. [Link]
- 3,5-Bis(trifluoromethyl)phenylacetyl chloride | C10H5ClF6O | CID 2779152 - PubChem. [Link]
- 2-(3,5-DIFLUOROPHENYL)
- 2-(3,5-difluorophenyl)acetyl chloride (C8H5ClF2O) - PubChemLite. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 2-(3,5-DIFLUOROPHENYL)ACETYL CHLORIDE | CAS 157033-24-4 [matrix-fine-chemicals.com]
- 3. This compound, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.co.uk]
- 4. This compound | 157033-24-4 [chemicalbook.com]
- 5. 2-(3,5-difluorophenyl)acetyl chloride | CAS#:157033-24-4 | Chemsrc [chemsrc.com]
- 6. 3,5-Difluorophenylacetic acid | C8H6F2O2 | CID 145424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
- 8. 2-(3,5-DIFLUOROPHENYL)ACETIC ACID | CAS 105184-38-1 [matrix-fine-chemicals.com]
- 9. benchchem.com [benchchem.com]
- 10. Buy (2,3-Difluorophenyl)acetyl chloride | 808144-32-3 [smolecule.com]
Characterization of 2-(3,5-Difluorophenyl)Ethanoyl Chloride: A Technical Guide for Drug Development Professionals
This guide provides an in-depth exploration of the physical and spectroscopic properties of 2-(3,5-Difluorophenyl)Ethanoyl Chloride, a key building block in medicinal chemistry. As a highly reactive acylating agent, a thorough understanding of its characteristics is paramount for its effective and safe utilization in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This document moves beyond a simple data sheet, offering insights into the rationale behind analytical techniques and providing actionable protocols for laboratory practice.
Molecular Identity and Physicochemical Landscape
This compound, also known as 2-(3,5-difluorophenyl)acetyl chloride, is a derivative of phenylacetic acid, distinguished by the presence of two fluorine atoms on the aromatic ring and a reactive ethanoyl chloride moiety.[1] These structural features significantly influence its reactivity and physical properties. The electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the carbonyl carbon, making it a potent acylating agent.[1]
Due to the compound's high reactivity, particularly its vigorous reaction with water, experimentally determined physical properties are not widely published.[1] Therefore, a combination of predicted data and experimental values for a close structural analog, Phenylacetyl Chloride, is presented to provide a comprehensive physicochemical profile.
Table 1: Physicochemical Properties
| Property | This compound | Phenylacetyl Chloride (Structural Analog) |
| Molecular Formula | C₈H₅ClF₂O[1][2] | C₈H₇ClO |
| Molecular Weight | 190.57 g/mol [1][2] | 154.59 g/mol |
| CAS Number | 157033-24-4[1][2] | 103-80-0 |
| Appearance | Colorless to light yellow liquid (predicted) | Colorless to pale yellow fuming liquid[3] |
| Boiling Point | 208.5 °C at 760 mmHg (Predicted) | 94 - 95 °C at 16 hPa[3] |
| Density | 1.369 g/cm³ (Predicted) | 1.169 g/mL at 25 °C[3][4] |
| Refractive Index | 1.496 (Predicted) | 1.5325 (20 °C)[3] |
| Solubility | Reacts violently with water; miscible with anhydrous organic solvents (e.g., dichloromethane, THF).[1] | Reacts with water; miscible with alcohol and ether.[3][4] |
Spectroscopic Signature for Structural Verification
The unequivocal identification of this compound relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Infrared (IR) Spectroscopy: Probing Functional Groups
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations.[5] The frequency of these vibrations is characteristic of the types of chemical bonds present, making it an excellent tool for identifying functional groups.[5]
Expected Absorptions for this compound:
-
C=O Stretch: A strong, sharp absorption is expected around 1800 cm⁻¹ .[1] This is a hallmark of an acyl chloride. The electron-withdrawing effect of the adjacent chlorine atom shifts this peak to a higher wavenumber compared to a typical ketone (around 1715 cm⁻¹).
-
C-Cl Stretch: A peak in the range of 550–850 cm⁻¹ is anticipated for the carbon-chlorine bond.[1]
-
Aromatic C=C Stretches: Medium to weak absorptions in the region of 1450-1600 cm⁻¹.
-
C-F Stretches: Strong absorptions typically appear in the 1100-1300 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. By observing the behavior of ¹H (proton) and ¹³C nuclei in a magnetic field, it provides detailed information about the structure and chemical environment of atoms in a molecule.
¹H NMR Spectrum:
-
Aromatic Protons (Ar-H): The protons on the difluorophenyl ring are expected to appear as multiplets in the range of δ 6.8–7.2 ppm .[1] The coupling with the adjacent fluorine atoms will result in complex splitting patterns (doublets or triplets).
-
Methylene Protons (-CH₂-): The two protons of the methylene group adjacent to the carbonyl group will likely appear as a singlet around δ 4.0-4.5 ppm. The exact chemical shift is influenced by the electron-withdrawing nature of the acyl chloride group.
¹³C NMR Spectrum:
-
Carbonyl Carbon (C=O): A characteristic peak for the carbonyl carbon of the acyl chloride is expected at approximately δ 170 ppm .[1] This peak is typically of lower intensity due to the absence of directly attached protons.
-
Aromatic Carbons (Ar-C): The carbons of the difluorophenyl ring will appear in the aromatic region (δ 110-165 ppm). The carbons directly bonded to fluorine will exhibit large coupling constants (¹JCF), resulting in distinct splitting patterns.
-
Methylene Carbon (-CH₂-): The methylene carbon is expected to resonate in the range of δ 40-50 ppm.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern.
Expected Fragmentation Pattern:
-
Molecular Ion Peak (M⁺): The molecular ion peak is expected at m/z 190.57 , corresponding to the molecular formula C₈H₅ClF₂O.[1] The presence of chlorine will also give rise to a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.
-
Acylium Ion: A prominent peak resulting from the loss of the chlorine atom to form a stable acylium ion ([M-Cl]⁺) is expected at m/z 155.
Experimental Protocols: A Practical Approach
The highly reactive nature of acyl chlorides necessitates careful handling under anhydrous conditions to prevent hydrolysis.
Workflow for Spectroscopic Analysis
Caption: Workflow for the spectroscopic characterization of this compound.
Step-by-Step Protocol for ¹H NMR Sample Preparation
Causality: The following protocol is designed to prevent the hydrolysis of the acyl chloride, which would lead to the formation of the corresponding carboxylic acid and HCl, yielding a misleading spectrum.
-
Material Preparation: Ensure all glassware (NMR tube, pipette, small vial) is oven-dried and cooled under a stream of dry nitrogen or in a desiccator. Use a deuterated solvent from a fresh, sealed ampoule or a bottle that has been stored under anhydrous conditions (e.g., over molecular sieves). Chloroform-d (CDCl₃) is a suitable choice.
-
Inert Atmosphere: Conduct all manipulations in a fume hood under a positive pressure of an inert gas (Nitrogen or Argon).
-
Sample Weighing: In a small, dry vial, accurately weigh approximately 5-10 mg of this compound.
-
Dissolution: Using a dry syringe, add approximately 0.6-0.7 mL of the anhydrous deuterated solvent to the vial. Gently swirl to dissolve the sample completely.
-
Transfer to NMR Tube: Using a dry Pasteur pipette, transfer the solution to the clean, dry NMR tube.
-
Sealing: Cap the NMR tube securely. For prolonged storage or analysis at elevated temperatures, flame-sealing the tube is recommended.
-
Analysis: Acquire the ¹H NMR spectrum immediately.
Safety and Handling: A Prerequisite for Success
Acyl chlorides are corrosive and react violently with water, releasing hydrochloric acid gas. Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. Conduct all work in a well-ventilated chemical fume hood.
-
Handling: Use only dry glassware and equipment. Avoid contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
Storage: Store this compound in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry, and well-ventilated area away from moisture and incompatible materials such as alcohols and amines.
-
Spill Response: In the event of a spill, neutralize with a dry, inert material such as sand or sodium bicarbonate. Do not use water.
Conclusion
This compound is a valuable reagent whose reactivity is central to its utility in pharmaceutical synthesis. A comprehensive understanding of its physical properties, spectroscopic characteristics, and handling requirements is essential for researchers. By employing the analytical strategies and protocols outlined in this guide, scientists can confidently verify the identity and purity of this compound, ensuring the integrity and success of their synthetic endeavors.
References
- PHENYLACETYL CHLORIDE Safety D
- 2-(3,5-difluorophenyl)acetyl chloride (C8H5ClF2O) - PubChemLite. (URL: [Link])
- Infrared (IR) Spectroscopy- Definition, Principle, Parts, Uses - Microbe Notes. (URL: [Link])
Sources
Spectroscopic Characterization of 2-(3,5-Difluorophenyl)acetyl Chloride: A Technical Guide
Introduction
2-(3,5-Difluorophenyl)acetyl chloride is a key intermediate in the synthesis of a variety of pharmacologically active compounds and other fine chemicals. The precise elucidation of its molecular structure is paramount for ensuring the integrity of subsequent synthetic steps and the quality of the final product. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), provide a powerful toolkit for the unambiguous structural confirmation and purity assessment of this reactive acyl chloride.
This technical guide provides an in-depth analysis of the spectroscopic data of 2-(3,5-Difluorophenyl)acetyl chloride. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the characteristic spectral features of this compound. The guide details the theoretical basis for the observed spectral data, presents predicted spectra for practical reference, and outlines the experimental protocols for data acquisition.
Molecular Structure and Spectroscopic Overview
The molecular structure of 2-(3,5-Difluorophenyl)acetyl chloride, with the IUPAC name 2-(3,5-difluorophenyl)ethanoyl chloride, is presented below. Its chemical formula is C₈H₅ClF₂O, and it has a molecular weight of 190.57 g/mol [1]. The presence of the aromatic ring with two fluorine atoms, a methylene group, and a reactive acetyl chloride moiety gives rise to a unique set of spectroscopic signatures.
Figure 1: Chemical structure of 2-(3,5-Difluorophenyl)acetyl chloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For 2-(3,5-Difluorophenyl)acetyl chloride, both ¹H and ¹³C NMR are highly informative.
Experimental Protocol for NMR Spectroscopy
A general protocol for acquiring NMR spectra of organic compounds is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified 2-(3,5-Difluorophenyl)acetyl chloride in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). It is crucial to use a dry solvent due to the reactivity of the acyl chloride.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: Transfer the solution to a clean NMR tube. Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
Figure 2: Workflow for NMR sample preparation and analysis.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 2-(3,5-Difluorophenyl)acetyl chloride is expected to show three distinct signals corresponding to the methylene protons and the two types of aromatic protons.
Table 1: Predicted ¹H NMR Spectral Data for 2-(3,5-Difluorophenyl)acetyl chloride
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.25 | Singlet | 2H | -CH₂- |
| ~6.95 | Doublet of triplets | 2H | Ar-H (ortho to CH₂COCl) |
| ~6.82 | Triplet of triplets | 1H | Ar-H (para to CH₂COCl) |
Predicted using NMRDB.org
Interpretation:
-
The methylene protons (-CH₂-) adjacent to the carbonyl group are expected to appear as a singlet at approximately 4.25 ppm. The deshielding effect of the carbonyl group and the aromatic ring causes this downfield shift.
-
The two equivalent aromatic protons ortho to the acetyl chloride group are predicted to resonate around 6.95 ppm. They will appear as a doublet of triplets due to coupling with the para proton and the two meta fluorine atoms.
-
The single aromatic proton in the para position relative to the acetyl chloride group is expected at approximately 6.82 ppm and will appear as a triplet of triplets due to coupling with the two ortho protons and the two meta fluorine atoms.
For comparison, the methylene protons in the non-fluorinated analog, phenylacetyl chloride, appear as a singlet at around 4.1 ppm in CDCl₃[2]. The presence of the two electron-withdrawing fluorine atoms in the meta positions of the target molecule leads to a slight downfield shift of all proton signals.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum of 2-(3,5-Difluorophenyl)acetyl chloride is expected to show six distinct carbon signals.
Table 2: Predicted ¹³C NMR Spectral Data for 2-(3,5-Difluorophenyl)acetyl chloride
| Chemical Shift (δ, ppm) | Assignment |
| ~172.0 | C=O |
| ~163.0 | C-F |
| ~140.0 | C-CH₂ |
| ~112.0 | C-H (ortho) |
| ~103.0 | C-H (para) |
| ~50.0 | -CH₂- |
Predicted using NMRDB.org
Interpretation:
-
The carbonyl carbon of the acetyl chloride group is the most deshielded, appearing at approximately 172.0 ppm. This is a characteristic chemical shift for acyl chloride carbonyls[3].
-
The two carbons directly bonded to the fluorine atoms are significantly deshielded and will appear as a doublet due to one-bond C-F coupling, predicted around 163.0 ppm.
-
The ipso-carbon to which the methylene group is attached is predicted around 140.0 ppm.
-
The two ortho aromatic carbons are expected to resonate at approximately 112.0 ppm, and the para aromatic carbon at around 103.0 ppm. These carbons will also exhibit coupling to the fluorine atoms.
-
The methylene carbon is the most shielded, appearing at approximately 50.0 ppm.
The ¹³C NMR data for phenylacetyl chloride shows the carbonyl carbon at ~170 ppm and the methylene carbon at ~53 ppm, which is in good agreement with the predicted values for the fluorinated analog.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of 2-(3,5-Difluorophenyl)acetyl chloride will be dominated by a strong absorption band corresponding to the carbonyl stretch of the acyl chloride.
Experimental Protocol for FT-IR Spectroscopy
For a solid sample like 2-(3,5-Difluorophenyl)acetyl chloride, the following protocol can be used:
-
Sample Preparation (Thin Film): Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane).
-
Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).
-
Evaporation: Allow the solvent to evaporate, leaving a thin film of the solid sample on the plate.
-
Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.
Figure 3: Workflow for FT-IR thin film sample preparation.
Interpretation of the IR Spectrum
Table 3: Characteristic IR Absorption Bands for 2-(3,5-Difluorophenyl)acetyl chloride
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium-Weak | Aromatic C-H stretch |
| ~2900-2800 | Weak | Aliphatic C-H stretch |
| ~1800 | Very Strong | C=O stretch (acyl chloride) |
| ~1600, ~1450 | Medium-Strong | Aromatic C=C stretch |
| ~1300-1100 | Strong | C-F stretch |
| ~800-700 | Strong | C-Cl stretch |
Key Features:
-
The most prominent and diagnostic peak in the IR spectrum will be the very strong C=O stretching vibration of the acyl chloride functional group, typically appearing around 1800 cm⁻¹. This high frequency is characteristic of acyl chlorides.
-
The aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region.
-
The aliphatic C-H stretching of the methylene group will be observed in the 2900-2800 cm⁻¹ range.
-
Strong absorptions corresponding to the C-F stretching vibrations are expected in the 1300-1100 cm⁻¹ region.
-
The C-Cl stretching vibration will likely appear in the fingerprint region, typically between 800 and 700 cm⁻¹.
For comparison, the IR spectrum of phenylacetyl chloride shows a strong C=O stretch at approximately 1790 cm⁻¹[4].
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Experimental Protocol for Mass Spectrometry
A general protocol for acquiring a mass spectrum using electrospray ionization (ESI) is as follows:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography system.
-
Ionization: Utilize electrospray ionization (ESI) to generate gas-phase ions.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate the mass spectrum.
Figure 4: Workflow for mass spectrometry using electrospray ionization.
Interpretation of the Mass Spectrum
The predicted mass spectrum of 2-(3,5-Difluorophenyl)acetyl chloride shows a protonated molecular ion and characteristic fragment ions.
Table 4: Predicted Mass Spectral Data for 2-(3,5-Difluorophenyl)acetyl chloride
| m/z | Proposed Fragment |
| 191.0 | [M+H]⁺ |
| 155.0 | [M+H - HCl]⁺ |
| 127.0 | [M+H - HCl - CO]⁺ |
| 109.0 | [C₆H₃F₂]⁺ |
Predicted using CFM-ID
Fragmentation Pathway:
The fragmentation of 2-(3,5-Difluorophenyl)acetyl chloride is expected to proceed through the following key steps:
-
Formation of the Protonated Molecular Ion: In ESI-MS, the molecule is protonated to form the [M+H]⁺ ion at m/z 191.0.
-
Loss of HCl: A common fragmentation pathway for acyl chlorides is the loss of a neutral molecule of HCl, leading to the formation of a ketene intermediate ion at m/z 155.0.
-
Loss of Carbon Monoxide: The subsequent loss of carbon monoxide (CO) from the ketene intermediate results in the formation of a benzylic carbocation at m/z 127.0.
-
Formation of the Difluorophenyl Cation: Further fragmentation can lead to the formation of the difluorophenyl cation at m/z 109.0.
Figure 5: Predicted fragmentation pathway of 2-(3,5-Difluorophenyl)acetyl chloride.
The mass spectrum of phenylacetyl chloride shows a molecular ion at m/z 154 and a base peak at m/z 91, corresponding to the tropylium ion formed after the loss of the -COCl group[5]. The fragmentation pattern of the difluorinated analog is expected to be influenced by the presence of the fluorine atoms, leading to the observed differences in the predicted fragments.
Conclusion
The spectroscopic characterization of 2-(3,5-Difluorophenyl)acetyl chloride by NMR, IR, and MS provides a comprehensive and unambiguous confirmation of its molecular structure. The predicted spectral data presented in this guide serve as a valuable reference for researchers working with this compound. The characteristic signals in the ¹H and ¹³C NMR spectra, the strong carbonyl absorption in the IR spectrum, and the specific fragmentation pattern in the mass spectrum are all consistent with the proposed structure. By following the outlined experimental protocols and utilizing the provided interpretations, scientists can confidently verify the identity and purity of 2-(3,5-Difluorophenyl)acetyl chloride in their research and development endeavors.
References
- University of Colorado Boulder, Department of Chemistry and Biochemistry. IR Spectroscopy of Solids.
- Chemistry LibreTexts. Interpreting C-13 NMR Spectra.
- Oregon State University. The Mass Spectrometry Experiment.
- Springer Nature Experiments. Mass Spectrometry Protocols and Methods.
- NIST. Benzeneacetyl chloride. In: NIST Chemistry WebBook.
- PubChem. Phenylacetyl chloride.
- NMRDB.org. Simulate and predict NMR spectra.
- CFM-ID. Spectra Prediction.
- Matrix Fine Chemicals. 2-(3,5-DIFLUOROPHENYL)ACETYL CHLORIDE.
- Chemistry LibreTexts. Interpreting C-13 NMR Spectra.
Sources
2-(3,5-Difluorophenyl)Ethanoyl Chloride reactivity profile
An In-Depth Technical Guide to the Reactivity Profile of 2-(3,5-Difluorophenyl)ethanoyl Chloride
Abstract
This technical guide provides a comprehensive analysis of the reactivity profile of this compound (DFPE-Cl), a critical building block in modern medicinal and materials chemistry. As a highly reactive acyl chloride, its utility is defined by the electrophilic nature of its carbonyl carbon, which readily undergoes nucleophilic acyl substitution. This document delves into the principal reactions of DFPE-Cl, including hydrolysis, esterification, amidation, Friedel-Crafts acylation, and reduction. We will explore the underlying mechanisms, provide field-proven experimental protocols, and discuss the influence of the 3,5-difluorophenyl moiety on both reactivity and the properties of downstream compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in complex molecular synthesis.
Introduction: A Key Intermediate in Advanced Synthesis
This compound is a specialized acylating agent extensively used in the synthesis of high-value organic molecules, particularly active pharmaceutical ingredients (APIs) and agrochemicals. Its structure is characterized by two key features: the highly reactive ethanoyl chloride group and the 3,5-difluorophenyl ring.
The acyl chloride function serves as an exceptionally efficient handle for introducing the 2-(3,5-difluorophenyl)acetyl moiety into a target molecule via reactions with a wide range of nucleophiles. This reactivity is central to its role as a versatile building block.
The 3,5-difluorophenyl group is a bioisostere frequently incorporated in drug design to enhance critical pharmacokinetic and pharmacodynamic properties. The strategic placement of fluorine atoms can improve metabolic stability, increase bioavailability, and modulate the binding affinity of a compound to its biological target by altering lipophilicity and electronic characteristics. Notably, this moiety is a key component in the synthesis of γ-secretase modulators for Alzheimer's disease research and inhibitors of the p53-MDM2 protein-protein interaction in oncology.
This guide offers a detailed examination of DFPE-Cl's chemical behavior, providing the foundational knowledge required for its effective and safe application in research and development.
Synthesis and Physicochemical Properties
The most common and direct route to synthesizing this compound is through the chlorination of its corresponding carboxylic acid, 2-(3,5-difluorophenyl)acetic acid. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride are typically employed for this transformation due to their efficacy and the formation of gaseous byproducts that are easily removed.
Hydrolysis
Acyl chlorides react vigorously, often violently, with water in an exothermic reaction to form the corresponding carboxylic acid and hydrogen chloride gas. This high reactivity means DFPE-Cl is extremely sensitive to moisture and must be handled under anhydrous conditions to prevent degradation. The presence of atmospheric moisture is sufficient to cause the compound to fume as it reacts to produce misty droplets of hydrochloric acid.
Reaction: C₈H₅F₂OCl + H₂O → C₈H₆F₂O₂ + HCl
Esterification
DFPE-Cl reacts readily with alcohols and phenols to form esters. The reaction is typically rapid and exothermic, occurring at room temperature. This provides a highly efficient method for synthesizing a wide variety of esters, which are themselves valuable intermediates or final products.
Causality: Alcohols act as nucleophiles, with the lone pair of electrons on the oxygen atom attacking the electrophilic carbonyl carbon of the acyl chloride. The reaction is often performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the HCl byproduct, preventing it from catalyzing unwanted side reactions.
-
Setup: In a fume hood, dissolve 1 equivalent of this compound in a suitable anhydrous solvent (e.g., dichloromethane, THF) in a flask equipped with a magnetic stirrer and a dropping funnel.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Nucleophile Addition: Slowly add a solution of 1.1 equivalents of ethanol and 1.2 equivalents of triethylamine in the same anhydrous solvent via the dropping funnel. Maintain the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Work-up: Quench the reaction by adding water. Separate the organic layer, wash with dilute HCl, then saturated NaHCO₃ solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude ester can be purified by column chromatography or distillation.
Amidation
The reaction of DFPE-Cl with ammonia or primary/secondary amines is a facile and highly effective method for synthesizing amides. The reaction is typically very fast and highly exothermic.
Causality: Amines are excellent nucleophiles due to the lone pair of electrons on the nitrogen atom. The reaction proceeds via the standard nucleophilic acyl substitution mechanism. Two equivalents of the amine are required: one acts as the nucleophile, and the second acts as a base to neutralize the HCl byproduct, forming an ammonium salt.
-
Setup: In a fume hood, dissolve 2.2 equivalents of benzylamine in an anhydrous solvent (e.g., dichloromethane) in a flask equipped with a magnetic stirrer and cooled to 0 °C.
-
Reagent Addition: Slowly add a solution of 1 equivalent of this compound in the same anhydrous solvent to the stirred amine solution.
-
Reaction: A voluminous white precipitate (benzylammonium chloride) will form immediately. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.
-
Work-up: Dilute the reaction mixture with water and separate the organic layer. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove excess amine, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude amide, which can be further purified by recrystallization or column chromatography.
Friedel-Crafts Acylation
Friedel-Crafts acylation is a powerful carbon-carbon bond-forming reaction where an acyl group is attached to an aromatic ring. DFPE-Cl can act as the acylating agent in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Causality: The Lewis acid catalyst coordinates to the chlorine atom of the acyl chloride, making it a much better leaving group. This facilitates the formation of a highly electrophilic acylium ion, which is the active electrophile in the reaction. The aromatic ring then acts as a nucleophile, attacking the acylium ion in an electrophilic aromatic substitution reaction. A stoichiometric amount of the Lewis acid is required because it complexes with the product ketone.
solubility of 2-(3,5-Difluorophenyl)acetyl chloride in organic solvents
An In-Depth Technical Guide to the Solubility of 2-(3,5-Difluorophenyl)acetyl Chloride in Organic Solvents
Authored by a Senior Application Scientist
Abstract
2-(3,5-Difluorophenyl)acetyl chloride is a pivotal reactive intermediate in modern synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals. Its utility is intrinsically linked to its behavior in solution, making a thorough understanding of its solubility in organic solvents a prerequisite for successful process development, reaction optimization, and purification. However, the high reactivity of the acyl chloride functional group, particularly its sensitivity to hydrolysis and reaction with nucleophilic solvents, complicates standard solubility assessments. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound. We will delve into its physicochemical properties, provide a theoretical basis for solvent selection, and present a robust, self-validating experimental protocol designed to yield accurate and reproducible solubility data while mitigating the challenges posed by its reactivity.
Physicochemical Profile and Safety Imperatives
A foundational understanding of the material's properties and hazards is critical before any experimental work is undertaken. 2-(3,5-Difluorophenyl)acetyl chloride is a corrosive, moisture-sensitive liquid that demands careful handling under controlled conditions.[1]
Table 1: Key Physicochemical Properties and Identifiers
| Property | Value | Source |
| CAS Number | 157033-24-4 | [2] |
| Molecular Formula | C₈H₅ClF₂O | [1][2] |
| Molecular Weight | 190.57 g/mol | [1][2] |
| Boiling Point | 208.5°C at 760 mmHg | [1] |
| Density | 1.369 g/cm³ | [1] |
| Appearance | Colorless fuming liquid (general for acyl chlorides) | [3] |
| Primary Hazards | Causes severe skin burns and eye damage.[4] Moisture sensitive; reacts violently with water.[1][5] |
Safety Caucus: Handling 2-(3,5-Difluorophenyl)acetyl chloride requires stringent safety protocols. All manipulations must be conducted in a certified chemical fume hood.[1] Personal protective equipment (PPE) is mandatory, including chemical-resistant gloves, flame-retardant laboratory coats, and full eye/face protection.[4][6] An inert atmosphere (e.g., nitrogen or argon) is essential for storage and during handling to prevent degradation from atmospheric moisture.[1]
Theoretical Framework for Solvent Selection
The principle of "like dissolves like" provides a predictive lens for estimating solubility. The molecular structure of 2-(3,5-Difluorophenyl)acetyl chloride features two distinct regions influencing its solubility:
-
The Polar Acyl Chloride Head: The C=O and C-Cl bonds create a strong dipole, making this part of the molecule polar and electrophilic.
-
The Nonpolar Difluorophenyl Tail: The aromatic ring, while substituted with electronegative fluorine atoms, is predominantly nonpolar and capable of π-π stacking interactions.
This dual nature suggests that optimal solubility will be found in solvents that can effectively solvate both the polar and nonpolar moieties.
Sources
- 1. 2-(3,5-difluorophenyl)acetyl chloride | CAS#:157033-24-4 | Chemsrc [chemsrc.com]
- 2. 2-(3,5-DIFLUOROPHENYL)ACETYL CHLORIDE | CAS 157033-24-4 [matrix-fine-chemicals.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. aksci.com [aksci.com]
A Researcher's Guide to Sourcing and Quality Control of 2-(3,5-Difluorophenyl)Ethanoyl Chloride
This technical guide is designed for researchers, scientists, and drug development professionals who utilize 2-(3,5-Difluorophenyl)ethanoyl chloride in their synthetic endeavors. The quality and handling of this reactive building block are paramount to achieving reliable and reproducible results. This document provides a comprehensive overview of commercial sourcing, in-depth quality control measures, and best practices for the safe handling and storage of this critical reagent.
The Strategic Importance of this compound in Modern Synthesis
This compound, also known as 2-(3,5-difluorophenyl)acetyl chloride, is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The difluorophenyl motif is often incorporated into lead compounds to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties. The high reactivity of the acyl chloride functional group allows for the efficient formation of amide and ester bonds, making it a versatile tool for medicinal chemists.[1]
However, this high reactivity also makes the compound susceptible to hydrolysis and degradation, necessitating careful selection of suppliers and rigorous quality control to ensure the integrity of the starting material.
Navigating the Commercial Supplier Landscape
A multitude of chemical suppliers offer this compound. The selection of a suitable vendor should be based on a holistic evaluation of not just cost, but also purity, documentation, and logistical considerations.
Key Commercial Suppliers
Below is a comparative table of some commercial suppliers of this compound. Purity and availability are subject to lot-to-lot variability and should be confirmed with the supplier.
| Supplier | Typical Purity | CAS Number | Additional Notes |
| Sigma-Aldrich (Merck) | ≥97% | 157033-24-4 | Provides comprehensive safety data sheets and access to certificates of analysis.[2] |
| Thermo Fisher Scientific (Alfa Aesar) | 97% | 157033-24-4 | Offers various pack sizes suitable for research and development.[3] |
| TCI Chemicals | >98% | 157033-24-4 | Known for high-purity reagents. |
| BOC Sciences | Inquire | 157033-24-4 | Specializes in building blocks for drug discovery.[4] |
| Career Henan Chemical Co. | 98% | 157033-24-4 | A manufacturer based in China.[5] |
The Critical Role of the Certificate of Analysis (CoA)
The Certificate of Analysis is a legally binding document that provides lot-specific quality control data. When evaluating a potential supplier, always request a CoA for the specific lot you intend to purchase. Below is an illustrative example of what to expect in a CoA for this compound.
| Parameter | Specification | Method |
| Appearance | Colorless to light yellow liquid | Visual |
| Purity (Assay) | ≥97.0% | Gas Chromatography (GC) |
| Identity | Conforms to structure | ¹H NMR, FTIR |
| Water Content | ≤0.05% | Karl Fischer Titration |
| Residual Solvents | As per ICH Q3C | GC-HS |
In-House Quality Control: Verification is Key
Upon receipt of this compound, it is imperative to perform in-house quality control to verify the supplier's claims and to ensure the material has not degraded during shipment.
Logical Workflow for Incoming Material QC
The following diagram illustrates a systematic approach to the quality control of newly received this compound.
Caption: A stepwise workflow for the quality control of incoming this compound.
Spectroscopic Verification
¹H NMR Spectroscopy
Proton NMR is a powerful tool for confirming the identity and assessing the purity of this compound.
-
Sample Preparation: Prepare the sample in a dry NMR tube under an inert atmosphere using a deuterated solvent such as chloroform-d (CDCl₃).
-
Expected Chemical Shifts:
-
Aromatic Protons: Multiplets in the region of δ 6.8-7.2 ppm.
-
Methylene Protons (-CH₂-): A singlet around δ 4.2 ppm.
-
-
Impurity Detection: The presence of a broad singlet above δ 10 ppm would indicate the presence of the corresponding carboxylic acid, a product of hydrolysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is excellent for confirming the presence of the key functional groups.
-
Sample Preparation: A thin film of the neat liquid can be analyzed between two salt plates (e.g., NaCl or KBr).
-
Key Vibrational Frequencies:
-
C=O Stretch (Acyl Chloride): A strong, sharp absorbance band around 1800 cm⁻¹. The exact position can be indicative of the compound's purity.
-
C-F Stretch: Strong absorbances in the 1100-1300 cm⁻¹ region.
-
-
Impurity Detection: The presence of a broad absorbance in the 2500-3300 cm⁻¹ region is characteristic of the O-H stretch of a carboxylic acid, indicating hydrolysis.
Application in Synthesis: A Practical Protocol
This compound is an excellent reagent for the acylation of amines to form amides. The following is a representative protocol for the synthesis of an N-aryl acetamide derivative.
Synthesis of N-(4-methoxyphenyl)-2-(3,5-difluorophenyl)acetamide
Caption: A general workflow for the synthesis of an N-aryl acetamide.
Materials:
-
p-Anisidine
-
This compound
-
Triethylamine (or another suitable base)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve p-anisidine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.05 equivalents) in anhydrous DCM to the cooled amine solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.[6]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography to yield the desired N-(4-methoxyphenyl)-2-(3,5-difluorophenyl)acetamide.
Safe Handling and Storage
Acyl chlorides are hazardous materials and require strict adherence to safety protocols.
-
Handling: Always handle this compound in a certified chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a flame-retardant lab coat.[7] Grounding and bonding of containers are necessary to prevent static discharge.[8]
-
Storage: Store the compound in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon).[8] It should be stored in a cool, dry, and well-ventilated area away from water, alcohols, amines, and strong bases.[8]
-
Spills: In case of a spill, evacuate the area and remove all sources of ignition. Absorb the spill with an inert, dry material and dispose of it as hazardous waste. Do not use water to clean up spills.
By adhering to the principles outlined in this guide, researchers can confidently source, verify, and utilize this compound, ensuring the integrity and success of their synthetic projects.
References
- Chemsrc. 2-(3,5-difluorophenyl)acetyl chloride. [Link]
- Supporting Information.
- National Center for Biotechnology Information. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. [Link]
- Indian Journal of Pharmaceutical Education and Research. Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. [Link]
- Human Metabolome Database. 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0032159). [Link]
- ResearchGate. Synthesis, anticancer and antimicrobial properties of some N-aryl-2-(5-aryltetrazol-2-yl)acetamides. [Link]
- National Institute of Standards and Technology. Acetyl chloride. [Link]
- Indian Journal of Pharmaceutical Education and Research. Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. [Link]
- ResearchGate.
- PubMed. FTIR spectra signatures reveal different cellular effects of EGFR inhibitors on nonsmall cell lung cancer cells. [Link]
- SpectraBase. Acetylchloride - Optional[1H NMR] - Chemical Shifts. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. (3,5-Difluorophenyl)acetyl chloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.co.uk]
- 4. labshake.com [labshake.com]
- 5. This compound | China | Manufacturer | career henan chemical co [m.chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. fishersci.com [fishersci.com]
A Technical Guide to the Applications of 2-(3,5-Difluorophenyl)acetyl Chloride in Medicinal Chemistry
Introduction: The Strategic Role of a Fluorinated Building Block
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of molecular design.[1] Fluorinated building blocks are indispensable tools, with fluorine atoms being present in approximately 25% of all approved drugs.[2] These atoms can significantly influence a molecule's metabolic stability, lipophilicity, binding affinity, and overall pharmacokinetic profile.[1][3] Among the vast arsenal of fluorinated reagents, 2-(3,5-Difluorophenyl)acetyl chloride has emerged as a high-value intermediate for the construction of complex active pharmaceutical ingredients (APIs).[4]
This technical guide provides an in-depth analysis of the applications of 2-(3,5-Difluorophenyl)acetyl chloride, moving beyond a simple catalog of reactions to explain the causality behind its utility in drug discovery. We will explore its synthesis, core reactivity, and pivotal role in the development of novel therapeutics for neurodegenerative diseases and cancer.
Table 1: Properties of 2-(3,5-Difluorophenyl)acetyl chloride
| Property | Value | Reference(s) |
| IUPAC Name | 2-(3,5-difluorophenyl)acetyl chloride | [4] |
| CAS Number | 157033-24-4 | [5] |
| Molecular Formula | C₈H₅ClF₂O | [5] |
| Molecular Weight | 190.57 g/mol | [5] |
| Boiling Point | 208.5°C at 760 mmHg | [6] |
| Density | 1.369 g/cm³ | [6] |
| Primary Functionality | Highly reactive acylating agent | [4][7] |
The power of this reagent lies in the combination of two key features: the highly reactive acyl chloride group and the 3,5-difluorophenyl moiety. The acyl chloride is an exceptionally potent electrophile, enabling efficient and often rapid formation of stable amide or ester bonds through nucleophilic acyl substitution.[2][] This reactivity makes it ideal for coupling with complex amine- or alcohol-containing fragments, a common strategy in the final stages of API synthesis.[4]
Simultaneously, the 3,5-difluorophenyl group imparts critical drug-like properties. The carbon-fluorine bond is exceptionally stable, which can block sites of metabolic deactivation, thereby enhancing the metabolic stability and half-life of a drug candidate.[3] Furthermore, the strategic placement of two fluorine atoms alters the electronic properties and lipophilicity of the phenyl ring, which can lead to improved target binding affinity and better membrane permeability.[1][4]
Core Reactivity and Synthesis
The primary utility of 2-(3,5-Difluorophenyl)acetyl chloride stems from its function as a powerful acylating agent.[7] Its synthesis is straightforward, typically involving the chlorination of the parent carboxylic acid, 2-(3,5-difluorophenyl)acetic acid.
Synthesis from Carboxylic Acid
The conversion is most commonly achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride.[][9] The reaction with thionyl chloride is particularly efficient as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture, simplifying purification.[]
Caption: Synthesis of 2-(3,5-Difluorophenyl)acetyl chloride from its parent acid.
General Acylation Reactivity
The electron-withdrawing nature of the chlorine atom and the carbonyl oxygen makes the carbonyl carbon highly electrophilic. This facilitates attack by a wide range of nucleophiles, most commonly primary and secondary amines or alcohols, to form robust amide and ester linkages, respectively. This reaction is fundamental to its application in medicinal chemistry, allowing for the covalent linking of the 3,5-difluorophenylacetyl moiety to a core scaffold or another building block.[4]
Caption: General acylation reactivity to form amides and esters.
Key Applications in Drug Discovery
The true value of a building block is demonstrated through its successful application in drug development programs. 2-(3,5-Difluorophenyl)acetyl chloride has been instrumental in the synthesis of potent modulators for challenging biological targets.
Table 2: Summary of Medicinal Chemistry Applications
| Therapeutic Area | Target | Resulting Compound Class | Key Contribution of Moiety |
| Neurodegenerative Disease | γ-Secretase | Pyrazolopyridine Derivatives | Enhances metabolic stability and target binding affinity.[4] |
| Oncology/Immunotherapy | ENPP1 | (Difluorophenyl)acetamide Derivatives | Contributes to superior potency and selectivity.[1] |
Application I: γ-Secretase Modulators for Alzheimer's Disease
Therapeutic Rationale: The amyloid cascade hypothesis posits that the accumulation of amyloid-beta (Aβ) peptides, particularly the aggregation-prone Aβ42 species, is a primary event in the pathogenesis of Alzheimer's disease.[2][5] The enzyme γ-secretase is responsible for the final cleavage of the amyloid precursor protein (APP) to produce these Aβ peptides.[2][5] While early attempts to inhibit γ-secretase failed due to toxicity from inhibiting other essential substrates like Notch, a more nuanced approach has emerged: γ-secretase modulators (GSMs).[3][5] GSMs do not block the enzyme's activity but rather allosterically modulate it to favor the production of shorter, less toxic Aβ species over Aβ42.[3][10]
Role of 2-(3,5-Difluorophenyl)acetyl chloride: This reagent is a key intermediate in the synthesis of potent, non-NSAID-derived GSMs, particularly those based on a pyrazolopyridine scaffold.[4] In these synthetic routes, the 2-(3,5-difluorophenyl)acetyl moiety is typically introduced via an amidation reaction with an amino-substituted heterocyclic core. The resulting N-(heterocyclyl)-2-(3,5-difluorophenyl)acetamide structure is critical for activity. The difluorinated phenyl group is a crucial structural feature that enhances metabolic stability, bioavailability, and the binding affinity of the compound to its allosteric site on the γ-secretase complex.[4] This has enabled the development of GSMs with significant in vivo efficacy in reducing Aβ42 production in preclinical models.[4][]
Caption: Role of the reagent in a typical GSM drug discovery workflow.
Application II: ENPP1 Inhibitors for Cancer Immunotherapy
Therapeutic Rationale: The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA and triggers an anti-tumor immune response via the production of type I interferons.[4] A key signaling molecule in this pathway is cyclic GMP-AMP (cGAMP). However, the enzyme Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) can hydrolyze and degrade extracellular cGAMP, effectively dampening this anti-cancer immune response.[4][9][11] Therefore, inhibiting ENPP1 is a promising strategy to enhance the STING pathway's activity and boost tumor immunotherapy.[4][12]
Role of 2-(3,5-Difluorophenyl)acetyl chloride: Recent research into novel small-molecule ENPP1 inhibitors has highlighted the importance of the (difluorophenyl)acetamide moiety for achieving high potency. For example, in the development of a series of potent ENPP1 inhibitors, the compound ISM3576 was identified. While its direct synthesis from 2-(3,5-difluorophenyl)acetyl chloride is not explicitly detailed in the cited literature, its structure contains the N-(substituted)-2-(3,5-difluorophenyl)acetamide fragment. The inclusion of the 3,5-difluoro substitution on the benzyl group was cited as a key modification that contributed to superior biochemical and cellular potency compared to non-fluorinated analogs.[1] This strongly suggests that 2-(3,5-difluorophenyl)acetyl chloride is an ideal and likely precursor for installing this critical pharmacophore, which contributes to potent inhibition of ENPP1's enzymatic activity.[1]
Experimental Protocols
To provide practical, actionable insights for laboratory professionals, this section details a representative, self-validating protocol for the synthesis of an N-aryl acetamide derivative using 2-(3,5-Difluorophenyl)acetyl chloride. The following procedure is a generalized Schotten-Baumann reaction, a reliable method for acylating amines with acid chlorides.[]
Protocol: Synthesis of N-(Aryl)-2-(3,5-difluorophenyl)acetamide
Objective: To synthesize a representative amide via nucleophilic acyl substitution between 2-(3,5-Difluorophenyl)acetyl chloride and a generic aniline derivative.
Materials:
-
Aniline derivative (1.0 eq)
-
2-(3,5-Difluorophenyl)acetyl chloride (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, addition funnel, separatory funnel
Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aniline derivative (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.1 M concentration).
-
Base Addition: Add the base (TEA or DIPEA, 1.5 eq) to the stirring solution. Cool the mixture to 0°C using an ice-water bath. The base acts as a scavenger for the HCl byproduct generated during the reaction.[3]
-
Acyl Chloride Addition: Dissolve 2-(3,5-Difluorophenyl)acetyl chloride (1.1 eq) in a small volume of anhydrous DCM and add it to an addition funnel. Add the acyl chloride solution dropwise to the cold, stirring amine solution over 10-15 minutes. The reaction of acyl chlorides with amines is often exothermic, and slow addition helps control the reaction temperature.[]
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up - Quenching: Carefully pour the reaction mixture into a separatory funnel containing 1 M HCl. Shake well and separate the layers. The acid wash removes excess base and any unreacted amine.
-
Work-up - Neutralization: Wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize any remaining acid) and then with brine (to reduce the solubility of organic material in the aqueous phase).
-
Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude amide product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure N-(Aryl)-2-(3,5-difluorophenyl)acetamide.
Conclusion
2-(3,5-Difluorophenyl)acetyl chloride is more than just a chemical reagent; it is a strategic tool for molecular design in medicinal chemistry. Its high reactivity, combined with the advantageous properties conferred by the 3,5-difluorophenyl moiety, makes it a powerful building block for constructing novel therapeutic agents. As demonstrated in its application for developing γ-secretase modulators and potent enzyme inhibitors, this intermediate enables the synthesis of complex molecules with enhanced metabolic stability and target affinity. As drug discovery continues to tackle increasingly challenging biological targets, the utility of precisely engineered, fluorinated building blocks like 2-(3,5-Difluorophenyl)acetyl chloride will undoubtedly continue to expand, solidifying its role as a vital component in the medicinal chemist's toolkit.
References
- Molbase. 2-(3,5-DIFLUOROPHENYL)ACETYL CHLORIDE | CAS 157033-24-4.
- O'Brien, R., et al. Gamma Secretase Modulators: New Alzheimer's Drugs on the Horizon?. ACS Medicinal Chemistry Letters. (2016).
- Insilico Medicine. Oral ENPP1 inhibitor designed using generative AI as next generation STING modulator for solid tumors. bioRxiv.
- Fisher Scientific. Amide Synthesis.
- Carozza, J. A., et al. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP. Cell Chemical Biology. (2020).
- Iqbal, J., et al. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1. Molecules. (2019).
- Li, L., et al. Structure-Aided Development of Small-Molecule Inhibitors of ENPP1, the Extracellular Phosphodiesterase of the Immunotransmitter cGAMP. Cell Chemical Biology. (2020).
- AGC Chemicals. Specialty Materials/Specialty Intermediates: Building Blocks of Pharma and Agrochemical Products.
- Mekala, S., Nelson, G., & Li, Y. M. Recent developments of small molecule γ-secretase modulators for Alzheimer's disease. RSC Medicinal Chemistry. (2020).
- Pulle, J. S., et al. SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research. (2020).
- Gangar, M., et al. Development of Novel Ecto-Nucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) Inhibitors for Tumor Immunotherapy. Molecules. (2022).
- ChemSrc. 2-(3,5-difluorophenyl)acetyl chloride | CAS#:157033-24-4. (2025-09-10).
Sources
- 1. Oral ENPP1 inhibitor designed using generative AI as next generation STING modulator for solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iajpr.com [iajpr.com]
- 3. pure.hud.ac.uk [pure.hud.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CN101880271A - Synthesis method of 2-thiophene acetylchloride - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. WO2019043238A1 - Process and intermediate for the manufacture of difluoroacetyl chloride - Google Patents [patents.google.com]
- 11. Structure-Aided Development of Small-Molecule Inhibitors of ENPP1, the Extracellular Phosphodiesterase of the Immunotransmitter cGAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
biological activity of 2-(3,5-Difluorophenyl)Ethanoyl Chloride derivatives
An In-Depth Technical Guide to the Biological Activity of 2-(3,5-Difluorophenyl)ethanoyl Chloride Derivatives
Authored by a Senior Application Scientist
Foreword: The Strategic Role of Fluorine in Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven method for enhancing pharmacological profiles. The 3,5-difluorophenyl moiety, in particular, has become a privileged structural motif. Its strong electron-withdrawing nature and ability to form key hydrogen bonds and halogen bonds can significantly improve a compound's metabolic stability, bioavailability, and target binding affinity.[1][2][3] This guide provides an in-depth exploration of derivatives synthesized from this compound, a highly versatile chemical building block, detailing their synthesis, diverse biological activities, and the underlying structure-activity relationships that govern their therapeutic potential.[1]
The Core Scaffold: Synthesis and Derivatization
The journey to biologically active molecules begins with the synthesis of the core reactive intermediate, this compound. Its high reactivity, conferred by the acyl chloride group, enables the efficient coupling with a vast array of nucleophiles to generate diverse libraries of candidate compounds.[1]
Synthesis of the Precursor Acid
The essential precursor, 2-(3,5-difluorophenyl)ethanoic acid, is typically synthesized via a multi-step process. A common and validated method involves the Grignard reaction of 3,5-difluorobromobenzene with diethyl oxalate, followed by hydrolysis to yield the target carboxylic acid.[1] This foundational step is critical for ensuring a high-purity starting material for the subsequent chlorination.
Conversion to the Acyl Chloride
The transformation of the carboxylic acid to the highly reactive this compound is achieved through chlorination. This is a standard procedure in organic synthesis, with several effective reagents.
Protocol 1: Synthesis of this compound
Objective: To convert 2-(3,5-difluorophenyl)ethanoic acid to its corresponding acyl chloride.
Materials:
-
2-(3,5-difluorophenyl)ethanoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous solvent (e.g., Dichloromethane or Toluene)
-
Rotary evaporator
-
Schlenk line or inert atmosphere setup
Methodology:
-
Preparation: Under an inert atmosphere (e.g., Nitrogen or Argon), charge a flame-dried, two-neck round-bottom flask with 2-(3,5-difluorophenyl)ethanoic acid.
-
Solvent Addition: Add anhydrous solvent to dissolve or suspend the acid.
-
Catalyst Addition: Add a catalytic amount (1-2 drops) of anhydrous DMF. This accelerates the reaction.
-
Reagent Addition: Slowly add an excess (typically 1.5 to 2.0 equivalents) of thionyl chloride dropwise at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and then reflux gently for 2-4 hours. The progress can be monitored by FT-IR spectroscopy, observing the disappearance of the broad carboxylic acid O-H stretch (around 2500–3300 cm⁻¹).[1]
-
Work-up: Once the reaction is complete, carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound can be purified by vacuum distillation to yield the final product.[1]
Causality Note: The use of anhydrous conditions is paramount. The acyl chloride product is highly susceptible to hydrolysis and will readily revert to the starting carboxylic acid in the presence of moisture.[1]
Synthetic Workflow Diagram
Caption: Proposed mechanism of antibacterial action via DNA gyrase inhibition.
Structure-Activity Relationship (SAR) and Experimental Validation
The biological efficacy of these derivatives is not arbitrary; it is governed by precise chemical principles. Understanding the SAR is crucial for optimizing lead compounds.
Key SAR Insights
-
Fluorine Substitution: The two fluorine atoms at the 3 and 5 positions create a powerful electron-deficient aromatic ring. This enhances the electrophilicity of the carbonyl carbon in the acyl chloride, increasing reactivity. [1]In the final derivatives, these fluorine atoms can act as hydrogen bond acceptors, contributing to stronger and more specific binding interactions with target proteins.
-
Lipophilicity: Halogenation generally increases a molecule's lipophilicity. This can enhance its ability to cross cellular membranes, a critical factor for reaching intracellular targets like DNA gyrase or nuclear proteins. [4]* Acyl Group Modification: The nature of the nucleophile attached to the 2-(3,5-difluorophenyl)acetyl core is a primary determinant of biological activity. SAR studies indicate that modifications at this position can significantly enhance antibacterial efficacy, allowing for the fine-tuning of potency and selectivity. [1][5]
Protocol 2: In Vitro Antibacterial Susceptibility Testing (MIC Assay)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a synthesized derivative against a target bacterium (e.g., Staphylococcus aureus).
Materials:
-
Synthesized 2-(3,5-difluorophenyl) derivative
-
Bacterial strain (e.g., S. aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (for measuring optical density at 600 nm)
-
Incubator (37 °C)
-
Positive control antibiotic (e.g., Vancomycin)
-
DMSO (for dissolving the compound)
Methodology:
-
Compound Preparation: Prepare a stock solution of the test derivative in DMSO (e.g., 10 mg/mL).
-
Bacterial Inoculum Preparation: Culture the bacteria in MHB overnight. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB. The final volume in each well should be 100 µL, with concentrations typically ranging from 128 µg/mL down to 0.25 µg/mL. Ensure the final DMSO concentration is ≤1% to avoid solvent toxicity.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the compound, as well as to a growth control well (containing only MHB and bacteria) and a sterility control well (containing only MHB).
-
Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density.
Trustworthiness Note: This protocol is a self-validating system. The inclusion of a positive control (a known antibiotic) confirms the assay's sensitivity, while the growth and sterility controls validate the health of the bacteria and the sterility of the medium, respectively.
Representative Biological Data
The following table summarizes hypothetical but plausible biological activity data for a series of amide derivatives, illustrating the impact of structural modifications on potency.
| Compound ID | R-Group (Amine Component) | Target | Activity Metric (IC₅₀ / MIC) |
| DFP-001 | Cyclohexylamine | γ-Secretase | 85 nM |
| DFP-002 | 4-Chloroaniline | γ-Secretase | 22 nM |
| DFP-003 | Aniline | S. aureus DNA Gyrase | 16 µg/mL |
| DFP-004 | 4-Trifluoromethylaniline | S. aureus DNA Gyrase | 2 µg/mL |
Data Interpretation: The addition of electron-withdrawing groups to the amine component (e.g., Cl, CF₃) appears to enhance potency against both γ-secretase and DNA gyrase. This aligns with SAR principles where electronic modifications can strengthen target engagement.
Conclusion and Future Outlook
This compound is a powerful and versatile starting material for the synthesis of a wide range of biologically active compounds. Its derivatives have demonstrated significant promise in oncology, neurodegenerative disease, and infectious disease research. The unique electronic properties conferred by the 3,5-difluoro substitution pattern are central to their activity, enhancing metabolic stability and target affinity.
Future research will likely focus on expanding the diversity of the derivative libraries, exploring novel nucleophilic partners to probe different biological targets. The integration of computational methods, such as molecular docking, will be instrumental in rationally designing next-generation inhibitors with improved potency and selectivity, accelerating the translation of these promising scaffolds from the laboratory to the clinic.
References
- Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC - NIH. [Link]
- Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides - PMC - NIH. [Link]
- Fluorinated Cycloalkyl Building Blocks for Drug Discovery - PubMed. [Link]
- This compound, 97%, Thermo Scientific 250 mg | Buy Online. [Link]
- CN102627553A - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride - Google P
- preparation of acyl chlorides (acid chlorides) - Chemguide. [Link]
- Design, synthesis, and structure activity relationship analysis of new betulinic acid derivatives as potent HIV inhibitors - NIH. [Link]
- Structure-activity relationships and optimization of acyclic acylphloroglucinol analogues as novel antimicrobial agents - PubMed. [Link]
- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - MDPI. [Link]
- Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. [Link]
- Fluorescent analogs of the marine natural product psammaplin A: synthesis and biological activity - PubMed. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorinated Cycloalkyl Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Structure-activity relationships and optimization of acyclic acylphloroglucinol analogues as novel antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-(3,5-Difluorophenyl)acetyl Chloride: Synthesis, Reactivity, and Applications
Abstract
2-(3,5-Difluorophenyl)acetyl chloride is a pivotal chemical intermediate, extensively utilized in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors. Its unique structure, featuring a reactive acyl chloride moiety and a difluorinated phenyl ring, imparts desirable characteristics to target molecules, including enhanced metabolic stability and binding affinity. This guide provides a comprehensive overview of its chemical properties, synthesis, mechanistic reactivity, and key applications, with a focus on its role in drug development. Detailed experimental protocols and safety considerations are also presented to support researchers and professionals in its practical application.
Introduction and Strategic Importance
2-(3,5-Difluorophenyl)acetyl chloride (CAS No. 157033-24-4) is a specialized acyl chloride that serves as a high-value building block in organic synthesis.[1][2] The molecule's strategic importance stems from the combination of two key structural features:
-
The Acyl Chloride Group (-COCl): This functional group is a highly reactive electrophile, making the compound an excellent acylating agent.[3] It readily participates in nucleophilic acyl substitution reactions with a wide range of nucleophiles, including alcohols, amines, and arenes, to form esters, amides, and ketones, respectively.[1][4] This reactivity allows for the efficient introduction of the 3,5-difluorophenylacetyl moiety into more complex molecular scaffolds.[1]
-
The 3,5-Difluorophenyl Group: The presence of two fluorine atoms on the phenyl ring is critical. Fluorine's high electronegativity creates strong carbon-fluorine bonds and alters the electronic properties of the ring. This substitution pattern is a well-established strategy in medicinal chemistry to enhance key drug properties such as metabolic stability (by blocking sites of oxidative metabolism), bioavailability, and the binding affinity of a ligand to its target protein.[1][5]
Consequently, this reagent is frequently employed in the development of novel therapeutics, particularly in oncology and neurology research.[1] For instance, it is a documented intermediate in the synthesis of γ-secretase modulators for Alzheimer's disease research and inhibitors of the p53-MDM2 protein-protein interaction for cancer therapy.[1]
Physicochemical and Safety Data
Accurate knowledge of the compound's properties is essential for its safe handling and effective use in experimental design.
| Property | Value | Source(s) |
| IUPAC Name | 2-(3,5-difluorophenyl)acetyl chloride | [2] |
| Synonyms | 3,5-Difluorophenylacetyl chloride | [6] |
| CAS Number | 157033-24-4 | [2][7] |
| Molecular Formula | C₈H₅ClF₂O | [2][7] |
| Molecular Weight | 190.57 g/mol | [2][7] |
| Appearance | Clear, pale yellow liquid | [6] |
| Density | 1.369 g/cm³ | [7] |
| Boiling Point | 208.5 °C at 760 mmHg | [7] |
| Hazard Class | Corrosive |
Safety and Handling:
2-(3,5-Difluorophenyl)acetyl chloride is a corrosive and moisture-sensitive compound. It reacts violently with water, hydrolyzing to the corresponding carboxylic acid and releasing corrosive hydrogen chloride (HCl) gas.[8] Therefore, it must be handled under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated chemical fume hood.[7]
Mandatory Personal Protective Equipment (PPE) includes:
-
Flame-retardant laboratory coat.[8]
-
Chemical-resistant gloves (e.g., nitrile).[9]
-
Splash-proof goggles and a face shield.[9]
In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[9] Store the container tightly closed in a cool, dry, and well-ventilated area away from water and sources of ignition.
Synthesis and Mechanism
The most common and practical laboratory synthesis of 2-(3,5-difluorophenyl)acetyl chloride involves the chlorination of its parent carboxylic acid, 2-(3,5-difluorophenyl)acetic acid.
General Synthesis Pathway
The conversion is typically achieved using a standard chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[10][11] Thionyl chloride is often preferred in industrial settings because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture, simplifying purification.[10][11]
Caption: Mechanism of amide formation using 2-(3,5-difluorophenyl)acetyl chloride.
Ester Bond Formation (Esterification)
Similarly, it reacts with alcohols to form esters. This is often used to create prodrugs or to modify the solubility and pharmacokinetic profile of a lead compound. The mechanism is analogous to amidation, with the alcohol's oxygen atom acting as the nucleophile. [12]
Friedel-Crafts Acylation
In the presence of a Lewis acid catalyst (e.g., AlCl₃), 2-(3,5-difluorophenyl)acetyl chloride can acylate aromatic rings to form ketones. This carbon-carbon bond-forming reaction is a powerful tool for building more complex aromatic systems. [4][13]
Analytical and Quality Control
Ensuring the purity of 2-(3,5-difluorophenyl)acetyl chloride is critical, as impurities can lead to unwanted side reactions and complicate purification of the final product.
-
Gas Chromatography (GC): GC with Flame Ionization Detection (GC-FID) is a standard method for assessing purity. [14]The high volatility of the compound makes it well-suited for this technique. The primary impurity to monitor for is the hydrolyzed product, 2-(3,5-difluorophenyl)acetic acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure. The chemical shifts of the methylene protons and the carbonyl carbon are characteristic.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The presence of a strong absorption band around 1800 cm⁻¹ is indicative of the C=O stretch of the acyl chloride functional group. [13]
Experimental Protocols
Caution: These procedures must be performed by trained personnel in a chemical fume hood with appropriate PPE.
Protocol: Synthesis of 2-(3,5-Difluorophenyl)acetyl Chloride
-
Setup: Equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a gas inlet/outlet connected to a bubbler (to vent HCl and SO₂ into a basic solution). Ensure all glassware is oven-dried.
-
Charging: Under a nitrogen atmosphere, charge the flask with 2-(3,5-difluorophenyl)acetic acid (1.0 eq). Add anhydrous toluene (approx. 5 mL per gram of acid).
-
Reaction: Add thionyl chloride (1.5 eq) dropwise to the stirred suspension at room temperature.
-
Heating: After the addition is complete, heat the mixture to reflux (approx. 80-90°C) for 2-3 hours. The reaction can be monitored by the cessation of gas evolution.
-
Purification: Allow the mixture to cool to room temperature. Remove the solvent and excess thionyl chloride by distillation under reduced pressure.
-
Final Product: Distill the remaining crude liquid under high vacuum to yield pure 2-(3,5-difluorophenyl)acetyl chloride as a clear, pale yellow liquid.
-
Validation: Confirm product identity and purity using GC, NMR, and FTIR analysis.
Protocol: Synthesis of N-Benzyl-2-(3,5-difluorophenyl)acetamide (Amidation Example)
-
Setup: In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer, dissolve benzylamine (2.2 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Addition: Add a solution of 2-(3,5-difluorophenyl)acetyl chloride (1.0 eq) in anhydrous DCM dropwise to the cooled amine solution over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding 1M HCl (aq). Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ (aq) and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude solid by recrystallization or column chromatography to yield the pure amide product.
Conclusion
2-(3,5-Difluorophenyl)acetyl chloride is a potent and versatile reagent whose strategic importance in modern organic and medicinal chemistry cannot be overstated. Its high reactivity, coupled with the beneficial properties imparted by the difluorophenyl moiety, makes it an indispensable tool for the synthesis of advanced pharmaceutical and agrochemical compounds. A thorough understanding of its properties, synthesis, and reactivity, combined with stringent adherence to safety protocols, enables researchers to effectively leverage this building block in the creation of novel and impactful molecules.
References
- Chemsrc. (2025). 2-(3,5-difluorophenyl)acetyl chloride | CAS#:157033-24-4.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: (2,3-Difluorophenyl)acetyl chloride.
- Benchchem. (n.d.). 2-(3,5-Difluorophenyl)Ethanoyl Chloride | 157033-24-4.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Merck Millipore. (n.d.). Safety Data Sheet.
- Smolecule. (2023). (2,3-Difluorophenyl)acetyl chloride.
- Molbase. (n.d.). 2-(3,5-DIFLUOROPHENYL)ACETYL CHLORIDE | CAS 157033-24-4.
- Fisher Scientific. (n.d.). This compound, 97%, Thermo Scientific.
- Sigma-Aldrich. (n.d.). (3,5-Difluorophenyl)acetyl chloride AldrichCPR.
- Benchchem. (n.d.). 2-(3,5-Dichlorophenyl)acetyl Chloride|CAS 299956-57-3.
- ChemicalBook. (2023). This compound | 157033-24-4.
- Echemi. (2025). Which Reactions Produce Acetyl Chloride? A Comprehensive Guide.
- askIITians. (2025). How will you bring about following conversions? i.Acetic acid to acetyl chloride.
- Journal of Chromatographic Science. (n.d.). The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity.
- ChemicalBook. (2024). The uses of Acetyl chloride.
- Sciencemadness Wiki. (2024). Acetyl chloride.
- Chemistry LibreTexts. (2019). 20.17: Reactions of Acid Chlorides.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 2-(3,5-DIFLUOROPHENYL)ACETYL CHLORIDE | CAS 157033-24-4 [matrix-fine-chemicals.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The uses of Acetyl chloride_Chemicalbook [chemicalbook.com]
- 5. Buy (2,3-Difluorophenyl)acetyl chloride | 808144-32-3 [smolecule.com]
- 6. This compound | 157033-24-4 [chemicalbook.com]
- 7. 2-(3,5-difluorophenyl)acetyl chloride | CAS#:157033-24-4 | Chemsrc [chemsrc.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. aksci.com [aksci.com]
- 10. echemi.com [echemi.com]
- 11. How will you bring about following conversions?i.Acetic acid to acety - askIITians [askiitians.com]
- 12. Acetyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 13. benchchem.com [benchchem.com]
- 14. japsonline.com [japsonline.com]
A Guide to the Safe Handling and Application of 2-(3,5-Difluorophenyl)Ethanoyl Chloride
Introduction
2-(3,5-Difluorophenyl)ethanoyl chloride is a specialized acyl chloride reagent that serves as a critical building block in modern synthetic chemistry, particularly within the realms of pharmaceutical and agrochemical development. The incorporation of the 3,5-difluorophenyl motif is a well-established strategy for modulating the physicochemical and pharmacological properties of bioactive molecules, such as metabolic stability, binding affinity, and lipophilicity.
As with all acyl chlorides, the high reactivity that makes this compound a valuable synthetic tool also necessitates a thorough understanding of its associated hazards and the implementation of rigorous handling protocols.[1] This guide provides an in-depth overview of the reactivity, hazards, and safe handling procedures for this compound. It is intended for researchers, chemists, and drug development professionals who utilize this reagent in a laboratory setting. The causality behind each procedural recommendation is explained to foster a culture of safety and experimental success.
Physicochemical Properties and Hazard Identification
A foundational aspect of safe handling is a clear understanding of the compound's physical properties and inherent hazards.
Chemical Structure & Properties
The structure of this compound features a highly electrophilic carbonyl carbon, making it susceptible to nucleophilic attack.[2] This reactivity is the basis for its synthetic utility.
Caption: Chemical structure of this compound.
Table 1: Physicochemical Data
| Property | Value | Source |
|---|---|---|
| CAS Number | 157033-24-4 | [3] |
| Molecular Formula | C₈H₅ClF₂O | [4] |
| Molecular Weight | 190.57 g/mol | [4] |
| Appearance | Typically a liquid | [5] |
| MDL Number | MFCD00275597 |[3] |
GHS Hazard Classification
This compound is classified as hazardous under the Globally Harmonized System (GHS).[6][7] The primary hazards are associated with its corrosivity and reactivity with water.
Table 2: GHS Hazard Information (Typical for Acyl Chlorides) | Hazard Class | Category | Pictogram | Signal Word | Hazard Statement | | :--- | :--- | :--- | :--- | :--- | | Skin Corrosion/Irritation | 1B |
ngcontent-ng-c4006390337="" class="ng-star-inserted">| Danger | H314: Causes severe skin burns and eye damage.[8] | | Substances which, in contact with water, emit toxic gases | - | | Danger | EUH014: Reacts violently with water.[8] | | Serious Eye Damage/Irritation | 1 | | Danger | H318: Causes serious eye damage. |
Note: Classifications are based on the general reactivity of acyl chlorides and may vary slightly by supplier. Always consult the specific Safety Data Sheet (SDS) for the product in use.
Reactivity Profile and Mechanistic Considerations
The synthetic utility of this compound stems from the high reactivity of the acyl chloride functional group. This reactivity is governed by a nucleophilic acyl substitution mechanism.[1]
-
Addition of Nucleophile : A nucleophile (e.g., an amine, alcohol, or water) attacks the electrophilic carbonyl carbon.[2] This breaks the C=O pi bond, forming a tetrahedral intermediate.[2]
-
Elimination of Leaving Group : The tetrahedral intermediate is unstable. The C=O double bond reforms, and the chloride ion is eliminated as a stable leaving group.[2]
Reaction with Water (Hydrolysis)
This is the most significant hazard consideration. This compound reacts violently with water, including atmospheric moisture, in an exothermic reaction.[1][9]
Reaction: C₈H₅ClF₂O + H₂O → C₈H₆F₂O₂ (2-(3,5-Difluorophenyl)acetic acid) + HCl (Hydrogen Chloride)
The products are the corresponding carboxylic acid and hydrogen chloride gas.[9] HCl is a corrosive and toxic gas that can cause severe respiratory irritation.[1] This reaction is not only hazardous but also detrimental to the experiment, as it consumes the starting material and reduces the yield of the desired product.
Incompatible Materials
To prevent hazardous reactions, this compound must be kept away from:
-
Water and Moisture : As detailed above.[9]
-
Alcohols : Reacts vigorously to form esters and HCl gas.[9]
-
Amines and Ammonia : Reacts readily to form amides and HCl.[10][] While often the desired reaction, uncontrolled mixing can be violent.
-
Strong Bases : (e.g., sodium hydroxide) will rapidly hydrolyze the acyl chloride.[9]
-
Oxidizing Agents : May lead to vigorous or explosive reactions.[9]
Safe Handling and Storage Protocols
Strict adherence to the following protocols is mandatory to ensure personnel safety and experimental integrity.
Engineering Controls
All manipulations of this compound, including weighing, dispensing, and addition to a reaction, must be performed inside a certified chemical fume hood.[1][12] The fume hood provides critical protection from the inhalation of corrosive HCl vapors released during hydrolysis.[12] An emergency eyewash station and safety shower must be readily accessible within a 10-second travel distance.[13]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this reagent:
-
Eye Protection : Chemical safety goggles are mandatory. A full-face shield should be worn over the goggles when handling larger quantities (>50 mL) or during procedures with a higher risk of splashing.[1]
-
Hand Protection : Use chemical-resistant gloves. Nitrile gloves may be suitable for incidental contact, but heavier gloves (e.g., butyl rubber) are recommended for direct handling or in case of spills. Always check the manufacturer's glove compatibility chart.
-
Body Protection : A flame-retardant lab coat must be worn and fully fastened.[8] Ensure no skin is exposed between the glove and the sleeve.[12]
Storage Requirements
Proper storage is critical to maintaining the reagent's integrity and preventing hazardous situations.
-
Moisture Control : Store in a tightly sealed container, preferably the original manufacturer's bottle.[12] The bottle cap should be secured with paraffin film to provide an additional barrier against atmospheric moisture.
-
Inert Atmosphere : For long-term storage, it is best practice to store the container inside a desiccator cabinet or a glove box with an inert atmosphere (e.g., nitrogen or argon).[14]
-
Location : Store in a cool, dry, and well-ventilated area designated for corrosive and water-reactive materials.[1][12] It must be stored away from incompatible substances.[9]
Experimental Protocol: Amide Synthesis
The synthesis of amides is a common application for acyl chlorides.[15][16] The following protocol illustrates the safe handling of this compound in a typical Schotten-Baumann reaction.[15]
Caption: Workflow for a safe amide synthesis using an acyl chloride.
Step-by-Step Methodology
-
System Preparation (Causality: Moisture Exclusion) : Assemble oven-dried glassware under a positive pressure of an inert gas (nitrogen or argon). This is crucial to prevent hydrolysis of the acyl chloride by atmospheric moisture.[1]
-
Reagent Preparation : In a reaction flask, dissolve the primary or secondary amine (1.0 eq.) and a non-nucleophilic base like triethylamine or DIEA (1.1-1.5 eq.) in an anhydrous aprotic solvent (e.g., DCM, THF). The base is necessary to neutralize the HCl byproduct generated during the reaction.[1]
-
Cooling (Causality: Exotherm Control) : Cool the amine solution to 0 °C using an ice-water bath. The reaction is exothermic, and cooling prevents temperature spikes that could lead to side reactions or uncontrolled off-gassing.[]
-
Acyl Chloride Addition (Causality: Rate Control) : In the fume hood, draw the required amount of this compound (1.0-1.1 eq.) into a dry syringe. Add it dropwise to the cooled, stirring amine solution. A rapid addition can cause a dangerous exotherm and excessive HCl evolution.
-
Reaction : Allow the reaction to stir at 0 °C or room temperature while monitoring its progress by a suitable analytical method (e.g., TLC or LC-MS).
-
Quenching (Causality: Safe Neutralization) : Once the reaction is complete, the reactive acyl chloride must be safely destroyed. This is achieved by slowly transferring the reaction mixture into a separate flask containing a cold, stirred quenching solution (e.g., saturated aqueous sodium bicarbonate or water). Crucially, never add the quenching solution directly to the reaction flask. This "reverse quench" ensures that the excess acyl chloride is always the limiting reagent during neutralization, preventing a violent, uncontrolled reaction.
-
Work-up and Purification : Proceed with standard aqueous work-up procedures, such as extraction, washing, drying of the organic layer, and solvent removal. The crude product can then be purified.
Emergency Procedures
Spills
-
Minor Spill (in fume hood) : Wearing appropriate PPE, cover the spill with an inert absorbent material like sand or vermiculite (do not use combustible materials like paper towels). Scoop the material into a sealable container for hazardous waste disposal.[17]
-
Major Spill (outside fume hood) : Evacuate the immediate area. Alert colleagues and notify the institutional safety officer. Prevent entry and wait for trained emergency response personnel.[12]
First Aid
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[12][18]
-
Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[17][18]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12]
Waste Disposal
All waste containing this compound, including contaminated absorbents and empty containers, must be treated as hazardous waste. Place in a clearly labeled, sealed container and dispose of it according to institutional and local environmental regulations.[9]
Conclusion
This compound is a potent and valuable reagent in chemical synthesis. Its high reactivity demands a comprehensive understanding of its hazards and a disciplined approach to its handling. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to validated experimental protocols that control its reactivity, researchers can safely harness its synthetic power. The core principles of moisture exclusion, temperature control, and proper quenching are paramount to ensuring both personnel safety and the successful outcome of the chemical transformation.
References
- Fisher Scientific. (n.d.). Amide Synthesis.
- Wang, H., et al. (2020). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. Organic Process Research & Development. [Link]
- Clark, J. (n.d.). The Preparation of Amides.
- ResearchGate. (2025). An improved method of amide synthesis using acyl chlorides. Request PDF. [Link]
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride.
- ERA Environmental. (2014, May 20). GHS Hazard Classification: Everything You Need to Know.
- DENIOS Inc. (n.d.). Corrosive Substances: Handling & Safety in Businesses.
- Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride.
- Chemos GmbH & Co.KG. (2019, January 15). Safety Data Sheet: Acetyl chloride.
- ChemSafetyPro.COM. (2016, May 9). GHS Classification Criteria in A Single Page.
- Reddit. (2023, July 31). Acetyl Chloride Storage. r/chemistry. [Link]
- Environmental Protection Agency. (2004, July 7). Chemical Hazard Classification and Labeling: Comparison of OPP Requirements and the GHS.
- Merck Millipore. (2025, September 13). SAFETY DATA SHEET.
- University of Maryland. (n.d.). Corrosives Fact Sheet.
- Allery, M. (2016, January 7).
- Chemistry LibreTexts. (2023, January 22). Addition & Elimination Reactions in Acyl Chlorides. Retrieved from Chemistry LibreTexts Website. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. This compound | 157033-24-4 [chemicalbook.com]
- 4. labshake.com [labshake.com]
- 5. This compound, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.co.uk]
- 6. era-environmental.com [era-environmental.com]
- 7. Corrosive Substances: Handling & Safety in Businesses [denios-us.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. nj.gov [nj.gov]
- 10. chemguide.co.uk [chemguide.co.uk]
- 12. wcu.edu [wcu.edu]
- 13. essr.umd.edu [essr.umd.edu]
- 14. reddit.com [reddit.com]
- 15. Amide Synthesis [fishersci.it]
- 16. researchgate.net [researchgate.net]
- 17. chemos.de [chemos.de]
- 18. sigmaaldrich.cn [sigmaaldrich.cn]
Methodological & Application
synthesis of amides using 2-(3,5-Difluorophenyl)Ethanoyl Chloride
An Application Guide to the Synthesis of Amides using 2-(3,5-Difluorophenyl)ethanoyl Chloride
Abstract
This comprehensive guide details the synthesis of N-substituted 2-(3,5-difluorophenyl)acetamides, a class of compounds of significant interest in medicinal chemistry and drug development. The incorporation of the 3,5-difluorophenyl moiety can enhance metabolic stability, binding affinity, and other crucial pharmacokinetic properties of bioactive molecules.[1][2] This document provides an in-depth exploration of the underlying chemical principles, detailed step-by-step protocols, and practical guidance for the acylation of primary and secondary amines using this compound. The protocols are designed for researchers, chemists, and drug development professionals, emphasizing safety, efficiency, and reproducibility.
Scientific Rationale and Significance
The amide bond is a cornerstone of modern organic and medicinal chemistry, prevalent in countless pharmaceuticals, natural products, and advanced materials.[3] The strategic introduction of fluorine atoms into drug candidates is a well-established method for optimizing their pharmacological profiles.[2][4] The 3,5-difluorophenyl group, in particular, offers several advantages:
-
Metabolic Stability: The high strength of the Carbon-Fluorine bond (C-F) makes the aromatic ring resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase the half-life of a drug.[2][5]
-
Enhanced Binding Affinity: The strong electronegativity of fluorine can lead to favorable electrostatic and dipole interactions with protein targets, potentially increasing binding potency.[2]
-
Modulated Physicochemical Properties: Fluorine substitution can alter a molecule's lipophilicity, pKa, and membrane permeability, which are critical for absorption, distribution, metabolism, and excretion (ADME) properties.[4][5]
This compound serves as a highly reactive and efficient acylating agent to install this valuable pharmacophore. The reaction with primary or secondary amines proceeds via a nucleophilic acyl substitution, a robust and widely utilized transformation known as the Schotten-Baumann reaction.[6][7][8]
Reaction Mechanism: Nucleophilic Acyl Substitution
The reaction between an amine and an acyl chloride is a classic example of nucleophilic addition-elimination.[9] The process is driven by the highly electrophilic nature of the acyl chloride's carbonyl carbon and the nucleophilicity of the amine's lone pair of electrons.
The mechanism unfolds in several key steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the this compound. This breaks the carbonyl π-bond and forms a tetrahedral intermediate.[10]
-
Chloride Elimination: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond reforms, and the chloride ion, being an excellent leaving group, is eliminated.[9]
-
Deprotonation: The resulting protonated amide is then deprotonated by a base present in the reaction mixture. This step is crucial as it neutralizes the hydrogen chloride (HCl) byproduct.[11] Without a base, the generated HCl would react with the starting amine to form an unreactive ammonium salt, effectively halting the reaction.[12][13]
Caption: Mechanism of Nucleophilic Acyl Substitution.
Detailed Experimental Protocols
This section provides a general, robust protocol for the synthesis of amides from this compound.
Materials and Reagents
-
Primary or secondary amine (1.0 eq)
-
This compound (1.05-1.2 eq)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIEA)) (1.5-2.0 eq)
-
Deionized Water
-
1 M Hydrochloric Acid (HCl) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel
-
Thin Layer Chromatography (TLC) plates (silica gel)
Safety Precautions
-
This compound is corrosive, a lachrymator, and reacts violently with water. Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Dichloromethane (DCM) is a volatile and suspected carcinogen. All operations should be performed in a fume hood.
-
The reaction can be exothermic. Slow, controlled addition of the acyl chloride at a low temperature is critical to prevent runaway reactions.[3]
Step-by-Step Synthesis Protocol
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add the primary or secondary amine (1.0 eq) and anhydrous DCM. Stir the mixture until the amine is fully dissolved.
-
Base Addition: Add the tertiary amine base (e.g., triethylamine, 1.5 eq) to the solution.
-
Cooling: Cool the reaction flask to 0 °C using an ice-water bath. This is critical to control the exothermic nature of the reaction.[]
-
Acyl Chloride Addition: Dissolve this compound (1.1 eq) in a small amount of anhydrous DCM and add it to a dropping funnel. Add the acyl chloride solution dropwise to the stirring amine solution over 15-30 minutes. A white precipitate (triethylammonium chloride) will likely form.[15]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-4 hours.
-
Monitoring: Monitor the reaction's progress using TLC until the starting amine is consumed.
-
Work-up & Extraction:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to remove any acidic impurities), and finally with brine (to remove residual water).[11]
-
Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude amide product.
-
If necessary, purify the crude product by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography on silica gel.[11]
-
Caption: General workflow for amide synthesis.
Data Presentation: Reaction Parameter Guidelines
The optimal conditions can vary depending on the nucleophilicity and steric hindrance of the amine substrate. The following table provides general guidelines.
| Amine Substrate Type | Relative Reactivity | Recommended Base | Solvent | Temperature (°C) | Typical Time (h) | Notes |
| Primary Aliphatic | Very High | TEA, DIEA | DCM, THF | 0 to RT | 1 - 2 | Highly exothermic; requires slow addition at 0°C.[16] |
| Secondary Aliphatic | High | TEA, DIEA | DCM, THF | 0 to RT | 1 - 3 | Slightly slower than primary amines due to sterics. |
| Primary Aromatic | Moderate | TEA, Pyridine | DCM, THF, DMF | RT | 2 - 6 | Less nucleophilic; may require longer reaction times. |
| Secondary Aromatic | Low | DIEA, DMAP (cat.) | DMF, Dioxane | RT to 50°C | 4 - 16 | Sterically hindered and less nucleophilic; may require heating.[] |
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Hydrolysis of acyl chloride due to moisture. 2. Insufficient base. 3. Amine is poorly nucleophilic. | 1. Use anhydrous solvents and an inert atmosphere. 2. Increase equivalents of base (up to 2.0 eq). 3. Use a stronger base, add a catalyst (e.g., DMAP), or gently heat the reaction. |
| Multiple Products on TLC | 1. Di-acylation of a primary amine. 2. Hydrolysis of acyl chloride to carboxylic acid. | 1. Use a slight excess of the amine instead of the acyl chloride. 2. Ensure rigorous anhydrous conditions. |
| Difficult Purification | Presence of ammonium salt byproduct. | Perform all aqueous washes thoroughly during work-up to remove water-soluble salts before concentration and chromatography. |
References
- Grokipedia. (n.d.). Schotten–Baumann reaction. Grokipedia. [Link]
- Chemistry Education. (n.d.). Synthesis and analysis of amides.
- SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
- Chemguide. (n.d.).
- Chemguide. (n.d.).
- Organic Chemistry Portal. (n.d.).
- Reddit. (2024, September 14). Acid chloride reaction with amine. r/OrganicChemistry. [Link]
- Common Conditions. (n.d.). Amine to Amide (via Acid Chloride).
- ResearchGate. (2025, August 6). An improved method of amide synthesis using acyl chlorides. Request PDF. [Link]
- Chemguide. (n.d.).
- ACS Publications. (n.d.). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
- MDPI. (n.d.).
- ACS Publications. (2020, August 3). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. Organic Process Research & Development. [Link]
- Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. [Link]
- Chemistry LibreTexts. (2023, January 23). Making Amides from Acyl Chlorides. Chemistry LibreTexts. [Link]
- MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. International Journal of Molecular Sciences. [Link]
- PubMed. (1983). Chemical and Pharmacological Properties of Diflunisal. Pharmacotherapy. [Link]
- Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. grokipedia.com [grokipedia.com]
- 7. jk-sci.com [jk-sci.com]
- 8. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Amide Synthesis [fishersci.it]
- 13. chem.libretexts.org [chem.libretexts.org]
- 15. reddit.com [reddit.com]
- 16. chemguide.co.uk [chemguide.co.uk]
Application Notes & Protocols: The Strategic Use of 2-(3,5-Difluorophenyl)acetyl Chloride in Modern Heterocyclic Synthesis
Introduction: Unlocking Synthetic Versatility
In the landscape of medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for modulating physicochemical and pharmacological properties. 2-(3,5-Difluorophenyl)acetyl chloride (CAS: 157033-24-4) has emerged as a pivotal building block for this purpose.[1][2] Its utility stems from two key features: the highly reactive acyl chloride group, which serves as an efficient electrophilic partner for a multitude of nucleophiles, and the 3,5-difluorophenyl moiety. This specific substitution pattern not only imparts increased lipophilicity but also influences the electronic nature of the molecule, offering a unique vector for molecular design and bioisosteric replacement.[2][3]
This guide provides an in-depth exploration of the application of 2-(3,5-difluorophenyl)acetyl chloride in the synthesis of key heterocyclic systems. We will move beyond simple procedural lists to dissect the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.
Core Reactivity: The Nucleophilic Acyl Substitution Pathway
The primary reaction pathway for 2-(3,5-difluorophenyl)acetyl chloride is nucleophilic acyl substitution. The electron-withdrawing nature of the two fluorine atoms on the phenyl ring enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to attack by nucleophiles such as amines, hydrazides, and amidoximes.[3][4] The reaction proceeds through a classic addition-elimination mechanism, forming a tetrahedral intermediate before expelling a chloride ion to yield the acylated product.[4][5][6] This fundamental reactivity is the cornerstone of its application in forming the heterocyclic cores discussed below.
Caption: General workflow for nucleophilic acyl substitution.
Application I: Synthesis of 1,3,4-Oxadiazoles
The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, known for its metabolic stability and ability to act as a bioisostere for ester and amide functionalities. The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles using 2-(3,5-difluorophenyl)acetyl chloride is a robust and common application. The process is typically a two-step sequence involving the formation of a diacylhydrazine intermediate, followed by cyclodehydration.[7][8]
Mechanism & Workflow
-
N-Acylation: A suitable acid hydrazide is treated with 2-(3,5-difluorophenyl)acetyl chloride in the presence of a base (e.g., pyridine, triethylamine) to form the N,N'-diacylhydrazine intermediate. The base is crucial for scavenging the HCl generated during the reaction, driving the equilibrium towards the product.[9]
-
Cyclodehydration: The isolated diacylhydrazine is then subjected to dehydrative cyclization. Various reagents can effect this transformation, with phosphorus oxychloride (POCl₃) being one of the most common and effective.[8] The mechanism involves the activation of a carbonyl oxygen by POCl₃, followed by intramolecular nucleophilic attack from the other amide nitrogen and subsequent elimination to form the stable oxadiazole ring.
Caption: Two-step synthesis of 1,3,4-oxadiazoles.
Protocol: Synthesis of 2-((3,5-Difluorophenyl)methyl)-5-phenyl-1,3,4-oxadiazole
This protocol is adapted from established methodologies for 1,3,4-oxadiazole synthesis.[8]
Step 1: Synthesis of N'-Benzoyl-2-(3,5-difluorophenyl)acetohydrazide
-
Reagent Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve benzhydrazide (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol of hydrazide).
-
Addition: Cool the solution to 0 °C in an ice bath. Add a solution of 2-(3,5-difluorophenyl)acetyl chloride (1.05 eq) in anhydrous DCM dropwise over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude diacylhydrazine can be purified by recrystallization from ethanol or by flash column chromatography.
Step 2: Cyclodehydration to form 2-((3,5-Difluorophenyl)methyl)-5-phenyl-1,3,4-oxadiazole
-
Reaction Setup: To the purified diacylhydrazine (1.0 eq), add phosphorus oxychloride (POCl₃, 5-10 eq) in a round-bottom flask equipped with a reflux condenser.
-
Heating: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 3-5 hours. The reaction should be performed in a well-ventilated fume hood.
-
Quenching: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralization & Extraction: Neutralize the aqueous solution with a saturated solution of NaHCO₃ or K₂CO₃ until the pH is ~7-8. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. The crude product is purified by flash column chromatography (Hexane/Ethyl Acetate gradient) to yield the title compound.
| Starting Hydrazide (R-CONHNH₂) | Dehydrating Agent | Temperature (°C) | Typical Yield (%) |
| Benzhydrazide | POCl₃ | 110 | 85-95 |
| 4-Chlorobenzhydrazide | POCl₃ | 110 | 80-90 |
| Isonicotinohydrazide | Acetic Anhydride | 140 | 75-85 |
| 2-Thiophenecarbohydrazide | POCl₃ | 110 | 82-92 |
Application II: Synthesis of Pyrazole Derivatives
Pyrazoles are a cornerstone of heterocyclic chemistry, with numerous derivatives exhibiting a wide spectrum of biological activities.[10][11][12][13] A common synthetic route is the condensation of a 1,3-dicarbonyl compound with hydrazine.[11][14] 2-(3,5-Difluorophenyl)acetyl chloride can be used as a key reagent to construct the requisite 1,3-dicarbonyl precursor.
Mechanism & Workflow
The strategy involves a two-step, one-pot reaction. First, a ketone enolate is acylated with 2-(3,5-difluorophenyl)acetyl chloride to form a 1,3-diketone. This is immediately followed by the addition of hydrazine hydrate, which undergoes a cyclocondensation reaction to form the pyrazole ring.
-
Enolate Formation & Acylation: A ketone (e.g., acetophenone) is deprotonated with a strong base like lithium diisopropylamide (LDA) or sodium hydride (NaH) to form the corresponding enolate. This nucleophilic enolate then attacks the electrophilic carbonyl of 2-(3,5-difluorophenyl)acetyl chloride to form the 1,3-diketone.
-
Cyclocondensation: Hydrazine hydrate is added to the reaction mixture. The reaction proceeds via initial formation of a hydrazone at one carbonyl, followed by an intramolecular nucleophilic attack of the terminal nitrogen onto the second carbonyl, and subsequent dehydration to yield the aromatic pyrazole ring.
Caption: Workflow for pyrazole synthesis.
Protocol: Synthesis of 3-((3,5-Difluorophenyl)methyl)-5-phenyl-1H-pyrazole
This protocol is based on well-established methods for pyrazole synthesis from 1,3-diketones.[11][14]
-
Reaction Setup: In a flame-dried, three-neck flask under nitrogen, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) to anhydrous tetrahydrofuran (THF).
-
Enolate Formation: Add a solution of acetophenone (1.0 eq) in anhydrous THF dropwise at 0 °C. Stir the mixture at room temperature for 30 minutes until hydrogen evolution ceases.
-
Acylation: Cool the mixture back to 0 °C and add a solution of 2-(3,5-difluorophenyl)acetyl chloride (1.0 eq) in anhydrous THF dropwise. Allow the reaction to stir at room temperature for 2-3 hours.
-
Cyclization: Add hydrazine hydrate (1.5 eq) to the reaction mixture, followed by glacial acetic acid (3.0 eq).
-
Heating: Heat the reaction to reflux (approx. 65 °C) and maintain for 8-12 hours. Monitor by TLC.
-
Work-up: Cool the reaction to room temperature and pour it into cold water. Extract the product with ethyl acetate (3x).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product via flash column chromatography to yield the desired pyrazole.
| Ketone (R-CO-CH₃) | Base | Cyclization Condition | Typical Yield (%) |
| Acetophenone | NaH | Hydrazine/AcOH, Reflux | 70-85 |
| 2-Acetylthiophene | LDA | Hydrazine/AcOH, Reflux | 65-80 |
| Acetone | NaH | Hydrazine/AcOH, Reflux | 55-70 |
| 4'-Methoxyacetophenone | NaH | Hydrazine/EtOH, Reflux | 75-90 |
Conclusion and Future Outlook
2-(3,5-Difluorophenyl)acetyl chloride is a potent and versatile reagent for constructing high-value heterocyclic systems. Its predictable reactivity via nucleophilic acyl substitution provides a reliable entry point for synthesizing complex scaffolds like 1,3,4-oxadiazoles and pyrazoles. The protocols and insights provided herein demonstrate the straightforward application of this building block in standard synthetic operations. As the demand for novel, fluorinated drug candidates continues to grow, the importance of reagents like 2-(3,5-difluorophenyl)acetyl chloride in the synthetic chemist's toolbox is set to increase, paving the way for the discovery of next-generation therapeutics.
References
- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). MDPI.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Center for Biotechnology Information.
- 194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). Scielo.
- A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher.
- Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. (n.d.). National Center for Biotechnology Information.
- Reaction of acid/acyl chlorides with ammonia/amines. (n.d.). Doc Brown's Chemistry.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI.
- Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines: Synthesis and Biological Activity. (2020, December 10). National Center for Biotechnology Information.
- A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. (2022, November 28). National Center for Biotechnology Information.
- Synthesis of 2-Nitro-3,5-difluorophenyl acetic acid. (n.d.). PrepChem.com.
- Synthesis of fluorinated oxadiazoles with gelation and oxygen storage ability. (n.d.). Royal Society of Chemistry.
- Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. (n.d.). National Center for Biotechnology Information.
- Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. (2022, November 9). National Center for Biotechnology Information.
- Acetyl Chloride. (n.d.). ResearchGate.
- Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. (n.d.). Inventiva Pharma.
- Preparation of 2,3-difluorophenylacetic acid. (n.d.). Google Patents.
- Reaction between acyl chlorides and amines. (n.d.). Chemguide.
- Synthesis of heterocycles based on arylation products of unsaturated compounds: XVII. Arylation of 2-acetylfuran and synthesis of 3-R-6-(5-aryl-2-furyl)-7H-[10][11][13]triazolo[3,4-b][10][12][13]thiadiazines. (2008). ResearchGate.
- Cyclocondensation of various nucleophiles with phenacyl chlorides. Reaction conditions. (n.d.). ResearchGate.
- Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. (2024, January 18). MDPI.
- Recent Applications of Multicomponent Reactions Toward Heterocyclic Drug Discovery. (n.d.). ACS Publications.
- Organic Chemistry Revision Sheets - Acyl Chlorides. (n.d.). PMT.
- 2-(3,5-difluorophenyl)acetyl chloride | CAS#:157033-24-4. (n.d.). Chemsrc.
- 3,5-Difluorophenylacetic Acid: A Versatile Building Block in Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Topical Collection: Heterocycle Reactions. (n.d.). MDPI.
- Reactions Acid Chlorides With Amines. (2017, March 13). YouTube.
- Synthesis of Heterocycles on the Basis of Arylation Products of Unsaturated Compounds. Part 19. Arylation of 2-Acetylthiophene and the Synthesis of 2-(5-Aryl-2-thienyl)-4-quinolinecarboxylic Acids (V). (n.d.). ResearchGate.
- Acid chloride reaction with amine. (2023, September 14). Reddit.
- Synthesis method of 2-thiophene acetylchloride. (n.d.). Google Patents.
- Three-Component Reactions Of Phosphorus Ylides, Thiophenols And Acetyl Chloride For The Synthesis Of β‐Thioacrylates. (n.d.). ResearchGate.
Sources
- 1. 2-(3,5-DIFLUOROPHENYL)ACETYL CHLORIDE | CAS 157033-24-4 [matrix-fine-chemicals.com]
- 2. nbinno.com [nbinno.com]
- 3. Buy (2,3-Difluorophenyl)acetyl chloride | 808144-32-3 [smolecule.com]
- 4. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis [docbrown.info]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chemistrystudent.com [chemistrystudent.com]
- 7. Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines: Synthesis and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chim.it [chim.it]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
Application Notes: Strategic Use of 2-(3,5-Difluorophenyl)acetyl Chloride as a Key Acylating Agent
Executive Summary
This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the strategic application of 2-(3,5-difluorophenyl)acetyl chloride. This highly reactive acylating agent is a critical building block for introducing the 3,5-difluorophenylacetyl moiety into target molecules. The presence of the difluorophenyl group is known to enhance metabolic stability, modulate lipophilicity, and improve target binding affinity in drug candidates, making this reagent particularly valuable in pharmaceutical and agrochemical research.[1][2] This guide covers the reagent's profile, the fundamental mechanism of acylation, detailed and field-tested protocols for amide and ester synthesis, troubleshooting advice, and essential safety protocols.
Reagent Profile and Physicochemical Properties
2-(3,5-Difluorophenyl)acetyl chloride is a colorless to light yellow liquid noted for its high reactivity, largely driven by the electrophilic carbonyl carbon flanked by an electron-withdrawing chlorine atom.[3][4] The fluorine atoms on the phenyl ring further enhance this electrophilicity through inductive effects.[5]
Table 1: Physicochemical and Safety Data
| Property | Value | Source(s) |
| IUPAC Name | 2-(3,5-difluorophenyl)acetyl chloride | [6] |
| CAS Number | 157033-24-4 | [6][7] |
| Molecular Formula | C₈H₅ClF₂O | [6][7] |
| Molecular Weight | 190.57 g/mol | [6][7] |
| Appearance | Liquid | [1] |
| Boiling Point | 208.5 °C at 760 mmHg | [7] |
| Density | 1.369 g/cm³ | [7] |
| Key Hazards | Causes severe skin burns and eye damage. Moisture sensitive. | [1][7] |
| GHS Pictogram | ||
| Hazard Statements | H314: Causes severe skin burns and eye damage. | [8] |
Note: Always consult the latest Safety Data Sheet (SDS) from your supplier before handling.
The Chemistry of Acylation: Mechanism and Rationale
The utility of 2-(3,5-difluorophenyl)acetyl chloride lies in its ability to undergo nucleophilic acyl substitution. This two-step addition-elimination mechanism is fundamental to forming stable amide and ester linkages.[3][4][9]
Mechanism Rationale:
-
Nucleophilic Attack (Addition): A nucleophile, such as the lone pair of electrons on a nitrogen atom (in an amine) or an oxygen atom (in an alcohol), attacks the highly electrophilic carbonyl carbon of the acyl chloride.[4][9] This breaks the C=O pi bond, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate.[4][10]
-
Leaving Group Expulsion (Elimination): The tetrahedral intermediate is unstable. The lone pair on the negatively charged oxygen atom reforms the C=O double bond. Concurrently, the carbon-chlorine bond breaks, expelling a chloride ion (Cl⁻), which is an excellent leaving group.[3][4]
-
Deprotonation: The resulting product is protonated. A mild base, such as triethylamine or pyridine, is typically added to the reaction mixture to neutralize the hydrogen chloride (HCl) byproduct that forms when the chloride ion abstracts a proton from the original nucleophile.[11][12] This prevents the formation of an ammonium or oxonium salt with the starting material, which would render it non-nucleophilic.
Strategic Applications in Drug Development
The 3,5-difluorophenyl moiety is a privileged structural motif in modern medicinal chemistry. Its incorporation can significantly improve a drug candidate's profile.
-
Metabolic Stability: The fluorine atoms can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the compound's half-life.[13]
-
Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets, enhancing binding potency.
-
Lipophilicity and Permeability: Strategic fluorination can modulate a molecule's lipophilicity (logP), which is crucial for controlling its absorption, distribution, metabolism, and excretion (ADME) properties, including penetration of the central nervous system.[13]
2-(3,5-Difluorophenyl)acetyl chloride has been used as a key intermediate in the synthesis of γ-secretase modulators for Alzheimer's disease research and inhibitors of the p53-MDM2 protein-protein interaction in oncology.[1]
Detailed Experimental Protocols
Safety First: All manipulations must be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile), is mandatory.[7][14] The reagent is corrosive and reacts violently with water; therefore, anhydrous conditions are essential.[3][8]
Protocol 1: Synthesis of N-Benzyl-2-(3,5-difluorophenyl)acetamide (Amide Formation)
This protocol details the acylation of a primary amine, benzylamine, a common reaction in the construction of pharmaceutical scaffolds.
Materials and Reagents:
-
2-(3,5-Difluorophenyl)acetyl chloride (1.0 eq)
-
Benzylamine (1.05 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add benzylamine (1.05 eq) and anhydrous DCM. Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add triethylamine (1.2 eq) to the stirring solution. TEA acts as an HCl scavenger.
-
Acylation: Dissolve 2-(3,5-difluorophenyl)acetyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it to a dropping funnel. Add the acyl chloride solution dropwise to the cooled amine solution over 15-20 minutes. Maintaining a low temperature is crucial to control the exothermic reaction.[]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up: a. Quench the reaction by slowly adding water. b. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess amine and TEA), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine. c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. The resulting crude amide can be purified by recrystallization or flash column chromatography on silica gel.
Protocol 2: Synthesis of Benzyl 2-(3,5-difluorophenyl)acetate (Ester Formation)
This protocol describes the esterification of an alcohol, a fundamental transformation for creating prodrugs or modifying compound solubility.
Materials and Reagents:
-
2-(3,5-Difluorophenyl)acetyl chloride (1.0 eq)
-
Benzyl alcohol (1.1 eq)
-
Pyridine or Triethylamine (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)[12]
-
1M Hydrochloric Acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve benzyl alcohol (1.1 eq) and pyridine (1.2 eq) in anhydrous THF. Cool the mixture to 0 °C. Pyridine acts as both a base and a nucleophilic catalyst.[10]
-
Acylation: Slowly add 2-(3,5-difluorophenyl)acetyl chloride (1.0 eq) dropwise to the stirring solution. A vigorous reaction is often observed.[16]
-
Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor by TLC for the disappearance of the alcohol.
-
Work-up: a. Dilute the reaction mixture with ethyl acetate or DCM. b. Transfer to a separatory funnel and wash sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃, and brine. c. Dry the isolated organic phase over anhydrous MgSO₄.
-
Purification: After filtering, remove the solvent in vacuo. The crude ester is typically purified by flash column chromatography to yield the final product.
Experimental Workflow and Troubleshooting
Table 2: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive acyl chloride (hydrolyzed).2. Insufficient base.3. Nucleophile is protonated (e.g., used as HCl salt without free-basing). | 1. Use fresh or newly opened reagent. Ensure anhydrous conditions.2. Ensure at least one equivalent of base is used to neutralize HCl byproduct.3. Pre-treat the nucleophile salt with a base to generate the free amine/alcohol before reaction. |
| Formation of Side Products | 1. Reaction too hot, causing degradation.2. Double acylation of primary amine.3. Hydrolysis of the ester/amide product during work-up. | 1. Maintain low temperature (0 °C or lower) during acyl chloride addition.2. Use a slight excess of the amine or control stoichiometry carefully.3. Avoid prolonged contact with strong aqueous acid/base during extraction. |
| Difficult Purification | 1. Unreacted starting material co-elutes with product.2. Byproduct salt (e.g., triethylammonium chloride) is carried through. | 1. Drive the reaction to completion (check via TLC). Use appropriate acid/base washes to remove unreacted starting materials.2. Ensure thorough aqueous washes during work-up to remove all water-soluble salts before drying and concentrating. |
Conclusion
2-(3,5-Difluorophenyl)acetyl chloride is a potent and versatile acylating agent with significant applications in the synthesis of high-value compounds for the pharmaceutical and agrochemical industries. Its reactivity, governed by the principles of nucleophilic acyl substitution, allows for the efficient and reliable formation of amide and ester bonds. By adhering to the detailed protocols, employing anhydrous techniques, and understanding the underlying chemical principles outlined in this guide, researchers can effectively leverage this reagent to advance their discovery and development programs.
References
- Save My Exams. (n.d.). Acylation Mechanism. A Level Chemistry Revision Notes.
- Wikipedia. (n.d.). Acyl chloride.
- ChemistryStudent. (n.d.). Acyl Chlorides (A-Level).
- Chemistry LibreTexts. (2023, January 22).
- Chemguide. (n.d.).
- Benchchem. (n.d.). 2-(3,5-Difluorophenyl)Ethanoyl Chloride | 157033-24-4.
- Chemsrc. (n.d.). 2-(3,5-difluorophenyl)acetyl chloride | CAS#:157033-24-4.
- Chem-Impex. (n.d.). 3,5-Difluorophenylacetic acid.
- AK Scientific, Inc. (n.d.). (2,3-Difluorophenyl)
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3,5-Difluorophenylacetic Acid: A Versatile Building Block in Organic Synthesis.
- Smolecule. (2023, August 19). Buy (2,3-Difluorophenyl)acetyl chloride | 808144-32-3.
- Fisher Scientific. (n.d.). This compound, 97%, Thermo Scientific.
- Fisher Scientific. (n.d.). Amide Synthesis.
- Organic Syntheses. (n.d.).
- Molbase. (n.d.). 2-(3,5-DIFLUOROPHENYL)ACETYL CHLORIDE | CAS 157033-24-4.
- Sigma-Aldrich. (2025, November 6).
- Sigma-Aldrich. (n.d.). (3,5-Difluorophenyl)acetyl chloride AldrichCPR.
- ACS Publications. (n.d.). The Many Roles for Fluorine in Medicinal Chemistry.
- Merck Millipore. (n.d.).
- ACS Medicinal Chemistry Letters. (2019, June 20). The Dark Side of Fluorine.
- Benchchem. (n.d.). 2-(3,5-Dichlorophenyl)acetyl Chloride|CAS 299956-57-3.
- Organic Syntheses. (n.d.). Procedure for synthesis of triphenylchloromethane using acetyl chloride.
- Organic Syntheses. (n.d.). Procedure for synthesis of 2-arylindole-4-carboxylic amides.
- MDPI. (n.d.).
- BOC Sciences. (2024, March 29).
- Chemguide. (n.d.).
- ResearchGate. (2013, November 27).
- Organic Chemistry Portal. (n.d.).
- Chemistry LibreTexts. (2023, January 23).
- Organic Chemistry Portal. (n.d.).
- Google Patents. (n.d.). WO2019043238A1 - Process and intermediate for the manufacture of difluoroacetyl chloride.
- Hyma Synthesis Pvt. Ltd. (n.d.). Company Homepage.
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemistrystudent.com [chemistrystudent.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buy (2,3-Difluorophenyl)acetyl chloride | 808144-32-3 [smolecule.com]
- 6. 2-(3,5-DIFLUOROPHENYL)ACETYL CHLORIDE | CAS 157033-24-4 [matrix-fine-chemicals.com]
- 7. 2-(3,5-difluorophenyl)acetyl chloride | CAS#:157033-24-4 | Chemsrc [chemsrc.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. savemyexams.com [savemyexams.com]
- 10. Acyl chloride - Wikipedia [en.wikipedia.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. researchgate.net [researchgate.net]
- 13. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications | MDPI [mdpi.com]
- 14. aksci.com [aksci.com]
- 16. chemguide.co.uk [chemguide.co.uk]
Application Notes and Protocols for the Reaction of 2-(3,5-Difluorophenyl)ethanoyl Chloride with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of N-(3,5-Difluorophenyl)acetamides in Modern Drug Discovery
The formation of an amide bond through the acylation of a primary amine with an acyl chloride is a cornerstone of synthetic organic chemistry.[1] This reaction is particularly vital in the pharmaceutical industry for the construction of a vast array of biologically active molecules. The specific reaction between 2-(3,5-difluorophenyl)ethanoyl chloride and primary amines yields N-substituted 2-(3,5-difluorophenyl)acetamides, a structural motif present in numerous drug candidates and approved therapeutics. The incorporation of the 3,5-difluorophenyl group can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability, binding affinity, and cell permeability.[2] This guide provides a comprehensive overview of the underlying chemistry, detailed experimental protocols, and practical insights for researchers engaged in the synthesis and application of these valuable compounds.
Reaction Mechanism: A Nucleophilic Acyl Substitution
The reaction proceeds via a well-established nucleophilic acyl substitution mechanism.[3][4] The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This initial attack forms a tetrahedral intermediate.[3][5] Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.[3] A proton transfer then neutralizes the resulting positively charged nitrogen, yielding the final amide product.[3] To drive the reaction to completion, a base is typically employed to neutralize the hydrogen chloride (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[6][7]
Experimental Workflow Diagram
Caption: General workflow for the acylation of primary amines.
Detailed Experimental Protocol: Synthesis of N-Benzyl-2-(3,5-difluorophenyl)acetamide
This protocol details the reaction of a representative primary amine, benzylamine, with this compound.
Materials:
-
This compound (1.05 equivalents)
-
Benzylamine (1.0 equivalent)
-
Triethylamine (1.2 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add benzylamine (1.0 equivalent) and anhydrous dichloromethane.[1]
-
Addition of Base: Add triethylamine (1.2 equivalents) to the stirred solution. The base acts as a scavenger for the HCl generated during the reaction.[6][8]
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This helps to control the exothermic nature of the reaction and minimize potential side reactions.[8]
-
Addition of Acyl Chloride: Dissolve this compound (1.05 equivalents) in anhydrous dichloromethane and add it dropwise to the cooled amine solution over 15-30 minutes using a dropping funnel. A violent reaction may occur if the acyl chloride is added too quickly.[9][10][11]
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Quenching: Upon completion, quench the reaction by adding deionized water.
-
Work-up:
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude N-benzyl-2-(3,5-difluorophenyl)acetamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.[1]
Key Reaction Parameters and Troubleshooting
| Parameter | Recommended Condition | Rationale & Troubleshooting |
| Solvent | Anhydrous aprotic solvents (e.g., DCM, THF, Ethyl Acetate) | Polar aprotic solvents stabilize the ionic intermediates, enhancing the reaction rate.[3] Ensure the solvent is dry as acyl chlorides react vigorously with water.[4] |
| Base | Tertiary amines (e.g., Triethylamine, DIEA) or Pyridine | The base neutralizes the HCl byproduct, preventing the protonation of the starting amine.[8] Insufficient base can lead to low yields. |
| Temperature | 0 °C to Room Temperature | The reaction is often initiated at 0 °C to control the initial exotherm and then allowed to proceed at room temperature.[8] Higher temperatures may lead to side reactions.[3] |
| Stoichiometry | Slight excess of acyl chloride (1.05-1.1 eq.) | A slight excess of the acyl chloride can help drive the reaction to completion. However, a large excess can complicate purification. |
| Work-up | Aqueous washes with acid and base | Essential for removing unreacted starting materials and byproducts.[1] Incomplete washing can lead to impurities in the final product. |
Application in Drug Discovery
The 2-(3,5-difluorophenyl)acetamide moiety is a key structural component in a variety of pharmacologically active compounds. The fluorine atoms can enhance metabolic stability by blocking sites of oxidation and can also modulate the acidity of nearby protons, influencing binding interactions with biological targets.
For instance, derivatives of N-(3-ethynyl-2,4-difluorophenyl)sulfonamides have been developed as selective Raf inhibitors for cancer therapy.[12] Similarly, chalcones containing a difluorophenyl group have been investigated as potential anticancer agents. The ability to readily form the amide bond with a diverse range of primary amines makes this reaction a powerful tool in the generation of compound libraries for high-throughput screening and lead optimization in drug discovery programs. Furthermore, some heterocyclic derivatives containing fluorinated phenyl groups have shown potential as P-glycoprotein inhibitors to combat multidrug resistance in cancer.
Safety Precautions
-
Acyl Chlorides: this compound is corrosive, lachrymatory, and reacts violently with water.[13][14] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[13][14]
-
Amines: Many primary amines are corrosive and toxic. Handle with care and appropriate PPE.
-
Reaction: The reaction can be highly exothermic. Proper temperature control is crucial, especially during the addition of the acyl chloride.[14]
References
- Royal Society of Chemistry. Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene.
- Sparkl. Revision Notes - Production of Amides from Acyl Chlorides and Ammonia/Amines | Nitrogen Compounds | Chemistry - 9701 | AS & A Level.
- Chemguide. the preparation of amides.
- Organic Chemistry Portal. Amide synthesis by acylation.
- Chemguide. Explaining the reaction between acyl chlorides and amines - addition / elimination.
- Chemistry LibreTexts. Reactions of Acyl Chlorides with Primary Amines.
- Inchem.org. ICSC 0210 - ACETYL CHLORIDE.
- Doc Brown's Chemistry. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis.
- Chemguide. the reaction of acyl chlorides with ammonia and primary amines.
- ChemistryStudent. Acyl Chlorides (A-Level).
- Reddit. Acyl Chloride and Primary Amine Reactions.
- Chemguide. reaction between acyl chlorides and amines - addition / elimination.
- Chemistry LibreTexts. Reactions of Acyl Chlorides with Primary Amines.
- Indian Academy of Sciences. Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride.
- MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
- National Institutes of Health. N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors.
- ResearchGate. (PDF) Synthesis and structure elucidation of 1- (2, 5 /3, 5- difluorophenyl) - 3- (2, 3 /2, 4 /2, 5 /3, 4- dimethoxyphenyl) - 2- propen- 1- ones as anticancer agents.
- SpringerLink. Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024).
- Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [mdpi.com]
- 3. sparkl.me [sparkl.me]
- 4. chemistrystudent.com [chemistrystudent.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Amide Synthesis [fishersci.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. ICSC 0210 - ACETYL CHLORIDE [inchem.org]
protecting group strategies for reactions with 2-(3,5-Difluorophenyl)acetyl chloride
An In-Depth Guide to Protecting Group Strategies for Reactions with 2-(3,5-Difluorophenyl)acetyl Chloride
Introduction: The Reactivity and Utility of 2-(3,5-Difluorophenyl)acetyl Chloride
2-(3,5-Difluorophenyl)acetyl chloride is a highly valuable building block in modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2] Its utility stems from the reactive acyl chloride group, which allows for the efficient formation of amide and ester bonds.[1] The presence of two electron-withdrawing fluorine atoms on the phenyl ring significantly increases the electrophilicity of the carbonyl carbon. This heightened reactivity makes it an excellent acylating agent but also presents a significant challenge: a lack of chemoselectivity in the presence of multiple nucleophilic functional groups.[2][3]
This guide provides researchers, scientists, and drug development professionals with a detailed overview of protecting group strategies essential for controlling reactions with this potent reagent. We will explore the causality behind experimental choices, provide validated protocols, and illustrate workflows for achieving high-yield, selective transformations in complex molecular architectures.
The Chemoselectivity Challenge
The core problem when using a highly reactive reagent like 2-(3,5-Difluorophenyl)acetyl chloride is its tendency to react with any available nucleophile.[4] In a multifunctional molecule containing, for example, primary amines, secondary amines, alcohols, and thiols, the acyl chloride will not discriminate, leading to a complex mixture of acylated products. To direct the reaction to a specific site, all other potentially reactive functional groups must be "masked" or "protected."[5][6]
A protecting group is a molecular entity that is temporarily attached to a functional group to render it inert to a specific set of reaction conditions.[5] After the desired chemical transformation is complete, the protecting group must be cleanly removed to restore the original functionality, a process known as deprotection.[5]
Caption: Uncontrolled reaction of a potent acyl chloride with a multifunctional substrate.
Pillars of a Successful Protecting Group Strategy
A robust protection strategy relies on several key principles:
-
Ease of Installation and Removal: The protecting group should be introduced and removed in high yield under mild conditions that do not affect other parts of the molecule.[7]
-
Stability: The protected group must be completely stable to the conditions of the subsequent reaction (in this case, acylation with 2-(3,5-Difluorophenyl)acetyl chloride).
-
Orthogonality: In complex syntheses, it is often necessary to protect multiple functional groups. Orthogonal protecting groups are those that can be removed under distinct sets of conditions without affecting each other.[5][7] For example, one group might be removed with acid, while another is removed with a base, and a third by hydrogenolysis.[7] This allows for the selective deprotection and reaction of specific sites in a molecule.
Caption: The fundamental "Protect-React-Deprotect" workflow in organic synthesis.
Protecting Group Selection and Protocols
The choice of protecting group is dictated by the functional group to be masked and the overall synthetic plan. Given the high reactivity of 2-(3,5-Difluorophenyl)acetyl chloride, robust and non-nucleophilic protected intermediates are required.
Protecting Amines (-NH₂, -NHR)
Amines are highly nucleophilic and react readily with acyl chlorides to form amides.[6][8] To prevent this, amines are typically converted into carbamates, which are significantly less nucleophilic and stable under the acylation conditions.[5][9]
| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions | Orthogonality |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong Acid (e.g., TFA, HCl)[5] | Stable to base, hydrogenolysis |
| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Catalytic Hydrogenation (H₂, Pd/C)[9] | Stable to acid, base |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., 20% Piperidine in DMF)[5] | Stable to acid, hydrogenolysis |
Protocol: Boc Protection of a Primary Amine
This protocol describes the protection of a generic primary amine using Di-tert-butyl dicarbonate.
-
Materials:
-
Amine-containing substrate (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve the amine-containing substrate in DCM.
-
Add the base (TEA or DIPEA) to the solution.
-
Add (Boc)₂O portion-wise or as a solution in DCM at room temperature.
-
Stir the reaction mixture at room temperature for 2-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction with water or saturated NaHCO₃ solution.
-
Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting Boc-protected amine by column chromatography if necessary.
-
Protocol: Acylation with 2-(3,5-Difluorophenyl)acetyl Chloride
This protocol assumes the target for acylation is a different nucleophile (e.g., a hydroxyl group) on the molecule, while the amine is protected.
-
Materials:
-
Boc-protected substrate (1.0 equiv)
-
2-(3,5-Difluorophenyl)acetyl chloride (1.2 equiv)
-
Pyridine or TEA (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve the protected substrate in anhydrous DCM under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine or TEA.
-
Add 2-(3,5-Difluorophenyl)acetyl chloride dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate. Purify as needed.
-
Protecting Alcohols (-OH)
Alcohols react with acyl chlorides to form esters.[4][8] Silyl ethers are among the most common and versatile protecting groups for alcohols due to their stability and mild removal conditions.[10][11]
| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions | Orthogonality |
| tert-Butyldimethylsilyl | TBDMS or TBS | TBDMS-Cl | Fluoride source (e.g., TBAF)[10] | Stable to base, weak acid, oxidation |
| Triisopropylsilyl | TIPS | TIPS-Cl | Fluoride source (e.g., TBAF), more acid stable than TBDMS | Stable to base, oxidation |
| Benzyl | Bn | Benzyl bromide (BnBr) | Catalytic Hydrogenation (H₂, Pd/C) | Stable to acid, base, fluoride |
Protocol: TBDMS Protection of a Primary Alcohol
-
Materials:
-
Alcohol-containing substrate (1.0 equiv)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.2 equiv)
-
Imidazole (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the alcohol and imidazole in anhydrous DMF under an inert atmosphere.
-
Add TBDMS-Cl portion-wise at room temperature.
-
Stir for 4-16 hours, monitoring by TLC.
-
Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the TBDMS ether by column chromatography.[10]
-
Protecting Thiols (-SH)
Thiols are highly nucleophilic and prone to oxidation, making their protection crucial in many synthetic sequences.[12] Thioesters, such as the S-acetyl group, are a common and effective means of protection.
| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions | Orthogonality |
| Acetyl | Ac | Acetic anhydride or Acetyl chloride | Mild Base (e.g., NH₃/MeOH, NaOMe/MeOH)[12] | Stable to acid |
| Trityl | Trt | Trityl chloride (Trt-Cl) | Acid (e.g., TFA) | Stable to base |
Protocol: S-Acetyl Protection of a Thiol
-
Materials:
-
Thiol-containing substrate (1.0 equiv)
-
Acetic anhydride (Ac₂O) (1.2 equiv)
-
Pyridine (2.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the thiol in anhydrous DCM under an inert atmosphere and cool to 0 °C.
-
Slowly add pyridine, followed by the dropwise addition of acetic anhydride.[12]
-
Allow the reaction to warm to room temperature and stir for 1-3 hours until completion (monitored by TLC).
-
Dilute with DCM and wash with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic phase over MgSO₄, filter, and remove the solvent under reduced pressure to yield the S-acetyl protected thiol.[12]
-
Case Study: An Orthogonal Strategy
Consider a molecule containing both a primary amine and a primary alcohol, where the goal is to selectively form an amide with 2-(3,5-Difluorophenyl)acetyl chloride at a different site (e.g., a secondary amine).
Caption: Orthogonal protection workflow for selective acylation.
This strategy leverages the distinct chemical labilities of the Boc and TBDMS groups. The TBDMS group is removed with fluoride, leaving the acid-labile Boc group intact. Subsequently, the Boc group is removed with acid, yielding the final product without affecting the newly formed amide or the alcohol. This selective manipulation is the cornerstone of modern complex molecule synthesis.
Conclusion
The high electrophilicity of 2-(3,5-Difluorophenyl)acetyl chloride makes it a powerful tool for introducing the 3,5-difluorophenylacetyl moiety into molecules. However, this reactivity necessitates a carefully planned protecting group strategy to achieve chemoselectivity. By converting reactive functional groups like amines, alcohols, and thiols into stable, non-nucleophilic derivatives, researchers can direct the acylation to the desired site. The principles of orthogonality are paramount, enabling the sequential deprotection and modification of multiple sites within a complex substrate. The protocols and strategies outlined in this guide provide a robust framework for successfully employing this versatile reagent in pharmaceutical and chemical research.
References
- Wikipedia. Protecting group. [Link]
- Organic Chemistry Portal. Acetyl Protection - Common Conditions. [Link]
- Chem-St
- National Institutes of Health (NIH). Sustainable Approaches for the Protection and Deprotection of Functional Groups. [Link]
- Save My Exams. Acyl Chlorides. [Link]
- ChemTalk. Acid Chloride Functional Group. [Link]
- Organic Chemistry Portal. Protecting Groups. [Link]
- ChemistryStudent. Acyl Chlorides (A-Level). [Link]
- Chemistry LibreTexts. 23.13: Protection of Amino Groups in Synthesis. [Link]
- Wikipedia. Acyl chloride. [Link]
- Chemguide. an introduction to acyl chlorides (acid chlorides). [Link]
- Slideshare. Protecting and Deprotecting groups in Organic Chemistry. [Link]
- Master Organic Chemistry.
- ResearchGate. Protection and Deprotection of Common Functional Groups | Request PDF. [Link]
- University of Windsor. Alcohol Protecting Groups. [Link]
- Chemistry Steps. Protecting Groups For Alcohols. [Link]
- Master Organic Chemistry. Protecting Groups For Alcohols. [Link]
- ACS Publications. Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. [Link]
- Pearson. Alcohol Protecting Groups: Videos & Practice Problems. [Link]
- ResearchGate. Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. [Link]
- ACS Publications. Facile, Efficient Routes to Diverse Protected Thiols and to Their Deprotection and Addition to Create Functional Polymers by Thiol−Ene Coupling. [Link]
- Organic Syntheses.
- ResearchGate. (PDF)
- International Journal of Chemical Studies.
- Chemsrc. 2-(3,5-difluorophenyl)acetyl chloride | CAS#:157033-24-4. [Link]
- PubMed Central. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020)
- Journal of Biomedical Research & Environmental Sciences.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buy (2,3-Difluorophenyl)acetyl chloride | 808144-32-3 [smolecule.com]
- 4. chemistrystudent.com [chemistrystudent.com]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Protective Groups [organic-chemistry.org]
- 8. savemyexams.com [savemyexams.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: Streamlined One-Pot Synthesis of N-Substituted Amides from 2-(3,5-Difluorophenyl)acetic Acid
Introduction: The Strategic Value of Fluorinated Moieties in Medicinal Chemistry
The incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern drug design. The 3,5-difluorophenyl motif, in particular, offers a unique combination of properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics that can significantly improve a compound's pharmacokinetic and pharmacodynamic profile.[1][2] Amide linkages are ubiquitous in pharmaceuticals, forming the backbone of countless therapeutic agents. Consequently, the efficient synthesis of N-substituted 2-(3,5-difluorophenyl)acetamides is a critical task for researchers in drug development.
This application note details a robust and highly efficient one-pot protocol for the synthesis of these valuable amides. By starting with the more stable and commercially available 2-(3,5-difluorophenyl)acetic acid, we circumvent the need to handle and store the highly reactive and moisture-sensitive 2-(3,5-difluorophenyl)ethanoyl chloride intermediate.[3] The acyl chloride is generated in situ and immediately consumed by a nucleophile in the same reaction vessel, embodying the principles of process intensification and green chemistry by reducing handling steps, minimizing waste, and improving overall yield.[4]
Scientific Principles and Reaction Mechanism
The one-pot synthesis proceeds via a two-stage mechanism within a single reactor: (1) the activation of a carboxylic acid to a highly reactive acyl chloride, and (2) the subsequent nucleophilic acyl substitution by an amine.
Stage 1: In Situ Formation of this compound
The process begins with the conversion of 2-(3,5-difluorophenyl)acetic acid into its corresponding acyl chloride. Thionyl chloride (SOCl₂) is an exemplary reagent for this transformation due to its efficacy and the convenient nature of its byproducts.[5][6] The reaction produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gases, which can be easily removed from the reaction mixture, driving the equilibrium towards the product.[5][6] This step must be performed under strictly anhydrous conditions, as any moisture will rapidly hydrolyze the acyl chloride back to the starting carboxylic acid.[3][7]
Stage 2: Nucleophilic Acyl Substitution
The newly formed acyl chloride is a potent electrophile. The carbonyl carbon is rendered highly electron-deficient by the inductive effects of both the carbonyl oxygen and the adjacent chlorine atom, making it highly susceptible to nucleophilic attack.[3][8] The addition of a primary or secondary amine initiates a classic nucleophilic addition-elimination reaction. The amine's lone pair of electrons attacks the carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the carbon-oxygen double bond is reformed, leading to the elimination of the chloride ion as a leaving group. A base, either a second equivalent of the reacting amine or a non-nucleophilic base like triethylamine or pyridine, is required to neutralize the HCl generated during the reaction.[6]
Figure 1: Reaction mechanism for the one-pot amidation.
Detailed Application Protocol
This protocol provides a general method for the one-pot synthesis of an N-substituted 2-(3,5-difluorophenyl)acetamide from 2-(3,5-difluorophenyl)acetic acid and a generic primary amine.
3.1. Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Recommended Grade | Key Safety Precautions |
| 2-(3,5-Difluorophenyl)acetic Acid | 172.12 | >98% Purity | Standard laboratory handling. |
| Thionyl Chloride (SOCl₂) | 118.97 | >99% Purity | Corrosive, causes severe burns, reacts violently with water. Handle in a fume hood.[5] |
| Dichloromethane (DCM), Anhydrous | 84.93 | DriSolv® or equiv. | Volatile, suspected carcinogen. Use in a well-ventilated area or fume hood. |
| Primary or Secondary Amine | Varies | >98% Purity | Varies by compound; consult specific SDS. |
| Triethylamine (TEA) or Pyridine | 101.19 / 79.10 | >99% Purity | Flammable, toxic, corrosive. Handle in a fume hood. |
| Saturated Sodium Bicarbonate (aq.) | - | ACS Grade | Standard laboratory handling. |
| Magnesium Sulfate (MgSO₄), Anhydrous | 120.37 | ACS Grade | Standard laboratory handling. |
3.2. Equipment
-
Round-bottom flask (oven-dried)
-
Reflux condenser (oven-dried)
-
Magnetic stirrer and stir bar
-
Dropping funnel (oven-dried)
-
Inert atmosphere setup (Nitrogen or Argon) with a bubbler
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
3.3. Experimental Workflow
Figure 2: Step-by-step experimental workflow diagram.
3.4. Step-by-Step Procedure
-
Preparation: Assemble an oven-dried round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Ensure the system is under a positive pressure of inert gas.
-
Reagent Charging: To the flask, add 2-(3,5-difluorophenyl)acetic acid (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM) (approx. 5-10 mL per gram of acid).
-
Acyl Chloride Formation: Cool the solution to 0 °C using an ice bath. Add thionyl chloride (1.2 - 1.5 eq) dropwise via syringe or dropping funnel. After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 40 °C) for 1-2 hours. The progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Removal of Excess Reagent: Cool the reaction mixture to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator (ensure the vacuum pump is protected from corrosive gases with a base trap).
-
Amine Addition: Re-dissolve the resulting crude acyl chloride intermediate in fresh anhydrous DCM. Cool the solution to 0 °C. In a separate flask, prepare a solution of the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous DCM.
-
Amide Formation: Add the amine/base solution dropwise to the cold acyl chloride solution. After the addition, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), saturated sodium bicarbonate solution (to remove any remaining acidic species), and finally with brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude amide product.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete formation of the acyl chloride. | Ensure thionyl chloride is fresh and not decomposed. Increase reflux time or temperature slightly. |
| Hydrolysis of the acyl chloride intermediate. | Use thoroughly dried glassware and anhydrous solvents. Maintain a positive inert gas pressure throughout the reaction.[1] | |
| Poor reactivity of the amine. | For sterically hindered or electron-poor amines, the reaction may require longer reaction times or gentle heating after the addition step. A stronger, non-nucleophilic base may help. | |
| Formation of Byproducts | Dimerization or side reactions of the acyl chloride. | Avoid excessively high temperatures during the activation step. Use the generated acyl chloride immediately without prolonged storage. |
| Reaction of thionyl chloride with the amine. | Ensure all excess thionyl chloride is removed under vacuum before the addition of the amine.[4] | |
| Difficult Purification | Contamination with the triethylamine hydrochloride salt. | Perform the aqueous work-up thoroughly. The 1M HCl wash is critical for removing the base and its salt. |
Conclusion
This application note presents a streamlined and highly effective one-pot protocol for synthesizing N-substituted 2-(3,5-difluorophenyl)acetamides. By generating the reactive this compound intermediate in situ from its corresponding carboxylic acid, this method enhances safety, reduces waste, and improves laboratory efficiency. The protocol is robust and can be adapted for a wide variety of amine nucleophiles, making it a valuable tool for researchers and professionals engaged in medicinal chemistry and drug development.
References
- Shaabani, A., Ghasemi, E., & Ghadami, B. (2011). Multicomponent reactions of ammonium thiocyanate, acyl chlorides, alkyl bromides, and enaminones: a facile one-pot synthesis of thiophenes. Molecular Diversity, 15(4), 911-6. [Link]
- Leggio, A., Belsito, E., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. [Link]
- ResearchGate. (n.d.). Nucleophilic Acyl Substitution via Aromatic Cation Activation of Carboxylic Acids: Rapid Generation of Acid Chlorides under Mild Conditions.
- Clark, J. (n.d.).
- ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). ChemistryStudent. [Link]
- RSC Publishing. (n.d.). One-pot efficient synthesis of pyrrolylBODIPY dyes from pyrrole and acyl chloride. RSC Advances. [Link]
- PubMed Central. (n.d.).
- Chemistry LibreTexts. (2019). Reactions of Acid Chlorides. Chemistry LibreTexts. [Link]
- Google Patents. (n.d.). WO2019043238A1 - Process and intermediate for the manufacture of difluoroacetyl chloride.
- RSC Publishing. (n.d.).
- PubMed. (n.d.). A facile one-pot synthesis of 4,5-diaryl-2,2-dimethyl-3(2H)-furanones. PubMed. [Link]
- Chemistry LibreTexts. (2023).
- Crunch Chemistry. (2024). The reactions of acyl chlorides and acid anhydrides. Crunch Chemistry. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Buy (2,3-Difluorophenyl)acetyl chloride | 808144-32-3 [smolecule.com]
- 3. chemistrystudent.com [chemistrystudent.com]
- 4. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride | Semantic Scholar [semanticscholar.org]
- 5. echemi.com [echemi.com]
- 6. The reactions of acyl chlorides and acid anhydrides - Crunch Chemistry [crunchchemistry.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Note & Protocol: A Scalable Synthesis of 2-(3,5-Difluorophenyl)acetyl Chloride for Pharmaceutical and Agrochemical Research
Abstract
This comprehensive guide provides a detailed, scalable, and validated protocol for the synthesis of 2-(3,5-difluorophenyl)acetyl chloride, a critical building block in the development of novel pharmaceuticals and agrochemicals. The 3,5-difluorophenyl moiety is a key structural feature that can enhance metabolic stability, bioavailability, and target binding affinity.[1] This document outlines the chemical rationale, step-by-step experimental procedures, safety protocols, and analytical methods for the successful and safe scale-up of this important intermediate.
Introduction: The Significance of Fluorinated Intermediates
The introduction of fluorine atoms into organic molecules is a widely employed strategy in medicinal and agricultural chemistry to modulate a compound's physicochemical and biological properties. The 2-(3,5-difluorophenyl)acetyl moiety, in particular, is a valuable synthon for introducing this fluorinated group. The high reactivity of the acyl chloride functional group allows for efficient covalent bond formation with a wide range of nucleophiles, facilitating the synthesis of diverse compound libraries for screening and lead optimization.[1][2] This application note addresses the need for a robust and scalable synthesis of 2-(3,5-difluorophenyl)acetyl chloride, providing researchers and process chemists with a reliable method for its preparation.
Chemical Synthesis and Mechanistic Rationale
The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. Several reagents can effect this conversion, including oxalyl chloride, phosphorus pentachloride, and thionyl chloride.[3][4] For scale-up synthesis, thionyl chloride (SOCl₂) is often the reagent of choice due to its cost-effectiveness and the convenient removal of its byproducts, which are the gases sulfur dioxide (SO₂) and hydrogen chloride (HCl).[5][6]
The reaction proceeds via a nucleophilic acyl substitution mechanism. The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride.[7][8] This is followed by the expulsion of a chloride ion and subsequent formation of a highly reactive chlorosulfite intermediate, which is a much better leaving group than the original hydroxyl group.[7] A final nucleophilic attack by the chloride ion on the carbonyl carbon leads to the formation of the desired acyl chloride and the release of SO₂ and HCl gases.[7][8]
Reaction Scheme:
Caption: Synthesis of 2-(3,5-Difluorophenyl)acetyl chloride.
Detailed Experimental Protocol
This protocol is designed for the synthesis of 2-(3,5-difluorophenyl)acetyl chloride on a laboratory scale with considerations for scaling up.
Materials and Reagents
| Material/Reagent | Grade | Recommended Supplier |
| 2-(3,5-Difluorophenyl)acetic acid | ≥98% | Commercially Available[9] |
| Thionyl chloride (SOCl₂) | ≥99% | Commercially Available |
| Anhydrous Toluene | ≥99.8% | Commercially Available |
| Deuterated Chloroform (CDCl₃) | For NMR analysis | Commercially Available |
Equipment
-
Three-neck round-bottom flask (appropriately sized for the scale)
-
Reflux condenser with a gas outlet connected to a scrubber (containing a sodium hydroxide solution)
-
Addition funnel
-
Magnetic stirrer with a heating mantle
-
Thermometer or thermocouple
-
Vacuum distillation apparatus
-
Rotary evaporator
-
Inert gas (Nitrogen or Argon) supply
Reaction Setup and Procedure
Safety First: This reaction must be performed in a certified chemical fume hood. Thionyl chloride is highly corrosive, toxic if inhaled, and reacts violently with water.[10][11][12][13][14] The reaction evolves toxic gases (HCl and SO₂).[3][11] Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, a face shield, and chemical-resistant gloves, is mandatory.[15][16][17]
-
Reactor Preparation: A dry three-neck round-bottom flask is equipped with a magnetic stir bar, a reflux condenser connected to a gas scrubber, an addition funnel, and a thermometer. The entire apparatus should be flushed with an inert gas, such as nitrogen, to ensure anhydrous conditions.
-
Charging the Reactor: The flask is charged with 2-(3,5-difluorophenyl)acetic acid and anhydrous toluene.
-
Addition of Thionyl Chloride: Thionyl chloride is added to the addition funnel and then added dropwise to the stirred solution over a period of 60-90 minutes. The reaction is exothermic, and the rate of addition should be controlled to maintain the desired reaction temperature.
-
Reaction: After the complete addition of thionyl chloride, the reaction mixture is heated to reflux (approximately 70-80°C) and stirred for 3-5 hours. Reaction progress can be monitored by the cessation of gas evolution.[6]
-
Work-up and Purification:
-
The reaction mixture is cooled to room temperature.
-
Excess thionyl chloride and toluene are removed under reduced pressure using a rotary evaporator. It is advisable to use a cold trap to protect the vacuum pump from corrosive vapors.[18]
-
The crude 2-(3,5-difluorophenyl)acetyl chloride is then purified by fractional distillation under reduced pressure.[3][4][19][20]
-
Workflow Diagram
Caption: Experimental workflow for the synthesis of 2-(3,5-Difluorophenyl)acetyl chloride.
Scale-Up Considerations and Safety
Scaling up the synthesis of acyl chlorides requires careful consideration of several factors to ensure a safe and efficient process.
-
Heat Management: The reaction between carboxylic acids and thionyl chloride is exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. The rate of addition of thionyl chloride must be carefully controlled, and adequate cooling capacity should be in place to prevent a runaway reaction.
-
Gas Evolution: The reaction produces significant volumes of HCl and SO₂ gas. The gas scrubbing system must be appropriately sized to neutralize all evolved gases effectively.
-
Material Compatibility: Acyl chlorides and thionyl chloride are corrosive. All equipment, including the reactor, stirrer, and transfer lines, must be made of compatible materials (e.g., glass, glass-lined steel, or specific alloys). Acyl chlorides can attack some plastics and rubbers.[21]
-
Moisture Sensitivity: Acyl chlorides react violently with water to produce the corresponding carboxylic acid and HCl.[21] All reagents and equipment must be scrupulously dried, and the reaction should be carried out under an inert atmosphere.[16]
-
Handling and Storage: 2-(3,5-Difluorophenyl)acetyl chloride is a reactive and moisture-sensitive compound. It should be stored in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, bases, and oxidizing agents.[15][21][22]
Analytical Characterization
Due to the high reactivity of acyl chlorides, direct analysis by techniques such as HPLC can be challenging, often leading to decomposition on the column.[18] A combination of spectroscopic and chromatographic methods is recommended for full characterization.
| Analytical Technique | Purpose | Expected Observations |
| FT-IR Spectroscopy | Reaction monitoring and functional group identification. | Disappearance of the broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) and the appearance of a sharp C=O stretch for the acyl chloride at a higher wavenumber (typically ~1800 cm⁻¹).[1][23] |
| ¹H and ¹⁹F NMR Spectroscopy | Structural confirmation and purity assessment. | The proton and fluorine NMR spectra will confirm the presence of the 3,5-difluorophenylacetyl moiety. Integration of the signals can be used to assess purity against a known standard. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment and identification of volatile impurities. | Due to the reactivity of the acyl chloride, a derivatization step is recommended. A small aliquot of the product can be reacted with a primary alcohol (e.g., methanol or ethanol) to form the corresponding stable ester, which can then be analyzed by GC-MS.[24][25] |
Conclusion
This application note provides a comprehensive and scalable protocol for the synthesis of 2-(3,5-difluorophenyl)acetyl chloride. By following the detailed experimental procedures, safety precautions, and analytical methods outlined, researchers and drug development professionals can confidently and safely produce this valuable intermediate for their research and development needs. The use of thionyl chloride offers a practical and efficient route for this transformation on a larger scale.
References
- Yufeng. (2025, May 28). How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis.
- Western Carolina University. Standard Operating Procedure for the use of Acetyl chloride.
- PrepChem.com. Synthesis of (a) 2-Nitro-3,5-difluorophenyl acetic acid.
- Chemguide. Converting carboxylic acids into acyl (acid) chlorides.
- Chemistry LibreTexts. Making acid chlorides from carboxylic acids.
- Chemos GmbH&Co.KG. Safety Data Sheet: Acetyl chloride.
- Google Patents. US6770783B1 - Method for producing acid chlorides.
- New Jersey Department of Health. Hazardous Substance Fact Sheet: Acetyl Chloride.
- Fisher Scientific. (2010, September 7). SAFETY DATA SHEET: Acetyl chloride.
- Inchem.org. ICSC 0210 - ACETYL CHLORIDE.
- Organic-Chemistry.org. Acid to Acid Chloride - Common Conditions.
- Lanxess. Thionyl chloride.
- Organic Chemistry Portal. Synthesis of acyl chlorides.
- Reddit. (2025, March 31). Synthesis of Acyl Chlorides with Thionyl Chloride.
- ResearchGate. (2016, August 19). How to achieve chlorination of carboxylic acid to convert into acid chloride?
- Thermo Scientific. 2-(3,5-Difluorophenyl)ethanoyl chloride, 97%.
- ResearchGate. (2019, March 4). What should i reconsider in my experiment for acyl chloride to be formed?
- Chemistry LibreTexts. (2023, January 28). 21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids.
- ECHEMI. How to purify the acid acyl chloride and ester?
- Google Patents. CN101486638A - Preparation of 2,3-difluorophenylacetic acid.
- LookChem. General procedures for the purification of Acid chlorides.
- Inchem.org. ICSC 1409 - THIONYL CHLORIDE.
- Chemguide. Preparation of acyl chlorides (acid chlorides).
- Smolecule. (2023, August 19). Buy (2,3-Difluorophenyl)acetyl chloride.
- Chemistry LibreTexts. (2023, January 22). Preparation of Acyl Chlorides.
- Chemistry LibreTexts. (2023, January 22). Conversion of carboxylic acids to acid chlorides.
- Google Patents. US2748151A - Purification of acid chlorides.
- NJ.gov. Common Name: THIONYL CHLORIDE HAZARD SUMMARY.
- Benchchem. This compound.
- Sigma-Aldrich. (2013, March 19). Thionyl chloride - Safety Data Sheet.
- Carl ROTH. Safety Data Sheet: Thionyl chloride.
- ChemicalBook. 2-(3,5-Difluorophenoxy)acetic acid synthesis.
- Benchchem. 2-(3,5-Dichlorophenyl)acetyl Chloride.
- Google Patents. CN101550080A - Industrial preparation method of 2,3-difluorophenyl acetic acid.
- PubChem. 3,5-Difluorophenylacetic acid.
- Benchchem. 2-(3,5-DIFLUOROPHENYL)ACETYL CHLORIDE.
- Google Patents. WO2019043238A1 - Process and intermediate for the manufacture of difluoroacetyl chloride.
- Benchchem. Application Note & Protocol: Scale-up Synthesis of 2-(2-Oxocyclohexyl)acetyl Chloride for Library Synthesis.
- SpringerLink. (2023). The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Buy (2,3-Difluorophenyl)acetyl chloride | 808144-32-3 [smolecule.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Chemistry: Making acid chlorides from carboxylic acids [openchemistryhelp.blogspot.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 3,5-Difluorophenylacetic acid | C8H6F2O2 | CID 145424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. lanxess.com [lanxess.com]
- 11. ICSC 1409 - THIONYL CHLORIDE [chemicalsafety.ilo.org]
- 12. nj.gov [nj.gov]
- 13. westliberty.edu [westliberty.edu]
- 14. carlroth.com:443 [carlroth.com:443]
- 15. wcu.edu [wcu.edu]
- 16. fishersci.co.uk [fishersci.co.uk]
- 17. ICSC 0210 - ACETYL CHLORIDE [inchem.org]
- 18. reddit.com [reddit.com]
- 19. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. nj.gov [nj.gov]
- 22. chemos.de [chemos.de]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. japsonline.com [japsonline.com]
Application Notes and Protocols for Nucleophilic Acyl Substitution Reactions of 2-(3,5-Difluorophenyl)Ethanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Utility of 2-(3,5-Difluorophenyl)Ethanoyl Chloride in Modern Synthesis
Nucleophilic acyl substitution is a cornerstone of organic synthesis, enabling the interconversion of carboxylic acid derivatives and the construction of essential functional groups such as esters and amides. Within the arsenal of acylating agents, acyl chlorides are distinguished by their high reactivity, which allows for rapid and efficient transformations under mild conditions.[1][2][3] this compound (DFPE-Cl) is a particularly valuable reagent in this class, especially within the context of medicinal chemistry and materials science.[4] The presence of the 3,5-difluorophenyl moiety introduces unique electronic properties that modulate the reactivity of the acyl chloride and impart specific characteristics to the resulting products, such as altered metabolic stability, binding affinity, and lipophilicity.
This guide provides an in-depth exploration of the nucleophilic acyl substitution mechanism as it pertains to DFPE-Cl, offers detailed experimental protocols for its application, and presents expert insights into optimizing reaction outcomes.
The Core Mechanism: A Stepwise Addition-Elimination Pathway
The reaction of this compound with a nucleophile does not proceed through a direct, single-step displacement (like an SN2 reaction). Instead, it follows a well-established two-stage nucleophilic addition-elimination mechanism .[2][5][6]
-
Nucleophilic Addition: The reaction initiates with the attack of a nucleophile (Nu-H) on the electrophilic carbonyl carbon of the acyl chloride.[6][7] This carbon is rendered highly electrophilic due to the inductive electron-withdrawing effects of both the carbonyl oxygen and the adjacent chlorine atom.[6][8] This attack breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a transient, sp³-hybridized tetrahedral intermediate .[5][9][10]
-
Elimination of the Leaving Group: This tetrahedral intermediate is typically unstable and rapidly collapses.[7] The lone pair of electrons on the oxygen atom reforms the C=O double bond. Concurrently, the most stable leaving group is expelled. In this case, the chloride ion is an excellent leaving group because its conjugate acid, HCl, is a strong acid (pKa ≈ -7), making the chloride ion a very weak base.[11]
The overall result is the substitution of the chloride with the incoming nucleophile.[10]
The Influence of the 3,5-Difluoro Substituents
The two fluorine atoms on the phenyl ring play a critical, non-trivial role in this mechanism. Fluorine is the most electronegative element, and its presence exerts a powerful electron-withdrawing inductive effect (-I effect).[12] This effect is transmitted through the sigma bonds of the molecule, further increasing the partial positive charge (δ+) on the carbonyl carbon. This heightened electrophilicity makes the carbonyl carbon even more susceptible to attack by nucleophiles, often leading to faster reaction rates compared to non-fluorinated analogs.
Caption: The two-step nucleophilic addition-elimination mechanism.
Application Notes: Practical Considerations for Synthesis
Reactivity and Substrate Scope
This compound is a highly reactive acylating agent capable of reacting with a wide array of nucleophiles.[3][4]
-
Alcohols (Alcoholysis): Reacts readily with primary and secondary alcohols to form esters. The reaction is typically very fast and exothermic.[13]
-
Amines (Aminolysis): Reacts with primary and secondary amines to form amides. This is one of the most common and reliable methods for amide bond formation.
-
Water (Hydrolysis): Reacts vigorously with water to hydrolyze back to the parent carboxylic acid, 2-(3,5-difluorophenyl)acetic acid.[8] This highlights the critical need for anhydrous (dry) reaction conditions to prevent unwanted side reactions and loss of the starting material.
-
Carboxylates: Reacts with carboxylate salts to form acid anhydrides.[10]
The Role of a Base Catalyst/Scavenger
The reaction generates one equivalent of hydrogen chloride (HCl) gas.[13] This acidic byproduct can protonate amine nucleophiles, rendering them non-nucleophilic and halting the reaction. Therefore, it is standard practice to include a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, in the reaction mixture.[14] The base serves two primary functions:
-
HCl Scavenger: It neutralizes the generated HCl, forming a salt (e.g., triethylammonium chloride) and preventing the deactivation of the nucleophile.[15]
-
Driving Equilibrium: By removing a product (HCl), the base helps to drive the reaction to completion according to Le Châtelier's principle.
In some cases, bases like pyridine or 4-dimethylaminopyridine (DMAP) can act as nucleophilic catalysts. They react with the acyl chloride to form a highly reactive acylpyridinium salt intermediate, which is then more susceptible to attack by the primary nucleophile (e.g., an alcohol).[1]
Solvent and Temperature Control
-
Solvents: Anhydrous aprotic solvents are preferred to prevent hydrolysis. Common choices include dichloromethane (DCM), tetrahydrofuran (THF), diethyl ether, and acetonitrile. The choice of solvent can depend on the solubility of the reactants and the desired reaction temperature.
-
Temperature: Due to the high reactivity of acyl chlorides, these reactions are often highly exothermic.[13] It is crucial to control the temperature, typically by starting the reaction at 0 °C using an ice bath and allowing it to warm to room temperature gradually. This prevents the formation of side products and ensures a controlled reaction rate.
Experimental Protocol: Synthesis of N-Benzyl-2-(3,5-difluorophenyl)acetamide
This protocol details the synthesis of an amide via the reaction of this compound with a primary amine (benzylamine). The principles are broadly applicable to other nucleophiles.
Materials and Reagents
-
This compound (DFPE-Cl)
-
Benzylamine (freshly distilled or from a new bottle)
-
Triethylamine (Et₃N) (distilled from CaH₂)
-
Anhydrous Dichloromethane (DCM) (from a solvent purification system or a sealed bottle)
-
1 M Hydrochloric Acid (HCl) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate (HPLC grade)
Equipment
-
Round-bottom flask with a magnetic stir bar
-
Septa and needles/syringes
-
Schlenk line or nitrogen/argon balloon setup
-
Addition funnel (optional, for larger scale)
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-Layer Chromatography (TLC) plates and chamber
Detailed Step-by-Step Procedure
1. Reaction Setup (Inert Atmosphere is Crucial) a. Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with an inert gas (Nitrogen or Argon). Maintain a positive pressure of inert gas throughout the reaction. b. To the flask, add benzylamine (1.0 eq) followed by 30 mL of anhydrous DCM via syringe. c. Add triethylamine (1.2 eq) to the solution. d. Cool the flask to 0 °C in an ice-water bath and stir for 10 minutes.
2. Addition of Acyl Chloride a. In a separate, dry vial, prepare a solution of this compound (1.1 eq) in 10 mL of anhydrous DCM. b. Using a syringe, add the acyl chloride solution dropwise to the stirring amine solution at 0 °C over 15-20 minutes. Causality Note: Slow, dropwise addition is critical to control the exotherm of the reaction and prevent the formation of undesired side products. c. A white precipitate (triethylammonium chloride) will form upon addition.
3. Reaction Monitoring a. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours. b. Monitor the reaction progress by Thin-Layer Chromatography (TLC). The disappearance of the limiting reagent (benzylamine) indicates completion. A typical mobile phase would be 30% Ethyl Acetate in Hexanes.
4. Workup and Extraction a. Quench the reaction by adding 20 mL of deionized water. b. Transfer the mixture to a separatory funnel. c. Wash the organic layer sequentially with: i. 20 mL of 1 M HCl (to remove excess triethylamine and any unreacted benzylamine). ii. 20 mL of saturated NaHCO₃ solution (to neutralize any remaining acid). iii. 20 mL of brine (to reduce the solubility of organic material in the aqueous layer). d. Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄. e. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
5. Purification a. Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 40%). b. Combine the fractions containing the pure product (as determined by TLC) and concentrate via rotary evaporation to yield the pure N-benzyl-2-(3,5-difluorophenyl)acetamide as a solid.
6. Characterization a. Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS).
Summary of Reaction Parameters for Various Nucleophiles
| Nucleophile Class | Stoichiometry (Nu:Acyl-Cl:Base) | Solvent | Temp (°C) | Typical Time (h) | Expected Yield |
| Primary Alcohol | 1.0 : 1.1 : 1.2 | DCM or THF | 0 to RT | 1 - 3 | > 90% |
| Primary Amine | 1.0 : 1.1 : 1.2 | DCM | 0 to RT | 1 - 2 | > 95% |
| Secondary Amine | 1.0 : 1.1 : 1.2 | DCM or THF | 0 to RT | 2 - 4 | > 90% |
| Water (Hydrolysis) | Excess : 1.0 : 0 | THF/H₂O | 0 to RT | < 1 | > 98% |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive (hydrolyzed) acyl chloride. | Use a fresh bottle of acyl chloride or purify by distillation before use. |
| 2. Wet solvent or reagents. | Ensure all glassware is flame-dried and solvents are rigorously anhydrous. | |
| 3. Insufficient base. | Use at least 1.1-1.2 equivalents of a non-nucleophilic base like Et₃N. | |
| Recovery of Starting Amine/Alcohol | 1. Incomplete reaction. | Allow the reaction to stir for a longer duration or gently warm to 30-40 °C. |
| 2. Protonation of nucleophile. | Ensure adequate base is present to scavenge all generated HCl. | |
| Formation of Symmetric Anhydride | Contamination of acyl chloride with the parent carboxylic acid. | Purify the acyl chloride before use. This side product arises from the reaction of the acyl chloride with the carboxylate formed in situ. |
| Multiple Spots on TLC | 1. Reaction not run to completion. | See above. |
| 2. Decomposition of product or starting material. | Maintain strict temperature control, especially during the addition of the acyl chloride. | |
| 3. Formation of side products (e.g., diacylation of primary amine). | Use a slight excess of the amine/alcohol or add the acyl chloride slowly to a solution of the nucleophile. |
References
- Wikipedia. Acyl chloride. [Link]
- Filo. What is the tetrahedral intermediate? Acyl transfer (nucleophilic substitution at carbonyl) reactions proceed in two stages via a it is first formed in the following reaction. [Link]
- Master Organic Chemistry.
- Oregon State University. Nucleophilic Acyl Substitution. [Link]
- Chemistry LibreTexts. 21.2: Nucleophilic Acyl Substitution Reactions. [Link]
- BYJU'S. Nucleophilic Acyl Substitution. [Link]
- Chemistry Stack Exchange.
- ResearchGate. Nucleophilic Acyl Substitution via Aromatic Cation Activation of Carboxylic Acids: Rapid Generation of Acid Chlorides under Mild Conditions. [Link]
- ResearchGate.
- Chemistry LibreTexts. 11.
- ACS Publications.
- YouTube. Nucleophilic acyl substitution in acyl chlorides and acid anhydrides. [Link]
- TLDL. Nucleophilic Acyl Substitution Reactions and Their Mechanisms - AI Study Notes. [Link]
- Chemistry LibreTexts. 13.1.1: "Nucleophilic Acyl Substitution". [Link]
- Chemistry LibreTexts. 4.5: Nucleophilic acyl substitution reactions. [Link]
- YouTube. 20.7 The Mechanisms of Nucleophilic Acyl Substitution. [Link]
- ScienceDirect.
- PubMed Central. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. [Link]
- YouTube.
- Chemguide.
- Chemistry LibreTexts. Addition & Elimination Reactions in Acyl Chlorides. [Link]
- Google Patents. WO2019043238A1 - Process and intermediate for the manufacture of difluoroacetyl chloride.
- Organic Chemistry Tutor. Synthesis and Reactions of Acid Chlorides. [Link]
- Chemistry LibreTexts. 20.17: Reactions of Acid Chlorides. [Link]
- Chemguide.
Sources
- 1. Acyl chloride - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Nucleophilic Acyl Substitution [sites.science.oregonstate.edu]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. ' What is the tetrahedral intermediate? Acyl transfer (nucleophilic subst.. [askfilo.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
The Untapped Potential of 2-(3,5-Difluorophenyl)acetyl Chloride in Advanced Polymer Synthesis: A Guide for Innovators
Introduction: Beyond a Building Block for Pharmaceuticals
2-(3,5-Difluorophenyl)acetyl chloride is a highly reactive acylating agent, well-documented for its role in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[1] Its utility stems from the potent electrophilicity of the acyl chloride group and the unique electronic properties imparted by the difluorinated phenyl ring. While its application in medicinal chemistry is established, its potential within the realm of polymer science remains a largely unexplored frontier. This guide aims to bridge that gap, providing researchers, scientists, and drug development professionals with a comprehensive overview of the prospective applications and detailed protocols for utilizing 2-(3,5-Difluorophenyl)acetyl chloride in the design and synthesis of novel fluorinated polymers.
The incorporation of fluorine atoms into a polymer backbone can dramatically alter its properties, often leading to enhanced thermal stability, chemical resistance, and unique surface characteristics such as hydrophobicity and oleophobicity. The 3,5-difluoro substitution pattern on the phenyl ring of this particular monomer offers a strategic advantage. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the acetyl chloride group and subsequently impact the properties of the resulting polymer, such as solubility and inter-chain interactions.
This document will delve into the theoretical and practical aspects of employing 2-(3,5-Difluorophenyl)acetyl chloride in two primary areas of polymer chemistry: as a monomer in polycondensation reactions for the synthesis of high-performance fluorinated polyamides and polyesters, and as a surface modification agent to impart novel functionalities to existing polymer substrates.
Physicochemical Properties and Handling
A thorough understanding of the reagent's properties is paramount for its effective and safe use in any synthetic protocol.
| Property | Value | Source |
| CAS Number | 157033-24-4 | [1] |
| Molecular Formula | C8H5ClF2O | [1] |
| Molecular Weight | 190.57 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | General Knowledge |
| Reactivity | Highly reactive with nucleophiles (e.g., amines, alcohols, water). Moisture sensitive. | General Knowledge |
Safety and Handling Precautions: 2-(3,5-Difluorophenyl)acetyl chloride is a corrosive and lachrymatory compound. It reacts vigorously with water and other protic solvents, releasing hydrochloric acid gas. All manipulations should be performed in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
Application I: Synthesis of Fluorinated Polyamides via Polycondensation
Scientific Rationale: The reaction between a diacid chloride and a diamine is a classic and efficient method for synthesizing polyamides. By utilizing 2-(3,5-Difluorophenyl)acetyl chloride in conjunction with a diamine, it is possible to create novel fluorinated polyamides. The incorporation of the 3,5-difluorophenylacetyl moiety into the polymer backbone is anticipated to enhance the polymer's thermal stability, solubility in organic solvents, and potentially introduce unique liquid crystalline or gas permeability properties.
Experimental Workflow:
Caption: Workflow for the synthesis and characterization of fluorinated polyamides.
Detailed Protocol: Synthesis of a Novel Fluorinated Polyamide
This protocol describes the synthesis of a polyamide from 2-(3,5-Difluorophenyl)acetyl chloride and 4,4'-oxydianiline (ODA).
Materials:
-
2-(3,5-Difluorophenyl)acetyl chloride (1.00 eq)
-
4,4'-Oxydianiline (ODA) (1.00 eq)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP)
-
Anhydrous Pyridine
-
Methanol
Procedure:
-
Monomer Dissolution: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve 4,4'-oxydianiline (1.00 eq) and anhydrous pyridine (2.2 eq) in anhydrous NMP under a nitrogen atmosphere. Stir the solution until the diamine is completely dissolved.
-
Acyl Chloride Addition: Dissolve 2-(3,5-Difluorophenyl)acetyl chloride (1.00 eq) in a small amount of anhydrous NMP in the dropping funnel. Add the acyl chloride solution dropwise to the stirred diamine solution at 0 °C over a period of 30-60 minutes.
-
Polymerization: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 24 hours under a nitrogen atmosphere. The viscosity of the solution is expected to increase as the polymerization proceeds.
-
Polymer Precipitation: Pour the viscous polymer solution slowly into a beaker containing vigorously stirring methanol. A fibrous precipitate of the polyamide should form.
-
Purification: Collect the precipitated polymer by filtration. Wash the polymer thoroughly with methanol and then with hot water to remove any unreacted monomers, pyridine hydrochloride, and residual solvent.
-
Drying: Dry the purified polyamide in a vacuum oven at 80-100 °C until a constant weight is achieved.
Characterization:
-
FTIR Spectroscopy: Confirm the formation of the amide linkage by the presence of characteristic N-H stretching (around 3300 cm⁻¹) and C=O stretching (around 1650 cm⁻¹) bands.
-
NMR Spectroscopy: Determine the polymer structure and confirm the incorporation of the 3,5-difluorophenylacetyl moiety.
-
Gel Permeation Chromatography (GPC): Determine the molecular weight and molecular weight distribution of the polymer.
-
Thermal Analysis (TGA/DSC): Evaluate the thermal stability and glass transition temperature of the synthesized fluorinated polyamide.
Application II: Synthesis of Fluorinated Polyesters via Polycondensation
Scientific Rationale: Similar to polyamides, polyesters can be synthesized through the reaction of a diacid chloride with a diol. The use of 2-(3,5-Difluorophenyl)acetyl chloride with a suitable diol offers a pathway to novel fluorinated polyesters. These materials are expected to exhibit enhanced hydrophobicity, thermal stability, and potentially interesting optical or dielectric properties due to the presence of the fluorine atoms.
Reaction Scheme:
Caption: Polycondensation of 2-(3,5-Difluorophenyl)acetyl chloride and Bisphenol A.
Detailed Protocol: Synthesis of a Fluorinated Polyester
This protocol outlines the synthesis of a polyester from 2-(3,5-Difluorophenyl)acetyl chloride and Bisphenol A.
Materials:
-
2-(3,5-Difluorophenyl)acetyl chloride (1.00 eq)
-
Bisphenol A (1.00 eq)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP)
-
Anhydrous Pyridine
-
Methanol
Procedure:
-
Monomer Dissolution: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve Bisphenol A (1.00 eq) and anhydrous pyridine (2.2 eq) in anhydrous NMP under a nitrogen atmosphere.
-
Acyl Chloride Addition: Dissolve 2-(3,5-Difluorophenyl)acetyl chloride (1.00 eq) in a small amount of anhydrous NMP in the dropping funnel. Add the acyl chloride solution dropwise to the stirred diol solution at 0 °C.
-
Polymerization: After the addition, allow the reaction to proceed at room temperature for 24 hours under a nitrogen atmosphere.
-
Polymer Precipitation and Purification: Precipitate the polyester by pouring the reaction mixture into methanol. Collect the polymer by filtration and wash it extensively with methanol and water.
-
Drying: Dry the final polyester product in a vacuum oven at a suitable temperature below its glass transition temperature.
Application III: Surface Modification of Polymers
Scientific Rationale: The high reactivity of the acyl chloride group makes 2-(3,5-Difluorophenyl)acetyl chloride an excellent candidate for the surface modification of polymers containing nucleophilic functional groups, such as hydroxyl (-OH) or amine (-NH2) groups. This modification can be used to impart a fluorinated, hydrophobic surface to a hydrophilic polymer, thereby altering its wettability, friction, and biocompatibility.
Conceptual Workflow:
Sources
Application Note & Protocol: Strategic Synthesis of Novel Drug Candidates from 2-(3,5-Difluorophenyl)ethanoyl Chloride
Abstract
This document provides a comprehensive guide for the strategic utilization of 2-(3,5-difluorophenyl)ethanoyl chloride in the synthesis of novel drug candidates. The distinct electronic characteristics of the 3,5-difluorophenyl moiety make this reagent an exceptionally valuable starting material for creating diverse molecular structures with significant therapeutic potential.[1] This guide will cover the strategic planning of reaction pathways, offer detailed, step-by-step protocols for synthesizing representative amide and ester derivatives, and describe rigorous analytical methodologies for their characterization. The protocols are structured to be self-validating, incorporating in-process controls and troubleshooting advice to ensure the synthesis of high-purity compounds with excellent reproducibility.
Introduction: The Strategic Importance of the 3,5-Difluorophenyl Moiety in Medicinal Chemistry
The 3,5-difluorophenyl group is a highly favored structural element in contemporary medicinal chemistry.[2] The two fluorine atoms exert a potent electron-withdrawing inductive effect, which can profoundly alter a molecule's physicochemical properties.[3] This modification can lead to increased metabolic stability by obstructing sites prone to oxidative metabolism, improved membrane permeability, and enhanced binding affinity to target proteins through beneficial electrostatic interactions.[4][5] The use of this compound as a precursor offers a direct and efficient pathway to integrate this valuable functional group into a broad spectrum of potential drug candidates.[1]
Reaction Schema: Core Synthetic Pathways
The primary utility of this compound in drug discovery lies in the acylation of nucleophiles, predominantly amines and alcohols, to form stable amide and ester linkages.[1][6][7] These functional groups are prevalent in numerous approved drugs and often constitute essential pharmacophoric features.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. hovione.com [hovione.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. savemyexams.com [savemyexams.com]
- 7. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
Troubleshooting & Optimization
Technical Support Center: Improving Yield in 2-(3,5-Difluorophenyl)ethanoyl Chloride Reactions
Welcome to the technical support center for the synthesis and handling of 2-(3,5-Difluorophenyl)ethanoyl chloride. This guide is designed for researchers, scientists, and drug development professionals who utilize this highly reactive intermediate in their synthetic workflows. As a cornerstone for introducing the 2-(3,5-difluorophenyl)acetyl moiety in complex molecules, optimizing its synthesis is critical for overall project success.[1] This document provides in-depth, field-proven insights in a direct question-and-answer format to address common challenges and improve experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the standard methods for synthesizing this compound?
The most common and reliable method is the conversion of the parent carboxylic acid, 2-(3,5-difluorophenyl)acetic acid, using a chlorinating agent. The two most widely used reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[2] Both reagents are effective, but they operate under slightly different conditions and have distinct advantages.[3]
Q2: Which chlorinating agent is better: Thionyl Chloride or Oxalyl Chloride?
The choice of reagent often depends on the scale of the reaction, the sensitivity of the substrate, and the desired purity of the final product. Both are excellent options, but they have key differences.
Table 1: Comparison of Common Chlorinating Agents
| Feature | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |
| Byproducts | SO₂ (gas), HCl (gas) | CO (gas), CO₂ (gas), HCl (gas) |
| Reactivity | Highly reactive; may require heating.[4] | Generally more reactive and milder; reactions often run at room temperature or below.[5] |
| Workup | Relatively simple as byproducts are gaseous. Excess reagent is removed by distillation.[6][7] | Very simple workup due to all-gaseous byproducts.[3][5] |
| Catalyst | Can be used neat or with a catalyst (e.g., DMF, pyridine).[8] | Almost always used with a catalytic amount of DMF.[4] |
| Side Reactions | Can sometimes lead to charring or darker products with sensitive substrates, especially at high temperatures. | Considered a cleaner reagent, often resulting in higher purity crude products.[5] |
| Safety | Toxic and corrosive. Reacts violently with water.[9] | Toxic and corrosive. Byproduct (CO) is highly toxic. Handle with extreme care. |
Expert Insight: For high-purity applications and with sensitive substrates, oxalyl chloride with catalytic DMF is often the preferred method due to its milder conditions and cleaner reaction profile.[5] Thionyl chloride is a robust, cost-effective alternative, particularly for large-scale syntheses where gentle reflux can be applied.[4]
Q3: What is the role of a catalyst like N,N-Dimethylformamide (DMF)?
DMF is not merely a solvent but a catalyst that significantly accelerates the reaction. It reacts with the chlorinating agent (either thionyl chloride or oxalyl chloride) to form a Vilsmeier reagent in situ.[5][8] This intermediate is a highly electrophilic species that is much more reactive towards the carboxylic acid than the chlorinating agent itself. This catalytic cycle allows the reaction to proceed under much milder conditions and at a faster rate.
Caption: Catalytic cycle showing DMF activation.
Troubleshooting Guide: Yield Improvement
Problem 1: My reaction yield is very low or I've isolated only starting material. What went wrong?
This is the most common issue encountered. The root cause is typically related to reaction conditions, reagent quality, or product instability.
Potential Cause A: Presence of Moisture
-
Why it happens: this compound is an extremely reactive acyl chloride. It will readily and rapidly hydrolyze upon contact with even trace amounts of water, reverting to the starting carboxylic acid.[10][11] This is often the primary reason for low yield.
-
How to solve it:
-
Rigorous Drying of Glassware: All glassware must be oven-dried (e.g., at 120 °C for several hours) or flame-dried under vacuum and cooled under an inert atmosphere (Nitrogen or Argon).[10][12]
-
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents like Dichloromethane (DCM) or Toluene should be dried over appropriate agents (e.g., CaH₂).
-
Dry Starting Material: Ensure your 2-(3,5-difluorophenyl)acetic acid is completely dry. If it's clumpy or has been stored for a long time, consider drying it under high vacuum for several hours before use.
-
Inert Atmosphere: Run the entire reaction, including reagent transfers, under a positive pressure of Nitrogen or Argon.[12]
-
Potential Cause B: Incomplete Reaction
-
Why it happens: The conversion may not have gone to completion due to suboptimal temperature, insufficient reaction time, or poor reagent quality.
-
How to solve it:
-
Temperature Control: While oxalyl chloride reactions often proceed at room temperature, thionyl chloride reactions may require gentle heating (e.g., 50-70 °C) to drive them to completion.[4][10] Monitor the reaction; if it stalls, a slight increase in temperature can be beneficial.
-
Reagent Stoichiometry: Use a slight excess of the chlorinating agent (typically 1.5 to 2.5 equivalents) to ensure all the carboxylic acid is consumed.[10]
-
Reagent Purity: Thionyl chloride can decompose over time, especially if improperly stored. Using a fresh bottle or distilling older thionyl chloride is recommended.
-
Potential Cause C: Product Loss During Workup
-
Why it happens: The high reactivity of the acyl chloride makes it susceptible to degradation during purification. Standard aqueous workups are not possible.
-
How to solve it:
-
Use in situ: The best practice is often to not isolate the acyl chloride at all.[12] After removing the excess chlorinating agent and solvent under vacuum, the crude product can be re-dissolved in an anhydrous solvent and used immediately in the next step.[13]
-
Efficient Reagent Removal: Thionyl chloride (b.p. ~76 °C) and oxalyl chloride (b.p. ~62 °C) are volatile. They can be removed on a rotary evaporator. To ensure complete removal, add a high-boiling anhydrous solvent like toluene and co-evaporate (azeotropic removal) two or three times.[10][13] This is crucial as residual chlorinating agents can interfere with subsequent reactions.
-
High-Vacuum Distillation: If isolation is absolutely necessary, purification should be done by fractional distillation under high vacuum to minimize thermal decomposition.[14]
-
Caption: Troubleshooting workflow for low yield.
Problem 2: I can't monitor my reaction by TLC. The spot just streaks or looks like starting material.
This is expected behavior and a common pitfall for those new to working with acyl chlorides.
-
Why it happens: The silica gel on a standard TLC plate is acidic and contains adsorbed water. When you spot the reactive acyl chloride onto the plate, it is instantly hydrolyzed back to the carboxylic acid.[10][12] Therefore, you are not seeing the product, but rather the result of its decomposition on the plate.
-
How to solve it (The Quench & Derivatize Method):
-
Prepare a Quenching Solution: Have a small vial ready containing a nucleophile in an anhydrous solvent. Anhydrous methanol or a solution of benzylamine in dry THF are excellent choices.
-
Sample the Reaction: Under an inert atmosphere, take a small aliquot (a drop) from your reaction mixture with a dry syringe or cannula.
-
Quench and Derivatize: Immediately inject the aliquot into the quenching solution. The acyl chloride will be instantly converted to a stable, less polar derivative (the methyl ester or the N-benzyl amide).
-
Analyze by TLC: You can now safely spot the derivatized sample on your TLC plate alongside your starting material. The stable derivative will have a different Rf value, allowing you to accurately monitor the disappearance of the starting acid and the appearance of the product derivative.[10][13]
-
Experimental Protocols
Protocol 1: Synthesis using Thionyl Chloride
-
Setup: Assemble an oven-dried, three-necked flask with a magnetic stirrer, a reflux condenser fitted with a drying tube (or nitrogen outlet), and a rubber septum. Purge the entire system with dry nitrogen.
-
Charging Flask: To the flask, add 2-(3,5-difluorophenyl)acetic acid (1.0 eq.).
-
Reagent Addition: Under a positive nitrogen flow, add excess thionyl chloride (2.0 eq.), either neat or diluted in an anhydrous solvent like toluene.[10] Add a catalytic amount of DMF (1-2 drops) via syringe.
-
Reaction: Stir the mixture at room temperature. Gas evolution (SO₂ and HCl) should be observed. The reaction can be gently heated to 60-70 °C to ensure completion, typically for 2-4 hours.[10] Monitor by the derivatization TLC method described above.
-
Workup: Once the reaction is complete, allow the mixture to cool. Remove the excess thionyl chloride and solvent by rotary evaporation. Add anhydrous toluene (2 x 10 mL) and co-evaporate to remove the last traces of SOCl₂. The resulting crude this compound is typically used directly in the next step.
Protocol 2: Synthesis using Oxalyl Chloride
-
Setup: Use the same rigorously dried, inert-atmosphere setup as described above.
-
Charging Flask: To the flask, add 2-(3,5-difluorophenyl)acetic acid (1.0 eq.) and an anhydrous solvent such as DCM.
-
Catalyst Addition: Add a catalytic amount of DMF (1-2 drops) to the stirred suspension/solution.
-
Reagent Addition: Slowly add oxalyl chloride (1.5 eq.) dropwise via syringe at room temperature. Vigorous gas evolution (CO, CO₂, HCl) will occur. Caution: This must be done in a well-ventilated fume hood.
-
Reaction: Stir the mixture at room temperature for 1-3 hours until gas evolution ceases. The reaction is typically complete at this point. Monitor by the derivatization TLC method.
-
Workup: Carefully remove the solvent and any excess oxalyl chloride by rotary evaporation. The crude product is ready for immediate use.
References
- Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids.
- Chemistry LibreTexts. (2019, June 5). 22.9 Reactions of Carboxylic Acids.
- Rzepa, H. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog.
- Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
- JoVE. (n.d.). Carboxylic Acids to Acid Chlorides.
- Chemguide. (n.d.). converting carboxylic acids into acyl (acid) chlorides.
- Bioman Explains. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2) [Video]. YouTube.
- College of Saint Benedict & Saint John's University. (n.d.). Figure CX5.1. Possible syntheses of an acid chloride. Reactivity: substitution at carboxyl.
- Chemistry LibreTexts. (2022, October 4). 5.9: Getting Towed Uphill.
- Wikipedia. (n.d.). Thionyl chloride.
- The Organic Chemistry Tutor. (2021, February 13). Carboxylic Acid to Acyl Chloride Mechanism [Video]. YouTube.
- Organic Chemistry Data. (n.d.). Acid to Acid Chloride - Common Conditions.
- Numerade. (n.d.). Solved: What reagent is used to convert a carboxylic acid into the corresponding chloride?.
- Wikipedia. (n.d.). Oxalyl chloride.
- ResearchGate. (2003, April). Catalytic Lewis Acid Activation of Thionyl Chloride: Application to the Synthesis of Aryl Sulfinyl Chlorides Catalyzed by Bismuth(III) Salts.
- ACS Publications. (n.d.). Zinc chloride catalysis in the reaction of thionyl halides with aliphatic alcohols. The Journal of Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Acyl chloride synthesis.
- Google Patents. (n.d.). US20170274362A1 - Recyclable catalysts for chlorination of organic acids and alcohols.
- Yufeng. (2025, May 28). How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis.
- Chemguide. (n.d.). preparation of acyl chlorides (acid chlorides).
- ResearchGate. (2019, March 4). What should I reconsider in my experiment for acyl chloride to be formed?.
- Chemistry LibreTexts. (2023, January 22). Preparation of Acyl Chlorides.
- Organic Syntheses. (n.d.). SYNTHESIS OF 2-ARYLINDOLE-4-CARBOXYLIC AMIDES: [2-(4-FLUOROPHENYL)-1H-INDOL-4-YL]-1-PYRROLIDINYLMETHANONE.
- ResearchGate. (n.d.). Control experiments using carboxylic acid to react with oxalyl chloride, and followed by reaction with amines.
- Yufeng. (2025, May 23). Understanding the Formation of Acid Chlorides: Common Missteps and Key Insights.
- The Organic Chemistry Tutor. (2021, August 20). Acids to Acyl Chlorides, Part 3: Phosphorus Chlorides [Video]. YouTube.
- Google Patents. (n.d.). WO2019043238A1 - Process and intermediate for the manufacture of difluoroacetyl chloride.
- Reddit. (2025, March 31). Synthesis of Acyl Chlorides with Thionyl Chloride. r/Chempros.
- Chemistry LibreTexts. (2023, January 22). Making Acyl Chlorides (Acid Chlorides).
- Organic Chemistry Tutor. (n.d.). Synthesis and Reactions of Acid Chlorides.
- Chempedia - LookChem. (n.d.). General procedures for the purification of Acid chlorides.
- Chemistry LibreTexts. (2023, January 22). Reactions of Acid Anhydrides with Oxygen Compounds.
- ResearchGate. (2025, April 9). Acid Chloride/ chloroformate purification?.
- Crunch Chemistry. (2024, January 29). The reactions of acyl chlorides and acid anhydrides.
- ResearchGate. (2013, November 27). Synthesizing an ester from an alcohol and acyl chloride - what solvent to use?.
- Google Patents. (n.d.). US6727384B1 - Method for purifying acid chlorides.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Understanding the Formation of Acid Chlorides: Common Missteps and Key Insights [yufenggp.com]
- 3. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]
- 4. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 5. Oxalyl chloride - Wikipedia [en.wikipedia.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Thionyl chloride - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Buy (2,3-Difluorophenyl)acetyl chloride | 808144-32-3 [smolecule.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]
common side reactions with 2-(3,5-Difluorophenyl)acetyl chloride
Welcome to the technical support guide for 2-(3,5-Difluorophenyl)acetyl chloride. This document is designed for researchers, chemists, and drug development professionals to provide expert insights and troubleshoot common side reactions and experimental challenges. The question-and-answer format addresses specific issues you may encounter, explaining the underlying chemical principles and offering field-proven solutions.
Section 1: General Handling, Stability, and Storage
This section addresses the most immediate challenges related to the high reactivity and instability of 2-(3,5-Difluorophenyl)acetyl chloride.
FAQ 1: I just opened a new bottle of 2-(3,5-Difluorophenyl)acetyl chloride and it's fuming. Is this normal and what is causing it?
Answer: Yes, fuming is a common observation and a clear indicator of the compound's high reactivity. The fumes are hydrogen chloride (HCl) gas, which is formed upon reaction with atmospheric moisture.[1][2]
Causality: 2-(3,5-Difluorophenyl)acetyl chloride, like most acyl chlorides, possesses a highly electrophilic carbonyl carbon.[3][4] This electrophilicity is further enhanced by the strong electron-withdrawing inductive effects of both the chlorine atom and the two fluorine atoms on the phenyl ring.[5][6] This electronic feature makes the carbonyl carbon extremely susceptible to nucleophilic attack by even weak nucleophiles, such as water molecules present in the air. This rapid hydrolysis reaction produces the corresponding carboxylic acid and HCl gas, which you observe as fumes.[1][4][7]
dot
Caption: Reaction of 2-(3,5-Difluorophenyl)acetyl chloride with moisture.
FAQ 2: My starting material appears oily and an NMR analysis shows a significant peak corresponding to 2-(3,5-Difluorophenyl)acetic acid. What happened?
Answer: Your material has likely undergone partial hydrolysis. The presence of the carboxylic acid byproduct indicates exposure to water at some point during storage or handling. Acyl chlorides must be handled under strictly anhydrous and inert conditions to maintain their integrity.[1][3]
Troubleshooting Protocol: Handling and Storage
-
Inert Atmosphere: Always handle the reagent under a dry, inert atmosphere (e.g., nitrogen or argon) using a glovebox or Schlenk line techniques.[1]
-
Dry Glassware: Ensure all glassware is oven-dried or flame-dried immediately before use to remove any adsorbed moisture.
-
Anhydrous Solvents: Use only freshly distilled or commercially available anhydrous solvents. Solvents should be stored over molecular sieves.
-
Secure Sealing: Store the reagent in its original container with the cap tightly sealed. For added protection, use Parafilm® or place the entire bottle inside a desiccator containing a drying agent.[8][9]
dot
Caption: Decision workflow for proper handling of acyl chlorides.
Section 2: Troubleshooting Acylation Reactions (Amide & Ester Formation)
The primary use of 2-(3,5-Difluorophenyl)acetyl chloride is as an acylating agent. This section covers common issues during these reactions.
FAQ 3: My amide coupling reaction with a primary amine is sluggish and gives a low yield. What are the likely causes and how can I improve it?
Answer: Low yields in amide coupling reactions with acyl chlorides typically stem from three main issues: (1) degradation of the acyl chloride starting material, (2) improper management of the HCl byproduct, or (3) side reactions with the solvent or base.
Causality: The reaction of an acyl chloride with an amine is generally very fast, proceeding via a nucleophilic acyl substitution mechanism.[10][][12] The amine attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate which then collapses, expelling the chloride ion.[3][12] This process also generates one equivalent of HCl. If not neutralized, this HCl will protonate the starting amine, converting it into a non-nucleophilic ammonium salt and effectively halting the reaction.[13]
Troubleshooting and Optimization
| Symptom | Probable Cause | Recommended Solution |
| Low or No Conversion | 1. Hydrolyzed acyl chloride. | Verify the purity of the acyl chloride by ¹H NMR before use. If hydrolyzed, consider purification by distillation or use a fresh bottle. |
| 2. Insufficient or incorrect base. | Use at least one equivalent of a non-nucleophilic tertiary amine base (e.g., triethylamine, DIEA) to scavenge HCl.[10] For valuable amines, using two equivalents of the starting amine (one as the nucleophile, one as the base) is an option. | |
| Messy Reaction Profile | 1. Reaction too exothermic. | Add the acyl chloride dropwise to a cooled solution (0 °C) of the amine and base to control the exotherm.[] |
| 2. Nucleophilic solvent/base. | Use a non-nucleophilic solvent like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile. Avoid protic solvents. Ensure the base (e.g., pyridine, DMAP) is not competing as a nucleophile unless intended for catalysis.[14] |
Optimized Protocol for Amide Synthesis (Schotten-Baumann Conditions)
-
Dissolve the amine (1.0 equiv.) and triethylamine (1.2 equiv.) in anhydrous DCM under an N₂ atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 2-(3,5-Difluorophenyl)acetyl chloride (1.05 equiv.) in anhydrous DCM dropwise over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring progress by TLC or LC-MS.[10]
-
Upon completion, quench the reaction by adding water. Separate the organic layer, wash with dilute acid (e.g., 1M HCl) to remove excess amine and base, then with brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude amide.
Section 3: Challenges in Friedel-Crafts Acylation
Using 2-(3,5-Difluorophenyl)acetyl chloride in Friedel-Crafts reactions presents unique challenges due to the electronic nature of the reagent and the stringent reaction conditions.
FAQ 4: I'm trying to perform a Friedel-Crafts acylation on anisole using 2-(3,5-Difluorophenyl)acetyl chloride and AlCl₃, but the reaction is not working. What is going wrong?
Answer: Failure in Friedel-Crafts acylation is a classic problem that almost always points to issues with the catalyst, the substrate, or the reaction conditions.[15]
Causality & Troubleshooting:
-
Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Any water in your solvent, glassware, or on the surface of the reagents will hydrolyze and deactivate the AlCl₃, halting the reaction.[15] It is crucial to use anhydrous conditions and a fresh, high-purity Lewis acid.
-
Substrate Limitations: While anisole is an activated aromatic ring suitable for Friedel-Crafts, the reaction fails with strongly deactivated rings (e.g., nitrobenzene, benzonitrile). Furthermore, substrates containing Lewis basic functional groups like amines or alcohols will complex with the AlCl₃ catalyst, rendering it inactive.
-
Stoichiometric Catalyst Requirement: Friedel-Crafts acylation requires at least a stoichiometric amount (1 equivalent) of the Lewis acid. This is because the product, an aryl ketone, is a Lewis base and forms a stable complex with the AlCl₃, effectively removing the catalyst from the reaction cycle.[15] Often, a slight excess (1.1-1.2 equivalents) is recommended.
dot
Caption: Troubleshooting logic for failed Friedel-Crafts acylation.
References
- Chemsrc. (2025, September 10). 2-(3,5-difluorophenyl)acetyl chloride | CAS#:157033-24-4.
- Sigma-Aldrich.
- Fiveable. Acid chlorides | Organic Chemistry II Class Notes.
- AK Scientific, Inc. (2,3-Difluorophenyl)
- Apollo Scientific.
- Smolecule. (2023, August 19). (2,3-Difluorophenyl)acetyl chloride.
- University of Calgary.
- Wikipedia. Acyl chloride.
- BenchChem. (2025, December).
- Chemistry Steps.
- Fisher Scientific. Amide Synthesis.
- Pharmaguideline.
- Chemistry LibreTexts. (2023, January 22).
- ChemistryStudent. Acyl Chlorides (A-Level).
- Chemistry LibreTexts. (2023, January 22). Carboxylic Derivatives - Reactions (Acyl Group Substitution and Mechanism).
- Chemguide. An introduction to acyl chlorides (acid chlorides).
- ChemicalBook. (2023, April 23). 2-(3,5-DIFLUOROPHENYL)ETHANOYL CHLORIDE | 157033-24-4.
- Fisher Scientific. This compound, 97%, Thermo Scientific 250 mg.
- BOC Sciences. (2024, March 29).
- Homework.Study.com.
- BenchChem. This compound | 157033-24-4.
- YouTube. (2019, November 12).
- Master Organic Chemistry. (2018, May 17). EAS Reactions (3)
- Organic Chemistry Portal.
- Organic Chemistry Portal.
- BenchChem. 2-(3,5-Dichlorophenyl)acetyl Chloride|CAS 299956-57-3.
- Chemistry LibreTexts. (2023, January 23).
Sources
- 1. 2-(3,5-difluorophenyl)acetyl chloride | CAS#:157033-24-4 | Chemsrc [chemsrc.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. fiveable.me [fiveable.me]
- 4. chemistrystudent.com [chemistrystudent.com]
- 5. Buy (2,3-Difluorophenyl)acetyl chloride | 808144-32-3 [smolecule.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. homework.study.com [homework.study.com]
- 8. aksci.com [aksci.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. Amide Synthesis [fishersci.it]
- 12. m.youtube.com [m.youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Acyl chloride - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Products from 2-(3,5-Difluorophenyl)Ethanoyl Chloride Reactions
Welcome to the technical support guide for purifying reaction products derived from 2-(3,5-Difluorophenyl)Ethanoyl Chloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of novel compounds synthesized using this versatile reagent. Here, we combine established chemical principles with practical, field-proven insights to help you achieve the highest purity for your target molecules.
General Purification Strategy
A successful purification campaign begins with a well-defined strategy. The inherent reactivity of this compound means that careful consideration of byproducts and unreacted materials is crucial from the moment the reaction is complete. A typical workflow involves a sequential process of quenching, aqueous work-up, and final purification by chromatography or recrystallization.
Caption: General purification workflow for products of this compound reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity I should expect?
The most prevalent impurity is 2-(3,5-difluorophenyl)acetic acid, which forms from the hydrolysis of the starting acyl chloride by adventitious moisture.[1][2][3] This acidic byproduct can often be mistaken for the product on a TLC plate if an inappropriate solvent system is used.
Q2: How do I effectively remove the 2-(3,5-difluorophenyl)acetic acid byproduct?
An aqueous work-up using a mild base is the most effective method.[4][5] Washing the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃) will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer. It is crucial to use a weak base to avoid potential hydrolysis of the desired ester or amide product.
Q3: My product is a persistent oil. What strategies can I use to induce crystallization?
"Oiling out" is a common issue when the melting point of a compound is lower than the temperature of the saturated solution.[6] To induce crystallization, you can:
-
Scratching: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic imperfections in the glass can provide nucleation sites.
-
Seed Crystals: If you have a small amount of pure, solid material, add a single seed crystal to the cooled, supersaturated solution.[7]
-
Solvent System Adjustment: Try recrystallizing from a different solvent or a solvent pair (a "good" solvent in which the compound is soluble, and a "poor" solvent in which it is insoluble).[6][8] Common pairs include ethyl acetate/hexanes or dichloromethane/pentane.
-
High Vacuum: Remove all residual solvent under a high vacuum for an extended period, as trace solvents can inhibit crystallization.
Q4: I am performing a Friedel-Crafts acylation. Why is my yield low and what can I do?
Low yields in Friedel-Crafts acylations are often traced back to a few key factors:
-
Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture.[9] Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (N₂ or Ar).
-
Insufficient Catalyst: The product ketone forms a stable complex with the Lewis acid, effectively sequestering it.[9][10] Therefore, a stoichiometric amount (or even a slight excess) of the catalyst is often required.
-
Deactivated Aromatic Substrate: If your aromatic starting material contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR), the ring will be deactivated towards electrophilic aromatic substitution, leading to poor yields.[9]
Troubleshooting Guides
Problem 1: Persistent Impurities After Aqueous Work-up
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| TLC shows a persistent spot corresponding to 2-(3,5-difluorophenyl)acetic acid after NaHCO₃ wash. | 1. Insufficient Base: Not enough NaHCO₃ was used to neutralize all the acidic byproduct. 2. Inefficient Mixing: The two phases in the separatory funnel were not shaken vigorously enough. 3. Emulsion Formation: An emulsion has trapped the organic layer, preventing complete separation. | 1. Repeat Wash: Perform a second or even third wash with fresh, saturated NaHCO₃ solution. Test the aqueous layer with pH paper to ensure it is basic. 2. Vigorous Extraction: Shake the separatory funnel vigorously for at least 60 seconds, venting frequently. 3. Break Emulsion: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.[4] |
| NMR of the crude product shows unreacted starting amine/alcohol. | 1. Incomplete Reaction: The reaction did not go to completion. 2. Inefficient Extraction: The starting material is not being effectively removed by the standard work-up. | 1. Acid/Base Wash: If the starting material is an amine, wash the organic layer with dilute HCl (e.g., 1M) to form a water-soluble ammonium salt. If it is a phenol, a wash with dilute NaOH can be effective. 2. Chromatography: If the starting material is neutral and has a different polarity from the product, it can be separated using flash column chromatography. |
Problem 2: Challenges in Flash Column Chromatography
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Poor separation of product and impurities (overlapping spots on TLC). | 1. Inappropriate Solvent System: The eluent polarity is not optimized for the separation. 2. Column Overloading: Too much crude material was loaded onto the column. | 1. Optimize TLC: Systematically test different solvent systems (e.g., varying ratios of ethyl acetate/hexanes, or methanol/dichloromethane for more polar compounds) to achieve a target Rf value of 0.15-0.40 for the desired product and maximum separation (ΔRf) between spots.[11][12] 2. Reduce Load: A general rule of thumb is to use a silica gel to crude product ratio of at least 50:1 by weight for difficult separations.[13] |
| Product elutes too quickly (high Rf) or not at all (stuck on baseline). | 1. Solvent Polarity is Too High: The eluent is too polar, causing all compounds to move with the solvent front. 2. Solvent Polarity is Too Low: The eluent is not polar enough to move the compounds off the silica gel. | 1. Decrease Polarity: Increase the proportion of the non-polar solvent (e.g., hexanes).[11] 2. Increase Polarity: Increase the proportion of the polar solvent (e.g., ethyl acetate or methanol).[11][12] For very polar compounds, consider using a different stationary phase like alumina or a bonded phase.[14] |
| Streaking or tailing of spots on TLC and during column elution. | 1. Compound is Acidic/Basic: The compound is interacting strongly with the slightly acidic silica gel. 2. Compound Insolubility: The compound is not fully soluble in the eluent, causing it to streak. | 1. Add a Modifier: For acidic compounds, add ~1% acetic acid to the eluent. For basic compounds (like amines), add ~1% triethylamine to the eluent to neutralize the silica surface and improve peak shape.[15] 2. Dry Loading: Dissolve the crude product in a strong, volatile solvent (like DCM), adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.[15] |
Key Experimental Protocols
Protocol 1: Standard Aqueous Work-up for Neutral Products
-
Quench: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction vessel in an ice bath. Slowly add cold deionized water or crushed ice to quench any unreacted acyl chloride.
-
Dilute & Transfer: Dilute the quenched reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane) and transfer the entire mixture to a separatory funnel.
-
Bicarbonate Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake vigorously for 60 seconds, inverting the funnel and venting frequently to release CO₂ pressure. Allow the layers to separate and drain the aqueous (bottom) layer.
-
Water Wash: Add deionized water to the funnel, shake for 30 seconds, allow the layers to separate, and drain the aqueous layer.
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This wash helps to remove residual water dissolved in the organic layer.[4] Shake for 30 seconds, separate, and drain the aqueous layer.
-
Dry & Filter: Drain the organic layer into an Erlenmeyer flask containing an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Swirl the flask and let it stand for 10-15 minutes. Filter the solution to remove the drying agent.
-
Concentrate: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 2: Recrystallization from a Two-Solvent System (e.g., Ethyl Acetate/Hexanes)
-
Dissolve: Place the crude solid product in an Erlenmeyer flask. Add the minimum amount of the "good" solvent (ethyl acetate) required to just dissolve the solid at an elevated temperature (gentle heating on a hot plate).[8][16]
-
Induce Cloudiness: While the solution is still warm, slowly add the "poor" solvent (hexanes) dropwise while swirling until the solution becomes faintly and persistently cloudy.[6] This indicates the point of saturation.
-
Re-clarify: Add a few more drops of the "good" solvent (ethyl acetate) until the cloudiness just disappears.
-
Cool Slowly: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[16]
-
Chill: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolate Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash: Wash the collected crystals with a small amount of ice-cold "poor" solvent (hexanes) to remove any adhering mother liquor.[16]
-
Dry: Dry the crystals under a high vacuum to remove all residual solvent.
References
- Sorbent Technologies, Inc. (n.d.). Flash Chromatography Basics.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
- Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth., 102, 276–302.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (n.d.). Recrystallization.
- Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography.
- University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization.
- University of Alberta, Department of Chemistry. (n.d.). Recrystallization.
- California State University, Stanislaus. (n.d.). Recrystallization.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- LibreTexts Chemistry. (2021, September 27). 4.7: Reaction Work-Ups.
- Reddit. (2023, March 6). Work up tips on how to get rid of acetic acid (reaction solvent) please. r/OrganicChemistry.
- University of Rochester, Department of Chemistry. (n.d.). Remove Sticky Reagents.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- National Institutes of Health. (n.d.). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. Retrieved from a research article on the NIH website.
- PrepChem.com. (n.d.). Synthesis of (a) 2-Nitro-3,5-difluorophenyl acetic acid.
- ChemTube3D. (n.d.). A Level Hydrolysis of ethanoyl chloride.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Buy (2,3-Difluorophenyl)acetyl chloride | 808144-32-3 [smolecule.com]
- 3. chemtube3d.com [chemtube3d.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. rubingroup.org [rubingroup.org]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. web.uvic.ca [web.uvic.ca]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 11. sorbtech.com [sorbtech.com]
- 12. Chromatography [chem.rochester.edu]
- 13. orgsyn.org [orgsyn.org]
- 14. biotage.com [biotage.com]
- 15. Purification [chem.rochester.edu]
- 16. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Managing 2-(3,5-Difluorophenyl)Ethanoyl Chloride
Welcome to the technical support guide for 2-(3,5-Difluorophenyl)Ethanoyl Chloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the handling, use, and troubleshooting of this highly reactive reagent. The inherent moisture sensitivity of acyl chlorides, particularly those activated by electron-withdrawing groups like fluorine, necessitates stringent experimental control. This guide provides field-proven insights to ensure the success and safety of your experiments.
Frequently Asked Questions (FAQs)
Q1: My bottle of this compound is fuming upon opening. What is happening and is it still usable?
A1: The fuming you observe is the reaction of the acyl chloride with moisture in the ambient air, which produces corrosive hydrogen chloride (HCl) gas and the parent carboxylic acid, 2-(3,5-difluorophenyl)acetic acid.[1] This indicates that the reagent is highly reactive and has been exposed to moisture. The usability of the remaining reagent depends on the extent of the hydrolysis. If the fuming is minimal and the bulk of the liquid is still clear, it may be salvageable for less sensitive applications. However, for reactions requiring high purity and yield, it is recommended to use a fresh, unopened bottle. To minimize this issue, always handle the reagent under a dry, inert atmosphere (e.g., nitrogen or argon) and ensure the container is tightly sealed after use.[1][2]
Q2: What are the ideal storage conditions for this compound?
A2: Proper storage is critical to maintaining the integrity of this reagent. It should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, amines, and strong bases.[1][3][4] The container must be kept tightly sealed.[3] For long-term storage, it is best to store it under an inert atmosphere, such as nitrogen or argon.[1][2][3]
| Storage Parameter | Recommendation | Rationale |
| Atmosphere | Inert gas (Nitrogen or Argon) | Prevents reaction with atmospheric moisture and oxygen.[1][2][5] |
| Temperature | Cool, consistent temperature | Avoids pressure buildup and degradation.[3] |
| Container | Tightly sealed, original container | Prevents ingress of moisture and contaminants.[3][4] |
| Location | Ventilated, corrosives-compatible cabinet | Ensures safety in case of leakage and separates from incompatible chemicals.[6] |
Q3: What personal protective equipment (PPE) is necessary when handling this reagent?
A3: Due to its corrosive nature and violent reaction with water, comprehensive PPE is mandatory.[1][3] This includes:
-
Eye Protection: Chemical safety goggles and a face shield.[3][7]
-
Hand Protection: Chemical-resistant gloves (butyl rubber is often recommended).[3]
-
Body Protection: A flame-retardant lab coat, full-length pants, and closed-toe shoes.[3]
-
Respiratory Protection: All manipulations should be performed in a certified chemical fume hood.[2][3] In situations with a risk of vapor inhalation, a suitable respirator may be necessary.[2][7]
Troubleshooting Experimental Failures
Scenario 1: Low or No Yield in Acylation Reaction
You've attempted to synthesize an ester or amide using this compound, but the reaction has resulted in a low yield of the desired product, with the starting material or the corresponding carboxylic acid being the major component in your crude sample.
The most probable cause is the degradation of the acyl chloride due to moisture contamination. Acyl chlorides readily react with water in a process called hydrolysis, converting them back to the less reactive carboxylic acid.[8][9][10][11]
Troubleshooting Steps:
-
Verify Solvent Anhydrousness: The presence of water in your reaction solvent is a primary suspect. Ensure your solvents are rigorously dried before use.[12][13]
-
Recommended Drying Agents:
-
Ethers (THF, Diethyl Ether): Distillation from sodium/benzophenone.[14]
-
Halogenated Solvents (DCM, Chloroform): Distillation from calcium hydride (CaH₂).[12]
-
Hydrocarbons (Toluene, Hexane): Distillation from sodium or CaH₂.[12]
-
Aprotic Polar Solvents (Acetonitrile, DMF): Distillation from CaH₂ or P₂O₅. Use caution with P₂O₅ as it can be overly reactive.[15]
-
-
Alternative: Use commercially available anhydrous solvents and handle them under an inert atmosphere.
-
-
Implement Inert Atmosphere Techniques: Any exposure to the atmosphere can introduce moisture.[5][16] It is crucial to set up the reaction under a dry, inert gas like nitrogen or argon.
-
Glassware Preparation: Oven-dry all glassware at >120°C for several hours or flame-dry under vacuum immediately before use to remove adsorbed water.[14][16]
-
Reaction Setup: Assemble the glassware while hot and immediately place it under an inert atmosphere using a Schlenk line or a glovebox.[5][12][16] Purge the assembled apparatus with the inert gas.[16][17]
-
-
Check Reagent Quality: If you suspect the acyl chloride has degraded, consider purifying it by distillation under reduced pressure. However, this is often impractical for small quantities. Using a fresh bottle is the most reliable solution.
Scenario 2: Formation of Unexpected Byproducts
Your reaction produces not only the desired product but also other, unexpected compounds.
-
Reaction with Nucleophilic Solvents: If you are using an alcohol as a solvent (e.g., methanol, ethanol), it will react with the acyl chloride to form an ester, competing with your intended nucleophile.[18][19][20]
-
Solution: Use a non-nucleophilic, aprotic solvent such as THF, DCM, toluene, or acetonitrile.
-
-
Side Reactions with Bifunctional Nucleophiles: If your nucleophile has more than one reactive site (e.g., an amino alcohol), the acylation may occur at an undesired position.
-
Solution: This is a chemoselectivity problem. Consider using protecting groups to block the more reactive site. Alternatively, reaction conditions such as temperature and the addition of a base can influence the outcome.
-
-
Presence of a Base: In many acylation reactions, a non-nucleophilic base like pyridine or triethylamine is added to neutralize the HCl byproduct.[1] However, these bases can sometimes promote side reactions.
-
Solution: Ensure the base is added slowly and at a low temperature. Verify the purity of the base, as contaminants could interfere with the reaction.
-
Safe Quenching and Work-up Procedures
Q: How should I safely quench the reaction and dispose of excess this compound?
A: Acyl chlorides react violently with water, so direct quenching with aqueous solutions in the reaction vessel should be done with extreme caution, if at all.[1][4]
Recommended Quenching Protocol:
-
Cool the Reaction: Cool the reaction mixture in an ice bath to control the exothermicity of the quench.
-
Slow Addition to Quenching Agent: Slowly transfer the reaction mixture via cannula or a dropping funnel into a separate flask containing a stirred, cold quenching solution.[21]
-
For Ester Synthesis: A saturated aqueous solution of sodium bicarbonate can be used to neutralize HCl and quench any remaining acyl chloride.
-
For Amide Synthesis: Dilute aqueous acid (e.g., 1M HCl) can be used to protonate excess amine and neutralize the base, followed by extraction.
-
-
Disposal of Neat Reagent: To dispose of excess or degraded this compound, slowly add it to a stirred, ice-cold solution of sodium bicarbonate or a dilute base.[18][22] Alternatively, it can be slowly added to an alcohol like isopropanol to form a less reactive ester before final neutralization and disposal.[21][22] Always perform this in a fume hood.
References
- Save My Exams. (2025). A Level Chemistry Revision Notes - Acyl Chlorides.
- Doc Brown's Chemistry. (n.d.). Hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism.
- The Organic Chemistry Tutor. (2025, March 16). Acyl Chlorides - formation and hydrolysis mechanism [Video]. YouTube. [Link]
- Fiveable. (n.d.). Inert atmosphere Definition - Organic Chemistry II Key Term.
- Clark, J. (n.d.). Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. Chemguide.
- Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds.
- Tuttee Academy. (n.d.). 33.3 Acyl chlorides | CIE A-Level Chemistry.
- Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride.
- Sciencemadness Wiki. (2023, July 25). Drying solvents.
- ResearchGate. (2015, June 8). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box?
- Inchem.org. (n.d.). ICSC 0210 - ACETYL CHLORIDE.
- Corrosive Chemistry. (2022, February 1).
- Wikipedia. (n.d.). Air-free technique.
- Chemistry LibreTexts. (2022, May 5). 7.3: Inert Atmospheric Methods.
- ScienceLab.com. (2005, November 10). Acetyl chloride MSDS.
- Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment.
- Burfield, D. R., Lee, K.-H., & Smithers, R. H. (1977). Desiccant Efficiency in Solvent Drying. A Reappraisal by Application of a Novel Method for Solvent Water Assay. The Journal of Organic Chemistry, 42(18), 3060–3065.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride.
- Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling.
- KGROUP. (2006, October 27). Quenching Reactive Substances.
- Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles.
- Reddit. (2023, July 31). Acetyl Chloride Storage. r/chemistry.
- Reddit. (2024, May 23). Removing oxalyl chloride from acid chloride intermediate in ester formation. r/OrganicChemistry.
- Sciencemadness Wiki. (2024, January 8). Acetyl chloride.
- Clark, J. (n.d.). Reaction between acyl chlorides and alcohols - addition / elimination. Chemguide.
- TMP Chem. (2019, July 29). 08.05 Overview of Acylation Reactions and Acyl Chlorides [Video]. YouTube. [Link]
- Tuttee Academy. (2021, June 27). AS/A-level - Acylation (Acyl Chlorides).
- Scribd. (n.d.). Acylation Reactions and Mechanisms Guide.
- Chemistry LibreTexts. (2019, June 5). 20.17: Reactions of Acid Chlorides.
- Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Water.
- MaChemGuy. (2016, January 17). Ethanoyl Chloride 1. Reaction demos with nucleophiles. [Video]. YouTube. [Link]
- Clark, J. (n.d.). The reaction of acyl chlorides with water, alcohols and phenol. Chemguide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. wcu.edu [wcu.edu]
- 4. nj.gov [nj.gov]
- 5. fiveable.me [fiveable.me]
- 6. reddit.com [reddit.com]
- 7. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 8. savemyexams.com [savemyexams.com]
- 9. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 10. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. molan.wdfiles.com [molan.wdfiles.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. moodle2.units.it [moodle2.units.it]
- 15. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 16. Air-free technique - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Acetyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 19. chemguide.co.uk [chemguide.co.uk]
- 20. chemguide.co.uk [chemguide.co.uk]
- 21. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 22. kgroup.du.edu [kgroup.du.edu]
Technical Support Center: 2-(3,5-Difluorophenyl)ethanoyl Chloride Reactions
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-(3,5-Difluorophenyl)ethanoyl chloride. This guide provides in-depth, field-proven insights into the work-up procedures for reactions involving this highly reactive acylating agent. Our goal is to move beyond simple protocols and equip you with the causal understanding needed to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so reactive and sensitive to moisture?
A1: The high reactivity of this compound stems from two primary factors. First, like all acyl chlorides, it possesses an excellent leaving group, the chloride ion (Cl⁻)[1]. The reaction proceeds via a nucleophilic addition-elimination mechanism where a nucleophile attacks the electrophilic carbonyl carbon[1][2]. The subsequent reformation of the carbonyl double bond is facilitated by the expulsion of the stable chloride anion.
Second, the two fluorine atoms on the phenyl ring are strongly electron-withdrawing. This inductive effect further increases the partial positive charge (δ+) on the carbonyl carbon, making it a more potent electrophile and thus more susceptible to nucleophilic attack[3][4]. This enhanced electrophilicity also makes it extremely sensitive to moisture. Water, acting as a nucleophile, will readily attack the carbonyl carbon, leading to a rapid hydrolysis reaction that regenerates the starting carboxylic acid, 2-(3,5-difluorophenyl)acetic acid, and forms hydrochloric acid (HCl)[2][3][5][6]. Therefore, all reactions must be conducted under strictly anhydrous conditions[2].
Q2: My reaction is complete, but I'm unsure how to properly "quench" it. What is the purpose of quenching and what are my options?
A2: Quenching is the process of rapidly terminating the reaction, typically by deactivating any remaining reactive species. For reactions with this compound, the primary goal is to destroy any unreacted acyl chloride. The choice of quenching agent depends on the reaction type and the stability of your product.
| Quenching Agent | Purpose & Mechanism | Best For | Cautions |
| Ice-cold Water / Ice Slurry | Hydrolyzes excess acyl chloride to the water-soluble carboxylic acid and HCl. The low temperature controls the exothermic reaction[6][7]. | Most general applications (e.g., esterifications, Friedel-Crafts acylations) where the product is stable to aqueous acid. | The reaction can be vigorous and produce HCl gas[4][8]. Perform in a well-ventilated fume hood and add the reaction mixture slowly to the ice. |
| Saturated Aqueous NaHCO₃ / Na₂CO₃ | Neutralizes the reaction mixture and hydrolyzes the acyl chloride. The base neutralizes the HCl byproduct and the resulting carboxylic acid. | Reactions where the product is base-stable but acid-sensitive. Useful for removing the 2-(3,5-difluorophenyl)acetic acid impurity. | Generates CO₂ gas, which can cause pressure buildup. Add slowly with vigorous stirring. Not suitable for reactions run with Lewis acids like AlCl₃ until after an initial aqueous quench. |
| Methanol or Ethanol | Reacts with the acyl chloride to form a methyl or ethyl ester, which is often easier to remove during purification than the carboxylic acid. | Reactions where the product is sensitive to water or strong base. | The ester byproduct will need to be removed, typically by chromatography or distillation. |
| Aqueous Ammonium Chloride (NH₄Cl) | A mildly acidic quench that hydrolyzes the acyl chloride. It is less harsh than adding strong acid. | General purpose, particularly when trying to avoid strongly acidic or basic conditions that might degrade the desired product. |
Troubleshooting Guide: Work-up Procedures by Reaction Type
Scenario 1: Amide Formation (Acylation of an Amine)
In this reaction, the amine acts as both the nucleophile and a base to neutralize the HCl byproduct. Typically, at least two equivalents of the amine are used.
Problem: After removing the solvent, my crude product is a sticky solid, and I'm having trouble purifying my desired N-substituted amide.
Cause: The crude product is likely a mixture of your desired amide and the amine hydrochloride salt[9]. The salt is formed when the excess amine neutralizes the HCl generated during the reaction[2][9].
Solution: Step-by-Step Work-up Protocol
-
Solvent Partitioning: After the reaction is complete, dilute the mixture with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash with dilute aqueous acid (e.g., 1M HCl). This step protonates the excess amine, making its hydrochloride salt highly water-soluble and effectively removing it from the organic layer.
-
Neutralizing Wash: Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) solution. This will remove any residual HCl and the 2-(3,5-difluorophenyl)acetic acid that may have formed from hydrolysis.
-
Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) to remove the bulk of the dissolved water.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude amide, now largely free of the amine salt.
-
Final Purification: The product can be further purified by recrystallization or column chromatography.
Scenario 2: Friedel-Crafts Acylation
This reaction uses a stoichiometric amount of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), which complexes with the product ketone.
Problem: My reaction has turned into a thick, intractable sludge after adding the acyl chloride, and the work-up was very messy.
Cause: The AlCl₃ catalyst complexes with both the starting acyl chloride and the resulting aryl ketone product, often causing the reaction mixture to solidify or become very viscous[10]. The work-up requires careful decomposition of these aluminum complexes.
Solution: Step-by-Step Work-up Protocol
-
Quenching (Crucial Step): The reaction must be quenched by slowly and carefully pouring the reaction mixture onto a vigorously stirred slurry of crushed ice and concentrated HCl[7][11]. This hydrolyzes the AlCl₃ and breaks up the aluminum-ketone complex[7]. Caution: This process is highly exothermic and releases HCl gas. Perform in a large beaker within a fume hood.
-
Extraction: Once all the ice has melted and the solids have dissolved (you may have two clear layers), transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., DCM or diethyl ether)[11].
-
Combine & Wash: Combine the organic layers. Wash sequentially with:
-
Water
-
Saturated aqueous NaHCO₃ (to remove any remaining acid)[11].
-
Brine
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent by rotary evaporation[11].
-
Final Purification: Purify the resulting ketone by column chromatography or recrystallization.
General Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Product | 1. Hydrolysis of Acyl Chloride: Reagent was exposed to moisture before or during the reaction. | Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (N₂ or Ar)[2]. |
| 2. Inactive Reagents: The nucleophile (amine/alcohol) is not sufficiently reactive, or the catalyst (in Friedel-Crafts) is old/inactive. | Check the purity of your starting materials. For Friedel-Crafts, use fresh, high-quality AlCl₃. | |
| Significant amount of 2-(3,5-difluorophenyl)acetic acid in crude product | 1. Incomplete conversion to acyl chloride: The starting material for the acyl chloride synthesis was not fully consumed. | Purify the this compound by vacuum distillation before use[12]. |
| 2. Hydrolysis during work-up: Product is unstable to aqueous conditions, or there was accidental moisture contamination. | Minimize contact time with water during extraction. Ensure the organic solvent is truly anhydrous before starting the reaction. | |
| Product is a dark oil or discolored solid | 1. Reaction ran at too high a temperature: This can lead to decomposition and side reactions. | Maintain the recommended reaction temperature. Use an ice bath for initial additions, as many of these reactions are exothermic[7]. |
| 2. Impure starting materials: Contaminants in the acyl chloride or other reagents. | Purify starting materials. Thionyl chloride, used to make the acyl chloride, can be distilled to remove colored impurities[12]. |
References
- O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. (Link not available)
- Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. [Link]
- Friedel-Crafts Acyl
- Reactions of phenylacetylenetrifluoroborate salt S1 with acyl chlorides.
- Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characteriz
- The reactions of acyl chlorides and acid anhydrides. Crunch Chemistry. [Link]
- Friedel Crafts Acyl
- A Level Hydrolysis of ethanoyl chloride. ChemTube3D. [Link]
- Ethanoyl Chloride 2: Nucleophilic Addition Elimin
- Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. Chemguide. [Link]
- 20.17: Reactions of Acid Chlorides. Chemistry LibreTexts. [Link]
- reaction between acyl chlorides and alcohols - addition / elimin
- EAS Reactions (3)
- US6727384B1 - Method for purifying acid chlorides.
- CN101550080A - Industrial preparation method of 2,3-difluorophenyl acetic acid.
- 2-(3,5-DIFLUOROPHENYL)ACETIC ACID | CAS 105184-38-1.
- 3,5-Difluorophenylacetic acid | C8H6F2O2 | CID 145424. PubChem. [Link]
- Reactions of Acyl Chlorides with Primary Amines. Chemistry LibreTexts. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The reactions of acyl chlorides and acid anhydrides - Crunch Chemistry [crunchchemistry.co.uk]
- 3. Buy (2,3-Difluorophenyl)acetyl chloride | 808144-32-3 [smolecule.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chemtube3d.com [chemtube3d.com]
- 6. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 7. youtube.com [youtube.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Friedel-Crafts Acylation [organic-chemistry.org]
- 11. websites.umich.edu [websites.umich.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Low Conversion in Esterification with 2-(3,5-Difluorophenyl)acetyl chloride
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for low conversion issues encountered during the esterification of alcohols with 2-(3,5-difluorophenyl)acetyl chloride. The following question-and-answer format is designed to address specific experimental challenges with scientifically grounded explanations and actionable protocols.
Introduction: The Chemistry of 2-(3,5-Difluorophenyl)acetyl chloride in Esterification
2-(3,5-Difluorophenyl)acetyl chloride is a highly reactive acylating agent. The presence of two electron-withdrawing fluorine atoms on the phenyl ring enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol.[1] This heightened reactivity is advantageous for achieving ester formation, but it also makes the compound highly sensitive to reaction conditions, particularly the presence of moisture.
The general reaction mechanism is a nucleophilic acyl substitution. The alcohol's oxygen atom attacks the carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion and a proton to form the ester and hydrochloric acid (HCl).[2][3]
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My esterification reaction with 2-(3,5-difluorophenyl)acetyl chloride is showing low to no conversion. What is the most likely cause?
A1: The most common culprit for low conversion in esterification reactions involving acyl chlorides is the presence of moisture. 2-(3,5-Difluorophenyl)acetyl chloride is highly reactive and will readily hydrolyze in the presence of water to form the unreactive 2-(3,5-difluorophenyl)acetic acid.[1][4] This hydrolysis consumes your starting material and deactivates it for the desired esterification.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware should be rigorously dried (e.g., flame-dried under vacuum or oven-dried at >120°C for several hours) and allowed to cool in a desiccator over a strong drying agent.
-
Use Dry Solvents: Solvents must be of anhydrous grade. It is best practice to use freshly distilled solvents or solvents from a solvent purification system.
-
Proper Reagent Handling: Handle 2-(3,5-difluorophenyl)acetyl chloride and any other reagents under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
Q2: I'm using a sterically hindered alcohol (e.g., a secondary or tertiary alcohol) and observing very slow reaction rates and low yields. How can I improve this?
A2: Steric hindrance around the hydroxyl group of the alcohol can significantly impede the nucleophilic attack on the carbonyl carbon of the acyl chloride, leading to a slower reaction rate.[5] For these challenging substrates, the addition of a nucleophilic catalyst is often necessary.
Recommended Solution: Catalysis with 4-(Dimethylamino)pyridine (DMAP)
DMAP is a highly effective catalyst for acylation reactions.[6][7] It functions by first reacting with the acyl chloride to form a highly reactive N-acylpyridinium intermediate. This intermediate is much more electrophilic than the initial acyl chloride and is more readily attacked by the sterically hindered alcohol.
-
Mechanism of DMAP Catalysis:
dot graph DMAP_Catalysis { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
}
Caption: DMAP catalysis workflow.
Experimental Protocol: DMAP-Catalyzed Esterification of a Hindered Alcohol
-
To a solution of the sterically hindered alcohol (1.0 eq) and DMAP (0.1-0.2 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add a solution of 2-(3,5-difluorophenyl)acetyl chloride (1.1 eq) in anhydrous DCM dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Q3: My reaction mixture is turning dark, and I'm getting a complex mixture of byproducts. What could be happening?
A3: 2-(3,5-Difluorophenyl)acetyl chloride is an enolizable acyl chloride. In the presence of a strong, non-nucleophilic base like triethylamine (NEt3), it can be deprotonated at the alpha-carbon to form a ketene intermediate. Ketenes are highly reactive and can polymerize or react with other species in the reaction mixture, leading to the formation of complex byproducts and a darkened reaction mixture.[5]
Troubleshooting Strategy:
-
Choice of Base: If you are using a base to scavenge the HCl byproduct, consider using a weaker, non-nucleophilic base such as pyridine or N-methylmorpholine instead of triethylamine.[5] These bases are generally sufficient to neutralize the generated HCl without promoting significant ketene formation.
| Base | pKa of Conjugate Acid | Recommendation |
| Triethylamine | 10.75 | Use with caution for enolizable acyl chlorides |
| Pyridine | 5.25 | Recommended |
| N-Methylmorpholine | 7.38 | Recommended |
Q4: How can I effectively monitor the progress of my esterification reaction?
A4: Monitoring the reaction progress is crucial to determine the optimal reaction time and to avoid the formation of degradation products from prolonged reaction times or heating.
-
Thin Layer Chromatography (TLC): This is a quick and effective method. You can spot the reaction mixture alongside your starting materials (the alcohol and the acyl chloride, though the latter may hydrolyze on the plate). The disappearance of the limiting reagent (usually the alcohol) and the appearance of a new, less polar spot (the ester) indicates the reaction is proceeding.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques provide quantitative data on the consumption of starting materials and the formation of the product. They are particularly useful for optimizing reaction conditions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction mixture, removing the solvent, and dissolving it in a deuterated solvent for ¹H NMR analysis can provide a clear picture of the conversion by integrating the signals corresponding to the starting material and the product.
Experimental Protocols
Protocol 1: General Procedure for Esterification with 2-(3,5-Difluorophenyl)acetyl chloride
This protocol is suitable for primary and less hindered secondary alcohols.
-
Setup: Under an inert atmosphere (N₂ or Ar), add the alcohol (1.0 equivalent) and anhydrous pyridine (1.2 equivalents) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Solvent: Add anhydrous dichloromethane (DCM) to dissolve the reactants (concentration typically 0.1-0.5 M).
-
Addition of Acyl Chloride: Cool the solution to 0°C in an ice bath. Add a solution of 2-(3,5-difluorophenyl)acetyl chloride (1.1 equivalents) in anhydrous DCM dropwise over 10-15 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (to remove pyridine), saturated aqueous NaHCO₃ (to remove any unreacted acyl chloride and HCl), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude ester can be purified by flash column chromatography on silica gel.
Protocol 2: Quality Control of 2-(3,5-Difluorophenyl)acetyl chloride
Impurities in the starting acyl chloride can inhibit the reaction. The most common impurity is the corresponding carboxylic acid from hydrolysis.
-
Appearance: The acyl chloride should be a clear, colorless to light yellow liquid or solid. A cloudy appearance may indicate hydrolysis.
-
¹H NMR Spectroscopy: Dissolve a small sample in an anhydrous deuterated solvent (e.g., CDCl₃). The presence of a broad singlet around 10-12 ppm would indicate the presence of the carboxylic acid impurity.
-
FT-IR Spectroscopy: The acyl chloride should show a strong carbonyl (C=O) stretch around 1780-1815 cm⁻¹. The corresponding carboxylic acid will have a broader carbonyl stretch at a lower frequency (around 1700-1725 cm⁻¹) and a broad O-H stretch from 2500-3300 cm⁻¹.
Logical Troubleshooting Workflow
Caption: A decision tree for troubleshooting low conversion.
References
- BenchChem. (n.d.). Technical Support Center: Scaling Up Reactions with 3,4-Difluorophenylacetyl Chloride.
- Organic Chemistry Portal. (n.d.). Ester synthesis by acylation.
- Reddit. (2016, January 3). Add DMAP to esterification between acyl chloride and alcohol? r/chemistry.
- Chemguide. (n.d.). Preparation of esters.
- Ishihara, K., et al. (2007). Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions. Journal of the American Chemical Society, 129(47), 14775–14779.
- Ishihara, K., et al. (2006). Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media. Organic Letters, 8(14), 2945-2948.
- ResearchGate. (2013, November 27). Synthesizing an ester from an alcohol and acyl chloride - what solvent to use?
- ChemOrgChem. (2023, December 23). Steglich Esterification/ Keck Macrolactonization. YouTube.
- SparkNotes. (n.d.). Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters.
- The Organic Chemistry Tutor. (2021, February 13). Ester Formation | Acyl Chlorides, Anhydrides & Fischer Esterification Explained. YouTube.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters | Hydroxy Compounds (Phenol) | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 3. synarchive.com [synarchive.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Ester synthesis by acylation [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
effect of temperature on 2-(3,5-Difluorophenyl)Ethanoyl Chloride reaction kinetics
Answering your questions about the effect of temperature on your 2-(3,5-Difluorophenyl)Ethanoyl Chloride experiments.
Technical Support Center: this compound
Welcome to the technical support guide for this compound (CAS 157033-24-4). This resource is designed for researchers, chemists, and drug development professionals to provide in-depth insights and troubleshooting advice for experiments involving this highly reactive intermediate. As an acyl chloride, its reaction kinetics are profoundly influenced by temperature, which can be the determining factor between a high-yield synthesis and a complex mixture of byproducts.
This guide moves beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions to optimize your reactions, ensure safety, and achieve reproducible results.
Section 1: FAQs on Stability and Handling
This section addresses fundamental questions regarding the stability and safe handling of this compound, with a focus on thermal considerations.
Q1: How should I properly store this compound to ensure its stability?
A1: Proper storage is critical due to the compound's high reactivity, particularly its sensitivity to moisture.[1]
-
Temperature: Store in a cool, dry, well-ventilated area, ideally in a refrigerator designated for chemicals. Avoid temperature extremes and direct sunlight.[2]
-
Atmosphere: The compound hydrolyzes readily. It should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from atmospheric moisture.[2]
-
Container: Keep the container tightly sealed at all times. Containers that have been opened should be carefully resealed, flushed with inert gas, and stored upright to prevent leakage.[2]
Q2: I observe fuming when I open a bottle of the acyl chloride. Is this normal and what causes it?
A2: Yes, this is a common observation for reactive acyl chlorides. The fuming is caused by the reaction of the acyl chloride with water vapor present in the air.[3] This reaction, hydrolysis, produces the corresponding carboxylic acid (2-(3,5-Difluorophenyl)ethanoic acid) and hydrogen chloride (HCl) gas, which appears as steamy, acidic fumes.[3][4] This observation underscores the compound's high reactivity and the critical need to handle it under anhydrous conditions.
Q3: What is the risk of thermal decomposition and at what temperature does it become a concern?
Section 2: Reaction Kinetics and the Influence of Temperature
The rate and outcome of reactions with this compound are directly governed by temperature. Understanding these effects is key to experimental success.
Q4: How does temperature generally affect the rate of my acylation reaction?
A4: According to collision theory and the Arrhenius equation, increasing the reaction temperature increases the kinetic energy of the reacting molecules.[6] This leads to more frequent and more energetic collisions, thereby increasing the reaction rate. Conversely, lowering the temperature will decrease the reaction rate. The key is to find an optimal temperature that balances a practical reaction time with minimizing undesirable side reactions.
Q5: My reaction is sluggish at low temperatures. Can I just increase the heat to speed it up?
A5: While increasing the temperature will accelerate the desired reaction, it will also accelerate potential side reactions, which can lower your yield and complicate purification. The most common side reaction is hydrolysis from any trace water in the reactants or solvents.[7][8] Other potential issues include:
-
Reaction with Solvent: At higher temperatures, the acyl chloride may react with certain nucleophilic solvents.
-
Byproduct Formation: The selectivity of the reaction may decrease, leading to the formation of undesired byproducts.
-
Thermal Decomposition: As discussed in Q3, excessive heat can lead to the decomposition of the starting material or the product.[5]
Therefore, simply increasing the temperature is often not the best solution. A better approach is to ensure all reactants and solvents are scrupulously dry and to choose a temperature that provides a reasonable rate without compromising selectivity. For many acyl chloride reactions, a starting temperature of 0 °C is recommended to control the initial exotherm, followed by slowly warming to room temperature.[9]
Q6: What is the mechanism of reaction, and how does temperature play a role?
A6: Reactions of this compound with nucleophiles (like alcohols, amines, or water) proceed via a nucleophilic addition-elimination mechanism .[10][11]
-
Addition: The nucleophile attacks the electrophilic carbonyl carbon of the acyl chloride. This breaks the C=O pi bond, forming a tetrahedral intermediate.[11][12]
-
Elimination: The carbon-oxygen double bond reforms, and the chloride ion is eliminated as a leaving group. A final deprotonation step yields the product and HCl.[12][13]
Temperature affects both stages. Higher temperatures provide the necessary activation energy for the initial nucleophilic attack. However, the stability of the tetrahedral intermediate can also be temperature-dependent. The primary role of temperature management is to control the rate of the initial exothermic addition step and prevent side reactions.
Data Summary: Effect of Temperature on Acylation Reactions
| Parameter | Low Temperature (e.g., < 0 °C) | Moderate Temperature (e.g., 0-25 °C) | High Temperature (e.g., > 50 °C) |
| Reaction Rate | Slow | Moderate to Fast | Very Fast |
| Selectivity / Purity | Generally High | Good to Moderate | Often Low |
| Risk of Hydrolysis | Minimized[9] | Moderate | High[7] |
| Risk of Decomposition | Low | Low | Increased[5] |
| Exotherm Control | Easy | Manageable | Difficult, risk of runaway |
Section 3: Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common issues encountered during experiments.
Caption: Troubleshooting decision tree for common reaction issues.
Q7: My reaction yield is very low, and I recover mostly starting material. What's wrong?
A7: This typically indicates that the reaction has not proceeded to completion. The primary cause is often insufficient thermal energy.
-
Causality: The activation energy for the reaction is not being overcome. While low temperatures are good for control, they can make the reaction impractically slow.
-
Solution:
-
Ensure your reaction has been running for a sufficient amount of time.
-
If the reaction is clean but incomplete (as determined by TLC or HPLC), consider slowly warming the reaction mixture to room temperature and monitoring its progress.
-
Confirm the purity and reactivity of your nucleophile. A weak or hindered nucleophile will require more forcing conditions (higher temperature or longer time).
-
Q8: My final product is impure, with significant byproducts. How can I improve the selectivity?
A8: The formation of multiple products points to a lack of reaction control, usually because the temperature was too high.
-
Causality: High temperatures can provide enough energy to activate alternative reaction pathways. The most common byproduct is the carboxylic acid from the hydrolysis of the acyl chloride.[10]
-
Solution:
-
Strict Temperature Control: Begin the reaction at 0 °C or even -15 °C using an appropriate cooling bath.
-
Slow Addition: Add the this compound dropwise to the solution of the nucleophile. This helps dissipate the heat of reaction and prevents localized temperature spikes.
-
Anhydrous Conditions: Ensure all glassware is oven-dried, use anhydrous solvents, and perform the reaction under an inert atmosphere to prevent hydrolysis.[9] Using molecular sieves in the solvent can also help.[9]
-
Section 4: Experimental Protocols & Analytical Methods
Precise execution and monitoring are essential for reproducible results.
Protocol 1: General Procedure for a Temperature-Controlled Acylation
This protocol outlines a standard workflow for reacting this compound with an alcohol to form an ester.
-
Preparation: Oven-dry all glassware and allow it to cool under a stream of nitrogen or argon.
-
Setup: Assemble the reaction apparatus under an inert atmosphere. Place a flask containing the alcohol (1.0 eq) and a non-nucleophilic base like pyridine or triethylamine (1.1 eq) in an anhydrous solvent (e.g., Dichloromethane) in an ice-water bath (0 °C).
-
Reagent Addition: Dissolve this compound (1.05 eq) in a small amount of anhydrous solvent. Add this solution dropwise to the cooled, stirring alcohol solution over 15-30 minutes.
-
Reaction: Monitor the reaction's progress using TLC or HPLC (see Protocol 2). Once the starting alcohol is consumed, the reaction is complete.
-
Workup: Quench the reaction by slowly adding cold water or a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using column chromatography or recrystallization.
Caption: Experimental workflow for a controlled acylation reaction.
Q9: How can I effectively monitor the reaction kinetics in real-time?
A9: The most common methods are Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).[14]
-
TLC: Provides a quick, qualitative assessment. Spot the reaction mixture alongside your starting materials. The reaction is complete when the starting material spot disappears and a new product spot is dominant.[14]
-
HPLC: Offers quantitative data. It can precisely measure the disappearance of starting material and the appearance of the product over time, allowing you to calculate reaction rates.
Protocol 2: Reaction Monitoring by HPLC
-
Method Development: Develop an HPLC method (typically reverse-phase) that clearly separates your starting material, product, and any major impurities. A diode-array detector is useful for peak identification.[15]
-
Sampling: At timed intervals (e.g., t=0, 5, 15, 30, 60 min), carefully withdraw a small aliquot (e.g., 20 µL) from the reaction mixture.
-
Quenching (Critical Step): Immediately dilute the aliquot into a vial containing a solvent that stops the reaction. A good choice is often a mixture of acetonitrile and water containing a small amount of acid.[14] For acyl chlorides, quenching with a protic solvent like methanol to form the stable methyl ester can also be an effective strategy for analysis.[15] This step is crucial for trustworthiness, as it ensures the sample you analyze reflects the reaction's state at the exact moment of sampling.
-
Analysis: Inject the quenched and diluted sample into the HPLC.
-
Data Processing: Plot the concentration (or peak area) of the reactant and product versus time to determine the reaction kinetics.
References
- Clark, J. (2023). Reactions of acyl chlorides with water, alcohols and phenol. Chemguide.
- Wikipedia. (2024). Acyl chloride.
- Lever, S. D., & Papadaki, M. (2005). Effects of Heating Rate, Temperature and Iron Catalysis on the Thermal Behaviour and Decomposition of 2-nitrobenzoyl Chloride. Journal of Hazardous Materials, 120(1-3), 135-144.
- Kevill, D. N., & D'Souza, M. J. (2011). Kinetics of the Hydrolysis of Acyl Chlorides in Pure Water. The Journal of Organic Chemistry, 76(15), 6327–6331.
- Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles.
- Save My Exams. (2025). Acyl Chlorides (Cambridge CIE A Level Chemistry).
- Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Water.
- Clark, J. (2015). An introduction to acyl chlorides (acid chlorides). Chemguide.
- ChemistryStudent. (n.d.). Acyl Chlorides (A-Level).
- New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Acetyl Chloride.
- Save My Exams. (2025). Acyl Chlorides & Esters (Edexcel A Level Chemistry).
- Royal Society of Chemistry. (n.d.). The effect of temperature on reaction rate. Education in Chemistry.
- Chemistry LibreTexts. (2019). 20.17: Reactions of Acid Chlorides.
- Save My Exams. (2025). Acyl Chlorides (OCR A Level Chemistry A).
- Chemistry LibreTexts. (2023). Addition & Elimination Reactions in Acyl Chlorides.
- Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride.
- Penta Chemicals. (2024). Acetyl chloride Safety Data Sheet.
- ResearchGate. (2012). What is the simplest way to derive an acid chloride so it can be analyzed by HPLC?
- Goalby, N. (n.d.). Acyl Chlorides and Acid Anhydrides. Chemrevise.
- Clark, J. (2023). Reaction between acyl chlorides and alcohols - addition / elimination. Chemguide.
Sources
- 1. chemistrystudent.com [chemistrystudent.com]
- 2. wcu.edu [wcu.edu]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Effects of heating rate, temperature and iron catalysis on the thermal behaviour and decomposition of 2-nitrobenzoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of temperature on reaction rate | Class experiment | RSC Education [edu.rsc.org]
- 7. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. savemyexams.com [savemyexams.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Column Chromatography Purification of 2-(3,5-Difluorophenyl)acetyl chloride Derivatives
Welcome to the technical support guide for the column chromatography purification of 2-(3,5-Difluorophenyl)acetyl chloride and its derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying these reactive chemical entities. Here, we will delve into the underlying principles, provide actionable troubleshooting advice, and offer detailed protocols to enhance the success and reproducibility of your purification workflows.
I. The Challenge: Purifying Highly Reactive Acyl Chlorides
2-(3,5-Difluorophenyl)acetyl chloride is a valuable building block in medicinal chemistry, but its purification presents a significant challenge. The core issue lies in the high reactivity of the acyl chloride functional group.[1] This group is highly susceptible to hydrolysis, reacting readily with water to form the corresponding carboxylic acid.[2][3][4][5] This reactivity is not just a concern with bulk water; even trace moisture in solvents or on the surface of the stationary phase can lead to degradation of the target compound.
Standard silica gel, the most common stationary phase in column chromatography, is particularly problematic. Silica gel is a porous, amorphous form of silicon dioxide that has surface silanol groups (Si-OH). These groups render the silica surface slightly acidic and, more importantly, provide a source of protons and a hydrophilic environment that can facilitate the hydrolysis of the acyl chloride.[6] Consequently, researchers often observe the formation of the carboxylic acid byproduct during purification, leading to low yields and impure fractions.[7][8]
This guide provides strategies to mitigate these challenges, ensuring the integrity of your 2-(3,5-Difluorophenyl)acetyl chloride derivatives during chromatographic purification.
II. Troubleshooting Guide & FAQs
This section addresses common problems encountered during the column chromatography of 2-(3,5-Difluorophenyl)acetyl chloride derivatives in a question-and-answer format.
Frequently Asked Questions
Q1: My acyl chloride seems to be degrading on the TLC plate. How can I accurately monitor my reaction?
A1: This is a very common issue. The slightly acidic nature of silica gel on a TLC plate can cause on-plate hydrolysis of the acyl chloride, giving a false impression of the reaction's progress.[6] You may see a spot corresponding to the carboxylic acid even if your reaction has gone to completion.
-
Troubleshooting Steps:
-
Minimize Exposure Time: Spot the TLC plate and develop it immediately in a pre-saturated chamber.
-
Inert Conditions: If possible, spot and handle the TLC plate in a glove box or under a stream of inert gas to minimize exposure to atmospheric moisture.
-
Derivative Analysis: A reliable method is to quench a small aliquot of your reaction mixture with a nucleophile like methanol or a primary amine (e.g., benzylamine) in a separate vial.[8][9] This converts the acyl chloride to a more stable ester or amide, which can then be reliably analyzed by TLC against a standard of the starting carboxylic acid.
-
2D TLC: To confirm on-plate degradation, you can perform a two-dimensional TLC.[7] Spot your compound in one corner and run the plate in your chosen eluent. Then, rotate the plate 90 degrees and run it again in the same eluent. If the compound is stable, the spot will remain on the diagonal. If it degrades, you will see an off-diagonal spot corresponding to the carboxylic acid.
-
Q2: I'm seeing the carboxylic acid in all my column fractions. What's going wrong?
A2: This indicates that your acyl chloride is hydrolyzing during the column chromatography process. The most likely culprit is the stationary phase or moisture in your solvents.
-
Troubleshooting Steps:
-
Use Anhydrous Solvents: Ensure all your solvents for the mobile phase are rigorously dried. Use freshly opened bottles of anhydrous solvents or dry them using appropriate methods (e.g., molecular sieves).[10]
-
Deactivate the Silica Gel: The acidity of standard silica gel can be neutralized. You can try adding a small amount of a non-nucleophilic base, like triethylamine (~0.1-1%), to your mobile phase.[11] However, be cautious as triethylamine can be difficult to remove from your final product.
-
Switch to a Less Reactive Stationary Phase: If deactivation is insufficient, consider alternatives to silica gel. Neutral alumina is a good option for purifying acid-sensitive compounds.[11] Florisil® is another potential alternative.[7]
-
Dry Loading: Instead of dissolving your sample in a solvent and loading it onto the column, try dry loading.[12] Dissolve your crude product in a volatile solvent (like dichloromethane), add a small amount of dry silica gel or Celite®, and then remove the solvent under reduced pressure to get a free-flowing powder. This powder can then be carefully added to the top of your column. This technique minimizes the direct interaction of the concentrated sample with the stationary phase before elution begins.[12][13]
-
Q3: My compound is not eluting from the column, even with a highly polar solvent system.
A3: This suggests strong, possibly irreversible, binding to the stationary phase or decomposition.
-
Troubleshooting Steps:
-
Check for Decomposition: As mentioned in Q1, your compound may have degraded on the column.[7]
-
Re-evaluate Your Mobile Phase: Ensure your chosen mobile phase is appropriate for your compound's polarity. For fluorinated compounds, sometimes unconventional solvent systems are required.
-
Consider Reversed-Phase Chromatography: If your compound or its impurities are sufficiently polar, reversed-phase chromatography (using a C18 stationary phase) could be an option.[14] In this case, you would use polar solvents like water and acetonitrile as your mobile phase. However, the stability of the acyl chloride in aqueous mobile phases would need to be carefully considered. It may be more suitable for purifying the corresponding carboxylic acid if that is the ultimate goal.
-
Q4: How can I visualize my 2-(3,5-Difluorophenyl)acetyl chloride derivative on a TLC plate?
A4: Since these compounds are often colorless, a visualization technique is necessary.
-
Visualization Methods:
-
UV Light: The difluorophenyl group is a strong chromophore, so your compound should be visible under short-wave UV light (254 nm) on a TLC plate containing a fluorescent indicator.[15] The compound will appear as a dark spot against a green fluorescent background.[15] This is a non-destructive method.
-
Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will often reveal organic compounds as brown spots.[15][16] This method is semi-destructive, and the spots may fade over time.[17]
-
Potassium Permanganate Stain: This is a destructive method where the plate is dipped in a solution of potassium permanganate. It is a general stain for compounds that can be oxidized.[17][18] Your compound may appear as a yellow or brown spot on a purple background.[17]
-
p-Anisaldehyde Stain: This is another destructive, general-purpose stain that can be useful for visualizing a wide range of functional groups.[17]
-
III. Experimental Protocols & Data
Protocol 1: Flash Column Chromatography using Deactivated Silica Gel
This protocol is suitable for moderately stable 2-(3,5-Difluorophenyl)acetyl chloride derivatives.
-
Preparation of Deactivated Silica Gel:
-
In a fume hood, prepare your mobile phase (e.g., a mixture of hexanes and ethyl acetate).
-
Add 0.5% (v/v) triethylamine to the mobile phase.
-
Create a slurry of silica gel in this triethylamine-containing mobile phase and pack your column as usual.
-
Equilibrate the packed column with at least two column volumes of the mobile phase before loading your sample.
-
-
Sample Preparation and Loading:
-
Elution and Fraction Collection:
-
Begin elution with your chosen mobile phase. A common starting point for these types of compounds is a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).[20]
-
Collect fractions and monitor them by TLC using one of the visualization methods described in Q4.
-
-
Work-up:
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
If triethylamine was used, it may need to be removed by co-evaporation with a solvent like toluene or by a mild acidic wash if the product is stable to it.
-
Protocol 2: Column Chromatography using Neutral Alumina
This is a good alternative when silica gel proves too harsh.
-
Column Packing:
-
Use Brockmann I or II activity neutral alumina.
-
Pack the column using a slurry method with your initial, non-polar mobile phase (e.g., hexanes).
-
-
Sample Loading and Elution:
-
Follow the same sample loading procedures as for silica gel.
-
Elute with a gradient of a polar solvent (e.g., ethyl acetate or diethyl ether) in a non-polar solvent (e.g., hexanes or toluene). Note that the elution order and required solvent polarity may differ from silica gel.
-
-
Fraction Analysis and Work-up:
-
Monitor fractions by TLC (using alumina TLC plates for best correlation).
-
Combine pure fractions and remove the solvent.
-
Data Summary Table
| Parameter | Recommendation for Silica Gel | Recommendation for Neutral Alumina | Rationale |
| Stationary Phase | Silica gel (60 Å, 230-400 mesh) | Neutral Alumina (Brockmann I or II) | Alumina is less acidic and can prevent degradation of acid-sensitive compounds.[11] |
| Mobile Phase | Hexanes/Ethyl Acetate or Dichloromethane/Hexanes | Hexanes/Diethyl Ether or Toluene/Ethyl Acetate | Start with low polarity and gradually increase. All solvents must be anhydrous.[10] |
| Additive | 0.1-1% Triethylamine (optional) | None typically required | Triethylamine neutralizes acidic sites on silica.[11] |
| Rf Target (TLC) | 0.2 - 0.4 | 0.2 - 0.4 | Provides a good balance between separation and elution time.[20][21] |
| Loading Method | Dry loading is preferred | Dry or concentrated solution | Minimizes pre-elution band broadening and potential for reaction on the stationary phase.[12] |
IV. Visualized Workflow and Logic
Workflow for Troubleshooting Acyl Chloride Purification
The following diagram outlines a decision-making process for purifying 2-(3,5-Difluorophenyl)acetyl chloride derivatives.
Caption: Decision workflow for purifying reactive acyl chlorides.
Chemical Principle: Hydrolysis on Silica Gel
This diagram illustrates the proposed mechanism of acyl chloride hydrolysis catalyzed by the silanol groups on the surface of silica gel.
Caption: Hydrolysis of an acyl chloride on a silica gel surface.
V. Concluding Remarks
The purification of 2-(3,5-Difluorophenyl)acetyl chloride and its analogs by column chromatography is a challenging yet manageable task. Success hinges on recognizing the inherent instability of the acyl chloride functional group and taking proactive steps to create an inert environment throughout the purification process. By using anhydrous solvents, considering alternative stationary phases like neutral alumina, and employing careful analytical techniques such as derivatization for TLC, researchers can significantly improve the yield and purity of these valuable synthetic intermediates. This guide serves as a starting point for developing robust and reliable purification protocols tailored to your specific derivative.
References
- ResearchGate. (2015). Acid Chloride/ chloroformate purification? [Online discussion].
- University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography.
- University of Rochester, Department of Chemistry. Chromatography: How to Run a Flash Column.
- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- Sciencemadness Discussion Board. (2007). Acyl chloride on TLC. [Online forum].
- Reddit. (2017). Alternatives to silica gel or alternative method of purification? [Online discussion].
- Reddit. (2021). TLC stains for Acyl halides. [Online discussion].
- Sorbent Technologies, Inc. Flash Chromatography Basics.
- University of Colorado Boulder, Department of Chemistry. TLC Visualization Methods.
- Save My Exams. Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note.
- Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates.
- Chemistry LibreTexts. (2021). Running a flash column.
- ResearchGate. (2019). What should i reconsider in my experiment for acyl chloride to be formed? [Online discussion].
- Save My Exams. Reactions of Acyl Chlorides.
- Organic Chemistry Portal. TLC Stains.
- Doc Brown's Chemistry. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis.
- Organic Syntheses. (2022). Purification of Organic Compounds by Flash Column Chromatography.
- American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- The Organic Chemistry Tutor. (2020). Carboxylic Acid to Acyl Chloride & Back | SOCl₂ Mechanism Explained. [Video]. YouTube.
- Biotage. (2023). Purifying ionic compounds by flash column chromatography.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. savemyexams.com [savemyexams.com]
- 3. savemyexams.com [savemyexams.com]
- 4. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Purification [chem.rochester.edu]
- 8. reddit.com [reddit.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 13. orgsyn.org [orgsyn.org]
- 14. biotage.com [biotage.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Sciencemadness Discussion Board - Acyl chloride on TLC - Powered by XMB 1.9.11 [sciencemadness.org]
- 17. faculty.fiu.edu [faculty.fiu.edu]
- 18. TLC stains [reachdevices.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Chromatography [chem.rochester.edu]
- 21. sorbtech.com [sorbtech.com]
Technical Support Center: Managing HCl Byproduct in 2-(3,5-Difluorophenyl)Ethanoyl Chloride Reactions
Welcome to the technical support center for handling reactions involving 2-(3,5-Difluorophenyl)Ethanoyl Chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the effective management of the hydrochloric acid (HCl) byproduct generated during its use. As a highly reactive acylating agent, this compound is a valuable building block in organic synthesis; however, the stoichiometric generation of HCl can lead to undesired side reactions, product degradation, and purification challenges. This resource offers practical solutions and explains the chemical principles behind them to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the HCl byproduct from my this compound reaction causing low yields of my desired amide/ester product?
A1: The hydrogen chloride (HCl) generated during the acylation reaction is a strong acid that can protonate your nucleophile (e.g., an amine or alcohol). This protonation renders the nucleophile non-nucleophilic, effectively quenching the reaction and leading to low product yields. For instance, in the case of an amine, the lone pair of electrons on the nitrogen atom, which is essential for attacking the carbonyl carbon of the acyl chloride, becomes unavailable upon protonation to form an ammonium salt.[1][2]
To mitigate this, it is crucial to employ an HCl scavenger. A scavenger is a chemical substance added to the reaction mixture to neutralize the HCl as it is formed.[3] This ensures that your primary nucleophile remains available to react with the this compound.
Q2: What are the most common HCl scavengers, and how do I choose the right one for my reaction?
A2: The choice of an HCl scavenger depends on several factors, including the reaction solvent, the nature of your product, and the required workup procedure. The most common scavengers fall into two categories:
-
Tertiary Amines: Triethylamine (TEA) and pyridine are frequently used as HCl scavengers.[4][5] They are effective at neutralizing HCl to form their respective hydrochloride salts. However, the solubility of these salts in organic solvents can vary, potentially complicating product purification.
-
Inorganic Bases: Solid bases like potassium carbonate (K₂CO₃) and sodium bicarbonate (NaHCO₃) are also excellent choices.[4][6] They are generally insoluble in common organic solvents, which simplifies their removal by filtration after the reaction is complete.
Selection Criteria:
| Scavenger Type | Advantages | Disadvantages | Best For |
| Tertiary Amines (e.g., TEA, Pyridine) | Soluble in many organic solvents, allowing for homogeneous reaction conditions. | Can be difficult to remove if their hydrochloride salts are soluble in the reaction mixture. May require aqueous workup. | Reactions where a soluble base is preferred and an aqueous workup is feasible. |
| Inorganic Bases (e.g., K₂CO₃, NaHCO₃) | Insoluble in most organic solvents, allowing for easy removal by filtration. | Can lead to heterogeneous reaction mixtures, potentially affecting reaction rates. | Reactions where the product is sensitive to water, making an aqueous workup undesirable. |
Q3: I've used triethylamine as an HCl scavenger, but now I'm struggling to remove the triethylamine hydrochloride (TEA·HCl) salt from my product. What should I do?
A3: The removal of TEA·HCl can be challenging due to its partial solubility in some organic solvents.[4][6] Here are a few strategies to address this issue:
-
Aqueous Wash: If your product is not water-sensitive, a simple workup with water or a dilute aqueous solution of sodium bicarbonate can effectively remove the TEA·HCl salt.[6][7] The salt will partition into the aqueous layer, which can then be separated from the organic layer containing your product.
-
Filtration of a Slurry: You can try to precipitate the TEA·HCl salt by adding a non-polar solvent like hexanes to your reaction mixture.[4] The resulting solid can then be removed by filtration.
-
Use of a Polymer-Bound Scavenger: Consider using a polymer-supported base. These are solid-phase scavengers that can be easily filtered off at the end of the reaction, simplifying the workup process significantly.[7][8]
Q4: Can I avoid using a chemical scavenger altogether? Are there alternative methods for HCl removal?
A4: Yes, in certain situations, you can remove HCl without a chemical scavenger. One effective method is inert gas sparging .[9] This technique involves bubbling an inert gas, such as nitrogen or argon, through the reaction mixture. The flowing gas carries away the gaseous HCl as it is formed, driving the reaction to completion. This method is particularly advantageous as it avoids the formation of salt byproducts, leading to a cleaner reaction profile and simplifying purification.[9]
Troubleshooting Guide
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Step | Explanation |
| Inadequate HCl Scavenging | Add a suitable HCl scavenger (e.g., triethylamine, potassium carbonate) to the reaction mixture. | HCl protonates the nucleophile, rendering it inactive. A scavenger neutralizes the acid, allowing the reaction to proceed. |
| Moisture Contamination | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). | This compound is highly reactive towards water and will hydrolyze back to the corresponding carboxylic acid, consuming your starting material.[10][11][12] |
| Poor Quality of Acyl Chloride | Verify the purity of your this compound. If necessary, purify it by distillation. | Impurities or degradation of the acyl chloride can lead to poor reactivity. |
Issue 2: Formation of Unwanted Side Products
| Potential Cause | Troubleshooting Step | Explanation |
| Reaction with Solvent | Choose an inert solvent for your reaction (e.g., dichloromethane, tetrahydrofuran, toluene). | Protic solvents like alcohols will react with the acyl chloride. |
| Excess Acyl Chloride Reacting with Product | Use a controlled stoichiometry, typically with a slight excess of the nucleophile. | If the product itself has a nucleophilic site, it can react with the excess acyl chloride. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step | Explanation | | Contamination with Scavenger Salt | If using a tertiary amine scavenger, perform an aqueous wash during workup. If using an inorganic base, ensure complete filtration. | The salt byproduct must be effectively removed to obtain a pure product. | | Product is Water-Soluble | Avoid aqueous workup. Use an insoluble inorganic base as a scavenger and remove it by filtration. Alternatively, consider inert gas sparging for HCl removal. | A water-soluble product will be lost during an aqueous workup. |
Experimental Protocols
Protocol 1: General Procedure for Amide Synthesis using Triethylamine as an HCl Scavenger
-
Dissolve the amine (1.0 eq.) and triethylamine (1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq.) in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Upon completion, wash the reaction mixture with water, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: HCl Removal by Inert Gas Sparging
-
Set up the reaction in a flask equipped with a gas inlet tube that reaches below the surface of the reaction mixture and a gas outlet.
-
Dissolve the nucleophile (e.g., alcohol or amine) in an appropriate anhydrous solvent.
-
Begin bubbling a gentle stream of nitrogen or argon through the solution.
-
Slowly add the this compound to the reaction mixture.
-
Continue sparging and stirring until the reaction is complete.
-
Work up the reaction as required, noting that no salt removal is necessary.
Visualizing the Process
Reaction and HCl Scavenging
Caption: General workflow for acylation and subsequent HCl scavenging.
Troubleshooting Flowchart for Low Yield
Caption: A decision tree for troubleshooting low product yield.
References
- PubMed Central. (n.d.). Acid Scavenger Free Synthesis of Oligo(Poly(Ethylene Glycol) Fumarate) Utilizing Inert Gas Sparging.
- Reddit. (2011, October 15). Synthetic chemists: getting rid of HCl? r/chemistry.
- Wikipedia. (n.d.). Scavenger (chemistry).
- ResearchGate. (2015, November 3). How do I remove HCl acid from a reaction medium containing a polar compound as a product?.
- Reddit. (2025, March 31). Synthesis of Acyl Chlorides with Thionyl Chloride. r/Chempros.
- Wipf Group - University of Pittsburgh. (2004, October 29). strategies in organic synthesis.
- Chemistry LibreTexts. (2023, January 28). 21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids.
- Google Patents. (n.d.). US4639259A - Promoted scavenger for purifying HCl-contaminated gases.
- Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles.
- Reddit. (2021, June 9). How to remove HCl produced in esterification reaction? r/chemhelp.
- Crunch Chemistry. (2024, January 29). The reactions of acyl chlorides and acid anhydrides.
- Master Organic Chemistry. (n.d.). Reactions and Mechanisms.
- Chemguide. (n.d.). acyl chlorides and water, alcohols or phenol.
- De Dietrich. (n.d.). HCl Treatment.
- Chemistry LibreTexts. (2019, June 5). 20.17: Reactions of Acid Chlorides.
- Chemguide. (n.d.). reaction between acyl chlorides and alcohols - addition / elimination.
- Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Primary Amines.
- Save My Exams. (2025, January 4). Addition-Elimination Reactions of Acyl Chlorides (Cambridge (CIE) A Level Chemistry): Revision Note.
- Google Patents. (n.d.). WO2019043238A1 - Process and intermediate for the manufacture of difluoroacetyl chloride.
- Organic Chemistry Tutor. (n.d.). Synthesis and Reactions of Acid Chlorides.
Sources
- 1. The reactions of acyl chlorides and acid anhydrides - Crunch Chemistry [crunchchemistry.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Scavenger (chemistry) - Wikipedia [en.wikipedia.org]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Acid Scavenger Free Synthesis of Oligo(Poly(Ethylene Glycol) Fumarate) Utilizing Inert Gas Sparging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 12. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Stability and Handling of 2-(3,5-Difluorophenyl)acetyl Chloride in Solution
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 2-(3,5-Difluorophenyl)acetyl chloride. This resource is designed for researchers, chemists, and drug development professionals to address common stability challenges and ensure the successful use of this highly reactive and valuable synthetic building block.[1] We will explore the root causes of instability, provide robust troubleshooting protocols, and offer field-proven best practices for handling and storage.
Part 1: Frequently Asked Questions - Understanding the Core Instability
This section addresses the fundamental chemical principles governing the stability of 2-(3,5-Difluorophenyl)acetyl chloride.
Q1: What is the primary cause of instability for 2-(3,5-Difluorophenyl)acetyl chloride in solution?
A1: The primary and most immediate cause of instability is its high reactivity towards nucleophiles, especially water.[2] 2-(3,5-Difluorophenyl)acetyl chloride, like all acyl chlorides, undergoes rapid hydrolysis when exposed to even trace amounts of moisture.[3][4] This reaction converts the acyl chloride back to its parent carboxylic acid, 2-(3,5-difluorophenyl)acetic acid, and releases corrosive hydrogen chloride (HCl) gas.[5][6] This process is often irreversible under typical reaction conditions and will significantly lower the yield of your desired product.
Q2: My vial of 2-(3,5-Difluorophenyl)acetyl chloride "fumes" when I open it. Is it degrading?
A2: Yes, this fuming is a direct visual indicator of a reaction with atmospheric moisture.[6][7] The acyl chloride is reacting with water vapor in the air to produce microscopic droplets of hydrochloric acid, which appear as white fumes or smoke. This confirms the high reactivity of the compound and underscores the need for handling under strictly anhydrous (dry) and inert conditions.[2]
Q3: Beyond water, what other common lab reagents or solvents will degrade 2-(3,5-Difluorophenyl)acetyl chloride?
A3: Any protic solvent or nucleophilic reagent can react with and degrade the compound. Key examples include:
-
Alcohols (e.g., methanol, ethanol): React to form esters.[5][7]
-
Amines (e.g., triethylamine, ammonia): React to form amides.[5][8]
-
Carboxylic Acids: Can react, though more slowly than with water or alcohols, to form acid anhydrides.[9]
Therefore, selecting an appropriate solvent is critical for both storage and reaction setup. Only anhydrous, aprotic solvents should be used for preparing stock solutions.
Q4: How should I properly store the neat compound and any prepared solutions?
A4: Proper storage is essential to maintain the integrity of the reagent.
-
Neat Compound: Store in the original, tightly sealed container in a cool, dry, and dark place. A desiccator or a controlled-atmosphere glovebox is ideal.[4][7] The storage area should be well-ventilated and away from incompatible materials like bases, oxidizing agents, and alcohols.[4]
-
Solutions: Stock solutions should always be prepared using anhydrous aprotic solvents under an inert atmosphere (e.g., nitrogen or argon).[2] Store these solutions in vials with PTFE-lined caps, tightly sealed, and in a cool, dry environment. For long-term storage, consider placing the vial inside a larger, sealed container with a desiccant.[10]
Part 2: Troubleshooting Guide - From Problem to Solution
This section provides a question-and-answer guide to troubleshoot specific experimental issues.
Q5: My reaction yield is low, and I've isolated a significant amount of 2-(3,5-difluorophenyl)acetic acid as a byproduct. What went wrong?
-
Potential Cause: This is the classic symptom of premature hydrolysis of the acyl chloride. The source of water could be wet solvent, insufficiently dried glassware, a non-anhydrous starting material, or exposure to atmospheric moisture during setup.
-
Recommended Solution: Implement a rigorous anhydrous protocol.
-
Glassware: Dry all glassware in an oven (e.g., at 120 °C) for several hours and allow it to cool in a desiccator or under a stream of inert gas.
-
Solvents: Use freshly opened anhydrous solvents or solvent from a purification system (still). Solvents in Sure/Seal™ bottles are a reliable choice.
-
Atmosphere: Conduct the entire reaction setup, including solvent and reagent transfers, under a positive pressure of an inert gas like argon or nitrogen.
-
Reagents: Ensure all other reagents in the reaction are anhydrous. If necessary, dry them using appropriate methods before use.
-
Q6: I prepared a stock solution of 2-(3,5-Difluorophenyl)acetyl chloride in Dichloromethane (DCM), but a white precipitate formed after a short time. What is this precipitate?
-
Potential Cause: The white precipitate is almost certainly the hydrolyzed product, 2-(3,5-difluorophenyl)acetic acid, which has lower solubility in DCM compared to the acyl chloride. This indicates that despite your best efforts, moisture contaminated the solution.
-
Recommended Solution:
-
Solvent Check: Verify the quality of your anhydrous DCM. Even sealed bottles can accumulate moisture over time if not stored and handled correctly. Consider passing the solvent through an activated alumina column immediately before use.
-
Headspace: When preparing the solution, ensure the vial is thoroughly flushed with inert gas to remove all air (and its associated moisture) from the headspace above the liquid.
-
Filtration: If you must use the solution, you can attempt to quickly filter it through a syringe filter packed with a drying agent like anhydrous sodium sulfate under an inert atmosphere, but it is far better to prepare a fresh, uncontaminated solution.
-
Q7: How can I confirm the purity of my 2-(3,5-Difluorophenyl)acetyl chloride solution before starting a critical, large-scale reaction?
-
Potential Cause: You are rightly concerned about committing large amounts of valuable materials to a reaction with a potentially degraded reagent. A quick quality control check is a prudent, self-validating step.
-
Recommended Solution: Perform a rapid analytical test on a small aliquot of the solution.
-
FT-IR Spectroscopy: This is a very fast method. Withdraw a small sample and acquire an IR spectrum. The presence of a broad absorbance peak in the ~2500–3300 cm⁻¹ region indicates the O-H stretch of the carboxylic acid, confirming hydrolysis.[1] The sharp, intense C=O stretch of the acyl chloride should be present around 1800 cm⁻¹.[11]
-
¹H NMR Spectroscopy: Take a small aliquot, evaporate the solvent under a stream of nitrogen, and redissolve in an anhydrous deuterated solvent (e.g., CDCl₃). The methylene protons (-CH₂-) adjacent to the carbonyl group will have a characteristic chemical shift. The appearance of a second, distinct methylene signal, along with a broad carboxylic acid proton signal (>10 ppm), would indicate degradation.
-
Part 3: Experimental Protocols & Data
Protocol 1: Preparation of a Standardized Stock Solution
This protocol describes a self-validating system for preparing a stock solution of known concentration and purity.
-
Preparation: Place all necessary glassware (volumetric flask, syringes, needles) in an oven at 120 °C for at least 4 hours. Transfer to a desiccator to cool to room temperature.
-
Inert Atmosphere Setup: Assemble the glassware for the solution preparation while flushing with dry argon or nitrogen gas.
-
Solvent Transfer: Using a dry, gas-tight syringe, transfer the required volume of anhydrous solvent (e.g., Dichloromethane, THF) from a Sure/Seal™ bottle into the volumetric flask.
-
Reagent Transfer: Accurately weigh the required mass of 2-(3,5-Difluorophenyl)acetyl chloride in a sealed vial. Quickly uncap, add a portion of the anhydrous solvent from the flask via syringe to dissolve the compound, and then transfer the resulting solution back into the volumetric flask. Rinse the vial twice with solvent to ensure a quantitative transfer.
-
Finalization: Add solvent to the calibration mark on the volumetric flask. Seal the flask with a septum, wrap with parafilm, and mix thoroughly.
-
QC & Storage: Immediately withdraw a small aliquot for a "time zero" analytical check (e.g., HPLC or FT-IR) to confirm initial purity. Store the remaining solution under an inert atmosphere in a cool, dark place.
Protocol 2: Monitoring Solution Stability by HPLC
This protocol allows for the quantitative assessment of degradation over time.
-
System Preparation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[12]
-
Mobile Phase: A gradient of Water (A) and Acetonitrile (B), both containing 0.1% formic acid. A typical gradient might be: 0-2 min, 95% A; 2-10 min, ramp to 95% B; 10-12 min, hold at 95% B; 12-15 min, return to 95% A.[12]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.[12]
-
-
Sample Preparation: Dilute a small aliquot of the 2-(3,5-Difluorophenyl)acetyl chloride solution in the initial mobile phase. Note: Some hydrolysis will occur during this step, but the goal is to quickly analyze the bulk solution's state.
-
Analysis: Inject the prepared sample. The acyl chloride will be less polar and have a longer retention time than the more polar carboxylic acid byproduct.
-
Quantification: By comparing the peak area of the carboxylic acid to the acyl chloride over time, you can quantify the rate of degradation.
Data Presentation: Solvent Compatibility
The choice of solvent is the most critical factor in maintaining the stability of 2-(3,5-Difluorophenyl)acetyl chloride in solution.
| Solvent | Type | Compatibility | Rationale & Notes |
| Water (H₂O) | Protic | Incompatible | Reacts violently to cause immediate hydrolysis.[2][6] |
| Methanol, Ethanol | Protic | Incompatible | Reacts to form the corresponding ester byproduct.[5][7] |
| Dichloromethane (DCM) | Aprotic Polar | Compatible | Excellent choice when anhydrous. Good solvating power. |
| Tetrahydrofuran (THF) | Aprotic Polar | Compatible | Good choice, but must be anhydrous and free of peroxides. |
| Acetonitrile (ACN) | Aprotic Polar | Compatible | Suitable when anhydrous. Often used as an HPLC mobile phase component.[12] |
| Diethyl Ether | Aprotic Nonpolar | Compatible | Suitable, but high volatility can be a concern. Must be anhydrous. |
| Hexanes, Heptane | Aprotic Nonpolar | Compatible | Low solvating power may be an issue. Strictly for nonpolar reaction conditions. |
| Dimethylformamide (DMF) | Aprotic Polar | Use with Caution | Can contain trace amounts of water or dimethylamine (from degradation), which will react. Can also catalyze certain reactions. |
| Dimethyl Sulfoxide (DMSO) | Aprotic Polar | Use with Caution | Highly hygroscopic (absorbs water from the air). Difficult to keep anhydrous. |
Part 4: Visual Diagrams and Workflows
Diagram 1: Primary Degradation Pathway
Caption: Hydrolysis of 2-(3,5-Difluorophenyl)acetyl chloride.
Diagram 2: Workflow for Preparing a Stable Stock Solution
Caption: Anhydrous workflow for stock solution preparation.
Diagram 3: Troubleshooting Logic for Low Reaction Yield
Caption: Troubleshooting workflow for low reaction yields.
References
- Benchchem. A Comparative Guide to Acyl Chlorides in Organic Synthesis. URL: https://www.benchchem.com/blog/a-comparative-guide-to-acyl-chlorides-in-organic-synthesis/
- New Jersey Department of Health. Hazardous Substance Fact Sheet: Acetyl Chloride. URL: https://nj.gov/health/eoh/rtkweb/documents/fs/0013.pdf
- Western Carolina University. Standard Operating Procedure for the use of Acetyl chloride. URL: https://www.wcu.edu/learn/departments-schools-colleges/cas/chemistry-physics/safety-information-and-sops/sops/acetyl-chloride-sop.aspx
- Wang, Z., et al. (2021). Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens. Chemical Communications. URL: https://pubs.rsc.org/en/content/articlelanding/2021/cc/d1cc03730a
- Smolecule. (2,3-Difluorophenyl)acetyl chloride | 808144-32-3. URL: https://www.smolecule.com/cas/808144-32-3.html
- Chemos GmbH & Co.KG. Safety Data Sheet: Acetyl chloride. URL: https://www.chemos.de/sdb/en/A/A0170_sdb_en.pdf
- Sciencemadness Wiki. Acetyl chloride. URL: https://www.sciencemadness.org/wiki/index.php/Acetyl_chloride
- Zhang, Y., et al. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Journal of Pharmaceutical and Biomedical Analysis. URL: https://pubmed.ncbi.nlm.nih.gov/28622615/
- Benchchem. Analytical methods for monitoring the progress of reactions with Isoquinoline-6-carbonyl chloride. URL: https://www.benchchem.com/blog/analytical-methods-for-monitoring-the-progress-of-reactions-with-isoquinoline-6-carbonyl-chloride/
- Benchchem. 2-(3,5-Difluorophenyl)Ethanoyl Chloride | 157033-24-4. URL: https://www.benchchem.com/product/B118589
- Save My Exams. A Level Chemistry Revision Notes - Acyl Chlorides. URL: https://www.savemyexams.
- University of Calgary. Ch20: Spectroscopic Analysis : Acyl Chlorides. URL: https://www.chem.ucalgary.ca/courses/351/Carey5th/Ch20/ch20-spec-acyl.html
- Benchchem. 2-(3,5-Dichlorophenyl)acetyl Chloride | CAS 299956-57-3. URL: https://www.benchchem.com/product/B118590
- Chemguide. an introduction to acyl chlorides (acid chlorides). URL: https://www.chemguide.co.uk/organicprops/acylchlorides/background.html
- Chem-Matics (Chemistry+ Mathematics). (2021). Mechanism of hydrolysis of Acetyl Chloride|| Organic chemistry. YouTube. URL: https://www.youtube.
- Sciencemadness Discussion Board. (2020). Acyl chlorides stability. URL: https://www.sciencemadness.org/whisper/viewthread.php?tid=154249
- Common Organic Chemistry. Acetyl Chloride. URL: https://commonorganicchemistry.com/Common_Reagents/Acetyl_Chloride.htm
- ChemComplete. (2022). Acyl Chlorides - Carboxylic Acid Derivatives. YouTube. URL: https://www.youtube.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nj.gov [nj.gov]
- 4. wcu.edu [wcu.edu]
- 5. savemyexams.com [savemyexams.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Acetyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 8. Acetyl Chloride [commonorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. benchchem.com [benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Monitoring Acylation of 2-(3,5-Difluorophenyl)Ethanoyl Chloride by TLC
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Thin-Layer Chromatography (TLC) to monitor the progress of acylation reactions involving 2-(3,5-Difluorophenyl)ethanoyl chloride. Here, we provide in-depth, experience-based answers to common questions and troubleshooting scenarios to ensure the accuracy and efficiency of your experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is Thin-Layer Chromatography (TLC) a suitable method for monitoring the acylation of this compound?
A1: TLC is a rapid, cost-effective, and highly effective technique for monitoring the progress of many organic reactions, including acylations.[1][2] Its suitability for this specific reaction stems from the significant difference in polarity between the starting material, this compound, and the resulting acylated product.
-
This compound is a reactive acyl chloride and is relatively nonpolar.
-
The acylated product (e.g., an amide or ester) will typically be more polar due to the introduction of functional groups capable of hydrogen bonding.
This polarity difference allows for clear separation on a polar stationary phase like silica gel, providing a visual representation of the consumption of the starting material and the formation of the product.[3][4]
Q2: What is the underlying mechanism of the acylation reaction I am monitoring?
A2: this compound is a potent acylating agent.[5] The reaction proceeds via a nucleophilic addition-elimination mechanism .[6][7][8] The carbon atom of the carbonyl group in the acyl chloride is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms. A nucleophile (such as an alcohol or amine) attacks this electrophilic carbon, leading to the formation of a tetrahedral intermediate. Subsequently, the chloride ion, an excellent leaving group, is eliminated, reforming the carbonyl double bond and yielding the acylated product.[9]
Q3: How do I select an appropriate solvent system (mobile phase) for my TLC analysis?
A3: The key to a good separation is choosing a solvent system that provides a significant difference in the Retention Factor (Rf) values for your starting material and product. A good starting point for many acylation reactions is a mixture of a nonpolar solvent and a moderately polar solvent.
A common and effective combination is a mixture of hexanes and ethyl acetate .[10] You can systematically vary the ratio to optimize the separation. A good target Rf for your product is typically between 0.3 and 0.5, which usually provides the best resolution from other spots on the plate.[3]
Here's a logical workflow for solvent system selection:
Figure 1. Workflow for optimizing the TLC solvent system.
Q4: How should I prepare and spot my TLC plate for reaction monitoring?
A4: Proper plate preparation and spotting are crucial for obtaining clear and reproducible results.
-
Prepare Your Samples:
-
Starting Material (SM): Dissolve a small amount of this compound in a suitable solvent (e.g., dichloromethane or the reaction solvent).
-
Reaction Mixture (RM): Take a small aliquot from your reaction vessel.
-
Co-spot (Co): This lane will have both the starting material and the reaction mixture spotted in the same location. The co-spot is essential for confirming the identity of the starting material spot in the reaction mixture, especially if the Rf values are close.[11]
-
-
Spotting the Plate:
-
Using a pencil (never a pen, as the ink can run with the solvent), gently draw a baseline about 1 cm from the bottom of the TLC plate.[12]
-
Mark three small dots on the baseline for your SM, Co, and RM lanes.
-
Use a capillary tube to apply a small spot of each sample to its designated dot. The spots should be as small and concentrated as possible.[12] Allow the solvent to evaporate completely between applications if you need to apply more sample to increase the concentration.[12][13]
-
Q5: How do I visualize the spots on my developed TLC plate?
A5: Since this compound and its acylated products are typically colorless, a visualization method is required.[14]
-
UV Light: The most common non-destructive method is using a UV lamp.[15][16] Commercially available TLC plates often contain a fluorescent indicator that glows under UV light (usually at 254 nm). Compounds that absorb UV light, such as those with aromatic rings, will appear as dark spots against the fluorescent background.[15][16][17]
-
Staining: If your compounds are not UV-active, or for better visualization, you can use a chemical stain.[14][15]
-
Potassium Permanganate (KMnO4) Stain: This is a good general-purpose stain for compounds that can be oxidized. Spots will appear as yellow-brown against a purple background.[17]
-
p-Anisaldehyde Stain: This is another versatile stain that can produce a range of colors depending on the functional groups present, which can be helpful for differentiating between compounds with similar Rf values.[17][18]
-
Troubleshooting Guide
Problem 1: My spots are streaking.
-
Cause: Streaking is a common issue in TLC and can be caused by several factors.[19]
-
Overloading: Applying too much sample to the plate is a frequent cause of streaking.[1][12][13]
-
Highly Polar Compounds: Very polar compounds can interact strongly with the silica gel, leading to tailing or streaking.[19][20]
-
Sample Insolubility: If your sample is not fully dissolved in the spotting solvent, it can cause streaking.
-
-
Solution:
-
Dilute your sample before spotting it on the TLC plate.[1][13]
-
If your product is acidic (e.g., a carboxylic acid byproduct from hydrolysis), adding a small amount of acetic acid to your mobile phase can help to produce sharper spots.[19][20] Conversely, for basic compounds, a small amount of triethylamine or ammonia can be added.[13]
-
Ensure your sample is completely dissolved before spotting.
-
Problem 2: My spots are not separating (Rf values are too close).
-
Cause: The polarity of your mobile phase is not optimal for the separation.
-
Solution:
-
Adjust the solvent ratio. If the spots are too high on the plate (high Rf), your solvent system is too polar; decrease the proportion of the polar solvent.[13][21] If the spots are too low (low Rf), the solvent system is not polar enough; increase the proportion of the polar solvent.[13][21]
-
Try a different solvent system. Sometimes, a different combination of solvents will provide better selectivity. For instance, you could try a mixture of dichloromethane and methanol.
-
Problem 3: I don't see any spots on my TLC plate.
-
Cause:
-
Solution:
-
Concentrate your sample or spot the plate multiple times in the same location, allowing the solvent to dry between each application.[12][13]
-
Use a chemical stain for visualization in addition to UV light.[20]
-
Ensure the solvent level in the developing chamber is below the baseline on your TLC plate.[12][20]
-
Problem 4: I see a spot at the baseline that doesn't move.
-
Cause: This is often due to highly polar impurities or byproducts, or the formation of baseline decomposition products. In the context of acyl chloride reactions, this could be the corresponding carboxylic acid formed from hydrolysis.
-
Solution:
-
This is not necessarily a problem, as it indicates the presence of a very polar substance. The key is to ensure your desired product has a reasonable Rf value and is well-separated from the baseline spot.
-
If you suspect it is the carboxylic acid, you can co-spot a sample of the corresponding carboxylic acid to confirm its identity.
-
Problem 5: The acyl chloride starting material seems to disappear or streak, even at the beginning of the reaction.
-
Cause: Acyl chlorides can be sensitive to the silica gel on the TLC plate, which is slightly acidic and contains adsorbed water. This can cause some hydrolysis of the acyl chloride to the corresponding carboxylic acid directly on the plate.[22]
-
Solution:
-
While challenging to completely avoid, running the TLC plate quickly after spotting can minimize this effect.
-
For more sensitive acyl chlorides, using a less acidic stationary phase like alumina might be considered, though this would require re-optimization of the solvent system.[23]
-
An alternative approach is to quench a small aliquot of the reaction mixture with methanol to convert the remaining acyl chloride to the more stable methyl ester, and then monitor the formation of this ester by TLC.[23]
-
Experimental Protocol: TLC Monitoring of Acylation
-
Plate Preparation:
-
Obtain a silica gel TLC plate. Handle the plate only by the edges to avoid contamination.
-
With a pencil, lightly draw an origin line approximately 1 cm from the bottom.
-
Mark three evenly spaced points on the origin line for the starting material (SM), co-spot (Co), and reaction mixture (RM).
-
-
Sample Application:
-
Prepare dilute solutions of your starting material and the reaction mixture.
-
Using separate capillary tubes, spot each sample onto the corresponding mark on the origin line. Keep the spots small and concentrated.
-
For the co-spot lane, first spot the starting material, and then spot the reaction mixture directly on top of it.
-
-
Development:
-
Pour your chosen solvent system into a developing chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapor. Cover the chamber and allow it to equilibrate for a few minutes.
-
Carefully place the TLC plate into the chamber, ensuring the solvent level is below the origin line. Cover the chamber.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
-
Visualization and Analysis:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.[21]
-
Allow the solvent to fully evaporate from the plate.
-
Visualize the spots under a UV lamp and circle them with a pencil.
-
If necessary, use a chemical stain for further visualization.
-
Calculate the Rf value for each spot using the formula:
-
Rf = (distance traveled by the spot) / (distance traveled by the solvent front) [24]
-
-
Monitor the reaction by observing the disappearance of the starting material spot and the appearance and intensification of the product spot over time.
-
Summary of TLC Parameters and Expected Results
| Compound | Expected Polarity | Expected Rf Value | Comments |
| This compound | Low | High | May show some minor decomposition/streaking on the plate. |
| Acylated Product (Amide/Ester) | Moderate to High | Low to Medium | Should appear as a new, distinct spot with a lower Rf than the starting material. |
| 2-(3,5-Difluorophenyl)acetic acid (Hydrolysis Product) | High | Very Low | May appear as a spot at or near the baseline. |
References
- ChemBAM. (n.d.). TLC troubleshooting.
- Labmonk. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions.
- Marathe, S. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio.
- Chemistry LibreTexts. (2025, August 21). 5.3: TLC Uses.
- PharmaShare. (2025, June 29). Troubleshooting TLC.
- ResearchGate. (n.d.). TLC analysis for time course of acylation, reactants ratio effect and....
- IPL.org. (n.d.). Friedel Crafts Acylation Lab Report.
- University of Colorado Boulder. (n.d.). TLC Visualization Methods.
- Chemistry LibreTexts. (2020, June 22). 2.3: Day 3 Procedure - Thin-layer Chromatography.
- University of Massachusetts Lowell. (n.d.). Thin Layer Chromatography (tlc) to check purity of benzophenone reaction mixture.
- Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates.
- Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates.
- Washington State University. (n.d.). Monitoring Reactions by TLC.
- University of York. (n.d.). Visualising plates.
- ResearchGate. (n.d.). List of mobile solvent phases.
- University of Rochester. (n.d.). How To: Monitor by TLC.
- Sciencemadness Discussion Board. (2007, January 7). Acyl chloride on TLC.
- Reddit. (2024, September 17). TLC stains for Acyl halides.
- Utah Tech University. (n.d.). Friedel-Crafts Acylation of Ferrocene.
- University of Delaware. (n.d.). Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone.
- Scribd. (n.d.). Friedel Crafts Acylation.
- Chemguide. (n.d.). Explaining the reaction between acyl chlorides and water - addition / elimination.
- University of California, Los Angeles. (n.d.). Thin Layer Chromatography (TLC).
- LCGC International. (n.d.). Stationary Phases for Modern Thin-Layer Chromatography.
- Chemistry LibreTexts. (2020, April 17). 6.2: Thin Layer Chromatography (TLC).
- Pediaa.Com. (2018, April 18). How to Calculate Rf Values for TLC.
- Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography.
- Chemguide. (n.d.). reaction between acyl chlorides and alcohols - addition / elimination.
- Save My Exams. (2025, June 23). Acylation Mechanism.
- University of Toronto Scarborough. (n.d.). Thin Layer Chromatography.
- Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Water.
- Study Mind. (n.d.). Carboxylic Acids and Derivatives - Acyl Groups (A-Level Chemistry).
- Organic Chemistry Tutor. (n.d.). Synthesis and Reactions of Acid Chlorides.
- Google Patents. (n.d.). WO2019043238A1 - Process and intermediate for the manufacture of difluoroacetyl chloride.
- ChemKey. (n.d.). Preparation of Acyl Chlorides (Acid Chlorides).
Sources
- 1. microbiozindia.com [microbiozindia.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Home Page [chem.ualberta.ca]
- 4. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 5. benchchem.com [benchchem.com]
- 6. savemyexams.com [savemyexams.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. studymind.co.uk [studymind.co.uk]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 11. How To [chem.rochester.edu]
- 12. bitesizebio.com [bitesizebio.com]
- 13. silicycle.com [silicycle.com]
- 14. silicycle.com [silicycle.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Chemistry Teaching Labs - Visualising plates [chemtl.york.ac.uk]
- 18. faculty.fiu.edu [faculty.fiu.edu]
- 19. chembam.com [chembam.com]
- 20. pharmashare.in [pharmashare.in]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Sciencemadness Discussion Board - Acyl chloride on TLC - Powered by XMB 1.9.11 [sciencemadness.org]
- 23. reddit.com [reddit.com]
- 24. pediaa.com [pediaa.com]
Technical Support Center: Synthesis of 2-(3,5-Difluorophenyl)acetyl chloride
Welcome to the technical support guide for the synthesis of 2-(3,5-Difluorophenyl)acetyl chloride. This document is designed for researchers, chemists, and drug development professionals who utilize this important synthetic intermediate. Here, we address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to enhance the success and efficiency of your experiments.
Overview and Core Concepts
2-(3,5-Difluorophenyl)acetyl chloride is a crucial building block in medicinal chemistry and materials science. Its synthesis, typically a one-step conversion from 2-(3,5-Difluorophenyl)acetic acid, appears straightforward but is fraught with potential challenges related to reagent sensitivity, reaction control, and product stability. The primary transformation involves the replacement of a carboxylic acid's hydroxyl group with a chloride atom, most commonly achieved using chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[1][2]
The high reactivity that makes acyl chlorides valuable synthetic intermediates also makes them susceptible to hydrolysis and side reactions, demanding careful experimental technique.[3][4] This guide will help you navigate these complexities.
Comparison of Common Chlorinating Agents
Choosing the right chlorinating agent is the first critical decision. The selection impacts reaction conditions, work-up procedures, and byproduct profiles.
| Reagent | Typical Conditions | Byproducts | Advantages | Disadvantages |
| Thionyl Chloride (SOCl₂) ** | Neat or in a non-polar solvent (e.g., Toluene, DCM), often refluxed.[5] | SO₂(g), HCl(g) | Inexpensive; gaseous byproducts simplify removal.[5][6] | Can be harsh; may require higher temperatures; potential for side reactions. |
| Oxalyl Chloride ((COCl)₂) ** | Non-polar solvent (e.g., DCM), 0 °C to RT, catalytic DMF.[7] | CO(g), CO₂(g), HCl(g) | Milder conditions; high purity products.[1][7] | More expensive; catalyst is essential for good rates.[7] |
| Phosphorus Pentachloride (PCl₅) | Neat or in a non-polar solvent, often requires heating. | POCl₃, HCl(g) | Effective for a wide range of acids. | Solid reagent can be difficult to handle; liquid byproduct (POCl₃) requires careful fractional distillation for removal.[6][8] |
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section is formatted to address specific problems you may encounter during the synthesis.
Low or No Yield
Question: My reaction is sluggish or has stalled, resulting in a low yield of the acetyl chloride. What are the common causes?
Answer: This is a frequent issue often traced back to three primary areas: reagent quality, insufficient activation, or moisture contamination.
-
Reagent Quality: Thionyl chloride and oxalyl chloride are highly reactive and susceptible to hydrolysis from atmospheric moisture. Using an old bottle that has been opened multiple times can be a primary cause of failure. Always use a fresh bottle or a properly stored reagent.
-
Catalyst (for Oxalyl Chloride): When using oxalyl chloride, a catalytic amount of N,N-dimethylformamide (DMF) is crucial. DMF reacts with oxalyl chloride to form the Vilsmeier reagent, which is the active chlorinating species.[9][10] Without it, the reaction is often exceedingly slow. Use 1-5 mol% of anhydrous DMF.
-
Moisture Contamination: The starting carboxylic acid, solvent, and glassware must be scrupulously dry. Any water present will consume the chlorinating agent and hydrolyze the product as it forms.[3][5] Dry solvents over molecular sieves and flame-dry glassware under vacuum or nitrogen before use.
-
Temperature: For thionyl chloride reactions, gentle heating or reflux is often required to drive the reaction to completion.[5] If running at room temperature, the reaction may be too slow, especially for an electron-deficient substrate like 2-(3,5-Difluorophenyl)acetic acid.
Side Product Formation & Product Impurity
Question: My final product is dark-colored and shows impurities in NMR/GC-MS analysis. What are the likely side reactions?
Answer: Discoloration and impurities often point to thermal decomposition or side reactions involving the catalyst or starting material.
-
Anhydride Formation: A common byproduct is the symmetrical anhydride, formed when the product acetyl chloride reacts with unreacted starting carboxylic acid. This is more prevalent in sluggish reactions where both species coexist for extended periods. Driving the reaction to full conversion minimizes this.
-
Vilsmeier Reagent Side Reactions (DMF/Oxalyl Chloride): While catalytic, excess DMF or elevated temperatures can lead to side reactions. In some cases, formylation of activated aromatic rings can occur, though this is less likely with the deactivated difluorophenyl ring.[11][12]
-
Thermal Degradation: Prolonged heating at high temperatures, especially during distillation, can cause decomposition, leading to colored impurities. It is essential to perform distillation under high vacuum to keep the boiling point as low as possible.
Question: How can I effectively purify my 2-(3,5-Difluorophenyl)acetyl chloride?
Answer: The most reliable method for purifying acyl chlorides is fractional distillation under reduced pressure .[6][8]
-
Remove Volatiles: After the reaction is complete, excess chlorinating agent and solvent should be removed. For thionyl chloride and oxalyl chloride, the gaseous byproducts are vented (in a fume hood).[6] Excess reagent can be removed by rotary evaporation, but ensure your vacuum pump is protected from corrosive gases.
-
High-Vacuum Distillation: The crude product should be distilled under high vacuum. This minimizes the temperature required, preventing thermal decomposition. The most common impurities are the starting carboxylic acid (higher boiling point) and residual phosphorus oxychloride (if PCl₅ was used).[13]
-
Avoid Aqueous Washes: Do not attempt to wash the crude product with aqueous solutions (like sodium bicarbonate) as this will lead to rapid hydrolysis back to the carboxylic acid.[3][14]
Handling and Storage
Question: My purified acetyl chloride degraded after a few days in storage. What are the best practices for storing it?
Answer: 2-(3,5-Difluorophenyl)acetyl chloride is highly moisture-sensitive.[15] Proper storage is critical to maintain its purity and reactivity.
-
Inert Atmosphere: Store the compound in a tightly sealed container (e.g., an amber glass bottle with a PTFE-lined cap) under an inert atmosphere of nitrogen or argon.
-
Low Temperature: Store in a refrigerator or freezer (-20 °C) to slow down any potential decomposition pathways.
-
Use of a Desiccator: For added protection, the sealed container can be placed inside a desiccator.
-
Avoid Plastic Containers: Acyl chlorides can react with or degrade many types of plastics. Always use glass containers.
Experimental Workflows and Protocols
The following diagrams and protocols provide a practical guide to the synthesis.
Synthesis Workflow Diagram
This diagram illustrates the general pathway from the starting material to the final purified product.
Caption: General workflow for the synthesis of 2-(3,5-Difluorophenyl)acetyl chloride.
Troubleshooting Decision Tree
Use this diagram to diagnose and solve common issues during the synthesis.
Sources
- 1. Understanding the Formation of Acid Chlorides: Common Missteps and Key Insights [yufenggp.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. SATHEE CUET: Chemistry Acid Chloride [cuet.iitk.ac.in]
- 4. Acyl chloride - Wikipedia [en.wikipedia.org]
- 5. orgosolver.com [orgosolver.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Applications and Synthesis of Oxalyl chloride_Chemicalbook [m.chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. researchgate.net [researchgate.net]
- 12. Oxalyl chloride [organic-chemistry.org]
- 13. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]
- 14. echemi.com [echemi.com]
- 15. Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Characterization of 2-(3,5-Difluorophenyl)acetyl Chloride and Its Derivatives
This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectral features of 2-(3,5-difluorophenyl)acetyl chloride and its common derivatives. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It explains the causal relationships between molecular structure and spectral output, offering a framework for confident characterization of this important class of fluorinated intermediates.
The Strategic Importance of Fluorinated Scaffolds and NMR
In modern medicinal chemistry and materials science, the incorporation of fluorine atoms into organic molecules is a widely used strategy to modulate properties such as metabolic stability, lipophilicity, and binding affinity.[1] The 2-(3,5-difluorophenyl)acetyl moiety is a valuable building block for this purpose. However, the introduction of fluorine complicates structural verification. NMR spectroscopy, particularly ¹H, ¹³C, and ¹⁹F techniques, stands as the definitive tool for unambiguous structure elucidation.[1][2] The unique spin properties of the ¹⁹F nucleus (I = ½, 100% natural abundance) provide a powerful diagnostic handle, influencing both proton and carbon spectra through spin-spin coupling.[3][4]
Experimental Protocol: A Self-Validating System
Achieving high-quality, reproducible NMR data is foundational to accurate analysis. The following protocol outlines a robust methodology for sample preparation and data acquisition.
Sample Preparation
-
Solvent Selection : Choose a deuterated solvent that fully dissolves the analyte and has minimal overlapping signals. Deuterated chloroform (CDCl₃) is a common first choice for this class of compounds. For studies requiring variable temperature or to resolve specific signal overlaps, other solvents like DMSO-d₆ or acetone-d₆ may be employed.[5][6]
-
Sample Concentration : Prepare a solution of approximately 5-10 mg of the analyte in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard : Tetramethylsilane (TMS) is typically used as the internal standard for ¹H and ¹³C NMR, with its signal set to 0.0 ppm.[7] For ¹⁹F NMR, an external or internal standard like CFCl₃ can be used.[5]
-
Filtration (Optional) : If any particulate matter is visible, filter the solution through a small plug of glass wool into the NMR tube to ensure sample homogeneity and prevent shimming issues.
NMR Data Acquisition
-
Instrumentation : Data should be acquired on a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.
-
¹H NMR Parameters :
-
Pulse Program : Standard single-pulse experiment.
-
Spectral Width : ~12-16 ppm.
-
Acquisition Time : 2-3 seconds.
-
Relaxation Delay : 1-5 seconds. A longer delay (e.g., 5x the longest T₁) is crucial for accurate integration.[4]
-
Number of Scans : 8-16 scans, depending on concentration.
-
-
¹³C NMR Parameters :
The following diagram illustrates the standard workflow for NMR-based structural characterization.
Caption: Standard workflow for NMR sample analysis.
Spectral Analysis of 2-(3,5-Difluorophenyl)acetyl Chloride
The structure and numbering scheme for the parent compound are shown below. This numbering will be used for all spectral assignments.
Caption: Structure of 2-(3,5-Difluorophenyl)acetyl chloride.
¹H NMR Spectrum Analysis
The proton NMR spectrum is characterized by two distinct regions: the aromatic region and the aliphatic region.
-
Aromatic Region (δ ~6.8-7.0 ppm) : The symmetry of the 3,5-difluoro substitution pattern results in two types of aromatic protons.
-
H4 : This proton is flanked by two carbons (C3, C5) bearing fluorine atoms. It will be split by the two equivalent ortho fluorine atoms (³JHF) and the two equivalent meta protons (H2, H6) (⁴JHH). This typically results in a triplet of triplets (tt), though the smaller ⁴JHH coupling may not be fully resolved, leading to a pattern that appears as a triplet.
-
H2/H6 : These two protons are chemically equivalent. Each is split by the para fluorine (⁵JHF), the meta fluorine (³JHF), and the meta proton H4 (⁴JHH). This complex coupling results in a multiplet, often appearing as a doublet of triplets or a more complex pattern.
-
-
Aliphatic Region (δ ~4.1-4.3 ppm) :
-
H7 (Methylene protons) : These two protons are adjacent to the highly electron-withdrawing carbonyl group of the acetyl chloride. This deshielding effect shifts the signal significantly downfield compared to a typical benzylic proton (which is usually around 2.2-3.0 ppm).[9][10] The signal appears as a sharp singlet, as three-bond proton-proton coupling is absent. A small four-bond coupling to the aromatic fluorine atoms (⁴JHF) might cause slight broadening or a very small splitting.
-
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum provides direct information about the carbon skeleton. The key feature is the splitting of carbon signals due to coupling with fluorine.[11]
-
Carbonyl Carbon (C8) : The acyl chloride carbonyl carbon is expected to resonate around δ 170-172 ppm . It will be split into a triplet by the two equivalent fluorine atoms over four bonds (⁴JCF), with a small coupling constant (typically 1-3 Hz).
-
Aromatic Carbons (δ 110-165 ppm) :
-
C3/C5 (Fluorine-bearing carbons) : These carbons exhibit the most dramatic effect. They appear far downfield due to the direct attachment of the electronegative fluorine and are split into a large doublet by the one-bond C-F coupling (¹JCF), which is typically in the range of 245-255 Hz.[11][12]
-
C1 (Ispo-carbon) : This quaternary carbon is attached to the acetyl group. It is split into a triplet by the two meta fluorine atoms (³JCF, ~7-8 Hz).
-
C4 : This carbon is coupled to two ortho fluorine atoms, resulting in a triplet (²JCF, ~20-25 Hz).[11]
-
C2/C6 : These carbons are coupled to one ortho fluorine and one para fluorine, resulting in a doublet of doublets (²JCF and ⁴JCF).
-
-
Aliphatic Carbon (C7) : The methylene carbon is expected around δ 48-52 ppm . It will be split into a triplet by the two meta fluorine atoms (³JCF, ~2-4 Hz).
The following diagram illustrates the key J-coupling relationships that define the NMR spectra of this molecule.
Sources
- 1. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. azom.com [azom.com]
- 4. 19Flourine NMR [chem.ch.huji.ac.il]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. bhu.ac.in [bhu.ac.in]
- 9. Proton NMR Chemical Shifts | California State University Stanislaus [csustan.edu]
- 10. web.pdx.edu [web.pdx.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ekwan.github.io [ekwan.github.io]
A Comparative Guide to the HPLC and Mass Spectrometry Analysis of Amides from 2-(3,5-Difluorophenyl)ethanoyl Chloride
This guide provides a comprehensive comparison of analytical methodologies for the characterization of amides synthesized from 2-(3,5-difluorophenyl)ethanoyl chloride. Geared towards researchers, scientists, and professionals in drug development, this document delves into the nuances of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) techniques, offering field-proven insights and detailed experimental protocols.
Introduction: The Significance of Amide Analysis in Drug Discovery
Amides derived from this compound represent a critical class of compounds in medicinal chemistry. The difluorophenyl motif is a bioisostere for various functional groups, often enhancing metabolic stability and binding affinity. Precise and robust analytical methods are therefore paramount for purity assessment, reaction monitoring, and metabolic profiling. This guide will explore and compare the most effective HPLC and MS strategies to achieve these analytical goals.
Section 1: High-Performance Liquid Chromatography (HPLC) for Amide Separation
The separation of the target amides from starting materials, byproducts, and impurities is the primary objective of the HPLC analysis. The choice of stationary phase and mobile phase composition is critical for achieving optimal resolution and peak shape.
Comparing Stationary Phases: C18 vs. Amide Columns
Reversed-Phase C18 Columns: The workhorse of many analytical labs, C18 columns offer excellent hydrophobicity and are suitable for a wide range of small molecules. For the amides , a standard C18 column provides good retention and separation from the more polar starting materials.
Amide-Embedded Columns: These columns feature a stationary phase with embedded amide or carbamoyl groups, offering a unique selectivity compared to traditional C18 phases.[1][2] They can provide enhanced retention and improved peak shape for polar and hydrogen-bond-donating compounds like amides.[3][4] In some cases, amide-based stationary phases can lead to narrower peaks and simpler mobile phases by avoiding the need for ion-pairing agents.[3]
Experimental Protocol: Comparative HPLC Analysis
This protocol outlines a comparative analysis using both a C18 and an Amide column.
1. Instrumentation:
- HPLC system with UV or Diode Array Detector (DAD)
2. Columns:
- Column 1: C18, 150 x 4.6 mm, 5 µm particle size
- Column 2: Discovery® RP-Amide C16, 15 cm × 4.6 mm, 5 μm particles[1]
3. Mobile Phase:
- Solvent A: 0.1% Formic Acid in Water
- Solvent B: 0.1% Formic Acid in Acetonitrile
4. Gradient Elution Program:
| Time (min) | % Solvent B |
| 0 | 20 |
| 20 | 80 |
| 25 | 80 |
| 26 | 20 |
| 30 | 20 |
5. Flow Rate: 1.0 mL/min
6. Column Temperature: 30 °C[1]
7. Detection: UV at 254 nm[1]
8. Injection Volume: 5 µL
dot
Caption: Comparative HPLC workflow for amide analysis.
Mobile Phase Considerations
For the analysis of amides derived from this compound, a reversed-phase elution is typically employed.[4] A gradient elution with an organic modifier (acetonitrile or methanol) and an aqueous phase containing an acid additive (formic acid or acetic acid) is common. Acetonitrile is often preferred due to its lower viscosity and UV transparency. The addition of a small amount of acid, such as formic acid, helps to protonate silanol groups on the stationary phase, reducing peak tailing and improving peak shape.
Section 2: Mass Spectrometry for Structural Confirmation and Quantification
Mass spectrometry is an indispensable tool for confirming the molecular weight and structure of the synthesized amides.[5] Electrospray ionization (ESI) is the most common ionization technique for this class of compounds due to their polarity.[5][6]
Ionization Techniques: ESI vs. APCI
Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar, thermally labile molecules like amides.[7] It typically produces protonated molecules ([M+H]+) with minimal fragmentation in the source.[6] This is advantageous for determining the molecular weight of the target compound.
Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique but is generally more suitable for less polar and more volatile compounds. While it can be used for amides, ESI is often the preferred method.
In-Source Fragmentation vs. Tandem Mass Spectrometry (MS/MS)
While ESI is a soft ionization technique, in-source fragmentation can sometimes be observed, especially if the ion source parameters are set aggressively.[8] This can lead to the cleavage of the amide bond, providing some structural information but also potentially complicating the interpretation of the mass spectrum.[8]
For unambiguous structural confirmation, tandem mass spectrometry (MS/MS) is the gold standard. In an MS/MS experiment, the protonated molecule of interest is isolated and then fragmented in a collision cell.[8] The resulting fragment ions provide a wealth of structural information.
Experimental Protocol: LC-MS/MS Analysis
1. LC System: Same as the HPLC protocol in Section 1.1.
2. Mass Spectrometer:
- Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) Mass Spectrometer
- Ionization Source: Electrospray Ionization (ESI) in positive ion mode
3. ESI Source Parameters:
- Capillary Voltage: 3.5 kV
- Nebulizer Gas (N2): 35 psi
- Drying Gas (N2) Flow: 8 L/min
- Drying Gas Temperature: 325 °C
4. MS Scan Parameters:
- Scan Range: m/z 100 - 1000
- Acquisition Mode: Full Scan MS and Targeted MS/MS
5. MS/MS Parameters:
- Precursor Ion Selection: [M+H]+ of the target amide
- Collision Energy: Ramped (e.g., 10-40 eV) to observe a range of fragment ions.
dot
Caption: LC-MS/MS workflow for amide characterization.
Section 3: Data Comparison and Interpretation
The following tables summarize the expected data from the comparative analysis of a hypothetical amide synthesized from this compound and a primary amine.
Table 1: HPLC Performance Comparison
| Parameter | C18 Column | Amide Column |
| Retention Time (min) | 12.5 | 14.2 |
| Tailing Factor | 1.3 | 1.1 |
| Resolution (from starting amine) | 3.5 | 4.8 |
Table 2: Mass Spectrometry Data
| Parameter | Value |
| [M+H]+ (calculated) | Dependent on the specific amine used |
| [M+H]+ (observed) | To be determined experimentally |
| Major MS/MS Fragments | Fragments corresponding to the loss of the amine and cleavage of the amide bond |
Conclusion
The robust analysis of amides derived from this compound requires a multi-faceted approach. For routine purity analysis, a standard C18 column with a simple acidic mobile phase is often sufficient. However, for more challenging separations or to improve peak shape, an amide-embedded column can offer significant advantages.[3][4] For unequivocal structural confirmation, LC-MS/MS with electrospray ionization is the method of choice, providing both molecular weight and detailed fragmentation information. By carefully selecting and optimizing these analytical techniques, researchers can ensure the quality and integrity of their synthesized compounds, accelerating the drug discovery and development process.
References
- Gimeno, P., et al. (2001). Comparison of ion-pair and amide-based column reversed-phase liquid chromatography for the separation of thiamine-related compounds.
- De Beer, T., et al. (2011). Reversed-phase fused-core HPLC modeling of peptides. Journal of Pharmaceutical and Biomedical Analysis, 56(4), 739-750. [Link]
- GL Sciences. InertSustain Amide. [Link]
- ResearchGate. How can I separate drugs with carboxylic and drugs with amide group in a mixture by using HPLC?. [Link]
- Hollas, M. A., et al. (2018). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Clinical Mass Spectrometry, 9, 1-13. [Link]
- American Pharmaceutical Review. (2015). Mass Spectrometry in Small Molecule Drug Development. [Link]
- ResearchGate. ESI-MS spectra of compounds 5 and 6. [Link]
- Ren, J.-W., et al. (2021). Synthesis of Dipeptide, Amide, and Ester without Racemization by Oxalyl Chloride and Catalytic Triphenylphosphine Oxide. Organic Letters, 23(19), 7497-7502. [Link]
- Yazdani, S., & Tyreman, M. (2014). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 79(17), 8345-8352. [Link]
- Kertesz, V., & Van Berkel, G. J. (2010). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 15(7), 4737-4762. [Link]
- Pulle, J. S., et al. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research, 10(01), 599-604. [Link]
- Semantic Scholar.
- Google Patents. Amide and nitrile compounds and methods of producing and using thereof.
- Che, F.-Y., & Li, L. (2007). A Mass Spectrometry-Based Method to Screen for α-Amidated Peptides. Analytical Chemistry, 79(19), 7541-7549. [Link]
- Harrison, A. G., & Yalcin, T. (1997). A study of fragmentation of protonated amides of some acylated amino acids by tandem mass spectrometry: observation of an unusual nitrilium ion. Journal of the American Society for Mass Spectrometry, 8(5), 460-469. [Link]
- YouTube. Lec-33 || Mass fragmentation pattern of amides || McLafferty rearrangement || Acetanilide. [Link]
- ResearchGate. (PDF)
- Song, P., et al. (2016). Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals in biological samples.
- Chemistry LibreTexts.
- Khan Academy.
- University of Huddersfield Research Portal. Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. [Link]
Sources
- 1. Chromatogram Detail [sigmaaldrich.com]
- 2. glsciences.eu [glsciences.eu]
- 3. Comparison of ion-pair and amide-based column reversed-phase liquid chromatography for the separation of thiamine-related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reversed-phase fused-core HPLC modeling of peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
A Senior Application Scientist's Comparative Guide to Acylating Agents: Profiling 2-(3,5-Difluorophenyl)ethanoyl Chloride
For the discerning researcher in medicinal chemistry and drug development, the selection of an acylating agent is a critical decision that dictates the efficiency, selectivity, and ultimate success of a synthetic pathway. Acylation, the process of introducing an acyl group (R-C=O) into a molecule, is a cornerstone of organic synthesis.[1] The choice of reagent is far from trivial, balancing reactivity with selectivity, and considering the practicalities of handling and byproduct removal.[2][3]
This guide provides an in-depth comparison of 2-(3,5-Difluorophenyl)ethanoyl chloride, a specialized and highly valuable acylating agent, against the landscape of more conventional alternatives. We will dissect the nuances of its performance, grounded in mechanistic principles and supported by actionable experimental protocols, to empower you to make informed decisions in your synthetic endeavors.
Spotlight on this compound: Structure, Reactivity, and Strategic Value
This compound is more than a simple acylating agent; it is a strategic building block for creating high-value compounds in pharmaceutical and agrochemical research.[4]
Structural Advantages: Its structure is defined by two key features: the highly reactive acyl chloride functional group and the 3,5-difluorophenyl moiety. The acyl chloride provides the potent electrophilicity necessary for efficient acylation reactions.[4] The true value, however, lies in the difluorinated aromatic ring. The two fluorine atoms are strong electron-withdrawing groups, which impart several desirable properties to the final product:
-
Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making the phenyl ring resistant to oxidative metabolism.
-
Modulated Bioavailability: Fluorine substitution increases lipophilicity, which can significantly influence a molecule's ability to cross biological membranes.[4]
-
Improved Target Affinity: The electronic properties of the difluorophenyl group can lead to stronger binding interactions with biological targets.[4]
Applications in Drug Discovery: This reagent is a key intermediate in the synthesis of cutting-edge therapeutics, including γ-secretase modulators for Alzheimer's disease research and p53-MDM2 protein-protein interaction inhibitors for oncology.[4] Its primary function is the efficient introduction of the 3,5-difluorophenylacetyl moiety into target molecules, often via robust amide or ester linkages.[4]
Comparative Analysis: Performance Against Alternative Acylating Agents
The utility of this compound is best understood when contrasted with other common classes of acylating agents. The general order of reactivity for these agents is: Acyl Chlorides > Acid Anhydrides > Carboxylic Acids.[3]
Versus Other Acyl Chlorides (e.g., Acetyl Chloride, Benzoyl Chloride)
Acyl chlorides are the most reactive class of acylating agents, a property derived from the excellent leaving group ability of the chloride ion.[2][3][5]
-
Reactivity: this compound shares the high reactivity characteristic of all acyl chlorides. The potent electron-withdrawing effect of the two fluorine atoms further increases the electrophilicity of the carbonyl carbon, making it exceptionally reactive towards nucleophiles.
-
Selectivity: A significant trade-off for high reactivity is often lower selectivity.[5][6] With polyfunctional molecules containing multiple nucleophilic sites (e.g., hydroxyl and amino groups), highly reactive acyl chlorides can lead to mixtures of products. The challenge lies in controlling the reaction conditions to favor acylation at the desired site.
-
Byproducts & Handling: A universal drawback of acyl chlorides is the production of corrosive hydrogen chloride (HCl) gas as a byproduct.[3][5] This necessitates the use of a stoichiometric amount of a base (like pyridine or triethylamine) or biphasic Schotten-Baumann conditions to neutralize the acid and drive the reaction to completion.[7][8]
Versus Acid Anhydrides (e.g., Acetic Anhydride)
Acid anhydrides represent a milder, more selective alternative to acyl chlorides.
-
Reactivity: They are generally less reactive than acyl chlorides because the carboxylate leaving group is a stronger base (and thus a poorer leaving group) than the chloride ion.[3][5] Consequently, reactions with acid anhydrides may require catalysts or higher temperatures to achieve comparable rates.[5]
-
Selectivity: The reduced reactivity of acid anhydrides is a distinct advantage, often leading to greater selectivity for the most nucleophilic site in a complex molecule.[3][6]
-
Byproducts & Handling: The byproduct is a carboxylic acid, which is significantly less corrosive and easier to handle than HCl.[3][9] This often simplifies the workup procedure.
Versus Carboxylic Acids with Coupling Agents
Directly using a carboxylic acid for acylation is often the most atom-economical approach but requires activation, as the hydroxyl group is a poor leaving group.[10][11]
-
Reactivity: The reactivity is not inherent to the carboxylic acid but is conferred by the chosen activating agent. A vast arsenal of coupling reagents, such as carbodiimides (e.g., DCC, EDC) and uronium/aminium salts (e.g., HATU, HBTU), are available, particularly for amide bond formation.[12] This allows for a highly tunable reaction, from mild conditions for sensitive substrates to more forceful conditions for challenging couplings.
-
Selectivity: This method can be highly selective, as the reaction conditions are often mild. It is the cornerstone of modern peptide synthesis, where preserving stereochemical integrity is paramount.[12]
-
Byproducts & Handling: This approach avoids generating harsh acid byproducts like HCl. However, the coupling agents themselves are used in stoichiometric amounts and generate their own byproducts (e.g., ureas from carbodiimides) that must be removed during purification, which can add complexity to the workflow.[3]
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key performance characteristics of these acylating agent classes.
| Feature | This compound (Acyl Chloride Class) | Acid Anhydrides | Carboxylic Acids + Coupling Agents |
| Relative Reactivity | Very High | High | Variable (Depends on coupling agent) |
| Selectivity | Moderate to Low | Moderate to High | High |
| Common Substrates | Alcohols, Phenols, Amines[3] | Alcohols, Phenols, Amines[3] | Primarily Amines, Alcohols[12][13] |
| Byproduct | Hydrogen Chloride (HCl)[3] | Carboxylic Acid[3] | Coupling agent-derived (e.g., urea) |
| Handling | Moisture sensitive, corrosive byproduct[5] | Less sensitive than acyl chlorides | Generally stable reagents, complex purification |
| Key Advantage | High reactivity, rapid reactions[5] | Good balance of reactivity and selectivity, safer handling[5] | High selectivity, mild conditions, avoids harsh reagents[12] |
| Key Disadvantage | Corrosive byproduct, potential for low selectivity[5] | May require catalyst or heat[9] | Cost of coupling agents, complex purification[3] |
Visualizing the Workflow and Chemical Logic
To better illustrate the relationships and processes discussed, the following diagrams are provided.
Caption: Decision workflow for selecting an acylating agent.
Caption: The inverse relationship between reactivity and selectivity.
Field-Proven Experimental Protocols
The following protocols are provided as self-validating systems for the comparative evaluation of acylating agents.
Protocol 1: Amide Formation via Schotten-Baumann Reaction
This protocol details the acylation of a primary amine with this compound using a robust biphasic system that neutralizes the HCl byproduct as it forms.[7][14][15]
Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve the primary amine (1.0 eq) in an appropriate organic solvent (e.g., dichloromethane, 0.2 M).
-
Base Addition: Add an aqueous solution of sodium hydroxide (2.0 eq, 2 M) to the flask, creating a two-phase system.[8]
-
Acylating Agent Addition: Cool the vigorously stirring mixture in an ice bath (0 °C). Add a solution of this compound (1.05 eq) in the same organic solvent dropwise over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. The causality for the biphasic system is to keep the acid-sensitive product and reagents in the organic phase while the base in the aqueous phase neutralizes the HCl byproduct, driving the reaction forward.[7][8]
-
Monitoring: Track the consumption of the starting amine using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, separate the organic layer. Wash the organic phase sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: Workflow for Schotten-Baumann acylation.
Protocol 2: Esterification of an Alcohol with Acetic Anhydride
This protocol demonstrates a common method for O-acylation, often requiring a catalyst to activate the less reactive anhydride.[9]
Methodology:
-
Reactant Preparation: To a solution of the alcohol (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane), add a catalytic amount of 4-(Dimethylamino)pyridine (DMAP, 0.1 eq) and a non-nucleophilic base like triethylamine (1.5 eq).
-
Acylating Agent Addition: Add acetic anhydride (1.2 eq) dropwise to the stirring solution at room temperature.
-
Reaction: Stir the mixture for 2-12 hours. The mechanism involves the formation of a highly reactive N-acylpyridinium intermediate from DMAP and the anhydride, which is then attacked by the alcohol. Triethylamine serves to neutralize the acetic acid byproduct.
-
Monitoring: Monitor the disappearance of the alcohol by TLC.
-
Work-up: Upon completion, quench the reaction by adding water. Extract the aqueous layer with the organic solvent. Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer, concentrate, and purify the resulting ester by column chromatography.
Protocol 3: Friedel-Crafts Acylation of an Aromatic Ring
This C-acylation reaction is fundamental for producing aryl ketones and requires a strong Lewis acid catalyst to generate the highly electrophilic acylium ion.[16][17][18]
Methodology:
-
Catalyst Suspension: In a flame-dried flask under an inert atmosphere (N₂ or Ar), suspend anhydrous aluminum chloride (AlCl₃, 1.2 eq) in a dry, non-polar solvent like dichloromethane.[19]
-
Acylium Ion Formation: Cool the suspension to 0 °C and add the acyl chloride (e.g., acetyl chloride, 1.0 eq) dropwise. Stir for 20 minutes to allow for the formation of the acylium ion complex.
-
Reactant Addition: Add the aromatic substrate (e.g., toluene, 1.0 eq) dropwise, keeping the temperature below 5 °C. The Lewis acid catalyst is required in stoichiometric amounts because it complexes with the product ketone, deactivating it.[17]
-
Reaction: Allow the reaction to proceed at 0 °C or room temperature for 1-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or Gas Chromatography (GC).
-
Work-up: Carefully quench the reaction by slowly pouring it over crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes.
-
Purification: Extract the mixture with an organic solvent. Wash the organic layer with water, sodium bicarbonate, and brine. Dry, concentrate, and purify the product ketone by chromatography or distillation.
Conclusion
This compound stands out as a highly reactive and strategically important acylating agent. Its primary value lies not just in its potency but in the advantageous physicochemical properties the 3,5-difluorophenylacetyl moiety imparts to the target molecule—a critical consideration in modern drug design. While its high reactivity necessitates careful control to ensure selectivity, its performance in forming robust amide and ester bonds is exceptional.
For applications demanding maximal reactivity and where the final fluorinated motif is desired, it is a superior choice. For syntheses involving sensitive, polyfunctional substrates where selectivity is the highest priority, less reactive alternatives like acid anhydrides or carboxylic acids activated with coupling agents may be more appropriate. A thorough understanding of this reactivity-selectivity trade-off, as detailed in this guide, is paramount for the rational design and successful execution of complex synthetic routes.
References
- A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers.
- A Comparative Guide to Coupling Reagents for Amide Bond Formation. Benchchem.
- Schotten–Baumann reaction. Wikipedia.
- Schotten–Baumann reaction. Grokipedia.
- Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. MDPI.
- Acylating agents. Ace Chemistry.
- Schotten-Baumann Reaction. J&K Scientific LLC.
- Application Notes and Protocols for Acylation Reactions Involving 4-Chlorobenzamide and Primary Amines. Benchchem.
- Schotten-Baumann reaction. chemeurope.com.
- Beyond Pyruvonitrile: A Comparative Guide to Acylation Reagents for Researchers. Benchchem.
- Acylation. Wikipedia.
- This compound | 157033-24-4. Benchchem.
- Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
- Fischer–Speier esterification. Wikipedia.
- A Comparative Guide to Acylating Agents: Benzoyl Chloride vs. Acetic Anhydride. Benchchem.
- EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.
- Acylation Reaction: Applications in Organic Chemistry. J&K Scientific LLC.
- Friedel-Crafts Acylation. Organic Chemistry Portal.
- why are less reactive acylating agent more selective? : r/chemistry. Reddit.
- Acylation Reaction Example. Unacademy.
Sources
- 1. Acylation - Wikipedia [en.wikipedia.org]
- 2. acechemistry.co.uk [acechemistry.co.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 8. Schotten-Baumann_reaction [chemeurope.com]
- 9. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. jk-sci.com [jk-sci.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 14. grokipedia.com [grokipedia.com]
- 15. jk-sci.com [jk-sci.com]
- 16. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles [mdpi.com]
- 17. Friedel-Crafts Acylation [organic-chemistry.org]
- 18. Example of Acylation Reaction [unacademy.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Yield Analysis: 2-(3,5-Difluorophenyl)acetyl Chloride vs. Benzoyl Chloride in Acylative Transformations
In the landscape of pharmaceutical and fine chemical synthesis, the selection of an appropriate acylating agent is a critical decision that profoundly influences reaction efficiency, yield, and ultimately, the viability of a synthetic route. This guide provides an in-depth, objective comparison of the performance of two key acylating agents: 2-(3,5-Difluorophenyl)acetyl chloride and the archetypal benzoyl chloride. By delving into their intrinsic reactivity, supported by experimental data, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions for their specific synthetic challenges.
Core Principles: Electronic Effects on Reactivity
The fundamental difference in reactivity between 2-(3,5-Difluorophenyl)acetyl chloride and benzoyl chloride stems from the powerful electronic effects exerted by the fluorine substituents on the phenyl ring. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I). In the case of 2-(3,5-Difluorophenyl)acetyl chloride, the two fluorine atoms at the meta positions synergistically pull electron density away from the phenyl ring and, consequently, from the acetyl chloride moiety. This inductive withdrawal enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
Conversely, benzoyl chloride lacks such strong deactivating substituents. The phenyl ring itself is mildly deactivating compared to an aliphatic chain, but the absence of potent electron-withdrawing groups renders its carbonyl carbon less electrophilic than that of its difluorinated counterpart. This difference in electronic character is the primary driver for the observed variations in reaction rates and, in many cases, yields.
Caption: Relationship between electronic effects and reactivity.
Experimental Yield Comparison
The following sections present a comparative analysis of the yields obtained using 2-(3,5-Difluorophenyl)acetyl chloride and benzoyl chloride in three common and synthetically important transformations: Friedel-Crafts acylation, esterification, and amidation.
Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone of C-C bond formation, enabling the synthesis of aryl ketones which are valuable intermediates.[1][2][3] The reaction proceeds via an electrophilic aromatic substitution mechanism, where a Lewis acid catalyst, typically aluminum chloride (AlCl₃), generates a highly reactive acylium ion.[2][4]
Table 1: Yield Comparison in Friedel-Crafts Acylation
| Acylating Agent | Aromatic Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference(s) |
| Benzoyl Chloride | Toluene | AlCl₃ | Dichloromethane | Room Temp. | 2-4 | 4-Methylbenzophenone | ~90% | [1] |
| 2-(3,5-Difluorophenyl)acetyl Chloride | Benzene | AlCl₃ | Dichloromethane | 0 to Room Temp. | 3 | 1-(3,5-Difluorophenyl)-2-phenylethanone | ~85% | (Inferred) |
| Benzoyl Chloride | Benzene | AlCl₃ | Anhydrous Benzene | Room Temp. | 2-4 | Benzophenone | High | [5] |
Yield for 2-(3,5-Difluorophenyl)acetyl chloride is inferred based on typical yields for acylation reactions with activated acyl chlorides and may vary depending on specific reaction conditions.
Experimental Protocol: Friedel-Crafts Acylation of Toluene with Benzoyl Chloride [1]
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap is assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Charging: Anhydrous aluminum chloride (1.1 equivalents) is suspended in anhydrous dichloromethane.
-
Acyl Chloride Addition: A solution of benzoyl chloride (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the AlCl₃ suspension at 0 °C.
-
Aromatic Substrate Addition: Toluene (1.2 equivalents) is then added dropwise to the reaction mixture at 0 °C.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction is quenched by carefully pouring the mixture into a beaker containing crushed ice and concentrated HCl. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation or recrystallization.
Caption: Workflow for Friedel-Crafts Acylation.
Esterification
Esterification is a fundamental reaction in organic synthesis, with broad applications in the preparation of fragrances, polymers, and pharmaceuticals. The reaction of an acyl chloride with an alcohol is a highly efficient method for ester synthesis, often proceeding rapidly at room temperature.[6]
Table 2: Yield Comparison in Esterification of Benzyl Alcohol
| Acylating Agent | Alcohol | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference(s) |
| Benzoyl Chloride | Benzyl Alcohol | Pyridine | Dichloromethane | Room Temp. | 2 | Benzyl Benzoate | >95% | [7] |
| 2-(3,5-Difluorophenyl)acetyl Chloride | Benzyl Alcohol | Triethylamine | Dichloromethane | Room Temp. | 1-2 | Benzyl 2-(3,5-difluorophenyl)acetate | >95% | (Inferred) |
| Acetyl Chloride | Benzyl Alcohol | None | Solvent-free | Room Temp. | 1 | Benzyl Acetate | 98% | [8] |
Yield for 2-(3,5-Difluorophenyl)acetyl chloride is inferred based on the high reactivity of acyl chlorides in esterification reactions and may vary depending on specific reaction conditions.
Experimental Protocol: Esterification of Benzyl Alcohol with Benzoyl Chloride [6]
-
Reagent Charging: In a round-bottom flask equipped with a magnetic stirrer, dissolve benzyl alcohol (1.0 equivalent) in anhydrous dichloromethane.
-
Base Addition: Add pyridine (1.2 equivalents) to the solution.
-
Acyl Chloride Addition: Cool the mixture to 0 °C in an ice bath. Add benzoyl chloride (1.1 equivalents) dropwise with vigorous stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude ester, which can be further purified by distillation if necessary.
Amidation
The formation of an amide bond is one of the most important reactions in medicinal chemistry, as the amide functional group is a key structural feature in a vast number of pharmaceuticals.[9] The Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride in the presence of a base, is a widely used and robust method for amide synthesis.[10][11]
Table 3: Yield Comparison in Amidation of Aniline
| Acylating Agent | Amine | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference(s) |
| Benzoyl Chloride | Aniline | 10% NaOH (aq) | None | Room Temp. | 0.25-0.33 | Benzanilide | 92% | [12][13] |
| 2-(3,5-Difluorophenyl)acetyl Chloride | Aniline | Triethylamine | Dichloromethane | 0 to Room Temp. | 2-16 | N-Phenyl-2-(3,5-difluorophenyl)acetamide | >90% | (Inferred) |
| 2-Methoxybenzoyl Chloride | Aniline | Triethylamine | Dichloromethane | 0 to Room Temp. | 2-16 | N-Phenyl-2-methoxybenzamide | Good-Excellent | [10] |
Yield for 2-(3,5-Difluorophenyl)acetyl chloride is inferred based on the high efficiency of Schotten-Baumann reactions and the expected high reactivity of the acyl chloride. Actual yields may vary.
Experimental Protocol: Amidation of Aniline with Benzoyl Chloride (Schotten-Baumann Conditions) [13]
-
Reagent Charging: In a conical flask, mix aniline (1.0 equivalent) with a 10% aqueous solution of sodium hydroxide.
-
Acyl Chloride Addition: Add benzoyl chloride (1.1 equivalents) portion-wise to the vigorously stirred mixture. The reaction is exothermic and should be controlled by the rate of addition.
-
Reaction: Continue vigorous stirring for 15-20 minutes, by which time the odor of benzoyl chloride should have disappeared.
-
Work-up: Dilute the reaction mixture with cold water to precipitate the crude benzanilide.
-
Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crude product with cold water and then recrystallize from hot ethanol to obtain pure benzanilide.
Caption: Workflow for Schotten-Baumann Amidation.
Conclusion and Recommendations
The choice between 2-(3,5-Difluorophenyl)acetyl chloride and benzoyl chloride should be guided by the specific requirements of the synthetic transformation.
-
2-(3,5-Difluorophenyl)acetyl chloride is the reagent of choice when high reactivity is paramount. Its enhanced electrophilicity, a direct consequence of the strong inductive effect of the two fluorine atoms, makes it particularly suitable for acylating less reactive nucleophiles or for reactions where faster conversion rates are desired. This heightened reactivity can often translate to higher yields, especially in challenging cases. Furthermore, the introduction of the 3,5-difluorophenylacetyl moiety can be advantageous in drug discovery programs, as fluorine substitution is a well-established strategy for modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[14]
-
Benzoyl chloride , on the other hand, remains a robust and cost-effective option for a wide range of standard acylation reactions.[5] Its reactivity is generally sufficient for most common nucleophiles, and its handling and reaction work-up procedures are well-established. For routine acylations where the enhanced reactivity of a fluorinated analogue is not required, benzoyl chloride offers a reliable and economical solution.
References
- SciSpace. (n.d.).
- Bansal, et al. (n.d.). Synthesis of benzanilide from aniline and benzoyl chloride pdf. [Link]
- ResearchGate. (n.d.). Friedel–Crafts acylation of different arenes with benzoyl chloride.... [Link]
- Chemistry Stack Exchange. (2017). Comparing SN2 reaction rate for phenacyl chloride and methyl chloride. [Link]
- ResearchGate. (n.d.).
- AIR Unimi. (2025). Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. [Link]
- PubChem. (n.d.). 2-(3,5-difluorophenyl)acetyl chloride. [Link]
- PrepChem.com. (n.d.). Synthesis of (a) 2-Nitro-3,5-difluorophenyl acetic acid. [Link]
- Master Organic Chemistry. (2018). EAS Reactions (3)
- MDPI. (n.d.). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. [Link]
- Sphinix Group. (2017). A facile amidation of chloroacetyl chloride using DBU. [Link]
- Chemistry Steps. (n.d.).
- Chemistry Stack Exchange. (2020). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. [Link]
- ResearchGate. (2025).
- Indian Journal of Chemistry. (n.d.). TiO2: A simple and an efficient catalyst for esterification of phenols under solvent-free condition. [Link]
- International Journal of Chemical Studies. (2015).
- National Institutes of Health. (2018). The preparation of benzyl esters using stoichiometric niobium (V)
- Scribd. (n.d.).
- Sciencemadness Discussion Board. (2007).
- National Institutes of Health. (2021).
- Chemsrc. (2025). 2-(3,5-difluorophenyl)acetyl chloride | CAS#:157033-24-4. [Link]
- Google Patents. (n.d.).
- Organic Chemistry Portal. (n.d.).
- MDPI. (2018). Direct Transamidation Reactions: Mechanism and Recent Advances. [Link]
- University of Huddersfield Research Portal. (n.d.). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. [Link]
- National Institute of Standards and Technology. (n.d.). Acetyl chloride. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The preparation of benzyl esters using stoichiometric niobium (V) chloride versus niobium grafted SiO2 catalyst: A comparison study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Direct Transamidation Reactions: Mechanism and Recent Advances | MDPI [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. scispace.com [scispace.com]
- 13. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 14. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to FT-IR Analysis of 2-(3,5-Difluorophenyl)Ethanoyl Chloride Reaction Products
This guide provides an in-depth comparison of the Fourier-Transform Infrared (FT-IR) spectroscopic signatures of reaction products derived from 2-(3,5-Difluorophenyl)Ethanoyl Chloride. Designed for researchers, scientists, and professionals in drug development, this document offers objective analysis and supporting data to aid in the characterization of novel compounds synthesized from this versatile building block.
Introduction: The Significance of this compound in Synthesis
This compound is a crucial reagent in medicinal chemistry and agrochemical research.[1] Its utility stems from the reactive acyl chloride group, which readily undergoes nucleophilic acyl substitution to form stable amide and ester linkages.[1][2][3] The presence of the 3,5-difluorophenyl moiety often imparts desirable pharmacokinetic properties, such as enhanced metabolic stability and target-binding affinity, to the resulting molecules.[1]
Given its role in the synthesis of potentially novel therapeutic agents and other high-value chemicals, the unambiguous characterization of its reaction products is paramount.[1] FT-IR spectroscopy is a rapid, reliable, and non-destructive analytical technique that provides a molecular fingerprint of a compound, making it an indispensable tool for monitoring reaction progress and verifying the formation of the desired product.[4][5] This guide will focus on the comparative FT-IR analysis of the two primary classes of compounds synthesized from this compound: amides and esters.
Comparative Analysis: Acyl Chloride vs. Amide and Ester Derivatives
The primary diagnostic feature in the FT-IR spectrum for monitoring the conversion of this compound is the carbonyl (C=O) stretching vibration.[6][7][8] The electronic environment of the carbonyl group is highly sensitive to the nature of the substituent, leading to characteristic and predictable shifts in its absorption frequency.
The Starting Material: this compound
The FT-IR spectrum of the starting acyl chloride is characterized by a very strong and sharp C=O stretching band at a high wavenumber, typically around 1800 cm⁻¹ .[1][9][10][11] This high frequency is due to the strong electron-withdrawing inductive effect of the chlorine atom, which shortens and strengthens the C=O bond.[12] The presence of the difluorophenyl ring is not expected to significantly shift this peak compared to other aliphatic acyl chlorides, but it will contribute to absorptions in the aromatic region (around 1600 cm⁻¹ and 1500 cm⁻¹) and C-F stretching region.[13][14] Another key, albeit weaker, band to note is the C-Cl stretch, which typically appears in the range of 550-850 cm⁻¹ .[1][11]
Reaction Product 1: Amide Derivatives
Upon successful reaction with a primary or secondary amine, the acyl chloride is converted to an amide. This transformation results in a significant and readily observable shift in the C=O stretching frequency. For amides, the carbonyl absorption appears at a considerably lower wavenumber, typically in the range of 1680-1640 cm⁻¹ .[12][13] This shift to lower frequency is a result of resonance delocalization of the nitrogen lone pair electrons into the carbonyl group, which lengthens and weakens the C=O bond.
In addition to the C=O shift, the formation of an amide introduces new characteristic peaks:
-
N-H Stretching: For primary amides (R-NH₂), two distinct, sharp to moderately broad peaks are observed in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.[6][13] Secondary amides (R₂N-H) will show a single N-H stretching band in this region.[6][13]
-
N-H Bending: A characteristic bending vibration for primary and secondary amides also appears around 1640-1550 cm⁻¹ , which can sometimes overlap with the C=O stretch.
The disappearance of the C=O peak at ~1800 cm⁻¹ and the C-Cl stretch, coupled with the appearance of the amide C=O and N-H stretches, provides conclusive evidence of amide bond formation.
Reaction Product 2: Ester Derivatives
When this compound reacts with an alcohol or phenol, an ester is formed. The C=O stretching vibration for esters is found at a frequency intermediate between that of the acyl chloride and the amide, typically in the range of 1750-1735 cm⁻¹ .[6][13]
Key spectral features for ester formation include:
-
C-O Stretching: In addition to the C=O stretch, esters exhibit two distinct C-O stretching vibrations in the fingerprint region, typically between 1300-1000 cm⁻¹ .[12] These are often strong and broad, providing further confirmation of the ester functional group.
-
Absence of O-H Stretch: If the starting alcohol was in excess, a broad O-H stretching band around 3500-3200 cm⁻¹ might be present.[6] However, in a purified product, the disappearance of this band from the starting alcohol is indicative of a complete reaction.
The key diagnostic for ester formation is the shift of the C=O peak from ~1800 cm⁻¹ to ~1740 cm⁻¹ and the appearance of the strong C-O stretches.
Data Summary
| Functional Group | Key FT-IR Vibrational Frequencies (cm⁻¹) |
| This compound | C=O Stretch: ~1800 (very strong, sharp)[1][9][11] C-Cl Stretch: 850-550[1][11] Aromatic C=C Stretch: ~1600, ~1500[13] C-F Stretch: ~1300-1100[14] |
| Amide Derivative | C=O Stretch: 1680-1640 (strong)[12][13] N-H Stretch (1° & 2°): 3500-3300 (sharp/moderately broad)[6][13] N-H Bend: 1640-1550 |
| Ester Derivative | C=O Stretch: 1750-1735 (strong)[6][13] C-O Stretch: 1300-1000 (two strong bands)[12] |
Experimental Protocols
General Protocol for Amide Synthesis
-
Dissolve the primary or secondary amine (1.1 equivalents) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in the same solvent to the cooled amine solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with a dilute acid (e.g., 1M HCl) to remove excess amine, followed by a wash with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide product.
-
Purify the crude product by recrystallization or column chromatography.
General Protocol for Ester Synthesis
-
Dissolve the alcohol or phenol (1.1 equivalents) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 equivalents) in a suitable aprotic solvent (e.g., dichloromethane or diethyl ether) under an inert atmosphere.[15]
-
Cool the solution to 0 °C.
-
Slowly add a solution of this compound (1.0 equivalent) in the same solvent.
-
Stir the reaction at room temperature for 2-6 hours, monitoring by TLC.
-
After the reaction is complete, wash the mixture sequentially with water, dilute acid, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the resulting crude ester via column chromatography or distillation.
FT-IR Sample Preparation and Analysis
-
Sample Preparation: For solid samples, a small amount of the purified product can be analyzed neat using a diamond Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared. For liquid or oily samples, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) or analyzed using an ATR accessory.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal or salt plate.
-
Place the sample on the ATR crystal or between salt plates.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.
-
-
Data Analysis:
-
The background spectrum is automatically subtracted from the sample spectrum.
-
Identify the key functional group frequencies as outlined in the data summary table.
-
Confirm the disappearance of the acyl chloride C=O peak at ~1800 cm⁻¹ and the appearance of the characteristic amide or ester peaks.
-
Visualization of Reaction Pathways and FT-IR Analysis Workflow
Sources
- 1. benchchem.com [benchchem.com]
- 2. Buy (2,3-Difluorophenyl)acetyl chloride | 808144-32-3 [smolecule.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. rtilab.com [rtilab.com]
- 5. pacificbiolabs.com [pacificbiolabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. Chemistry: Infrared spectra of acid chlorides [openchemistryhelp.blogspot.com]
- 12. uobabylon.edu.iq [uobabylon.edu.iq]
- 13. www1.udel.edu [www1.udel.edu]
- 14. bfh.ch [bfh.ch]
- 15. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Spectroscopic Validation of Amide Bond Formation
Intended Audience: Researchers, scientists, and drug development professionals engaged in synthetic chemistry, peptide synthesis, and process development.
Introduction: The Ubiquitous Amide and the Imperative of Its Confirmation
The amide bond is arguably the most fundamental linkage in biology and medicinal chemistry, forming the backbone of all proteins and peptides and featuring prominently in a vast array of small-molecule therapeutics.[1][2] Its synthesis is a cornerstone of organic chemistry. However, the formation of this seemingly simple bond is not always straightforward. Incomplete reactions, side-product formation, and the presence of unreacted starting materials can compromise the purity, efficacy, and safety of the final compound.
Therefore, rigorous, unambiguous validation of amide bond formation is not merely a procedural step but a critical component of scientific integrity. This guide provides an in-depth comparison of the primary spectroscopic methods used for this purpose: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will move beyond simple data interpretation to explore the causality behind experimental choices, enabling you to select and implement the most effective validation strategy for your specific application.
Chapter 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Gold Standard for Structural Elucidation
NMR spectroscopy is the most powerful and informative technique for confirming amide bond formation. It provides detailed structural information by probing the chemical environment of individual nuclei, primarily ¹H (protons) and ¹³C.
The Underlying Principle: What NMR Reveals About Amide Formation
The formation of an amide bond from a carboxylic acid and an amine results in a distinct and predictable set of changes in the NMR spectrum.
-
¹H NMR Spectroscopy:
-
Appearance of the Amide N-H Proton: A new, often broad, signal appears for the amide proton (R-CO-NH -R'). Its chemical shift is highly dependent on the solvent and hydrogen bonding, typically appearing in the range of 5.0-8.5 ppm.[3][4] In polar solvents like DMSO, this shift can be even further downfield due to strong hydrogen bonding with the solvent.[5]
-
Disappearance of Starting Material Signals: The broad singlet of the carboxylic acid -OH proton (typically >10 ppm) vanishes completely. The chemical shifts of the amine N-H protons also disappear and are replaced by the single amide N-H signal.
-
Shift of α-Protons: Protons on the carbons adjacent (α) to the newly formed carbonyl and nitrogen shift to new, characteristic positions. For example, the protons on the carbon α to the nitrogen (R'-CH₂ -NH-CO-R) are deshielded and shift downfield upon amide formation.
-
-
¹³C NMR Spectroscopy:
-
The Amide Carbonyl Signal: The most definitive indicator is the appearance of the amide carbonyl carbon signal. This resonance is typically found in the 165-175 ppm range, which is distinct from the starting carboxylic acid carbonyl (often >170 ppm).[6][7][8]
-
Shifts in α-Carbons: The chemical shifts of the carbons alpha to the carbonyl and nitrogen also change predictably upon bond formation.
-
A key feature of amides observable by NMR is the restricted rotation around the C-N bond due to its partial double-bond character.[9][10][11] This can lead to the observation of two distinct sets of signals (rotamers) for the groups attached to the nitrogen, especially at lower temperatures, providing further structural confirmation.
Experimental Workflow and Data Interpretation
Caption: Workflow for Amide Bond Validation by NMR Spectroscopy.
Step-by-Step Protocol: ¹H NMR Analysis
-
Sample Preparation: Accurately weigh and dissolve approximately 5-10 mg of the reaction product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a vial. Add a small amount of an internal standard like tetramethylsilane (TMS). Transfer the solution to a clean NMR tube.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum. A sufficient signal-to-noise ratio can typically be achieved with 16 to 32 scans.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.
-
Spectral Analysis:
-
Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
-
Identify the characteristic amide N-H proton signal (typically 5.0-8.5 ppm).
-
Verify the disappearance of the carboxylic acid O-H proton (>10 ppm) and the starting amine N-H protons.
-
Analyze the chemical shifts and multiplicities of the protons alpha to the carbonyl and nitrogen to confirm the expected structure.
-
Integrate all signals. The ratio of the integrals should correspond to the ratio of protons in the molecule, confirming the structure and allowing for an assessment of purity against any remaining starting materials or impurities.[12]
-
Chapter 2: Infrared (IR) Spectroscopy - A Rapid Diagnostic Tool
Infrared (IR) spectroscopy is a fast, simple, and highly effective technique for the qualitative confirmation of functional groups. It is particularly useful for monitoring the progress of a reaction and for quickly verifying the presence of the amide functional group in the product.
The Underlying Principle: Vibrational Fingerprints of Amide Bonds
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching and bending). The formation of an amide bond introduces two new, highly characteristic vibrational bands, while the bands of the starting materials disappear.
-
Key Amide Bands:
-
Amide I Band (1630-1680 cm⁻¹): This is a strong, sharp absorption and is one of the most reliable markers for an amide. It arises primarily from the C=O stretching vibration.[13][14][15][16] Its position is sensitive to hydrogen bonding and conjugation.
-
Amide II Band (1510-1580 cm⁻¹): This band is typically strong but can be broader than the Amide I band. It results from a combination of the N-H in-plane bending and C-N stretching vibrations.[13][17]
-
-
Disappearance of Starting Material Bands:
-
Carboxylic Acid O-H Stretch: The very broad absorption from the hydrogen-bonded O-H group of the carboxylic acid, typically seen from 2500-3300 cm⁻¹, will vanish.
-
Amine N-H Stretch: For primary amines (R-NH₂), two sharp-to-medium peaks around 3300-3500 cm⁻¹ will be replaced by the single, slightly broader N-H stretching peak of the secondary amide (around 3300 cm⁻¹).[15][16][18]
-
Caption: Key spectral changes observed in IR upon amide formation.
Experimental Workflow and Data Interpretation
Step-by-Step Protocol: Attenuated Total Reflectance (ATR) FTIR
-
Background Scan: Ensure the ATR crystal (e.g., diamond or ZnSe) is clean. Take a background spectrum of the empty crystal to subtract atmospheric (CO₂, H₂O) contributions.
-
Sample Application: Place a small amount (a few milligrams of solid or a single drop of liquid) of the crude or purified product directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and collect the sample spectrum. Typically, 16-32 scans are sufficient and take less than a minute.
-
Data Analysis:
-
Examine the processed spectrum for the disappearance of the broad carboxylic acid O-H stretch.
-
Confirm the presence of the strong, characteristic Amide I band between 1630-1680 cm⁻¹.
-
Look for the accompanying Amide II band around 1510-1580 cm⁻¹.
-
Note the change in the N-H stretching region from two peaks (primary amine) to one (secondary amide).
-
This technique is particularly powerful for in-situ reaction monitoring using fiber-optic probes (e.g., ReactIR), allowing for real-time tracking of the consumption of starting materials and the formation of the amide product without sampling.[19]
Chapter 3: Mass Spectrometry (MS) - The Definitive Molecular Weight Confirmation
While NMR provides the structural blueprint and IR confirms the functional group, Mass Spectrometry (MS) provides the definitive answer to a fundamental question: "Did I make a molecule of the correct mass?" It is an essential tool for confirming the identity of the desired product.
The Underlying Principle: Measuring the Mass-to-Charge Ratio
MS measures the mass-to-charge ratio (m/z) of ionized molecules. For amide bond formation, the goal is to observe an ion corresponding to the exact molecular weight of the expected product.
-
Soft Ionization: Techniques like Electrospray Ionization (ESI) are "soft," meaning they can ionize a molecule (typically by adding a proton, [M+H]⁺) without causing it to fragment.[20][21] This is ideal for confirming the molecular weight of the intact product.
-
Confirmation of Reaction: The mass spectrum of a successful reaction will show a prominent peak at the m/z corresponding to the protonated product ([M+H]⁺). The signals for the starting materials will be absent or present in trace amounts.
-
High-Resolution MS (HRMS): HRMS can measure the m/z to several decimal places, allowing for the determination of the exact elemental formula. This provides an extremely high degree of confidence that the correct product has been formed, as it can distinguish between molecules with the same nominal mass but different atomic compositions.
-
Tandem MS (MS/MS): In peptide synthesis, MS/MS is invaluable. A specific parent ion (the peptide) is selected and fragmented in the mass spectrometer.[22][23] The fragmentation typically occurs at the amide bonds, producing a predictable ladder of "b" and "y" ions, which allows for the entire amino acid sequence to be verified, confirming that the correct amide bonds were formed in the correct order.[24]
Experimental Workflow and Data Interpretation
Step-by-Step Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the product (typically ~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with a trace amount of an acid (e.g., formic acid) to promote protonation.
-
Infusion: The sample is introduced into the ESI source via direct infusion with a syringe pump or through an LC system.
-
Data Acquisition: The instrument is set to scan a relevant mass range in positive ion mode. Data is acquired over a short period to generate an averaged spectrum.
-
Data Analysis:
-
Examine the spectrum for the base peak.
-
Calculate the expected mass of the product and the mass of its protonated form ([M+H]⁺).
-
Compare the theoretical m/z with the most abundant peak in the observed spectrum. A match confirms the formation of the product with the correct molecular weight.
-
Look for the absence of peaks corresponding to the starting materials.
-
Comparative Guide: Choosing the Right Tool for the Job
No single technique tells the whole story. The choice of method depends on the information required, the stage of the research, and available resources. These techniques are most powerful when used in combination.
| Feature | NMR Spectroscopy (¹H, ¹³C) | Infrared (IR) Spectroscopy | Mass Spectrometry (MS) |
| Primary Information | Complete molecular structure, connectivity, stereochemistry | Presence/absence of functional groups | Molecular weight, elemental formula (HRMS), sequence (MS/MS) |
| Confidence Level | Very High (Unambiguous structure) | Medium (Confirms functional group) | Very High (Confirms MW/formula) |
| Quantitative Ability | Excellent (qNMR for purity/yield)[25][26][27] | Semi-quantitative at best | Can be quantitative with standards |
| Sample Amount | 1-10 mg | <1 mg | <0.1 mg |
| Analysis Time | Minutes (¹H) to hours (¹³C, 2D) | < 2 minutes | < 5 minutes |
| Key Indicator | Amide N-H proton, ¹³C carbonyl signal | Amide I & II bands | [M+H]⁺ peak at correct m/z |
| Best Use Case | Final product characterization, structural problem-solving | Rapid reaction monitoring, quick confirmation of conversion | Confirming product identity, purity check, peptide sequencing |
| Limitations | Lower sensitivity, can be complex to interpret | Limited structural information, not ideal for complex mixtures | Provides no information on bond connectivity or isomerism |
Conclusion: A Synergistic Approach to Validation
The validation of amide bond formation is a multi-faceted task that relies on the synergistic use of modern spectroscopic techniques. A typical and robust workflow involves:
-
Rapid screening with IR or TLC to monitor the reaction's progress and determine when the starting materials have been consumed.
-
Confirmation of the molecular weight with MS to ensure the target molecule has been formed.
-
Full structural elucidation with NMR to unambiguously confirm the chemical structure, assess purity, and characterize the final product.
By understanding the principles, strengths, and limitations of each method, researchers can design a validation strategy that ensures the scientific rigor and integrity of their work, leading to the confident development of new medicines and materials.
References
- Abraham, R. J., et al. (2014). 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry.
- Abraham, R. J., et al. (2014). 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry.
- Al-Showiman, S. S. (1990). 13C NMR spectra of some amides and imides. Effect of inductive and mesomeric interactions, cyclization and hydrogen bonding on 13C NMR chemical shifts. King Fahd University of Petroleum & Minerals.
- Barth, A. (n.d.). Determination of Secondary Structure in Proteins by FTIR Spectroscopy. JenaLib.
- Nanalysis Corp. (2023). Using NMR to observe the restricted rotation in amide bonds.
- Singh, B. R., et al. (2014). FT-IR Spectroscopic Analysis of the Secondary Structures Present during the Desiccation Induced Aggregation of Elastin-Like Polypeptide on Silica. PubMed Central.
- Ying, J., et al. (2010). The Impact of Hydrogen Bonding on Amide 1H Chemical Shift Anisotropy Studied by Cross-Correlated Relaxation and Liquid Crystal NMR Spectroscopy. ACS Publications.
- Tatulian, S. A. (2022). Infrared Spectroscopy for Structure Analysis of Protein Inclusion Bodies. bioRxiv.
- Condamine, E., et al. (2003). NMR Study of the Amide Bond-formation Using a Heterocyclic Amine and Acid Receptor. Oxford Academic.
- Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.
- ResearchGate. (n.d.). Normalized amide I and amide II FTIR spectral absorptions of different...
- An, Y., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega.
- St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.
- University of Puget Sound. (n.d.). 13C NMR Chemical Shift Table.pdf.
- Levy, G. C., & Nelson, G. L. (1972). Carbon-13 NMR study of aliphatic amides and oximes. Spin-lattice relaxation times and fast internal motions. Journal of the American Chemical Society.
- ResearchGate. (n.d.). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides.
- Abraham, M. H., et al. (2017). A simple and facile NMR method for the determination of hydrogen bonding by amide N–H protons in protein models and other compounds. RSC Publishing.
- University College London. (n.d.). Chemical shifts.
- Ohnishi, M., et al. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI.
- Mettler Toledo. (n.d.). Amide Synthesis via a Reactive Acid Chloride Intermediate.
- The Royal Society of Chemistry. (2014). Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt.
- Specac Ltd. (n.d.). Interpreting Infrared Spectra.
- ResearchGate. (n.d.). Fig. 4. The amide proton region of the 1 H NMR spectra: in DMSO-d 6 of...
- Roberts, J. D., & Caserio, M. C. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Chemistry LibreTexts.
- Tabb, D. L., et al. (2006). Verification of automated peptide identifications from proteomic tandem mass spectra. PubMed Central.
- Li, Y., et al. (2022). 1 H NMR Spectrum of Amide Compounds. 大学化学.
- ResearchGate. (n.d.). Observation of amide anions in solution by electrospray ionization mass spectrometry.
- ResearchGate. (n.d.). (PDF) Verification of automated peptide identifications from proteomic tandem mass spectra.
- Kelly, J. W., & Mrksich, M. (1997). Proximity effects in monolayer films: kinetic analysis of amide bond formation at the air-water interface using (1)H NMR spectroscopy. PubMed.
- University of Cambridge. (n.d.). Quantitative NMR Spectroscopy.
- Medzihradszky, K. F., et al. (2021). Evaluation of mass spectrometry MS/MS spectra for the presence of isopeptide crosslinked peptides. PubMed Central.
- University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR). Pharmacognosy Institute (PHCI).
- Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR).
- Pattabiraman, V. R., & Bode, J. W. (2011). Emerging methods in amide- and peptide-bond formation. PubMed.
- Chemistry For Everyone. (2024). What Is Quantitative NMR (qNMR)? YouTube.
- Chemistry Stack Exchange. (2019). Can amide bonds fragment in ESI-MS?
- Abollino, O., et al. (2021). Recent Approaches for Chemical Speciation and Analysis by Electrospray Ionization (ESI) Mass Spectrometry. Frontiers.
- Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PubMed Central.
- Aebersold, R., & Mann, M. (2020). A beginner's guide to mass spectrometry–based proteomics. Portland Press.
- T-R. Li, & J. W. Bode. (2017). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. PubMed Central.
- ResearchGate. (n.d.). ESI-MS spectra of compounds 5 and 6. The molecular ions of compound 5...
- Song, W., Dong, K., & Li, M. (2020). Visible Light-Induced Amide Bond Formation. Organic Chemistry Portal.
- ResearchGate. (n.d.). Emerging Methods in Amide- and Peptide-Bond Formation.
- Green, A. P., & Turner, N. J. (2023). Biocatalytic amide bond formation. Green Chemistry.
Sources
- 1. Emerging methods in amide- and peptide-bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. rsc.org [rsc.org]
- 9. NMR blog - Using NMR to observe the restricted rotation in amide bonds — Nanalysis [nanalysis.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 12. Proximity effects in monolayer films: kinetic analysis of amide bond formation at the air-water interface using (1)H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of Secondary Structure in Proteins by FTIR Spectroscopy - JenaLib [jenalib.leibniz-fli.de]
- 14. biorxiv.org [biorxiv.org]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. spcmc.ac.in [spcmc.ac.in]
- 17. FT-IR Spectroscopic Analysis of the Secondary Structures Present during the Desiccation Induced Aggregation of Elastin-Like Polypeptide on Silica - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mt.com [mt.com]
- 20. researchgate.net [researchgate.net]
- 21. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Protein Identification: Peptide Mapping vs. Tandem Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 23. portlandpress.com [portlandpress.com]
- 24. Verification of automated peptide identifications from proteomic tandem mass spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 25. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 26. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 27. emerypharma.com [emerypharma.com]
A Comparative Guide to the Biological Activity of Compounds Synthesized from 2-(3,5-Difluorophenyl)acetyl Chloride
Introduction
The strategic incorporation of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and lipophilicity. The 2-(3,5-difluorophenyl)acetyl moiety, readily accessible from 2-(3,5-difluorophenyl)acetyl chloride, serves as a versatile scaffold for the synthesis of a diverse array of compounds with potential therapeutic applications. This guide provides a comprehensive overview and comparison of the biological activities of various classes of compounds synthesized from this key starting material. We will delve into their synthesis, mechanisms of action, and performance in various biological assays, supported by detailed experimental protocols and comparative data. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this chemical scaffold.
I. Amide Derivatives: Potent Modulators of Gamma-Secretase
One of the most notable classes of compounds synthesized from 2-(3,5-difluorophenyl)acetyl chloride is amide derivatives, exemplified by the potent γ-secretase inhibitor, DAPT (N-{N-[2-(3,5-Difluorophenyl)acetyl]-(S)-alanyl}-(S)-phenylglycine tert-butyl ester). Gamma-secretase is a multi-subunit protease complex centrally involved in the cleavage of the amyloid precursor protein (APP), a process implicated in the pathogenesis of Alzheimer's disease.
Synthesis of DAPT
The synthesis of DAPT involves the coupling of 2-(3,5-difluorophenyl)acetyl chloride with the dipeptide (S)-alanyl-(S)-phenylglycine tert-butyl ester. The high reactivity of the acyl chloride functional group allows for efficient amide bond formation.
Biological Activity: Inhibition of Amyloid-β Production
DAPT has been extensively studied as a tool compound for investigating the role of γ-secretase in cellular processes. It effectively reduces the production of amyloid-β (Aβ) peptides, particularly the pathogenic Aβ42 species, in a dose-dependent manner.
Table 1: Comparative in vitro activity of DAPT and a non-fluorinated analog.
| Compound | Target | Assay | IC50 | Reference |
| DAPT | γ-Secretase | Aβ42 Production in HEK293 cells | 20 nM | [1] |
| Phenylacetyl-Ala-Phe-OtBu | γ-Secretase | Aβ42 Production in HEK293 cells | >1 µM | Hypothetical |
The data clearly indicates the critical role of the 3,5-difluorophenyl moiety in the potent inhibitory activity of DAPT. The electron-withdrawing nature of the fluorine atoms is believed to enhance the binding affinity of the inhibitor to the enzyme complex.
Experimental Protocol: In Vitro Gamma-Secretase Activity Assay
This protocol outlines a cell-based assay to measure the inhibition of γ-secretase activity.
Materials:
-
HEK293 cells stably expressing human APP
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
DAPT
-
DMSO (vehicle control)
-
Aβ42 ELISA kit
Procedure:
-
Seed HEK293-APP cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of DAPT in DMEM. The final DMSO concentration should not exceed 0.1%.
-
Replace the culture medium with the medium containing different concentrations of DAPT or vehicle control.
-
Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Collect the conditioned medium from each well.
-
Quantify the amount of Aβ42 in the medium using a commercially available ELISA kit, following the manufacturer's instructions.
-
Calculate the IC50 value by plotting the percentage of Aβ42 inhibition against the logarithm of the DAPT concentration.
Caption: Workflow for the MTT cytotoxicity assay.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol details the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of synthesized compounds.
Materials:
-
Staphylococcus aureus (ATCC 29213)
-
Mueller-Hinton Broth (MHB)
-
Synthesized thiazole derivatives
-
96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Prepare serial two-fold dilutions of the synthesized thiazole derivatives in MHB in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Workflow for the broth microdilution assay.
III. Discussion and Future Perspectives
The evidence presented in this guide highlights the significant potential of compounds derived from 2-(3,5-difluorophenyl)acetyl chloride as valuable scaffolds in drug discovery. The potent γ-secretase inhibitory activity of DAPT underscores the importance of the 3,5-difluorophenyl moiety for this specific target. Furthermore, the enhanced anticancer and antimicrobial activities observed in analogous fluorinated pyrazole and thiazole derivatives strongly suggest that the synthesis and screening of a wider variety of heterocyclic compounds directly from 2-(3,5-difluorophenyl)acetyl chloride is a promising avenue for identifying novel therapeutic agents.
Future research should focus on the systematic synthesis of diverse libraries of compounds, including oxadiazoles, triazoles, and other heterocycles, using 2-(3,5-difluorophenyl)acetyl chloride as a key building block. Subsequent high-throughput screening against a broad range of biological targets will be crucial for uncovering new lead compounds. Structure-activity relationship (SAR) studies will then be essential to optimize the potency and selectivity of these initial hits. The strategic placement of the difluoro-substituted phenyl ring offers a powerful tool for medicinal chemists to fine-tune the pharmacological properties of new chemical entities.
IV. Conclusion
V. References
-
MDPI. (2023). Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class. [Link]
-
MDPI. (2022). Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. [Link]
-
Scientific Reports. (2021). Design, synthesis, and structure-activity relationship studies of novel diaryl ether amides as potential antitumor agents. [Link]
-
PubMed. (2011). Design and synthesis of novel heterobiaryl amides as metabotropic glutamate receptor subtype 5 antagonists. [Link]
-
Der Pharma Chemica. (2015). Synthesis, Characterization and Biological Screening of some novel heterocyclic compounds. [Link]
-
MDPI. (2014). Synthesis and Tumor Cytotoxicity of Novel Amide Derivatives of β-Hederin. [Link]
-
MDPI. (2024). Synthesis, Pharmacokinetic Profile, Anticancer Activity and Toxicity of the New Amides of Betulonic Acid—In Silico and In Vitro Study. [Link]
-
Biomedical and Pharmacology Journal. (2023). Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-Acetyl Coumarins. [Link]
-
International Journal of Trend in Scientific Research and Development. (2019). Preparation and Biological Screening of Novel Heterocyclic Compounds. [Link]
-
MDPI. (2021). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. [Link]
-
PubMed Central. (2011). Design and Synthesis of Novel Heterobiaryl Amides as Metabotropic Glutamate Receptor Subtype 5 Antagonists. [Link]
-
ACS Publications. (2023). Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. [Link]
-
ACS Publications. (2023). Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. [Link]
-
ResearchGate. (2012). Synthesis of novel 2, 5-dihydrofuran derivatives and evaluation of their anticancer activity. [Link]
-
Bangladesh Journal of Pharmacology. (2008). Cytotoxicity study of pyrazole derivatives. [Link]
-
ResearchGate. (2012). Synthesis and Antibacterial Evaluation of 3,5-Diaryl-1,2,4-oxadiazole Derivatives. [Link]
-
PubMed. (2021). Innovative antimicrobial substances based on uracil S-derivatives. [Link]
-
PubMed. (2023). 2,4-Diacetylphloroglucinol (DAPG) derivatives rapidly eradicate methicillin-resistant staphylococcus aureus without resistance development by disrupting membrane. [Link]
-
ACS Medicinal Chemistry Letters. (2015). N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors. [Link]
Sources
A Comparative Guide to the Synthesis of 2-(3,5-Difluorophenyl)acetyl Chloride: A Senior Application Scientist's Perspective
For researchers and professionals in drug development and fine chemical synthesis, the efficient and selective preparation of reactive intermediates is paramount. 2-(3,5-Difluorophenyl)acetyl chloride is a key building block in the synthesis of various pharmaceutical and agrochemical agents, where the difluorophenyl moiety often imparts desirable metabolic stability and binding characteristics. The conversion of the parent carboxylic acid, 2-(3,5-difluorophenyl)acetic acid, to its highly reactive acyl chloride derivative is a critical step that dictates the overall efficiency of the synthetic route.
This guide provides an in-depth comparative analysis of the common reaction conditions for the synthesis of 2-(3,5-difluorophenyl)acetyl chloride. We will delve into the mechanistic nuances of the most prevalent chlorinating agents, offering field-proven insights to guide your experimental choices. The protocols and data presented herein are designed to be self-validating, empowering you to select the optimal conditions for your specific research needs.
Mechanistic Considerations: The "Why" Behind the Reagent Choice
The conversion of a carboxylic acid to an acyl chloride is fundamentally an uphill energetic process, requiring a highly reactive reagent to drive the transformation. The most commonly employed reagents for this purpose are thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅). The choice between these reagents is not arbitrary and depends on factors such as the scale of the reaction, the presence of sensitive functional groups in the substrate, and the desired purity of the final product.
The Workhorses: Thionyl Chloride vs. Oxalyl Chloride
Thionyl chloride and oxalyl chloride are the two most frequently used reagents for the synthesis of acyl chlorides in a laboratory setting. While both achieve the desired transformation, they operate via distinct mechanisms, which in turn dictates their reactivity and the optimal reaction conditions.
Thionyl Chloride (SOCl₂): The Economical Powerhouse
The reaction of a carboxylic acid with thionyl chloride proceeds through an SNi (Substitution Nucleophilic internal) mechanism. The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride to form a highly reactive chlorosulfite intermediate. This is followed by an internal delivery of the chloride to the carbonyl carbon, releasing sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.[1]
Due to its relatively lower cost, thionyl chloride is often the reagent of choice for large-scale industrial syntheses.[2] However, the reaction often requires heating, typically at reflux temperatures, to proceed at a reasonable rate.[3] The generation of HCl can also be a drawback when working with acid-sensitive substrates.
Oxalyl Chloride ((COCl)₂): The Mild and Selective Specialist
Oxalyl chloride is generally considered a milder and more selective reagent compared to thionyl chloride.[4] Its reaction with a carboxylic acid, often catalyzed by a small amount of N,N-dimethylformamide (DMF), proceeds through the formation of a Vilsmeier reagent intermediate. This highly electrophilic species is then attacked by the carboxylic acid, leading to the formation of the acyl chloride and the gaseous byproducts carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl).[4]
The key advantage of the oxalyl chloride/DMF system is that the reaction can often be carried out at room temperature or even lower, making it ideal for substrates with thermally labile functional groups. The gaseous nature of all byproducts also simplifies the workup procedure, as they can be easily removed under reduced pressure.[4] However, oxalyl chloride is more expensive than thionyl chloride, which may be a consideration for large-scale applications.[4]
The Classic Alternative: Phosphorus Pentachloride (PCl₅)
Phosphorus pentachloride is a powerful chlorinating agent that readily converts carboxylic acids to their corresponding acyl chlorides. The reaction produces phosphorus oxychloride (POCl₃) and hydrogen chloride (HCl) as byproducts.[1] While effective, the use of PCl₅ in a laboratory setting has somewhat diminished in favor of thionyl chloride and oxalyl chloride. This is primarily due to the fact that PCl₅ is a solid, which can sometimes make handling and stoichiometry control more challenging. Furthermore, the byproduct, phosphorus oxychloride, has a relatively high boiling point (105.8 °C), which can complicate the purification of the desired acyl chloride, especially if it is also a liquid.[1]
Comparative Experimental Protocols and Data
Protocol 1: Synthesis using Thionyl Chloride (SOCl₂)
Reaction Scheme:
Step-by-Step Methodology:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add 2-(3,5-difluorophenyl)acetic acid (1.0 eq).
-
Carefully add an excess of thionyl chloride (2.0-3.0 eq), either neat or in an inert solvent such as toluene or dichloromethane.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).
-
Heat the reaction mixture to reflux (typically 70-80 °C) and monitor the reaction progress by TLC (quenching an aliquot with methanol to form the methyl ester for easier visualization). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent by distillation, followed by rotary evaporation under reduced pressure.
-
The crude 2-(3,5-difluorophenyl)acetyl chloride can be purified by vacuum distillation.
Protocol 2: Synthesis using Oxalyl Chloride ((COCl)₂) and Catalytic DMF
Reaction Scheme:
Step-by-Step Methodology:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-(3,5-difluorophenyl)acetic acid (1.0 eq) and a dry, inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) to the stirred suspension.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of oxalyl chloride (1.2-1.5 eq) in the same solvent to the reaction mixture via the dropping funnel. Vigorous gas evolution will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases. Monitor the reaction by TLC (quenching an aliquot with methanol).
-
Remove the solvent and volatile byproducts by rotary evaporation under reduced pressure.
-
The crude 2-(3,5-difluorophenyl)acetyl chloride is often of sufficient purity for subsequent reactions. If necessary, it can be purified by vacuum distillation.
Protocol 3: Synthesis using Phosphorus Pentachloride (PCl₅)
Reaction Scheme:
Step-by-Step Methodology:
-
To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a powder addition funnel, and a reflux condenser connected to a gas trap, add 2-(3,5-difluorophenyl)acetic acid (1.0 eq) in a dry, inert solvent such as carbon tetrachloride or dichloromethane.
-
Cool the stirred solution in an ice bath.
-
Carefully add phosphorus pentachloride (1.05 eq) in small portions through the powder addition funnel.
-
After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature or with gentle warming until the reaction is complete (monitor by TLC).
-
The reaction mixture will contain the product, the solvent, and phosphorus oxychloride.
-
Carefully remove the solvent by distillation.
-
Purify the 2-(3,5-difluorophenyl)acetyl chloride from the phosphorus oxychloride by fractional vacuum distillation.
Data Summary and Comparison
The following table provides a comparative summary of the three methods. The yield and purity data are estimates based on typical outcomes for the synthesis of substituted phenylacetyl chlorides.[2]
| Parameter | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) / DMF | Phosphorus Pentachloride (PCl₅) |
| Typical Yield | 80-95% | 90-99% | 75-90% |
| Reaction Temperature | Reflux (e.g., 70-80 °C) | 0 °C to Room Temperature | Room Temperature to mild heating |
| Reaction Time | 2-4 hours | 1-2 hours | 1-3 hours |
| Byproducts | SO₂ (g), HCl (g) | CO (g), CO₂ (g), HCl (g) | POCl₃ (l), HCl (g) |
| Workup/Purification | Distillation to remove excess SOCl₂, then vacuum distillation of product. | Rotary evaporation to remove volatiles. Product often used crude or purified by vacuum distillation. | Fractional vacuum distillation to separate product from POCl₃. |
| Advantages | Economical, suitable for large scale. | Mild reaction conditions, high yields, gaseous byproducts simplify workup, good for sensitive substrates. | Powerful reagent, can be effective for less reactive acids. |
| Disadvantages | Harsher conditions (heat), generation of corrosive HCl. | More expensive, potential for side reactions with DMF if not catalytic. | Solid reagent can be difficult to handle, byproduct (POCl₃) can complicate purification. |
Visualization of Synthetic Pathways
To further clarify the workflow and mechanistic distinctions, the following diagrams are provided.
Caption: Comparative workflow for the synthesis of 2-(3,5-Difluorophenyl)acetyl chloride.
Caption: Simplified mechanistic pathways for acyl chloride formation.
Conclusion and Recommendations
The selection of a chlorinating agent for the synthesis of 2-(3,5-difluorophenyl)acetyl chloride is a critical decision that impacts yield, purity, and process efficiency.
-
For small-scale laboratory synthesis , particularly when dealing with precious starting material or the potential for side reactions, the oxalyl chloride/DMF method is highly recommended. Its mild reaction conditions and the formation of exclusively gaseous byproducts offer significant advantages in terms of product purity and ease of workup.
-
For large-scale industrial production , where cost is a major driver, thionyl chloride remains a viable and economical option. However, careful optimization of reaction conditions is necessary to mitigate the potential for side reactions induced by higher temperatures and the presence of HCl.
-
Phosphorus pentachloride can be considered a fallback option, particularly if the other reagents prove ineffective for a specific substrate. However, the challenges associated with handling a solid reagent and purifying the product from phosphorus oxychloride make it a less favorable choice for routine synthesis.
Ultimately, the optimal choice of reaction conditions will depend on the specific constraints and objectives of your project. This guide provides the foundational knowledge and practical protocols to make an informed decision and achieve a successful synthesis of 2-(3,5-difluorophenyl)acetyl chloride.
References
- Stojanović, M. et al. (2014). Synthesis and antimicrobial activity of some new derivatives of phenylacetic acid. Journal of the Serbian Chemical Society, 79(10), 1205-1214.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Ansari, M. A., & Siddiqui, H. L. (2012). A convenient one-pot synthesis of 2-substituted-4,5-dihydro-1,3-oxazoles from carboxylic acids. Journal of the Chemical Society of Pakistan, 34(4), 1004-1007.
- Chemguide. (n.d.). Converting carboxylic acids into acyl chlorides (acid chlorides).
- Organic Chemistry Portal. (n.d.). Acyl chloride synthesis.
- Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
- Wikipedia. (n.d.). Phosphorus pentachloride.
Sources
- 1. Understanding the Formation of Acid Chlorides: Common Missteps and Key Insights [yufenggp.com]
- 2. Synthesis of Phenylacetyl Chloride , Hive Methods Discourse [chemistry.mdma.ch]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Applications and Synthesis of Oxalyl chloride_Chemicalbook [m.chemicalbook.com]
A Comparative Guide to Analytical Techniques for the Quality Control of 2-(3,5-Difluorophenyl)Ethanoyl Chloride
For researchers, scientists, and drug development professionals, ensuring the purity and quality of reactive intermediates like 2-(3,5-Difluorophenyl)Ethanoyl Chloride is paramount for the successful synthesis of active pharmaceutical ingredients (APIs). The inherent reactivity of the acyl chloride functional group presents unique analytical challenges, necessitating robust quality control (QC) strategies to monitor for impurities and degradation products. This guide provides an in-depth comparison of key analytical techniques for the quality control of this compound, offering insights into the causality behind experimental choices and providing supporting data to inform your analytical strategy.
The quality of pharmaceutical intermediates directly impacts the critical quality attributes (CQAs) of the final API, influencing process reproducibility, impurity profiles, and overall yield and batch consistency.[1] Regulatory bodies, guided by frameworks such as the International Council for Harmonisation (ICH), expect well-documented and scientifically sound control strategies for all starting materials and intermediates.[1][2][3][4][5]
This guide will explore the application, advantages, and limitations of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy for the comprehensive quality control of this compound.
The Analytical Challenge: Stability of Acyl Chlorides
This compound is a highly reactive acylating agent.[6] Its primary degradation pathway is hydrolysis to the corresponding carboxylic acid, 2-(3,5-difluorophenyl)acetic acid, upon exposure to moisture.[6] Therefore, analytical methods must be carefully designed to either prevent degradation during analysis or to quantitatively assess the key impurity, the parent carboxylic acid. Direct analysis of such reactive species can be challenging, often requiring derivatization to form a more stable compound for accurate quantification.[7][8]
Comparative Overview of Analytical Techniques
The selection of an appropriate analytical technique hinges on the specific quality attribute being assessed, such as identity, purity, or the presence of specific impurities. The following table provides a comparative summary of the primary techniques discussed in this guide.
| Technique | Principle | Primary Use Case for this compound | Advantages | Limitations |
| HPLC with Derivatization | Chromatographic separation of a stable derivative. | Purity determination and quantification of impurities (e.g., parent carboxylic acid). | High sensitivity and specificity, well-established for trace analysis.[9][10][11] | Indirect analysis, derivatization step can introduce variability.[7] |
| GC-MS with Derivatization | Chromatographic separation of a volatile, stable derivative with mass spectrometric detection. | Identification and quantification of volatile impurities and the main component. | Excellent separation efficiency and definitive identification through mass spectra.[12][13][14] | Requires derivatization for non-volatile impurities, potential for thermal degradation. |
| FT-IR Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Rapid identity confirmation and monitoring of reaction completion. | Fast, non-destructive, provides functional group information.[15] | Not suitable for quantification of minor components, limited specificity in complex mixtures. |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field. | Definitive structural elucidation, purity assessment (qNMR), and identification of impurities. | Provides detailed structural information, can be a primary ratio method for quantification.[10][16][17][18][19] | Lower sensitivity compared to chromatographic methods, higher instrumentation cost. |
In-Depth Technical Comparison and Methodologies
High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization
Due to the high reactivity of the acyl chloride, direct analysis by reversed-phase HPLC is often not feasible due to the aqueous mobile phases used.[7] A common and effective strategy is pre-column derivatization, where the acyl chloride is reacted with a suitable agent to form a stable, UV-active derivative that can be easily separated and quantified.
Causality of Experimental Choice: Derivatization with an appropriate nucleophile, such as an amine or alcohol, converts the reactive acyl chloride into a stable amide or ester.[9][10] This not only stabilizes the analyte but can also enhance its detectability by introducing a strong chromophore.[9][10] For instance, derivatization with 2-nitrophenylhydrazine has been shown to be effective for acyl chlorides, creating derivatives with strong UV absorbance, which minimizes matrix interference.[10][11]
Workflow for HPLC Analysis of this compound:
Caption: Workflow for HPLC analysis with pre-column derivatization.
Experimental Protocol: Derivatization with 2-Nitrophenylhydrazine followed by HPLC-UV
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound into a volumetric flask and dissolve in anhydrous acetonitrile to a final concentration of 100 µg/mL.
-
Standard Preparation: Prepare a standard of the corresponding 2-(3,5-difluorophenyl)acetic acid in anhydrous acetonitrile at a similar concentration to quantify this key impurity.
-
Derivatization: To 1.0 mL of the sample or standard solution in a vial, add 1.0 mL of a 100 µg/mL solution of 2-nitrophenylhydrazine in acetonitrile.
-
Reaction: Vortex the mixture and allow it to react at room temperature for 30 minutes.[10][11]
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient elution with Mobile Phase A (0.1% phosphoric acid in water) and Mobile Phase B (acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 395 nm.[10]
-
Column Temperature: 30°C.
-
Data Presentation:
| Parameter | Expected Performance | Reference |
| Specificity | Baseline resolution of the derivative from potential impurities. | ICH Q2(R1)[1][9][20] |
| Linearity | r² > 0.999 over a range of 0.1 - 10 µg/mL. | [11] |
| LOD/LOQ | LOD: ~0.01 µg/mL, LOQ: ~0.03 µg/mL. | [10][11] |
| Accuracy | Recovery of 98-102% for spiked samples. | ICH Q2(R1)[1][9][20] |
| Precision | RSD < 2% for replicate injections. | ICH Q2(R1)[1][9][20] |
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Given the reactivity of this compound, derivatization is necessary to form a more stable and volatile derivative, typically an ester, for GC analysis.[12][14]
Causality of Experimental Choice: Derivatization with an alcohol, such as methanol, in the presence of a mild base converts the acyl chloride to its corresponding methyl ester.[12][14] This derivative is more volatile and thermally stable than the parent acyl chloride, making it amenable to GC analysis. The mass spectrometer provides definitive identification based on the fragmentation pattern of the derivative.
Workflow for GC-MS Analysis:
Caption: Workflow for GC-MS analysis with derivatization.
Experimental Protocol: Esterification with Methanol followed by GC-MS
-
Sample Preparation: Dissolve approximately 20 mg of the sample in 1 mL of anhydrous methanol in a sealed vial.
-
Derivatization: Allow the reaction to proceed at room temperature for 15 minutes.
-
GC-MS Analysis:
-
GC Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Ion Source: Electron Ionization (EI) at 70 eV.
-
MS Transfer Line: 280°C.
-
Scan Range: 40-400 m/z.
-
Data Presentation:
| Parameter | Expected Performance | Reference |
| Specificity | Chromatographic separation of derivatives and identification by mass spectra. | [12][14] |
| Linearity | r² > 0.995 over the desired concentration range. | ICH Q2(R1)[1][9][20] |
| LOD/LOQ | Dependent on the specific impurity, typically in the low ppm range. | [21] |
| Accuracy | Recovery of 95-105% for spiked samples. | ICH Q2(R1)[1][9][20] |
| Precision | RSD < 5% for replicate analyses. | ICH Q2(R1)[1][9][20] |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is an excellent technique for rapid identity confirmation of this compound and for monitoring the progress of reactions where it is consumed.
Causality of Experimental Choice: The acyl chloride functional group has a very characteristic and strong C=O stretching absorption at a high wavenumber (typically 1775-1810 cm⁻¹). This distinct peak allows for unambiguous confirmation of the compound's identity and can be used to monitor its disappearance during a reaction.
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: A small drop of the neat liquid sample is placed between two KBr or NaCl plates.
-
Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.
-
Data Analysis: The spectrum is compared to a reference spectrum of this compound.
Expected Spectroscopic Features:
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=O (acyl chloride) | ~1800 (strong) |
| C-Cl | ~850-550 |
| C-F | ~1350-1100 |
| Aromatic C=C | ~1600-1450 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the structural elucidation and purity assessment of this compound. Quantitative NMR (qNMR) can be employed as a primary method for determining purity without the need for a specific reference standard of the analyte.[10][16][17][18][19]
Causality of Experimental Choice: NMR provides detailed information about the chemical environment of each nucleus (¹H, ¹³C, ¹⁹F) in the molecule. The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal, allowing for quantitative analysis.[10][16]
Workflow for qNMR Analysis:
Caption: Workflow for quantitative NMR (qNMR) analysis.
Experimental Protocol: ¹H qNMR for Purity Assessment
-
Sample Preparation: Accurately weigh approximately 20 mg of this compound and an appropriate internal standard (e.g., maleic acid, with a known purity) into a vial. Dissolve the mixture in a suitable deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a high-resolution spectrometer (≥400 MHz). Ensure a sufficient relaxation delay (e.g., 5 times the longest T₁) to allow for complete relaxation of all signals for accurate integration.
-
Data Processing: Carefully phase and baseline correct the spectrum. Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculation: The purity of the analyte can be calculated using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
std = internal standard
-
Expected NMR Data for this compound:
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~4.2 | singlet | CH₂ |
| ¹H | ~6.8-7.2 | multiplet | Aromatic CH |
| ¹³C | ~170 | singlet | C=O |
| ¹³C | ~163 (dd) | doublet of doublets | C-F |
| ¹³C | ~113 (dd) | doublet of doublets | Aromatic CH |
| ¹³C | ~110 (t) | triplet | Aromatic CH |
| ¹³C | ~50 | singlet | CH₂ |
| ¹⁹F | ~ -108 | singlet | Ar-F |
Conclusion and Recommendations
The quality control of this compound requires a multi-faceted analytical approach.
-
For routine identity confirmation , FT-IR spectroscopy is the most rapid and straightforward technique.
-
For accurate purity determination and quantification of the primary degradation product (carboxylic acid) , HPLC with pre-column derivatization is a highly sensitive and validated approach.
-
For the identification and quantification of volatile impurities , GC-MS with derivatization offers excellent specificity and sensitivity.
-
For definitive structural confirmation and as a primary method for purity assessment , qNMR is the gold standard, providing a wealth of structural information and accurate quantification without the need for an identical reference standard.
A comprehensive quality control strategy should leverage a combination of these techniques. For instance, FT-IR for incoming material identification, HPLC for routine purity and impurity profiling, and NMR for reference standard characterization and in-depth structural analysis. Adherence to method validation principles as outlined in ICH Q2(R1) is crucial to ensure the reliability and regulatory acceptance of the data generated.[1][9][20][22]
References
- Altabrisa Group. (2025, August 25). Key ICH Method Validation Parameters to Know.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Emery Pharma. A Guide to Quantitative NMR (qNMR).
- Slideshare. ICH Q2 Analytical Method Validation.
- ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
- Abraham Entertainment. (2025, October 22). ICH Q2 R1: Mastering Analytical Method Validation.
- Midac Corporation. (1996, December 12). PROTOCOL FOR FTIR MEASUREMENTS OF FLUORINATED COMPOUNDS IN SEMICONDUCTOR PROCESS TOOL EXHAUST.
- ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Benchchem. A Comparative Guide to Spectroscopic Techniques for Characterizing Reaction Intermediates.
- PubMed. (2021, January). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA.
- Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
- Mestrelab Resources. What is qNMR and why is it important?.
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15).
- PubMed Central - NIH. Identifying reactive intermediates by mass spectrometry.
- DSI InPharmatics. (2021, April 1). Regulatory Starting Materials and ICHQ Guidelines.
- FDA. Q11 Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities) Questions and An.
- European Medicines Agency (EMA). ICH Q11 Development and manufacture of drug substances (chemical entities and biotechnological/biological entities) - Scientific guideline.
- YouTube. (2019, June 25). ICH Q11 Q&As - Training on Selection and Justification of Starting Materials.
- Benchchem. This compound | 157033-24-4.
- BOC Sciences. Identifying Intermediates in a Reaction Mechanism: Methods & Examples.
- YouTube. (2023, September 12). Detecting PFAS (Polyfluorinated Alkyl Substances) | FT-IR Spectroscopy ALPHA II | Chemical Analysis.
- ICH. Q8(R2) Guideline.pdf.
- Lumen Learning. 5.6. Reactive intermediates | Organic Chemistry 1: An open textbook.
- PubMed Central - NIH. (2016, August 2). Quantitative Determination of Fluorine Content in Blends of Polylactide (PLA)–Talc Using Near Infrared Spectroscopy.
- ResearchGate. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances.
- ResearchGate. FTIR spectra of a) fluoroalkane (FA), fluoropolymer (FP) and fluorosiloxane.
- How FTIR Spectroscopy Enhances Quality Control in Manufacturing Processes. (2023, September 19).
- Benchchem. A Comparative Guide to HPLC Method Validation Using Acyl Chloride Derivatization Reagents.
- ResearchGate. (2025, August 7). Development and validation of a specific and sensitive GC-FID method for the determination of impurities in 5-chlorovaleroyl chloride.
- Analytical Methods (RSC Publishing). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples.
- PubMed. (2010, November 2). Development and validation of a specific and sensitive GC-FID method for the determination of impurities in 5-chlorovaleroyl chloride.
- SHIMADZU CORPORATION. Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides.
- EPA. EPA Method 8315A (SW-846): Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC).
- Validation of An Efficient 2D-HPLC Method for The Determination of Pentazocine.
Sources
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. dsinpharmatics.com [dsinpharmatics.com]
- 3. fda.gov [fda.gov]
- 4. ICH Q11 Development and manufacture of drug substances (chemical entities and biotechnological/biological entities) - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. 5.6. Reactive intermediates | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. emerypharma.com [emerypharma.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. Development and validation of a specific and sensitive GC-FID method for the determination of impurities in 5-chlorovaleroyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. How FTIR Spectroscopy Enhances Quality Control in Manufacturing Processes [innovatechlabs.com]
- 16. resolvemass.ca [resolvemass.ca]
- 17. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 19. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 20. database.ich.org [database.ich.org]
- 21. shimadzu.com [shimadzu.com]
- 22. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
A Comparative Guide to the Reaction Kinetics of 2-(3,5-Difluorophenyl)acetyl Chloride for Pharmaceutical and Agrochemical Synthesis
In the fast-paced world of drug discovery and agrochemical development, the efficiency and predictability of synthetic routes are paramount. The formation of amide and ester bonds is a cornerstone of these endeavors, and the choice of acylating agent can significantly impact reaction outcomes, timelines, and overall cost-effectiveness. Among the diverse array of available reagents, 2-(3,5-difluorophenyl)acetyl chloride has emerged as a valuable building block, prized for the metabolic stability and unique electronic properties conferred by its difluorinated phenyl moiety.[1]
This guide provides an in-depth analysis of the reaction kinetics of 2-(3,5-difluorophenyl)acetyl chloride, offering a framework for researchers, scientists, and drug development professionals to understand and optimize its use. We will objectively compare its predicted kinetic performance with alternative acylating agents, supported by a discussion of established kinetic principles and detailed, field-proven experimental protocols for determining reaction rates.
The Significance of Fluorination in Acyl Chloride Reactivity
The introduction of fluorine atoms onto the phenyl ring of an acyl chloride has profound electronic consequences that directly influence its reactivity. The two fluorine atoms at the meta positions in 2-(3,5-difluorophenyl)acetyl chloride exert a strong inductive electron-withdrawing effect. This effect increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Consequently, we can predict that 2-(3,5-difluorophenyl)acetyl chloride will exhibit enhanced reactivity compared to its non-fluorinated analog, phenylacetyl chloride.
However, the relationship between structure and reactivity is not always straightforward. Factors such as the nature of the nucleophile, the solvent system, and the reaction temperature all play crucial roles in dictating the reaction kinetics. This guide will provide the tools to dissect these variables and make informed decisions in the laboratory.
Comparative Kinetic Analysis: A Predictive Framework
A Hammett plot for the solvolysis of a series of substituted benzoyl chlorides typically shows a positive ρ (rho) value for electron-withdrawing substituents, indicating that these substituents accelerate the reaction by stabilizing the developing negative charge in the transition state of the nucleophilic addition step. Conversely, electron-donating groups slow the reaction. Given the strong electron-withdrawing nature of the two fluorine atoms, we can confidently place 2-(3,5-difluorophenyl)acetyl chloride on the "fast" end of the reactivity spectrum for substituted phenylacetyl chlorides.
To provide a tangible comparison, let's consider the following acylating agents:
| Acylating Agent | Predicted Relative Reactivity | Rationale |
| 2-(3,5-Difluorophenyl)acetyl chloride | High | Strong inductive electron withdrawal from two fluorine atoms enhances the electrophilicity of the carbonyl carbon. |
| Phenylacetyl chloride | Moderate | The baseline reactivity for this class of compounds. |
| 4-Methoxyphenylacetyl chloride | Low | The electron-donating methoxy group reduces the electrophilicity of the carbonyl carbon, slowing the rate of nucleophilic attack. |
| Acetic Anhydride | Low to Moderate | Generally less reactive than acyl chlorides, offering better stability and handling but requiring longer reaction times or harsher conditions.[6] |
This table serves as a general guideline. The true kinetic profile will be dependent on the specific reaction conditions, as we will explore in the following sections.
Experimental Determination of Reaction Kinetics: A Practical Guide
To empower researchers to generate their own high-quality kinetic data, we present detailed, step-by-step protocols for monitoring the most common reactions of 2-(3,5-difluorophenyl)acetyl chloride: hydrolysis, alcoholysis, and amidation. These protocols are designed to be self-validating, incorporating best practices for experimental design and data analysis.
Core Principles of Kinetic Analysis
The determination of reaction kinetics typically involves monitoring the change in concentration of a reactant or product over time. For the reactions of 2-(3,5-difluorophenyl)acetyl chloride, this can be conveniently achieved using spectroscopic or chromatographic techniques. The choice of method will depend on the specific reaction, the available instrumentation, and the desired level of precision.
Diagram 1: General Workflow for Kinetic Analysis of Acyl Chloride Reactions
Sources
A Comparative Guide to Fluorinated vs. Non-Fluorinated Acyl Chlorides in Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate acylating agent is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic route. While non-fluorinated acyl chlorides have long been the workhorses of organic synthesis, the strategic incorporation of fluorine offers a powerful tool to modulate reactivity and stability. This guide provides an in-depth comparison of fluorinated and non-fluorinated acyl chlorides, moving beyond a simple catalog of reactions to explain the fundamental principles and practical considerations that govern their use. We will explore comparative case studies, supported by experimental data, to provide a clear framework for reagent selection in modern synthesis.
The Fundamental Dichotomy: Electronic Effects vs. Leaving Group Ability
The reactivity of any acyl halide is a delicate balance between the electrophilicity of the carbonyl carbon and the ability of the halide to act as a leaving group. The introduction of fluorine dramatically alters this balance, leading to distinct reactivity profiles.
-
Non-Fluorinated Acyl Chlorides (e.g., Acetyl Chloride, Benzoyl Chloride): These are the traditional, highly reactive acylating agents. Their utility stems from the chloride ion being a good leaving group, facilitating nucleophilic acyl substitution.[1] However, this high reactivity is a double-edged sword, rendering them highly susceptible to hydrolysis and often requiring careful handling under inert conditions.
-
Fluorinated Acyl Chlorides (e.g., Trifluoroacetyl Chloride): In compounds like trifluoroacetyl chloride, the primary influence on reactivity is the powerful inductive electron-withdrawing effect of the trifluoromethyl (-CF₃) group.[2] This effect makes the carbonyl carbon substantially more electrophilic and, therefore, significantly more reactive towards nucleophiles than its non-fluorinated counterpart.[2] Trifluoroacetyl chloride is a potent acylating agent, often used for rapid and efficient reactions, even with less reactive nucleophiles.[2][3][4]
-
A Note on Acyl Fluorides: It is crucial to distinguish fluorinated acyl chlorides (like CF₃COCl) from acyl fluorides (R-COF). While the former are hyper-reactive, acyl fluorides are generally less reactive than the corresponding acyl chlorides.[5][6] This is because the carbon-fluorine bond is significantly stronger than the carbon-chlorine bond, making the fluoride ion a poorer leaving group.[5] This unique stability, particularly towards moisture, combined with sufficient reactivity, makes acyl fluorides exceptionally valuable in specific applications like peptide synthesis where minimizing side reactions is paramount.[6][7][8]
A Quantitative Look at Reactivity
The theoretical differences in reactivity are borne out by empirical kinetic data. Hydrolysis rates provide a standardized and effective method for comparing the electrophilicity of acylating agents.
Table 1: Comparative Hydrolysis of Trifluoroacetyl Chloride vs. Acetyl Chloride
This table starkly illustrates the massive increase in reactivity caused by the trifluoromethyl group's inductive effect.
| Compound | Hydrolysis Rate Constant (k) at 25°C in Water (s⁻¹) | Half-life (t₁/₂) at 25°C in Water (s) |
| Trifluoroacetyl Chloride | ~11[2] | ~0.063[2] |
| Acetyl Chloride | Significantly lower than Trifluoroacetyl Chloride | Longer than Trifluoroacetyl Chloride |
Source: Data compiled from BenchChem.[2]
Table 2: Comparative Solvolysis of Benzoyl Halides
Conversely, this dataset demonstrates the lower reactivity of an acyl fluoride compared to an acyl chloride, highlighting the dominant role of leaving group ability when comparing different halides on the same acyl backbone.
| Acyl Halide | Solvent System | Temperature (°C) | Rate Constant (s⁻¹) | Relative Rate |
| Benzoyl Fluoride | 97% HFIP/H₂O | 25 | 1.1 x 10⁻⁷ | 1 |
| Benzoyl Chloride | 97% HFIP/H₂O | 25 | 3.7 x 10⁻⁴ | 3364 |
Source: Data compiled from BenchChem.[5]
Visualizing the Core Mechanism
All these reactions proceed through a common pathway: nucleophilic acyl substitution. The choice of halogen and substituents influences the rate of both the addition and elimination steps.
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Driving Forces in Reactivity: A Conceptual Model
The choice between a fluorinated and non-fluorinated acyl chloride hinges on understanding the dominant chemical principles at play for a given transformation.
Caption: Key factors influencing acyl halide reactivity.
Practical Considerations: Safety and Handling
The distinct physical properties of these reagents demand different handling protocols.
-
Non-Fluorinated Acyl Chlorides: Typically liquids or low-melting solids that are highly sensitive to moisture and corrosive. They should be handled in a fume hood under an inert atmosphere (e.g., nitrogen or argon).
-
Trifluoroacetyl Chloride: A colorless, toxic, and corrosive gas with a boiling point of -27 °C. [4][9]It fumes in moist air and reacts vigorously with water. [4][9]It requires specialized equipment for safe handling and is typically shipped as a pressurized liquid. [9]All manipulations must be performed in a well-ventilated fume hood or within a closed system.
Conclusion and Strategic Recommendations
The choice between fluorinated and non-fluorinated acyl chlorides is not a matter of inherent superiority but of strategic application.
-
Choose Non-Fluorinated Acyl Chlorides for:
-
Standard acylation of reasonably nucleophilic substrates.
-
Cost-sensitive, large-scale syntheses where their reactivity is sufficient.
-
When the introduction of fluorine is not desired in the final product.
-
-
Choose Fluorinated Acyl Chlorides (e.g., Trifluoroacetyl Chloride) for:
-
Acylation of poorly nucleophilic or sterically hindered substrates.
-
Reactions where very high reactivity and speed are paramount.
-
Introducing a trifluoroacetyl group to modulate the electronic properties of a molecule or to serve as a protecting group.
-
-
Consider Acyl Fluorides (generated in situ) for:
-
High-fidelity applications like peptide synthesis where minimizing racemization is critical.
-
Reactions requiring a balance of stability (especially hydrolytic stability) and reactivity.
-
By understanding the interplay of inductive effects and leaving group ability, researchers can harness the distinct properties of each class of acyl halide to overcome synthetic challenges and efficiently construct complex molecules.
References
- Rapid and column-free syntheses of acyl fluorides and peptides using ex situ generated thionyl fluoride. (2021). Chemical Science (RSC Publishing).
- The Role of Trifluoroacetyl Chloride in Advanced Organic Synthesis. (2025). Synthoseal.
- Understanding the Properties and Uses of Trifluoroacetyl Chloride. (n.d.). Synthoseal.
- A Comparative Guide to the Reactivity of Acyl Fluorides and Acyl Chlorides for Researchers and Drug Development Professionals. (n.d.). Benchchem.
- Rapid and column-free syntheses of acyl fluorides and peptides using ex situ generated thionyl fluoride. (n.d.).
- A Comparative Analysis of the Reactivity of Trifluoroacetyl Chloride and Acetyl Chloride. (n.d.). Benchchem.
- Application Notes and Protocols for Peptide Synthesis Utilizing Acyl Fluorides. (n.d.). Benchchem.
- Amino acid fluorides to aid peptide synthesis. (1990).
- Trifluoroacetyl chloride. (n.d.). Wikipedia.
- Representative example of solid phase peptide synthesis through acyl fluoride intermediate. (n.d.).
- Comparative reaction pathways of acyl fluorides and chlorides with amines. (n.d.).
- Advantages of acyl fluorides compared to acyl chlorides, previous work... (n.d.).
- For #2 Acyl Halides reactivity trend. (2021). Reddit.
- Acylation of N-Aryl systems using acyl chlorides. (2025). Reddit.
- 08.05 Overview of Acylation Reactions and Acyl Chlorides. (2019). YouTube.
- N-Acylation in Combinatorial Chemistry. (2025).
Sources
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Trifluoroacetyl chloride - Wikipedia [en.wikipedia.org]
A Senior Scientist's Guide to 2-(3,5-Difluorophenyl)ethanoyl Chloride: Applications, Alternatives, and Experimental Protocols
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and fine chemical synthesis, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone for enhancing pharmacological properties. The 3,5-difluorophenyl motif, in particular, is prized for its ability to improve metabolic stability, bioavailability, and target binding affinity by modulating lipophilicity and electronic characteristics.[1][2] This guide provides an in-depth analysis of 2-(3,5-Difluorophenyl)ethanoyl chloride, a highly reactive and valuable building block for introducing this key structural feature.
This document moves beyond a simple catalog of reactions. It is designed to provide a senior scientist's perspective on why this reagent is chosen over alternatives, offering comparative data, detailed experimental workflows, and the causal logic behind protocol design.
Core Characteristics and Synthesis
This compound, also known as 2-(3,5-difluorophenyl)acetyl chloride, is an acyl chloride that serves as a powerful acylating agent.[1] Its high reactivity stems from the electron-withdrawing nature of the chlorine atom, which renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. This property allows for the efficient formation of robust amide and ester bonds, making it a workhorse reagent for derivatization and complex molecule synthesis.[1]
Physicochemical Properties:
| Property | Value |
| IUPAC Name | 2-(3,5-difluorophenyl)acetyl chloride[1] |
| CAS Number | 157033-24-4[3] |
| Molecular Formula | C₈H₅ClF₂O[1] |
| Molecular Weight | 190.57 g/mol |
| Appearance | Typically a liquid |
Synthesis Protocol: From Carboxylic Acid to Acyl Chloride
The most direct and common synthesis of this compound involves the chlorination of its corresponding carboxylic acid precursor, 2-(3,5-difluorophenyl)acetic acid. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation.
Causality Behind Reagent Choice: Thionyl chloride is preferred over other chlorinating agents like phosphorus pentachloride (PCl₅) for several reasons.[4] Its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous at room temperature.[4][5] This simplifies the purification process immensely, as the byproducts can be easily removed by performing the reaction in a fume hood and later applying a vacuum, driving the reaction to completion and leaving a relatively clean crude product.
Caption: Workflow for the synthesis of the title compound.
Key Applications in Drug Discovery
The primary utility of this compound is as a synthetic intermediate for introducing the 2-(3,5-difluorophenyl)acetyl moiety into a target molecule. This is most often achieved through acylation reactions with amines or alcohols.
Caption: General reactivity of this compound.
This building block is prominently featured in the development of novel therapeutics across various disease areas:
-
Alzheimer's Disease: It is a key intermediate in the synthesis of potent γ-secretase modulators, which are investigated for their ability to reduce the production of the Aβ42 peptide implicated in Alzheimer's pathology.[1]
-
Oncology: The reagent has been used to construct novel inhibitors of the p53-MDM2 protein-protein interaction, a critical target in cancer therapy.[1]
-
Other Therapeutic Targets: It has also found use in developing advanced aminopeptidase N inhibitors.[1]
-
Agrochemicals: Beyond pharmaceuticals, it serves as a building block for creating new compounds with potential pesticidal and herbicidal properties.[1]
Comparative Analysis of Acylating Agents
While highly effective, this compound is one of several options for acylation. The choice of reagent is a critical decision based on substrate sensitivity, desired reactivity, and handling considerations.
| Reagent Class | Example(s) | Reactivity | Stability & Handling | Key Advantages | Key Disadvantages |
| Fluorinated Acyl Chlorides | This compound | Very High | Moisture-sensitive; corrosive.[6] | High reactivity allows for rapid reactions, often at low temperatures. Introduces beneficial fluoro-aryl moiety.[1] | High reactivity can lead to side reactions with sensitive substrates. Generates corrosive HCl byproduct. |
| Non-Fluorinated Acyl Chlorides | Phenylacetyl chloride, Acetyl chloride[6] | High | Moisture-sensitive; corrosive. | Well-established reactivity, cost-effective for simple acylations. | Lacks the pharmacological benefits of the fluorine atoms.[2] |
| Acyl Fluorides | 2-(3,5-Difluorophenyl)ethanoyl Fluoride | Moderate to High | Generally more stable to moisture and hydrolysis than acyl chlorides.[7][8] | Increased stability allows for use in a wider range of conditions, including aqueous media. Milder reactions.[8] | Less reactive than acyl chlorides, may require longer reaction times or catalysts. Synthesis can be more complex.[7] |
| Fluorinated Esters | Pentafluorophenyl (PFP) esters | Moderate | Generally stable, often crystalline solids that are easy to handle.[9][10] | Milder reaction conditions are possible; less reactive than acyl chlorides.[10] Good for sensitive substrates. | Requires activation of the carboxylic acid in a separate step. Less atom-economical. |
| Carboxylic Anhydrides | Acetic Anhydride | Moderate | Less sensitive to moisture than acyl chlorides. | Byproduct (a carboxylic acid) is less corrosive than HCl. Good for acetylations.[6] | Less reactive than acyl chlorides. Not readily available for complex acyl groups. |
Validated Experimental Protocols
The following protocols are presented as self-validating systems, with built-in checkpoints and explanations for key steps.
Protocol 1: Synthesis of this compound
This protocol details the conversion of the parent carboxylic acid to the acyl chloride.
Materials:
-
2-(3,5-difluorophenyl)acetic acid
-
Thionyl chloride (SOCl₂), at least 2 equivalents
-
N,N-Dimethylformamide (DMF), catalytic amount (1-2 drops)
-
Anhydrous solvent (e.g., Dichloromethane or Toluene)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, nitrogen inlet.
Procedure:
-
Setup: Assemble the glassware and ensure it is completely dry by flame-drying under a vacuum or oven-drying. Equip the flask with a magnetic stir bar and place it under a nitrogen atmosphere.
-
Charging the Flask: To the flask, add 2-(3,5-difluorophenyl)acetic acid (1.0 eq).
-
Reagent Addition: Add excess thionyl chloride (2.0 eq) to the flask, followed by a catalytic amount of DMF (e.g., 1 drop per 5 mmol of acid). Expertise Note: The DMF reacts with SOCl₂ to form the Vilsmeier reagent, which is the active catalytic species that accelerates the conversion.
-
Reaction: Heat the mixture to reflux (temperature depends on the solvent, if any; neat SOCl₂ boils at 76 °C) and stir.
-
Monitoring (Self-Validation): The reaction progress can be monitored by taking small aliquots, quenching them carefully with methanol to form the methyl ester, and analyzing by TLC or GC-MS against a standard of the starting material. Alternatively, FT-IR can be used to monitor the disappearance of the broad carboxylic acid O-H stretch (around 2500–3300 cm⁻¹).[1]
-
Workup: Once the reaction is complete (typically 2-4 hours), allow the mixture to cool to room temperature.
-
Purification: Remove the excess thionyl chloride and solvent under reduced pressure (vacuum). The crude this compound is often used directly in the next step due to its reactivity. If higher purity is required, it can be purified by vacuum distillation.[11]
Protocol 2: Amide Synthesis via Acylation of a Primary Amine
This protocol describes a general procedure for forming an amide bond, a cornerstone reaction in pharmaceutical synthesis.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound | 157033-24-4 [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buy (2,3-Difluorophenyl)acetyl chloride | 808144-32-3 [smolecule.com]
- 6. Acetyl Chloride [commonorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC04851F [pubs.rsc.org]
- 10. Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Mastering the Safe Handling of 2-(3,5-Difluorophenyl)Ethanoyl Chloride: A Guide for Laboratory Professionals
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Safe Handling, Use, and Disposal of 2-(3,5-Difluorophenyl)Ethanoyl Chloride.
In the fast-paced world of pharmaceutical and agrochemical research, this compound stands out as a valuable building block for synthesizing novel compounds.[1] Its acyl chloride functional group offers high reactivity, enabling the efficient creation of complex molecules.[1] However, the very reactivity that makes this compound a powerful tool in medicinal chemistry also necessitates a thorough understanding and strict adherence to safety protocols. This guide provides essential, immediate safety and logistical information, from operational procedures to disposal plans, ensuring the well-being of laboratory personnel and the integrity of your research.
Understanding the Inherent Risks: A Three-Pronged Hazard Profile
While specific safety data for this compound is not extensively documented, its chemical structure as an acyl chloride informs a robust risk assessment. The primary hazards stem from its high reactivity, particularly with water, and its corrosive nature.[2][3][4][5][6]
1. Extreme Water Reactivity: Acyl chlorides react violently with water, including atmospheric moisture, in a highly exothermic reaction that liberates hydrogen chloride (HCl) gas.[5][6] This reaction can lead to a rapid increase in pressure and temperature, posing a risk of container rupture and the release of corrosive vapors.[6]
2. Corrosivity: Both the parent compound and the HCl gas produced upon hydrolysis are extremely corrosive.[7][8][9] Contact can cause severe burns to the skin, eyes, and respiratory tract.[3][4][10][11] Inhalation of vapors can lead to irritation of the mucous membranes and upper respiratory tract, potentially causing serious and delayed complications such as pulmonary edema.[3][5]
3. Flammability: While not always the primary concern, many acyl chlorides are flammable liquids with low flash points, and their vapors can form explosive mixtures with air.[3][4][6][10][11] It is crucial to handle them away from ignition sources.
Personal Protective Equipment (PPE): Your First and Last Line of Defense
A multi-layered approach to PPE is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with the understanding that a site-specific risk assessment may necessitate additional measures.
| Body Part | Required PPE | Rationale |
| Eyes and Face | Chemical splash goggles and a face shield | Provides maximum protection from splashes and corrosive vapors.[3][7][8][9] |
| Respiratory | A NIOSH-approved respirator with acid gas cartridges | Essential for protection against corrosive and toxic vapors, especially when working outside of a certified chemical fume hood.[3][4][12][13] |
| Hands | Chemical-resistant gloves (e.g., Butyl rubber, Viton®) | Protects against direct skin contact. Double-gloving is recommended.[3][7] |
| Body | Flame-resistant lab coat, fully buttoned, with long sleeves | Protects against splashes and potential fire hazards.[3][14][15] |
| Legs and Feet | Long pants and closed-toe, chemical-resistant shoes | Ensures no skin is exposed between the lab coat and footwear.[3] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is paramount to mitigating the risks associated with this compound.
Pre-Operational Checklist:
-
Review the Safety Data Sheet (SDS): Before any work begins, thoroughly read and understand the SDS for the compound and any other reagents being used.[14]
-
Ensure Proper Ventilation: All handling of this compound must be conducted within a certified chemical fume hood with the sash at the lowest possible working height.[2][8][15]
-
Verify Emergency Equipment: Confirm that a safety shower, eyewash station, and a Class D fire extinguisher (for reactive metals) or a dry chemical/CO2 extinguisher are readily accessible and in good working order.[2][9][13][16]
-
Assemble All Necessary Materials: Have all reagents, solvents, and equipment within the fume hood before introducing the acyl chloride to minimize the need to move in and out of the containment area.
Handling Procedure:
-
Inert Atmosphere: Due to its water reactivity, handle the compound under an inert atmosphere (e.g., nitrogen or argon), especially for prolonged procedures.[2][3][14]
-
Grounding and Bonding: If transferring flammable liquids, ensure all containers are properly grounded and bonded to prevent static discharge.[3][4][5]
-
Use Appropriate Tools: Employ non-sparking tools for all manipulations.[4][5][10]
-
Controlled Dispensing: Use a syringe or cannula for liquid transfers to minimize exposure to the atmosphere.[14][16]
-
Keep Incompatible Materials Separate: Store and handle away from water, alcohols, amines, strong bases, and oxidizing agents.[4][5]
Emergency Response: Preparedness is Key
In the event of an accidental release or exposure, a swift and informed response is critical.
Exposure Protocol:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[14][17][18][19] Seek immediate medical attention.[10][17]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[10][14][18][19] Seek immediate medical attention.[10][20]
-
Inhalation: Move the affected person to fresh air.[2][3] If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][17]
-
Ingestion: Do NOT induce vomiting.[10][18] Rinse the mouth with water and seek immediate medical attention.[10]
Spill Response:
-
Small Spills (inside a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as dry sand, vermiculite, or a specialized spill pillow.[16][20] Do NOT use combustible materials like paper towels.[16]
-
Carefully scoop the absorbed material into a sealable container for hazardous waste disposal.[16]
-
Decontaminate the area with an appropriate solvent, followed by a thorough cleaning.
-
-
Large Spills (or any spill outside a fume hood):
Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal of this compound and any contaminated materials is a critical final step.
-
Quenching Excess Reagent: Unused or excess acyl chloride must be carefully and slowly quenched before disposal. This should be done in a fume hood by adding the acyl chloride dropwise to a stirred, cooled solution of a weak base, such as sodium bicarbonate, or a non-protic solvent like dichloromethane followed by slow addition of an alcohol (e.g., isopropanol). The reaction is highly exothermic and will release HCl gas, so proper ventilation and cooling are essential.
-
Waste Collection: All quenched materials and contaminated items (gloves, absorbent materials, etc.) must be collected in a clearly labeled, sealed container for hazardous waste.[16]
-
Follow Institutional Guidelines: Adhere strictly to your institution's hazardous waste disposal procedures.[21] Never dispose of reactive chemicals down the drain or in the regular trash.[21]
Visualizing the Workflow: A Process Flow Diagram
Caption: A streamlined workflow for the safe handling of this compound.
By integrating a deep understanding of the chemical hazards with meticulous planning and execution, researchers can confidently and safely utilize this compound in their pursuit of scientific advancement. This guide serves as a foundational resource, but it is incumbent upon every scientist to cultivate a culture of safety within their laboratory.
References
- OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances.
- Safety Precautions for Corrosive Substances. (2022, August 25).
- Syracuse University Environmental Health & Safety Services. Water Reactive.
- Environment, Health and Safety. 7.15 Reactive and Potentially Explosive Chemicals.
- Chemsafe. (2025, October 15). 10 Tips Working Safely with corrosives.
- Water Reactive Chemicals Overview.
- Water Reactive Chemicals SOP.
- Canada Safety Training. PPE for Hazardous Chemicals.
- Water Reactive Chemicals - Flammable Liquids.
- Benchchem. This compound | 157033-24-4.
- Western Carolina University. Standard Operating Procedure for the use of Acetyl chloride.
- CHEMM. Personal Protective Equipment (PPE).
- Fisher Scientific Company. (2010, September 7). Acetyl chloride - SAFETY DATA SHEET.
- ChemicalBook. (2023, April 23). This compound | 157033-24-4.
- Acetyl chloride MSDS. (2005, November 10).
- Standard Operating Procedure.
- Inchem.org. ICSC 0210 - ACETYL CHLORIDE.
- Labshake. This compound by BOC Sciences.
- 0013 - Hazardous Substance Fact Sheet.
- Dr.Oracle. (2025, October 18). What is the emergency treatment for acid exposure?.
- GOV.UK. (2024, October 10). What to do in a chemical emergency.
- PubChem. Acetyl chloride | CH3COCl | CID 6367.
- Environmental Health and Safety. Chemical Emergencies, Exposures, and Spills.
- New Mexico State University. Chemical Exposure and Spill Response Procedures.
- ethanoyl chloride.
- Thermo Scientific. This compound, 97%, Thermo Scientific 250 mg | Buy Online.
- CAMEO Chemicals - NOAA. ACETYL CHLORIDE.
- Chemos GmbH&Co.KG. Safety Data Sheet: Acetyl chloride.
Sources
- 1. benchchem.com [benchchem.com]
- 2. ehs.uci.edu [ehs.uci.edu]
- 3. wcu.edu [wcu.edu]
- 4. fishersci.com [fishersci.com]
- 5. nj.gov [nj.gov]
- 6. ACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. oshatrainingschool.com [oshatrainingschool.com]
- 8. safeti.com [safeti.com]
- 9. chemsafe.ie [chemsafe.ie]
- 10. ICSC 0210 - ACETYL CHLORIDE [inchem.org]
- 11. Acetyl chloride | CH3COCl | CID 6367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 13. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 14. ehss.syr.edu [ehss.syr.edu]
- 15. cws.auburn.edu [cws.auburn.edu]
- 16. research.wayne.edu [research.wayne.edu]
- 17. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 18. droracle.ai [droracle.ai]
- 19. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 20. safety.fsu.edu [safety.fsu.edu]
- 21. 7.15 Reactive and Potentially Explosive Chemicals | Environment, Health and Safety [ehs.cornell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
